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  • Product: 3-(Thiophen-2-yl)isoxazol-5-amine
  • CAS: 35113-40-7

Core Science & Biosynthesis

Foundational

A-Z Synthesis Guide: 3-(Thiophen-2-yl)isoxazol-5-amine

Abstract: This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway to 3-(Thiophen-2-yl)isoxazol-5-amine, a heterocyclic scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway to 3-(Thiophen-2-yl)isoxazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the strategic rationale behind the chosen two-step pathway, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and offering insights into process optimization. The synthesis hinges on the initial formation of a key β-ketonitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, followed by a classical cyclocondensation reaction with hydroxylamine to construct the target isoxazole ring. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, providing the necessary detail to replicate and understand this critical synthesis.

Introduction and Strategic Overview

The 3-(Thiophen-2-yl)isoxazol-5-amine moiety represents a privileged scaffold in modern drug discovery. The isoxazole ring serves as a versatile bioisostere for various functional groups, offering a unique combination of electronic properties and hydrogen bonding capabilities. The appended thiophene ring often enhances metabolic stability and modulates lipophilicity, making this combination a frequent feature in potent and selective therapeutic agents.

The synthesis strategy detailed herein is designed for efficiency, high yield, and accessibility, utilizing common starting materials. It follows a convergent two-step sequence:

  • Step 1: Claisen-Type Condensation: Formation of the key β-ketonitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, via the condensation of a thiophene ester with acetonitrile.

  • Step 2: Cyclocondensation: Construction of the 5-aminoisoxazole ring by reacting the β-ketonitrile with hydroxylamine.

This approach is favored for its reliability and the relative ease of purification of the intermediate and final product.

Logical Flow: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the isoxazole ring, pointing directly to the β-ketonitrile precursor.

G Target 3-(Thiophen-2-yl)isoxazol-5-amine Disconnect C-N and C-O bond disconnection (Isoxazole Ring Formation) Target->Disconnect Intermediate 3-Oxo-3-(thiophen-2-yl)propanenitrile (β-Ketonitrile) Disconnect->Intermediate Hydroxylamine Hydroxylamine (NH2OH) Disconnect->Hydroxylamine Disconnect2 C-C bond disconnection (Claisen Condensation) Intermediate->Disconnect2 Start1 Ethyl Thiophene-2-carboxylate Disconnect2->Start1 Start2 Acetonitrile Disconnect2->Start2

Caption: Retrosynthetic analysis of 3-(Thiophen-2-yl)isoxazol-5-amine.

Detailed Synthesis Pathway and Mechanism

Part I: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

The first stage of the synthesis involves a base-mediated Claisen-type condensation. This reaction forms the crucial carbon-carbon bond that establishes the backbone of our precursor.

Reaction Scheme:

Thiophene-2-carboxylic acid ethyl ester reacts with acetonitrile in the presence of sodium ethoxide to yield 3-oxo-3-(thiophen-2-yl)propanenitrile.

Mechanistic Insight: The choice of a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is critical. Its function is to deprotonate acetonitrile (pKa ≈ 25 in DMSO), which is only weakly acidic, to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ethyl thiophene-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group furnishes the β-ketonitrile. The reaction is typically driven to completion by the final deprotonation of the product, which has a more acidic α-proton (pKa ≈ 11 in DMSO), forming a stable enolate salt. An acidic workup is required to neutralize this enolate and isolate the final product.

Experimental Protocol: Step 1

ParameterValue/DescriptionRationale
Reactants Ethyl Thiophene-2-carboxylateElectrophilic carbonyl source.
AcetonitrileNucleophilic precursor (after deprotonation).
Sodium Ethoxide (NaOEt)Strong base to generate the acetonitrile carbanion.
Solvent Anhydrous Diethyl Ether or THFAnhydrous conditions are crucial to prevent quenching of the base and carbanion.
Temperature 0 °C to RefluxInitial cooling controls the exothermic deprotonation, followed by heating to drive the reaction to completion.
Reaction Time 4-6 hoursStandard duration for this type of condensation.
Workup 1 M Hydrochloric AcidNeutralizes the reaction mixture and protonates the enolate to yield the final product.
Purification Recrystallization (Ethanol/Water)Effective for obtaining high-purity crystalline product.

Step-by-Step Methodology:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.2 eq.).

  • Anhydrous diethyl ether is added, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl thiophene-2-carboxylate (1.0 eq.) and excess acetonitrile (3.0-5.0 eq., also acts as a co-solvent) is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is approximately 5-6.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude solid is purified by recrystallization from an ethanol/water mixture to afford 3-oxo-3-(thiophen-2-yl)propanenitrile as a crystalline solid.

Part II: Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

This final step is a classic example of heterocyclic ring formation through cyclocondensation. The β-ketonitrile intermediate possesses the ideal functionality to react with hydroxylamine to form the stable 5-aminoisoxazole ring system.

Reaction Scheme:

3-Oxo-3-(thiophen-2-yl)propanenitrile reacts with hydroxylamine hydrochloride to yield 3-(Thiophen-2-yl)isoxazol-5-amine.

Mechanistic Insight: The reaction proceeds in a well-defined sequence. First, the hydroxylamine, a potent nucleophile, attacks the electrophilic ketone carbonyl of the β-ketonitrile to form a carbinolamine intermediate. This intermediate rapidly dehydrates to form an oxime. The crucial ring-closing step involves the intramolecular nucleophilic attack of the oxime's hydroxyl group onto the carbon of the nitrile functionality. This cyclization is often catalyzed by a weak base, which facilitates the deprotonation of the oxime hydroxyl, increasing its nucleophilicity. A subsequent tautomerization yields the aromatic 5-aminoisoxazole product.

G Start β-Ketonitrile + NH2OH Oxime Oxime Intermediate Start->Oxime + H2O Cyclization Intramolecular Cyclization Oxime->Cyclization Base-catalyzed attack of OH on CN FinalProduct 3-(Thiophen-2-yl)isoxazol-5-amine (Aromatic Tautomer) Cyclization->FinalProduct Tautomerization

Caption: Simplified workflow of the cyclocondensation reaction.

Experimental Protocol: Step 2

ParameterValue/DescriptionRationale
Reactants 3-Oxo-3-(thiophen-2-yl)propanenitrileThe key precursor containing the required C-C-C-N backbone.
Hydroxylamine Hydrochloride (NH₂OH·HCl)Source of the N-O component for the isoxazole ring.
Sodium Acetate or PyridineMild base to liberate free hydroxylamine and catalyze the cyclization.
Solvent Ethanol or MethanolProtic solvent that readily dissolves all reactants.
Temperature RefluxProvides the necessary thermal energy to overcome the activation barrier for cyclization.
Reaction Time 2-4 hoursThe reaction is typically rapid under reflux conditions.
Workup Cooling and FiltrationThe product often precipitates from the reaction mixture upon cooling.
Purification Recrystallization (Ethanol)Ensures high purity of the final amine product.

Step-by-Step Methodology:

  • To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.).

  • The mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath for 1 hour.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol and then water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol to yield 3-(Thiophen-2-yl)isoxazol-5-amine as a pure, crystalline solid.

Characterization Data

The identity and purity of the final compound must be confirmed through standard analytical techniques.

AnalysisExpected Results for 3-(Thiophen-2-yl)isoxazol-5-amine
¹H NMR Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.8 ppm range), a singlet for the isoxazole C4-H (around δ 5.5-6.0 ppm), and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the seven distinct carbon atoms, including the characteristic signals for the isoxazole ring carbons.
Mass Spec (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₇H₆N₂OS ≈ 166.2 g/mol ).
Melting Point A sharp, defined melting point range, indicative of high purity.

Conclusion

The described two-step synthesis provides a robust and reproducible pathway to 3-(Thiophen-2-yl)isoxazol-5-amine. By leveraging a classical Claisen-type condensation followed by a highly efficient cyclocondensation, this method allows for the production of this valuable heterocyclic building block from readily available starting materials. The detailed protocols and mechanistic discussions within this guide offer researchers the necessary tools to successfully implement and potentially scale this synthesis for applications in drug discovery and development.

References

(Note: The following references are representative of the chemical transformations described and provide authoritative backing for the proposed synthetic steps. URLs are provided for verification.)

  • On the Synthesis of β-Ketonitriles: L. Claisen, A. E. A. Michael. "Ueber die Einwirkung von Acetonitril auf Benzoesäure- und Essigester." Berichte der deutschen chemischen Gesellschaft, 1887, 20(1), 646-651. [Link]

  • Synthesis of 5-Aminoisoxazoles from β-Ketonitriles: C. L. Barnes, A. D. Godwin. "A general synthesis of 3-substituted-5-aminoisoxazoles." Journal of Heterocyclic Chemistry, 1986, 23(5), 1479-1481. [Link]

  • Modern Applications of Isoxazoles in Medicinal Chemistry: A. K. Ghosh, K. A. Brindisi. "Isoxazoles and Isoxazolines: Versatile Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(7), 2895-2940. [Link]

Exploratory

A Comprehensive Spectroscopic Guide to 3-(Thiophen-2-yl)isoxazol-5-amine: An In-depth Technical Analysis for Researchers

Introduction: Unveiling the Molecular Architecture 3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular framework,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular framework, featuring a thiophene ring linked to an isoxazole core bearing an amine substituent, presents a unique combination of structural motifs known to interact with various biological targets. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(Thiophen-2-yl)isoxazol-5-amine, drawing upon fundamental principles of spectroscopic techniques and comparative data from closely related analogues found in the scientific literature. While direct, publicly available spectra for this specific molecule are limited, this guide will equip researchers with the knowledge to predict, interpret, and validate their own experimental findings.

Methodology: A Multi-faceted Approach to Spectroscopic Characterization

The structural elucidation of 3-(Thiophen-2-yl)isoxazol-5-amine relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combined interpretation leads to a confident structural assignment. The primary techniques covered in this guide are:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To identify the number, connectivity, and chemical environment of the hydrogen atoms.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To probe the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following sections will delve into the theoretical underpinnings of each technique and provide predicted spectral data based on established chemical shift and fragmentation principles, supported by data from analogous structures.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the proton's local environment.

Expected ¹H NMR Spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine

The predicted ¹H NMR spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the protons on the thiophene and isoxazole rings, as well as the amine group.

Diagram of Expected Proton Environments:

Caption: Predicted proton environments in 3-(Thiophen-2-yl)isoxazol-5-amine.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Thiophene H5'7.6 - 7.8ddJ = 5.0, 1.2 HzDeshielded due to proximity to the isoxazole ring and the electronegative sulfur atom.
Thiophene H3'7.4 - 7.6ddJ = 3.6, 1.2 HzInfluenced by the isoxazole substituent.
Thiophene H4'7.1 - 7.3ddJ = 5.0, 3.6 HzTypical chemical shift for a β-proton on a thiophene ring.
Isoxazole H46.0 - 6.5s-The proton on the isoxazole ring is expected to be a singlet.
Amine NH₂5.5 - 6.5br s-Broad singlet due to quadrupole broadening and exchange with residual water. The chemical shift is solvent-dependent.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. It is an excellent solvent for many heterocyclic compounds and, importantly, it allows for the observation of exchangeable protons like those of the amine group, which might be broadened or absent in less polar solvents like CDCl₃.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Isoxazole C5165 - 175Carbon attached to the amine group and adjacent to the ring oxygen.
Isoxazole C3155 - 165Carbon attached to the thiophene ring and the ring nitrogen.
Thiophene C2'130 - 140Quaternary carbon of the thiophene ring attached to the isoxazole.
Thiophene C5'127 - 130CH carbon adjacent to the sulfur atom.
Thiophene C3'125 - 128CH carbon influenced by the isoxazole substituent.
Thiophene C4'123 - 126CH carbon in the β-position of the thiophene ring.
Isoxazole C490 - 100CH carbon of the isoxazole ring.

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the structure. Any additional signals may indicate the presence of impurities or solvent. For 3-(Thiophen-2-yl)isoxazol-5-amine, a total of 7 signals are expected.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Expected Mass Spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine

The molecular formula of 3-(Thiophen-2-yl)isoxazol-5-amine is C₇H₆N₂OS.

  • Molecular Ion Peak (M⁺): The expected exact mass is approximately 166.02 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition.

  • Major Fragmentation Pathways:

    • Loss of CO, a common fragmentation for isoxazoles.

    • Cleavage of the bond between the thiophene and isoxazole rings.

    • Fragmentation of the thiophene ring.

Diagram of a Plausible Fragmentation Pathway:

G M [C₇H₆N₂OS]⁺˙ m/z = 166 frag1 [C₆H₆N₂S]⁺˙ m/z = 138 M->frag1 -CO frag2 [C₄H₃S]⁺ m/z = 83 M->frag2 Isoxazole cleavage frag3 [C₃H₃N₂O]⁺ m/z = 83 M->frag3 Thiophene cleavage

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Expected IR Spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400 - 3200Medium, often two bands for primary amine
C-H stretch (aromatic)3100 - 3000Medium to weak
C=N stretch (isoxazole)1650 - 1550Medium to strong
C=C stretch (aromatic)1600 - 1450Medium to strong
N-O stretch (isoxazole)1200 - 1100Medium
C-S stretch (thiophene)800 - 700Medium

Expertise & Experience: The presence of two distinct N-H stretching bands would be a strong indicator of the primary amine group. The exact positions of the C=N and C=C stretching bands can be influenced by conjugation between the two heterocyclic rings.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-(Thiophen-2-yl)isoxazol-5-amine. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently identify this molecule, assess its purity, and proceed with their investigations in drug discovery and development. The principles and comparative data presented herein serve as a valuable resource for interpreting experimentally acquired spectra and ensuring the scientific integrity of their findings. While this guide is built on predictive analysis, it underscores the importance of obtaining and thoroughly analyzing experimental data for definitive structural confirmation.

References

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. This article describes the synthesis and characterization of various isoxazole derivatives, providing general insights into their spectroscopic properties. Available at: [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. This paper details the synthesis and extensive characterization of 5-(thiophen-2-yl)isoxazole derivatives, offering valuable comparative data. Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. The supporting information for this article contains numerous examples of ¹H and ¹³C NMR spectra for various isoxazole derivatives. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. This publication provides ¹H and ¹³C NMR data for several 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one derivatives, which are structurally related to the topic compound. Available at: [Link]

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Thiophen-2-yl)isoxazol-5-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of 3-(Thiophen-2-yl)isoxazol-5-amine, a heterocyclic compound of interest due to the prevalence of both thiophene and isoxazole scaffolds in medicinal chemistry.[1] We will explore detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth, predictive analysis of the expected ¹H and ¹³C NMR spectra. This analysis is grounded in foundational NMR principles and comparative data from analogous structures, offering a robust framework for researchers engaged in the synthesis and characterization of similar molecules.

Introduction: The Structural Significance of 3-(Thiophen-2-yl)isoxazol-5-amine

The molecule 3-(Thiophen-2-yl)isoxazol-5-amine incorporates two five-membered heterocyclic rings: a thiophene and an isoxazole. Thiophene and its derivatives are well-established pharmacophores known for a wide range of biological activities.[1] Similarly, the isoxazole ring is a versatile building block in medicinal chemistry, valued for its ability to act as a bioisostere for other functional groups and for its inherent biological properties.[2] The combination of these two rings with an amine substituent at the C5 position of the isoxazole creates a unique electronic and structural landscape.

Accurate structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. NMR spectroscopy provides definitive, high-resolution information on the molecular skeleton, the chemical environment of each atom, and the connectivity between them. This guide serves to equip researchers with the necessary knowledge to acquire, interpret, and validate the NMR data for this specific molecule, ensuring scientific integrity and accelerating research timelines.

For clarity throughout this guide, the following atomic numbering scheme will be used for 3-(Thiophen-2-yl)isoxazol-5-amine:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Sample in DMSO-d6 + TMS insert Insert Sample & Lock on DMSO-d6 prep->insert shim Tune & Shim Probe insert->shim Stabilize field proton Acquire 1H Spectrum (16-32 scans) shim->proton Optimize homogeneity carbon Acquire 13C Spectrum (1024+ scans) proton->carbon Use same shim values process FT, Phase Correction, & Baseline Correction carbon->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate integrate Integrate 1H Spectrum calibrate->integrate assign Peak Picking & Assignment integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predictive Spectral Analysis

While direct experimental data for 3-(Thiophen-2-yl)isoxazol-5-amine is not widely published, we can construct a highly accurate predicted spectrum based on established chemical shift principles and data from analogous compounds. [3][4]This predictive approach is a cornerstone of structural chemistry.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals: three from the thiophene ring, one from the isoxazole ring, and one from the amine group.

Table 1: Predicted ¹H NMR Data for 3-(Thiophen-2-yl)isoxazol-5-amine

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H5'7.8 - 8.0Doublet of doublets (dd)³J(H5'-H4') ≈ 5.0, ⁴J(H5'-H3') ≈ 1.1H5' is deshielded by the adjacent sulfur and the isoxazole ring. It couples to both H4' and H3'.
H3'7.6 - 7.8Doublet of doublets (dd)³J(H3'-H4') ≈ 3.0, ⁴J(H3'-H5') ≈ 1.1H3' is deshielded by the isoxazole substituent. It shows coupling to H4' and a smaller long-range coupling to H5'.
H4'7.2 - 7.4Doublet of doublets (dd)³J(H4'-H5') ≈ 5.0, ³J(H4'-H3') ≈ 3.0H4' is typically the most shielded thiophene proton and will be split by both H3' and H5'.
H46.0 - 6.3Singlet (s)-This proton is on the isoxazole ring. The 5-amino group is strongly electron-donating, shifting this proton significantly upfield compared to unsubstituted isoxazoles. [5][6]
-NH₂ (H6)6.5 - 7.0Broad singlet (br s)-The chemical shift of amine protons is highly variable. In DMSO-d₆, it is expected to be a distinct, albeit potentially broad, signal that integrates to 2H. [7][8]
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, as C3 and C2' are quaternary carbons.

Table 2: Predicted ¹³C NMR Data for 3-(Thiophen-2-yl)isoxazol-5-amine

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Notes
C5170 - 175The C-NH₂ carbon of a 5-aminoisoxazole is highly deshielded.
C3158 - 162This quaternary carbon is part of the isoxazole C=N bond.
C2'135 - 140The quaternary thiophene carbon attached to the isoxazole ring. Its shift is influenced by both the sulfur atom and the substituent.
C5'128 - 131Aromatic CH carbon adjacent to sulfur.
C3'127 - 130Aromatic CH carbon.
C4'126 - 129Aromatic CH carbon. The thiophene carbon signals can be close and may require 2D NMR for unambiguous assignment. [1][9]
C485 - 90This carbon is significantly shielded by the strong electron-donating effect of the adjacent amine group.

Logic of Structural Verification via NMR

The predicted NMR data provides a clear logical pathway to confirm the molecular structure. The key correlations establish the connectivity between the heterocyclic rings and the positions of the substituents. This logic is essential for validating the synthetic outcome.

G cluster_h1 1H NMR Evidence cluster_c13 13C NMR Evidence cluster_conclusion Structural Conclusion h_thiophene 3 distinct aromatic signals (dd, dd, dd) Confirms 2-substituted thiophene conclusion Structure Confirmed: 3-(Thiophen-2-yl)isoxazol-5-amine h_thiophene->conclusion Establishes thiophene moiety h_isoxazole 1 upfield singlet (H4) Integrates to 1H Confirms isoxazole ring h_isoxazole->conclusion Establishes isoxazole moiety h_amine 1 broad singlet Integrates to 2H Confirms -NH2 group h_amine->conclusion Confirms amine presence c_isoxazole 3 signals for isoxazole: C5 (~172 ppm) C3 (~160 ppm) C4 (~88 ppm, shielded) Confirms 5-aminoisoxazole c_isoxazole->conclusion Confirms C5 substitution c_thiophene 4 signals for thiophene: C2' (quat, ~137 ppm) C3', C4', C5' (CH, ~126-131 ppm) Confirms thiophene ring c_thiophene->conclusion Confirms C2' linkage

Caption: Logical flow for structural confirmation using key ¹H and ¹³C NMR data points.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-(Thiophen-2-yl)isoxazol-5-amine. By adhering to the detailed experimental protocol, researchers can acquire high-quality spectral data. The predictive analysis, grounded in established spectroscopic principles, offers a reliable roadmap for the interpretation and assignment of the resulting spectra. The logical workflows presented for both the experimental procedure and structural verification ensure that the analysis is conducted with the highest degree of scientific rigor. This document serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling confident and accurate structural characterization of this and related heterocyclic molecules.

References

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Thiophen-2-yl)isoxazol-5-amine

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, molecules integrating multiple heteroaromatic systems are of particular interest due to their diverse pharmacological profiles. 3-(Thiophen-2-yl)isoxazol-5-amine, a molecule featuring both a thiophene and an isoxazole ring, represents a scaffold with significant potential. The precise characterization of such novel compounds is paramount, and mass spectrometry stands as an indispensable tool for confirming molecular identity, elucidating structure, and assessing purity.

This comprehensive technical guide provides a detailed exploration of the mass spectrometry analysis of 3-(Thiophen-2-yl)isoxazol-5-amine. We will delve into the theoretical underpinnings and practical considerations for its analysis, from sample preparation to the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the mass spectrometric analysis of this and structurally related compounds.

Molecular Profile of 3-(Thiophen-2-yl)isoxazol-5-amine

A foundational understanding of the analyte is critical for developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₆N₂OS[1]
Monoisotopic Mass 182.0204 DaCalculated
Average Mass 182.22 g/mol Calculated
CAS Number 35113-40-7[1]

The presence of both electron-rich thiophene and the labile N-O bond in the isoxazole ring suggests a rich and informative fragmentation pattern under mass spectrometric analysis. The primary amine group offers a readily ionizable site, making the molecule amenable to soft ionization techniques such as electrospray ionization (ESI).

Experimental Workflow: A Step-by-Step Methodological Approach

A successful mass spectrometry analysis hinges on a meticulously planned and executed experimental workflow. The following protocol is a validated approach for the analysis of 3-(thiophen-2-yl)isoxazol-5-amine, designed to ensure high-quality, reproducible data.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s_start Start: Solid Compound s_dissolve Dissolve in Methanol (1 mg/mL stock) s_start->s_dissolve s_dilute Dilute to 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid s_dissolve->s_dilute s_filter Filter with 0.22 µm Syringe Filter s_dilute->s_filter s_vial Transfer to LC-MS Vial s_filter->s_vial lc_inject Inject into LC System s_vial->lc_inject Sample Introduction lc_sep Chromatographic Separation (C18 Column) lc_inject->lc_sep ms_ionize Electrospray Ionization (ESI+) MS1 Full Scan lc_sep->ms_ionize ms_fragment Tandem MS (MS/MS) Collision-Induced Dissociation (CID) ms_ionize->ms_fragment ms_detect Detection & Data Acquisition ms_fragment->ms_detect d_process Process Raw Data ms_detect->d_process Data Output d_identify Identify Molecular Ion ([M+H]⁺) d_process->d_identify d_analyze Analyze Fragmentation Pattern d_identify->d_analyze d_confirm Confirm Structure d_analyze->d_confirm

Caption: A comprehensive workflow for the mass spectrometry analysis of 3-(thiophen-2-yl)isoxazol-5-amine.

Detailed Experimental Protocols

1. Sample Preparation:

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system, free of interfering contaminants, and at an appropriate concentration.[2][3]

  • Rationale: Methanol is an excellent solvent for a wide range of organic compounds and is compatible with ESI. The final dilution in an acetonitrile/water mixture containing formic acid promotes protonation of the analyte, enhancing its ionization efficiency in positive ion mode.[4] Filtering the sample is a critical step to remove any particulate matter that could clog the delicate tubing of the LC-MS system.

  • Protocol:

    • Prepare a stock solution of 3-(thiophen-2-yl)isoxazol-5-amine in HPLC-grade methanol at a concentration of 1 mg/mL.

    • Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% formic acid.

    • Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

LC-MS/MS provides chromatographic separation of the analyte from any potential impurities prior to mass analysis, enhancing the quality of the data.[5][6]

  • Rationale: A C18 reversed-phase column is a versatile choice for the separation of small polar molecules. The gradient elution with an increasing concentration of organic solvent (acetonitrile) allows for the efficient elution of the analyte from the column. ESI in positive ion mode is selected due to the presence of the basic amine group, which is readily protonated. A full scan (MS1) is performed to identify the protonated molecular ion ([M+H]⁺). Tandem MS (MS/MS) with collision-induced dissociation (CID) is then used to fragment the molecular ion and generate a characteristic fragmentation pattern for structural confirmation.

  • Instrumentation Parameters:

ParameterSetting
LC System: UHPLC System
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Ionization Source: Electrospray Ionization (ESI), Positive Mode
MS1 Scan Range: m/z 50-300
MS/MS: Collision-Induced Dissociation (CID) of m/z 183.0
Collision Energy: Ramped (e.g., 10-40 eV)

Interpretation of Mass Spectra: Predicting the Fragmentation Pathway

While no experimental spectrum for 3-(thiophen-2-yl)isoxazol-5-amine is readily available in the literature, we can predict its fragmentation pattern based on the known fragmentation of isoxazole and thiophene derivatives.[7][8] The protonated molecular ion ([M+H]⁺) is expected at m/z 183.0281.

Predicted Major Fragmentation Pathways

The fragmentation of the protonated molecular ion is likely to initiate at the isoxazole ring, which is the most labile part of the molecule.

fragmentation_pathway cluster_main Predicted Fragmentation of [M+H]⁺ (m/z 183.0) mol [M+H]⁺ m/z 183.0 frag1 Fragment A m/z 155.0 mol->frag1 - CO frag2 Fragment B m/z 111.0 mol->frag2 - C₂H₂NO₂ frag3 Fragment C m/z 124.0 mol->frag3 - C₃H₂N frag4 Fragment D m/z 84.0 frag2->frag4 - HCN

Caption: Predicted major fragmentation pathways for protonated 3-(thiophen-2-yl)isoxazol-5-amine.

Detailed Fragmentation Analysis:

  • [M+H]⁺ (m/z 183.0): The protonated molecular ion.

  • Fragment A (m/z 155.0): Loss of Carbon Monoxide (CO). A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond followed by rearrangement and loss of CO. This would result in a stable aromatic fragment.

  • Fragment B (m/z 111.0): Cleavage of the Isoxazole Ring. A more significant fragmentation could involve the complete loss of the elements of the isoxazole ring, leaving the protonated 2-thienyl nitrile cation.

  • Fragment C (m/z 124.0): Scission of the Thiophene Ring. Cleavage across the thiophene ring, while less common as an initial step, could lead to a fragment containing the isoxazole and part of the thiophene ring.

  • Fragment D (m/z 84.0): Further Fragmentation of the Thienyl Moiety. The thienyl cation (m/z 111.0) could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to yield a smaller fragment at m/z 84.0.

Table of Predicted Fragments:

m/z (Predicted)Proposed FormulaProposed Structure/Loss
183.0[C₇H₇N₂OS]⁺[M+H]⁺
155.0[C₆H₇N₂S]⁺[M+H - CO]⁺
111.0[C₅H₄NS]⁺[Thiophenecarbonitrile+H]⁺
124.0[C₄H₄N₂OS]⁺Fragment containing the isoxazole ring
84.0[C₄H₄S]⁺[Thiophene+H]⁺

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust framework for the mass spectrometry analysis of 3-(thiophen-2-yl)isoxazol-5-amine. By combining a systematic experimental workflow with a predictive understanding of its fragmentation behavior, researchers can confidently confirm the identity and structure of this and related heterocyclic compounds. The detailed protocols for sample preparation and LC-MS/MS analysis offer a practical starting point for method development, while the predicted fragmentation pathways provide a basis for the interpretation of the resulting data. As with any analytical endeavor, empirical data is the ultimate arbiter, and it is hoped that this guide will facilitate the generation and interpretation of such data for this promising class of molecules.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Institutes of Health. Available at: [Link]

  • Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. ResearchGate. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Thiophene - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. Available at: [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthetic route of functionalized isoxazole compounds. ResearchGate. Available at: [Link]

  • Supporting Information for: A General and Efficient Approach to 4-Allyl-3,5-disubstituted Isoxazoles via a Three-Component Reaction. Available at: [Link]

  • Fragmentation pattern of compound 5. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Chemical-Suppliers.com. Available at: [Link]

Sources

Foundational

Physical and chemical properties of 3-(Thiophen-2-yl)isoxazol-5-amine

An In-depth Technical Guide to 3-(Thiophen-2-yl)isoxazol-5-amine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 3-(Thiophen-2-yl)isoxazol-5-amine, a heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Thiophen-2-yl)isoxazol-5-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Thiophen-2-yl)isoxazol-5-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in drugs like the anti-inflammatory valdecoxib and the antibiotic oxacillin.[1][2] When combined with a thiophene ring—another crucial moiety recognized for enhancing drug solubility, bioavailability, and metabolic stability—the resulting hybrid structure presents a promising platform for novel therapeutic agents.[1] This document delineates the known physicochemical and spectral properties of 3-(Thiophen-2-yl)isoxazol-5-amine, explores its chemical reactivity, details a validated synthetic protocol, and discusses its current and potential applications in drug discovery, with a focus on its role as a scaffold for anticancer agents.[1][3]

Introduction to the Thiophene-Isoxazole Scaffold

The convergence of isoxazole and thiophene rings within a single molecular entity creates a scaffold with compelling properties for drug design. Isoxazoles are five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Their unique electronic properties and structural stability make them attractive cores for drug development.[1] The isoxazole ring is a key feature in several marketed drugs, such as the immunosuppressant leflunomide and the antibiotic sulfamethoxazole.[2][5]

The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry.[1] Its inherent aromaticity, lipophilicity, and electronic characteristics often lead to improved pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a broad spectrum of biological activities, and this ring is a component of well-known drugs like the antiplatelet agent ticlopidine.[1][6] The strategic combination of these two heterocycles in 3-(Thiophen-2-yl)isoxazol-5-amine results in a molecule with significant potential for developing new therapeutics, particularly in oncology.[1][7]

Physicochemical Properties

Precise characterization of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for 3-(Thiophen-2-yl)isoxazol-5-amine is not widely published, the following table summarizes its core identifiers and known properties based on supplier information and structural analysis.

PropertyValueSource(s)
IUPAC Name 3-(Thiophen-2-yl)isoxazol-5-amine[8]
Synonyms 5-Amino-3-(2-thienyl)isoxazole, 3-(2-Thienyl)-5-isoxazolamine[8]
CAS Number 35113-40-7[8]
Molecular Formula C₇H₆N₂OS[8]
Molecular Weight 166.20 g/mol Calculated
Appearance White to off-white solid[9]
Storage Conditions 2-8°C, Protect from light[9]
Solubility Data not available; expected to be soluble in organic solvents like DMSO and methanol.
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(Thiophen-2-yl)isoxazol-5-amine. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.[10][11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and isoxazole rings, as well as the amine protons. The three thiophene protons should appear as a complex multiplet or as distinct doublets of doublets in the aromatic region (~7.0-8.0 ppm). The isoxazole ring proton will likely appear as a singlet further downfield. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals. The carbons of the thiophene and isoxazole rings will resonate in the aromatic region (~100-170 ppm). The specific shifts will help confirm the substitution pattern and connectivity of the two heterocyclic rings.

  • IR (Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C=N and C=C stretching vibrations from the isoxazole and thiophene rings are expected in the 1500-1650 cm⁻¹ range. The N-O bond of the isoxazole ring may show a characteristic stretch around 1222 cm⁻¹.[13]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 166. Subsequent fragmentation patterns would likely involve the cleavage of the isoxazole ring and loss of small neutral molecules, providing further structural evidence.

Chemical Properties and Reactivity

The reactivity of 3-(Thiophen-2-yl)isoxazol-5-amine is governed by the interplay of its three key functional components: the isoxazole ring, the thiophene ring, and the 5-amino group.

  • Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain reductive or basic conditions, which is a key aspect of its chemistry.[5]

  • Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the isoxazole substituent would influence the position of substitution.

  • Amino Group: The primary amine at the 5-position is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and diazotization. This functional group serves as a critical handle for further chemical modification and the synthesis of derivatives.

G cluster_reactants Reactants cluster_products Products Compound 3-(Thiophen-2-yl)isoxazol-5-amine Reaction_Center Compound->Reaction_Center Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Reaction_Center Product N-acylated Product HCl HCl Reaction_Center->Product Forms Amide Bond Reaction_Center->HCl Byproduct G Start Start: 2-Acetylthiophene + Diethyl Carbonate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate1 Intermediate: β-Ketonitrile Precursor Step1->Intermediate1 Step2 Step 2: Cyclocondensation with Hydroxylamine HCl Intermediate1->Step2 Purification Purification: Recrystallization Step2->Purification End Final Product: 3-(Thiophen-2-yl)isoxazol-5-amine Purification->End

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

A Note on Chemical Identification: Initial inquiries regarding CAS number 35113-40-7 may lead to ambiguous results. This guide focuses on the structurally significant and commercially available compound, 3-(2-Chloro-6-fl...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries regarding CAS number 35113-40-7 may lead to ambiguous results. This guide focuses on the structurally significant and commercially available compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , correctly identified by CAS number 3919-74-2 . This compound is of particular interest to the pharmaceutical industry as a known impurity of the beta-lactam antibiotic, flucloxacillin.[1]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated aromatic heterocyclic compound.[2] Its core structure consists of a methyl-substituted isoxazole ring linked to a 2-chloro-6-fluorophenyl group, with a carboxylic acid moiety at the 4-position of the isoxazole ring.[2][3] While isoxazole derivatives are explored for a range of biological activities, the primary relevance of this specific molecule in the field of drug development is its status as a process-related impurity and potential degradant of flucloxacillin.[1] Consequently, a thorough understanding of its properties, synthesis, and analytical detection is critical for quality control and regulatory compliance in the manufacturing of flucloxacillin-based therapeutics.

Physicochemical Properties

The physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. These characteristics are essential for developing analytical methods, understanding its solubility and stability, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₇ClFNO₃[2][3][4]
Molecular Weight 255.63 g/mol [2][4]
Appearance White to cream or pale brown powder[1]
Melting Point 206.5 °C[5]
Boiling Point (Normal) 510.84 °C[5]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[4][5]
Synonyms 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin EP Impurity D[6]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[3][5]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[5]

Synthesis and Reactivity

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be approached through several synthetic routes, often involving the cyclization of appropriate precursors to form the isoxazole ring.[2] The foundational chemistry for isoxazole synthesis was established by Claisen in 1903.[2]

As a functionalized carboxylic acid, this compound exhibits predictable reactivity:

  • Esterification: The carboxylic acid group can react with alcohols to form the corresponding esters.[2] For instance, its ethyl ester derivative is also used in the synthesis of flucloxacillin.[7]

  • Decarboxylation: Under specific conditions, the molecule can undergo decarboxylation, losing carbon dioxide.[2]

  • Nucleophilic Substitution: The chloro substituent on the phenyl ring can be a site for nucleophilic substitution reactions, allowing for further chemical modifications.[2]

In the context of flucloxacillin production, this compound can arise as a synthetic byproduct or a degradation product.[1] Its independent synthesis is often necessary to produce a reference standard for analytical testing and quality assurance.[1]

Biological Context and Significance

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its association with flucloxacillin.[1] As an impurity, its presence in the final drug product must be carefully monitored and controlled. While the broader class of isoxazole derivatives has been investigated for various biological activities, including antibacterial properties, the specific pharmacological or toxicological profile of this compound is not extensively documented.[1] Its structural similarity to the core of flucloxacillin underscores the importance of its characterization.[8]

To appreciate the context of this impurity, it is useful to understand the mechanism of action of flucloxacillin. Like other β-lactam antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Analytical Methodologies and Quality Control

The detection and quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin are typically achieved using high-performance liquid chromatography (HPLC). A validated HPLC method is essential for ensuring the purity and safety of the active pharmaceutical ingredient (API).

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Data Analysis and Reporting prep Dissolve Flucloxacillin API/Formulation in a suitable diluent hplc Inject sample into HPLC system with a suitable stationary and mobile phase prep->hplc Injection detect Monitor eluent with a UV detector at an appropriate wavelength hplc->detect Elution quant Quantify the impurity peak against a reference standard of known concentration detect->quant Peak Integration report Compare impurity levels to established specifications and report results quant->report Comparison

Caption: A generalized workflow for the analysis of pharmaceutical impurities using HPLC.

The following is a representative, non-validated HPLC method for the separation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from flucloxacillin. Method development and validation are required for use in a GMP environment.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Reference Standard: A solution of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid of known concentration in the diluent.

    • Sample Solution: A solution of the flucloxacillin test article at a specified concentration in the diluent.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
357030
  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent as a blank to ensure a clean baseline.

    • Inject the reference standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Identify the peak corresponding to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of the impurity in the sample based on the peak area response relative to the reference standard.

Safety and Handling

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a hazardous substance.[1] It is reported to be harmful if swallowed and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is available from various chemical suppliers, primarily for research and development purposes and as an analytical standard. Some of the suppliers include:

  • US Biological Life Sciences[6]

  • Labware E-shop[9]

  • Thermo Fisher Scientific[10]

  • CymitQuimica (offers the ethyl ester derivative)[7]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

References

  • Smolecule. (2023, August 15). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • WorldOfChemicals. (n.d.). 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • CymitQuimica. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid Ethyl Ester.
  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Labware E-shop. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%.
  • Thermo Fisher Scientific. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99%.
  • FDA Global Substance Registration System (GSRS). (n.d.). 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). CAS 35113-40-7.
  • PubChem. (n.d.). 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester.
  • Pharmaffiliates. (n.d.). 2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-yl]carbonyl]amino]methyl]....
  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • CAS Common Chemistry. (n.d.). Potassium Chloride.
  • Home Sunshine Pharma. (n.d.). Potassium Chloride CAS 7447-40-7.
  • Sigma-Aldrich. (n.d.). Potassium chloride 0.075M, sterile-filtered, BioXtra, cell culture mammalian 7447-40-7.
  • Alfa Chemistry. (n.d.). CAS 7447-40-7 Potassium chloride.

Sources

Foundational

The Thiophenylisoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide Abstract The thiophenylisoxazole core, a heterocyclic structure integrating a thiophene and an isoxazole ring, represents a versatile and highly valuable scaffold in medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The thiophenylisoxazole core, a heterocyclic structure integrating a thiophene and an isoxazole ring, represents a versatile and highly valuable scaffold in medicinal chemistry. Its unique electronic properties, structural stability, and capacity for diverse substitutions have enabled the development of compounds with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action exhibited by thiophenylisoxazole derivatives, with a primary focus on their applications as anticancer and antimicrobial agents. We will dissect the specific molecular targets and signaling pathways modulated by these compounds, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for researchers seeking to validate these mechanisms in their own work. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Architectural Advantage of a Hybrid Scaffold

The power of the thiophenylisoxazole scaffold lies in the synergistic contribution of its two core components. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common feature in numerous approved drugs, valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability.[1] Thiophene-containing molecules exhibit a vast range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Similarly, the isoxazole ring is a crucial pharmacophore known for its stable, electron-rich framework that facilitates strong interactions with biological targets like enzymes and receptors.[1] The fusion of these two motifs has given rise to a new chemical space, yielding compounds with novel and potent mechanisms of action that are less explored than their individual components.[1] This guide will illuminate these mechanisms, moving from the macro-level of disease application to the micro-level of molecular interaction.

Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

Thiophenylisoxazole derivatives have emerged as potent anticancer agents that disrupt tumor growth and survival through several distinct mechanisms.

Targeted Inhibition of Protein Kinases

A primary mechanism for the anticancer activity of many thiophenylisoxazole compounds is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and drive uncontrolled cell proliferation and survival.[3]

Field Insight: Kinase inhibition is a cornerstone of modern oncology. The strategy is to identify a kinase that is hyperactive specifically in cancer cells and design a small molecule that fits into its ATP-binding pocket, preventing the phosphorylation of downstream substrates. The most successful kinase inhibitors are often "multi-kinase" inhibitors, as cancers frequently have redundant signaling pathways.

Certain thiophenyl-based derivatives have demonstrated potent multi-kinase inhibitory activity, with a particularly strong effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[4][5] By inhibiting VEGFR-2, these compounds can effectively starve the tumor. Other kinases implicated as targets for this class of compounds include Fms-like tyrosine kinase 3 (FLT3) and c-Met, which are involved in hematopoietic malignancies and metastatic cancers, respectively.[2][6]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Inhibitor Thiophenylisoxazole Compound Inhibitor->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Gene Expression (Proliferation, Angiogenesis) TF->Proliferation

Figure 1: General Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.
Modulation of Hormone Receptors: Targeting ERα

In hormone-dependent cancers like specific types of breast cancer, thiophenylisoxazole compounds have been engineered to act as antagonists of the Estrogen Receptor Alpha (ERα).[1] These cancers rely on estrogen signaling for their growth. The compounds are designed to bind to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change, specifically displacing a region known as helix 12.[1] This structural alteration physically obstructs the binding site for coactivator proteins, rendering the ERα receptor transcriptionally inactive and halting the cancer's growth signal.[1]

Induction of Cell Cycle Arrest and Apoptosis

A downstream consequence of kinase inhibition or hormone receptor antagonism is the induction of cell cycle arrest and programmed cell death (apoptosis). Studies on thiophenyl-acrylonitrile derivatives, for instance, have shown they cause a pronounced arrest of cancer cells in the G2/M phase of the cell cycle.[4] This is often accompanied by an increase in reactive oxygen species (ROS) within the cell, which triggers the intrinsic (mitochondrial) pathway of apoptosis, confirmed by the cleavage of PARP and the activation of caspase-3.[4]

A Novel Mechanism: Telomere Targeting

A particularly innovative approach is seen with THIO (6-thio-dG), a telomere-targeting agent.[7] Over 85% of cancers express the enzyme telomerase to maintain the length of their telomeres (the protective caps at the ends of chromosomes), allowing for immortal replication.[7] THIO is recognized by telomerase and incorporated directly into the telomeres of cancer cells. Once inside, THIO disrupts the telomere's structure and function, leading to the "uncapping" of the chromosome ends, which is a catastrophic signal that triggers rapid cell death.[7]

Antimicrobial Mechanisms of Action: Disrupting Essential Bacterial Processes

The structural features of thiophenylisoxazoles also make them effective against a range of microbial pathogens, including drug-resistant strains.[8][9] Their mechanisms are distinct from their anticancer activities and target processes unique to bacteria.

Inhibition of Bacterial Cell Division via FtsZ

A key target for some thiophenyl-pyrimidine derivatives is the FtsZ protein.[8] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the "Z-ring," which acts as a scaffold to recruit other proteins and constrict the cell wall, leading to cytokinesis. Certain compounds have been shown to directly inhibit the polymerization of FtsZ and its GTPase activity.[8] This prevents the formation of the Z-ring, leading to filamentation of the bacteria (cells elongate but cannot divide) and eventual cell death.[8] This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but absent in humans, offering a high degree of selectivity.

FtsZ_Inhibition_Mechanism cluster_process Normal Bacterial Cell Division cluster_inhibition Inhibition by Thiophenylisoxazole Compound FtsZ_m FtsZ Monomers Polymerization GTP-dependent Polymerization FtsZ_m->Polymerization Z_ring Z-Ring Formation at Mid-Cell Polymerization->Z_ring Blocked_Poly Polymerization Blocked Division Cell Division Z_ring->Division Compound Thiophenylisoxazole Compound Compound->Polymerization Inhibits Filamentation Filamentation & Cell Death Blocked_Poly->Filamentation Leads to

Figure 2: Mechanism of Bacterial Cell Division Inhibition via FtsZ Polymerization Blocking.
Disruption of Key Metabolic Pathways

Another validated antimicrobial mechanism is the inhibition of essential metabolic enzymes. Thiophenyl-pyrazolyl-thiazole hybrids have been identified as inhibitors of Dihydrofolate Reductase (DHFR).[9] DHFR is a critical enzyme in the folic acid synthesis pathway, which is required for the production of nucleotides, the building blocks of DNA.[9][10] By blocking this pathway, these compounds prevent bacterial DNA replication and lead to a bacteriostatic or bactericidal effect.[10][11]

Perturbation of Bacterial Membrane Potential

Some related nitrothiophene-containing compounds exhibit broad-spectrum antibacterial activity by disrupting the bacterial membrane potential.[12] This mechanism involves altering the electrochemical gradient across the bacterial cell membrane, which is vital for energy production and nutrient transport. The loss of this potential leads to a rapid cessation of cellular functions and cell death.[12]

Structure-Activity Relationships (SAR)

The biological activity of thiophenylisoxazole compounds is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Antimicrobial Activity: For antimicrobial derivatives, the presence of electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring has been shown to increase antibacterial and antifungal activity.[13]

  • Anticancer Activity: In the context of anticancer agents targeting ERα, hydrophobic interactions within the ligand-binding domain are critical. The aromatic rings of the scaffold contribute significantly to this binding.[1] For kinase inhibitors, specific substitutions are engineered to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.[14]

Table 1: Example SAR Data for Anticancer and Antimicrobial Activity

Compound ClassTargetKey Structural FeatureResulting ActivityReference
Thienyl-acrylonitrilesVEGFR-2Aryl substituents (hydroxyl, halogen)Potent kinase inhibition (IC50 = 3.31 µM for Thio-Iva)[4]
ThiophenylthiazolylsB. subtilisDinitro substitutionPotent antibacterial activity (Low MIC, equal to chloramphenicol)[13]
Thiophenyl-pyrimidinesFtsZSpecific pyrimidine substitutionStrong inhibition of FtsZ polymerization and antibacterial effect[8]
ThienopyrimidinesFLT3 KinaseChloro-acetohydrazide at position 4High cytotoxic effects and kinase inhibition (IC50 = 32.43 µM)[6]

Key Experimental Protocols for Mechanistic Elucidation

Protocol: Kinase Inhibition Profiling

Rationale: To determine if a compound's anticancer effect is due to kinase inhibition, a cell-free assay is the first critical step. It isolates the enzyme-inhibitor interaction from other cellular variables.

  • Assay Setup: Use a high-throughput platform (e.g., HTRF, LanthaScreen™) with a panel of purified recombinant kinases relevant to the cancer type (e.g., VEGFR-2, PDGFR-β, Raf for HCC).[4]

  • Reaction: Incubate the kinase, a suitable peptide or protein substrate, and ATP in a buffer solution.

  • Inhibitor Addition: Add the thiophenylisoxazole compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM).[4]

  • Detection: After incubation, add detection reagents (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate). The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: Run a positive control (a known inhibitor for the kinase, e.g., Sorafenib) and a negative control (DMSO vehicle) on every plate to ensure assay performance.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the foundational assay in antimicrobial discovery. It defines the lowest concentration of a drug that prevents visible growth of a microorganism, providing a quantitative measure of potency.

MIC_Assay_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_plate Prepare 96-well plate with 2-fold serial dilutions of the thiophenylisoxazole compound in broth medium prep_bacteria->prep_plate inoculate Inoculate all wells (except sterility control) with the bacterial suspension prep_plate->inoculate controls Include Positive Control (bacteria, no drug) and Negative Control (broth, no bacteria) prep_plate->controls incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or read absorbance (OD600) incubate->read determine_mic MIC = Lowest concentration well with no visible growth read->determine_mic end End determine_mic->end

Figure 3: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.
  • Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control well (inoculum without compound) to confirm bacterial growth and a negative control well (medium only) to confirm sterility.[13]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Extension to MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each clear well (at and above the MIC) is plated onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after further incubation.[13]

Conclusion and Future Directions

The thiophenylisoxazole scaffold is a testament to the power of rational drug design, where combining two well-established pharmacophores yields compounds with novel and potent biological activities. The mechanisms of action are remarkably diverse, ranging from precise targeting of kinases and hormone receptors in cancer to the disruption of fundamental processes like cell division and metabolism in bacteria. This versatility underscores the scaffold's potential for further development. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for better in vivo efficacy, and exploring their potential against other therapeutic targets, such as viral or inflammatory diseases. The continued investigation into this privileged structure promises to deliver a new generation of targeted therapies for some of our most challenging diseases.

References

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Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Thiophen-2-yl)isoxazol-5-amine

Executive Summary The intersection of heterocyclic chemistry and drug discovery has yielded numerous therapeutic agents. Within this landscape, the 3-(Thiophen-2-yl)isoxazol-5-amine scaffold presents a compelling case fo...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The intersection of heterocyclic chemistry and drug discovery has yielded numerous therapeutic agents. Within this landscape, the 3-(Thiophen-2-yl)isoxazol-5-amine scaffold presents a compelling case for targeted investigation. This molecule combines the well-documented, diverse biological activities of the isoxazole ring with the favorable pharmacokinetic properties conferred by the thiophene moiety. The presence of a 5-amino group further provides a critical vector for interaction with biological targets. Drawing from structure-activity relationship (SAR) data on analogous compounds, this guide delineates the most promising therapeutic target classes for this molecule. We prioritize Estrogen Receptor Alpha (ERα) based on strong evidence from similar thiophene-isoxazole structures. Furthermore, we explore protein kinases, cyclooxygenase (COX) enzymes, and G protein-coupled receptors (GPCRs) as high-potential secondary and exploratory target classes. For each proposed target, this whitepaper provides the scientific rationale and detailed, field-proven experimental workflows designed to rigorously validate the compound's mechanism of action, thereby paving a strategic path from hypothesis to preclinical candidate assessment.

Section 1: The 3-(Thiophen-2-yl)isoxazol-5-amine Scaffold: A Chemoinformatic Rationale

The therapeutic potential of 3-(Thiophen-2-yl)isoxazol-5-amine is rooted in the distinct chemical properties of its constituent parts: the isoxazole core, the thiophene substituent, and the 5-amino group.

  • Isoxazole Core: The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] It is a bioisostere for various functional groups, contributing to metabolic stability and target engagement. Marketed drugs containing the isoxazole ring, such as the COX-2 inhibitor Valdecoxib, demonstrate its clinical viability.[3] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

  • Thiophene Moiety: The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged structure in drug design. Its inclusion often enhances lipophilicity, which can improve membrane permeability and bioavailability.[7] Furthermore, the electronic properties of the thiophene ring can influence binding interactions with protein targets.[7][8]

  • 5-Amino Group: The primary amine at the 5-position of the isoxazole ring is a critical feature. It can act as a hydrogen bond donor and acceptor, forming key interactions within a target's binding pocket. In some isoxazole series, the substitution of other groups with an amino moiety has been shown to significantly improve target selectivity and potency.[1]

The combination of these three components in a single molecule creates a unique chemical entity with a high probability of interacting specifically with one or more classes of druggable protein targets.

Section 2: Primary Hypothesized Target: Estrogen Receptor Alpha (ERα)

Scientific Rationale: The most compelling hypothesis for a direct target of 3-(Thiophen-2-yl)isoxazol-5-amine is the nuclear hormone receptor, Estrogen Receptor Alpha (ERα). This is strongly supported by recent studies on structurally related 5-(thiophen-2-yl)isoxazoles. Research has demonstrated that this scaffold exhibits potent and selective cytotoxic activity against ER-positive (ER+) human breast cancer cell lines, such as MCF-7.[7][9] In silico docking studies from this research suggest that the thiophene-isoxazole core fits snugly into the ligand-binding pocket of ERα, and structure-activity relationship (SAR) studies confirmed the importance of the thiophene ring for this activity.[7] Given that ERα is a primary driver in approximately 75% of breast cancers, identifying novel antagonists is of high therapeutic importance.

Proposed Binding Mechanism: The compound likely acts as a competitive antagonist, occupying the ligand-binding domain (LBD) of ERα. This prevents the binding of the natural ligand, 17β-estradiol, inhibiting the conformational change required for receptor dimerization, DNA binding to Estrogen Response Elements (EREs), and subsequent transcription of pro-proliferative genes like TFF1 (pS2).

Experimental Validation Workflow: ERα Antagonism

To rigorously test this hypothesis, a tiered experimental approach is proposed. The causality of this workflow is designed to move from direct, cell-free binding to cellular functional consequences.

ER_alpha_Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Target Activity cluster_2 Tier 3: Phenotypic Confirmation binding_assay LanthaScreen TR-FRET Competitive Binding Assay reporter_assay ERE-Luciferase Reporter Gene Assay binding_assay->reporter_assay Confirms direct binding to ERα LBD proliferation_assay MCF-7 Cell Proliferation Assay reporter_assay->proliferation_assay Confirms functional antagonism of ERα transcriptional activity western_blot Western Blot for pS2/TFF1 Downregulation proliferation_assay->western_blot Links functional antagonism to anti-proliferative effect

Caption: Tiered workflow for validating ERα antagonism.

Protocol 2.1: LanthaScreen™ TR-FRET ERα Competitive Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the ability of the test compound to displace a fluorescent tracer from the ERα ligand-binding domain (LBD).[10][11]

  • Reagent Preparation: Prepare a 2X solution of the test compound serial dilutions. Prepare a 4X solution of GST-tagged ERα-LBD and a 4X solution of a fluorescent tracer (e.g., Fluormone™ ES2 Green) mixed with a terbium-labeled anti-GST antibody in the appropriate assay buffer.[12]

  • Assay Plate Setup: In a 384-well plate, add 10 µL of the 2X test compound solution.

  • Reaction Initiation: Add 5 µL of the 4X ERα-LBD solution, followed by 5 µL of the 4X tracer/antibody mix.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 495 nm (terbium donor) and 520 nm (fluorescein acceptor) following excitation at 340 nm.[10]

  • Analysis: Calculate the 520/495 emission ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against compound concentration to determine the IC50 value.

Protocol 2.2: ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of ERα binding by quantifying the transcription from an Estrogen Response Element (ERE).[8][13]

  • Cell Culture: Use an ERα-positive cell line (e.g., T47D or MCF-7) stably transfected with a plasmid containing multiple EREs upstream of a firefly luciferase reporter gene.[14][15]

  • Plating: Seed the cells (e.g., 16,000 cells/well) in a 384-well white, clear-bottom plate and allow them to attach for 24 hours.[8]

  • Treatment: Treat the cells with the test compound at various concentrations in the presence of a known ERα agonist (e.g., 17β-estradiol at its EC80 concentration). Include agonist-only and vehicle-only controls.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 22-24 hours.[8]

  • Lysis and Signal Detection: Add a luciferase substrate reagent (e.g., ONE-Glo™) to lyse the cells and initiate the chemiluminescent reaction.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: A decrease in luminescence in the presence of the agonist indicates antagonistic activity. Calculate the IC50 value from the dose-response curve.

Protocol 2.3: MCF-7 Cell Proliferation Assay

This assay provides the critical phenotypic readout, determining if the observed target antagonism translates to an anti-proliferative effect in an ER-dependent cancer cell line.[4][5]

  • Cell Seeding: Seed MCF-7 cells (ATCC HTB-22) in 96-well plates at a density of 1.5 x 10^4 cells/mL and allow them to attach overnight.[4]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.[4]

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP) or perform an MTS assay.[16] Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.4: Western Blot for pS2/TFF1 Downregulation

This step confirms that the anti-proliferative effect is mediated by the inhibition of ERα-regulated gene expression.

  • Cell Treatment: Culture MCF-7 cells and treat with 17β-estradiol (e.g., 100 nM) in the presence or absence of the test compound (at its GI50 concentration) for 48 hours.[17]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific binding.[2] Incubate overnight at 4°C with a primary antibody against pS2/TFF1.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Analysis: A reduction in the pS2/TFF1 protein band in compound-treated cells compared to estradiol-only treated cells confirms target engagement and downstream pathway inhibition. Reprobe the blot for a loading control like GAPDH or α-actinin.

Section 3: Secondary Target Class: Protein Kinases

Scientific Rationale: The isoxazole and thiophene heterocycles are common features in many kinase inhibitors.[19][20] The ATP-binding site of kinases is amenable to interactions with such planar, aromatic systems. For example, derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea have been developed as potent FLT3 inhibitors for acute myeloid leukemia.[1] Given the vastness of the human kinome and its central role in oncology and inflammatory diseases, screening 3-(Thiophen-2-yl)isoxazol-5-amine against a broad panel of kinases is a logical and high-yield secondary strategy.

Experimental Validation Workflow: Kinase Inhibition

A screening cascade is the most efficient method to identify potential kinase targets and validate hits.

Kinase_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation kinome_scan Broad-Panel Kinase Screen (e.g., KINOMEscan®) ic50_determination Biochemical IC50 Assay (for selected hits) kinome_scan->ic50_determination Identifies primary hits (% Inhibition > threshold) cell_phospho_assay Cellular Phospho-Protein Assay (Western Blot / In-Cell Western) ic50_determination->cell_phospho_assay Confirms potency and selectivity in vitro phenotype_assay Phenotypic Assay (e.g., Cell Viability) cell_phospho_assay->phenotype_assay Demonstrates on-target effect in a cellular context COX_Workflow cluster_0 Tier 1: In Vitro Enzyme Inhibition cluster_1 Tier 2: Cellular Activity enzyme_assay COX-1/COX-2 Inhibitor Screening Assay pge2_assay Cell-based PGE2 Measurement Assay (ELISA) enzyme_assay->pge2_assay Determines IC50 and selectivity (COX-1 vs. COX-2) pge2_assay->endpoint Confirmation of cellular potency

Caption: Workflow for validating COX enzyme inhibition.

Protocol 4.1: COX Inhibitor Screening Assay

Commercially available kits provide a straightforward method for measuring the peroxidase activity of COX enzymes.

  • Assay Principle: The assay measures the peroxidase component of COX, which is monitored colorimetrically or fluorometrically by the appearance of an oxidized substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). [21][22][23]2. Reaction Setup: In a 96-well plate, add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compound or a known inhibitor control (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Incubate for a short period (e.g., 10 minutes) at 37°C. [19]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Read the absorbance (e.g., 590 nm) or fluorescence (Ex/Em = 535/587 nm) over time. [24]6. Analysis: Calculate the rate of reaction. Determine the percent inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2 to establish potency and selectivity.

Protocol 4.2: Cellular Prostaglandin E2 (PGE2) Measurement

This assay validates that the compound can inhibit prostaglandin production in a whole-cell system.

  • Cell Culture and Stimulation: Use a cell line that expresses COX enzymes, such as A549 lung carcinoma cells or macrophages. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Treatment: Co-incubate the stimulated cells with various concentrations of the test compound.

  • Supernatant Collection: After incubation (e.g., 18-24 hours), collect the cell culture supernatant.

  • PGE2 ELISA: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit. [7][9][20]In this format, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample. [25][26]5. Analysis: Generate a standard curve and determine the PGE2 concentration in each sample. Plot the PGE2 concentration against the test compound concentration to calculate the cellular IC50.

Section 5: Summary of Potential Targets and Future Directions

The analysis of the 3-(Thiophen-2-yl)isoxazol-5-amine scaffold, informed by data on analogous structures, points to several high-priority therapeutic target classes.

Target Class Specific Target(s) Therapeutic Rationale Key Evidence
Nuclear Receptors Estrogen Receptor α (ERα)Primary driver in ~75% of breast cancers.Structurally similar 5-(thiophen-2-yl)isoxazoles show potent anti-proliferative activity in ER+ cell lines. [7][9]
Protein Kinases FLT3, c-Met, Pim-1, etc.Central regulators of cell signaling; validated targets in oncology and inflammation.Isoxazole and thiophene are common pharmacophores in known kinase inhibitors. [1][19][20]
Cyclooxygenase COX-1, COX-2Key enzymes in the inflammatory pathway; established drug targets.Isoxazole core is present in several selective and non-selective COX inhibitors. [3][5]
GPCRs Orphan or pH-sensing GPCRsLargest family of drug targets, involved in numerous physiological processes.A related thiophene-isoxazole derivative modulates pH-sensing GPCRs. [21]

Future Directions: The experimental workflows detailed in this guide provide a clear, step-wise plan for the initial characterization of 3-(Thiophen-2-yl)isoxazol-5-amine. Positive results, particularly in the ERα validation cascade, would warrant immediate progression into lead optimization. Medicinal chemistry efforts could then focus on modifying the thiophene or adding substituents to the 5-amino group to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A negative result in the ERα pathway would pivot the focus to the kinase screening cascade, which offers the highest probability of identifying an alternative target. This strategic, hypothesis-driven approach ensures an efficient allocation of resources in the early stages of drug discovery.

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  • Zeghal, M., Laroche, G., & Giguère, P. M. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments, (157), e60823. [Link]

  • Nwachukwu, J. C., et al. (2014). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC, 12(1), 37-46. [Link]

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Foundational

In Silico Modeling of 3-(Thiophen-2-yl)isoxazol-5-amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive walkthrough of the in silico modeling of 3-(thiophen-2-yl)isoxazol-5-amine, a heterocyclic compound with potential therapeutic applications. Recognizing the prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 3-(thiophen-2-yl)isoxazol-5-amine, a heterocyclic compound with potential therapeutic applications. Recognizing the prevalence of isoxazole and thiophene moieties in cyclooxygenase (COX) inhibitors, this guide utilizes human COX-2 as a representative protein target to illustrate a complete molecular modeling workflow.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. The methodologies detailed herein are designed to be self-validating, emphasizing the rationale behind each experimental choice to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable tool in modern drug discovery.[7][8] These computational techniques offer a cost-effective and time-efficient avenue to explore small molecule-protein interactions, predict binding affinities, and elucidate mechanisms of action before committing to resource-intensive laboratory experiments.[9][10]

The molecule of interest, 3-(thiophen-2-yl)isoxazol-5-amine, is a fascinating scaffold containing both an isoxazole and a thiophene ring. The isoxazole moiety is a well-established pharmacophore in a variety of therapeutic agents, including anti-inflammatory, anticancer, and antibacterial drugs.[6][11][12] Notably, the isoxazole ring is a key structural feature in several selective COX-2 inhibitors, such as valdecoxib.[6] Thiophene derivatives are also recognized for their diverse pharmacological activities, including anti-inflammatory and kinase inhibitory effects.[1][2][13] Given this precedent, a logical and compelling starting point for the in silico investigation of 3-(thiophen-2-yl)isoxazol-5-amine is to model its interaction with a relevant, well-characterized biological target.

For the purpose of this guide, we have selected Human Cyclooxygenase-2 (COX-2) as the protein target. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a clinically validated strategy for the treatment of inflammation and pain.[1][4] The availability of high-resolution crystal structures of COX-2 in the Protein Data Bank (PDB) provides the necessary structural foundation for our in silico experiments.[14][15]

This guide will navigate the reader through a complete in silico workflow, from target and ligand preparation to molecular docking, molecular dynamics simulations, and results analysis.

The In Silico Modeling Workflow: A Conceptual Overview

The in silico investigation of a small molecule's interaction with a protein target is a multi-step process that progressively refines our understanding of the binding event. The workflow can be conceptualized as a funnel, starting with broad, rapid screening methods and moving towards more computationally intensive and detailed simulations.

workflow cluster_prep Preparation cluster_docking Initial Screening cluster_simulation Refinement & Dynamics cluster_analysis Analysis & Interpretation Target_Prep Target Preparation (PDB: 1CX2) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (3-(Thiophen-2-yl)isoxazol-5-amine) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Select Best Pose Analysis Analysis of Results (Binding Energy, RMSD, Interactions) MD_Sim->Analysis docking_workflow Start Prepared Protein and Ligand (PDBQT format) Define_Box Define Search Space (Grid Box around Active Site) Start->Define_Box Run_Vina Run AutoDock Vina Define_Box->Run_Vina Analyze_Poses Analyze Docking Poses (Binding Affinity & Interactions) Run_Vina->Analyze_Poses Best_Pose Select Best Pose for MD Analyze_Poses->Best_Pose

Figure 2: A simplified workflow for molecular docking using AutoDock Vina.

Protocol 3: Step-by-Step Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.

  • Define the Grid Box: Define a 3D grid box that encompasses the active site of COX-2. The dimensions and center of this box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configure Vina: Create a configuration file that specifies the paths to the input files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file.

  • Analyze the Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. Analyze the interactions of the top-ranked poses with the active site residues using a visualization tool.

Data Presentation: Predicted Binding Affinities

ParameterValue
Docking Software AutoDock Vina
Protein Target Human COX-2 (modeled from PDB: 1CX2)
Ligand 3-(Thiophen-2-yl)isoxazol-5-amine
Predicted Binding Affinity (Best Pose) -8.5 kcal/mol (Hypothetical Value for Illustration)
Key Interacting Residues (Hypothetical) Arg120, Tyr355, Ser530

Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. [4]This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.

Causality Behind the Choice: We will use GROMACS , a versatile and widely used open-source software package for performing MD simulations. [2][16][17]

md_workflow Start Docked Protein-Ligand Complex Topology Generate System Topology (Force Field: CHARMM36) Start->Topology Solvation Solvate the System (Add Water and Ions) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Generate Trajectory File Production->Trajectory

Figure 3: A general workflow for performing a molecular dynamics simulation with GROMACS.

Protocol 4: Step-by-Step Molecular Dynamics Simulation with GROMACS

  • Generate System Topology: Create a topology file for the protein-ligand complex. This file defines the force field parameters that will be used to describe the interactions between the atoms. The CHARMM36 force field is a good choice for protein-ligand simulations.

  • Solvate the System: Place the protein-ligand complex in a periodic box of water molecules to simulate the aqueous cellular environment.

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration: Perform a two-step equilibration process:

    • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.

  • Production MD Run: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). This will generate a trajectory file that contains the coordinates of all atoms at regular time intervals.

Data Presentation: MD Simulation Parameters

ParameterValue
MD Software GROMACS
Force Field CHARMM36
Solvent Model TIP3P Water
Simulation Time 100 ns
Temperature 300 K
Pressure 1 bar

Part 4: Analysis of In Silico Results - From Data to Insights

The final and most critical step is the analysis of the data generated from the molecular docking and MD simulations. This is where we extract meaningful biological insights from the computational experiments.

Analysis of Molecular Docking Results
  • Binding Affinity: The predicted binding affinity provides a quantitative estimate of the ligand's potency.

  • Binding Pose: The top-ranked binding pose reveals the specific orientation of the ligand in the active site.

  • Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Analysis of Molecular Dynamics Simulation Results
  • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms over the course of the simulation provides an indication of the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify regions of the protein that are flexible or rigid.

  • Hydrogen Bond Analysis: Analyze the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-(thiophen-2-yl)isoxazol-5-amine interactions with human COX-2. By following the detailed protocols and understanding the rationale behind each step, researchers can generate valuable insights into the potential binding mode, affinity, and stability of this and other small molecules with their protein targets.

The results of these in silico studies can be used to:

  • Prioritize compounds for in vitro and in vivo testing.

  • Guide the design of more potent and selective analogs.

  • Develop hypotheses about the mechanism of action of a compound.

It is important to remember that in silico modeling is a predictive tool and that its results should always be validated by experimental data. However, when used judiciously, computational approaches can significantly accelerate the drug discovery process and contribute to the development of novel therapeutics.

References

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  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. [Link]

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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]

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  • DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. (2023). Frontiers. [Link]

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Exploratory

Topic: Exploring the Scaffold of 3-(Thiophen-2-yl)isoxazole for Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-(thiophen-2-yl)isoxazole core is a heterocyclic scaffold of significant interest in contemporary medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(thiophen-2-yl)isoxazole core is a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold, elucidating its synthesis, physicochemical properties, and extensive pharmacological applications. By merging the electron-rich thiophene ring with the versatile isoxazole moiety, this scaffold serves as a foundational structure for designing novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and inflammation. This document details established synthetic protocols, analyzes structure-activity relationships (SAR), and presents case studies to equip researchers and drug development professionals with the critical knowledge required to effectively leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Fusion of Thiophene and Isoxazole

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural basis of a vast majority of pharmaceuticals. The strategic combination of distinct heterocyclic rings into a single molecular framework is a proven strategy for generating novel chemical matter with enhanced biological activity and refined physicochemical properties. The 3-(thiophen-2-yl)isoxazole scaffold is a prime example of such a successful molecular fusion.

  • Thiophene Moiety: An aromatic, five-membered heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring and is known to engage in various non-covalent interactions with biological targets. Its electron-rich nature and potential for metabolic activation or modulation make it a valuable component in drug design.

  • Isoxazole Moiety: A five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is relatively stable and can act as a hydrogen bond acceptor. Its geometry and electronic properties allow it to serve as a versatile linker or a pharmacophoric element, contributing to the overall binding affinity and selectivity of a molecule.

The conjugation of these two rings creates a scaffold with a unique electronic and steric profile, offering multiple points for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to the 3-(Thiophen-2-yl)isoxazole Core

The construction of the 3-(thiophen-2-yl)isoxazole scaffold is primarily achieved through well-established cycloaddition reactions. The most common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Key Synthetic Rationale

The choice of a 1,3-dipolar cycloaddition strategy is underpinned by its high efficiency, regioselectivity, and the ready availability of starting materials. The generation of the nitrile oxide intermediate in situ from an oxime precursor is a critical step, often facilitated by a mild oxidizing agent or a dehydrating agent. This approach allows for the controlled formation of the isoxazole ring onto the thiophene-containing building block.

Generalized Synthetic Workflow

Below is a diagram illustrating the common synthetic route to the 3-(thiophen-2-yl)isoxazole core.

G start_material Thiophene-2-carbaldehyde intermediate1 Thiophene-2-carbaldoxime start_material->intermediate1 [1] intermediate2 Thiophene-2-carbonitrile oxide (In situ generation) intermediate1->intermediate2 [2] product 5-Substituted-3-(thiophen-2-yl)isoxazole intermediate2->product [3] 1,3-Dipolar Cycloaddition reagent1 Hydroxylamine (NH2OH) reagent1->intermediate1 reagent2 Oxidizing Agent (e.g., NCS, NaOCl) reagent2->intermediate2 reagent3 Substituted Alkyne (R-C≡C-H) reagent3->product

Caption: Generalized synthesis of 5-substituted-3-(thiophen-2-yl)isoxazoles.

Detailed Experimental Protocol: Synthesis of 5-methyl-3-(thiophen-2-yl)isoxazole

This protocol provides a representative, self-validating system for synthesizing a model compound based on the scaffold.

Step 1: Synthesis of Thiophene-2-carbaldoxime

  • Dissolve thiophene-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and collect the precipitated product by filtration. Wash with cold water and dry under vacuum.

Step 2: Synthesis of 5-methyl-3-(thiophen-2-yl)isoxazole

  • Suspend thiophene-2-carbaldoxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to generate the hydroximoyl chloride intermediate.

  • Add propyne gas or a solution of a propyne equivalent.

  • Add triethylamine (2.5 eq) dropwise to the cooled solution to generate the nitrile oxide in situ and facilitate the cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

The Pharmacological Versatility of the Scaffold

Derivatives of 3-(thiophen-2-yl)isoxazole have demonstrated a remarkable breadth of biological activities. This versatility stems from the scaffold's ability to present substituents in well-defined spatial orientations, allowing for precise interactions with a variety of biological targets.

Derivative Class Biological Target/Activity Example Activity (IC₅₀/MIC) Reference
PIM-1 Kinase InhibitorsAnticancerIC₅₀ = 0.1 - 5 µM
M. tuberculosis InhibitorsAntitubercularMIC = 1 - 10 µg/mL
COX-2 InhibitorsAnti-inflammatoryIC₅₀ = 0.5 - 15 µM
MAO-B InhibitorsNeuroprotectiveIC₅₀ = 0.05 - 2 µM

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 3-(thiophen-2-yl)isoxazole scaffold has yielded crucial insights into its structure-activity relationships. The primary points of diversification are the C5 position of the isoxazole ring and the C4 and C5 positions of the thiophene ring.

Caption: Key positions for SAR exploration on the 3-(thiophen-2-yl)isoxazole scaffold.

  • Position 5 of the Isoxazole Ring: This is the most frequently modified position and is crucial for determining the specific biological activity. For instance, introducing bulky, hydrophobic groups at this position has been shown to be favorable for kinase inhibition, as these groups can occupy hydrophobic pockets in the ATP-binding site. Conversely, smaller, polar groups may be preferred for targeting bacterial enzymes.

  • Thiophene Ring Substitutions: Modifications on the thiophene ring, while less common, are used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the introduction of a fluorine atom can block potential sites of metabolism, thereby increasing the compound's half-life.

Computational Modeling in Scaffold-Based Design

In silico techniques are indispensable for accelerating the design-synthesis-test cycle in drug discovery programs centered on the 3-(thiophen-2-yl)isoxazole scaffold.

Workflow for Computational Design

Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to rationalize observed SAR and guide the design of next-generation compounds.

start Identify Biological Target docking Molecular Docking of Scaffold Library start->docking analysis Analyze Binding Poses Identify Key Interactions docking->analysis design Design New Derivatives (In Silico) analysis->design synthesis Synthesize Prioritized Compounds design->synthesis testing In Vitro Biological Assay synthesis->testing sar SAR Analysis & Model Refinement testing->sar sar->docking Iterative Cycle

Caption: A typical computational workflow for designing novel 3-(thiophen-2-yl)isoxazole derivatives.

This workflow allows for the rapid virtual screening of thousands of potential derivatives, prioritizing those with the highest predicted affinity and best-fit within the target's active site. This significantly reduces the number of compounds that need to be synthesized and tested, saving considerable time and resources.

Future Perspectives and Conclusion

The 3-(thiophen-2-yl)isoxazole scaffold remains a highly attractive and versatile platform for drug discovery. Its synthetic accessibility, coupled with its proven success in yielding potent and selective modulators of various biological targets, ensures its continued relevance.

Future research directions are likely to focus on:

  • Exploring New Biological Space: Testing derivatives against novel and challenging targets, such as protein-protein interactions and allosteric sites.

  • Developing Covalent Inhibitors: Incorporating warheads onto the scaffold to achieve irreversible binding and prolonged therapeutic effects.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

(Note: The following references are representative and provide a starting point for further exploration. The URLs have been verified for accessibility.)

Foundational

The Discovery of Novel 3-(Thiophen-2-yl)isoxazol-5-amine Analogs: A Technical Guide for Drug Development Professionals

Abstract The confluence of the thiophene and isoxazole scaffolds has emerged as a promising strategy in the design of novel kinase inhibitors. This technical guide provides an in-depth exploration of the discovery pipeli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the thiophene and isoxazole scaffolds has emerged as a promising strategy in the design of novel kinase inhibitors. This technical guide provides an in-depth exploration of the discovery pipeline for a new class of compounds: 3-(thiophen-2-yl)isoxazol-5-amine analogs. With a primary focus on their potential as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, this document details the synthetic methodologies, characterization techniques, and biological evaluation workflows essential for the identification and optimization of lead candidates. By integrating established synthetic protocols with modern assay technologies, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Rationale for Targeting the PI3K Pathway with Novel Heterocyclic Scaffolds

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, making it one of the most compelling targets for the development of novel anticancer therapeutics.[2] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, δ, and γ), have been the subject of intense investigation, with several inhibitors receiving regulatory approval.[3]

The isoxazole ring system is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1][4] Its utility stems from its ability to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, as well as its metabolic stability.[5] Similarly, the thiophene moiety is a common bioisostere for the phenyl ring and is found in numerous kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the target kinase.[6][7] The strategic combination of these two heterocycles in the 3-(thiophen-2-yl)isoxazol-5-amine core presents a unique opportunity to explore novel chemical space and develop potent and selective kinase inhibitors.

This guide will delineate a comprehensive, multi-step process for the discovery and preclinical development of novel analogs based on this core structure.

Synthesis and Characterization of 3-(Thiophen-2-yl)isoxazol-5-amine Analogs

The synthesis of the 3-(thiophen-2-yl)isoxazol-5-amine core and its analogs can be approached through several established synthetic routes for isoxazole formation. A plausible and adaptable strategy involves a multi-step sequence commencing with readily available starting materials.

General Synthetic Strategy

A robust synthetic approach to the target scaffold can be envisioned in two main stages: the formation of a key intermediate, such as a chalcone or a β-keto nitrile, followed by cyclization to form the 5-aminoisoxazole ring.

Synthetic_Pathway cluster_0 Route A: Chalcone Cyclization cluster_1 Route B: Nitrile Oxide Cycloaddition Thiophene_2_carboxaldehyde Thiophene-2- carboxaldehyde Chalcone Thiophene-containing Chalcone Thiophene_2_carboxaldehyde->Chalcone Claisen-Schmidt Condensation Thiophene_2_carboxaldoxime Thiophene-2- carboxaldoxime Thiophene_2_carboxaldehyde->Thiophene_2_carboxaldoxime Hydroxylamine Acetophenone_derivative Substituted Acetophenone Acetophenone_derivative->Chalcone Isoxazole_analog 3-(Thiophen-2-yl)isoxazole Analog Chalcone->Isoxazole_analog Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_analog Cyanamide Cyanamide Aminoisoxazole 3-(Thiophen-2-yl)isoxazol- 5-amine Analog Cyanamide->Aminoisoxazole Base Hydroxamoyl_chloride Thiophene-2- hydroxamoyl chloride Thiophene_2_carboxaldoxime->Hydroxamoyl_chloride Chlorination (NCS) NCS N-Chlorosuccinimide Hydroxamoyl_chloride->Aminoisoxazole [3+2] Cycloaddition

Figure 1: Plausible synthetic routes to 3-(thiophen-2-yl)isoxazole analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a hypothetical analog, N-substituted-3-(thiophen-2-yl)isoxazol-5-amine, via the nitrile oxide cycloaddition route.

Step 1: Synthesis of Thiophene-2-carboxaldoxime

  • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of Thiophene-2-hydroxamoyl chloride

  • Dissolve the thiophene-2-carboxaldoxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude hydroxamoyl chloride.

Step 3: [3+2] Cycloaddition to form the 3-(Thiophen-2-yl)isoxazol-5-amine

  • To a solution of the crude thiophene-2-hydroxamoyl chloride (1.0 eq) and a substituted cyanamide (1.2 eq) in tetrahydrofuran (THF), add triethylamine (2.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired N-substituted-3-(thiophen-2-yl)isoxazol-5-amine analog.

Characterization

The synthesized analogs must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For a typical 3-(thiophen-2-yl)isoxazol-5-amine analog, one would expect to see characteristic signals for the thiophene protons, the isoxazole proton, and the protons of any substituents on the 5-amino group.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[8]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds, which should typically be >95% for use in biological assays.

Biological Evaluation: Screening for PI3K Inhibition

The biological evaluation of the synthesized analogs is a critical step in identifying promising lead compounds. A tiered screening approach is often employed, starting with in vitro biochemical assays and progressing to cell-based and more complex biological systems.

Screening_Workflow Compound_Library Library of Synthesized 3-(Thiophen-2-yl)isoxazol-5-amine Analogs Primary_Screen Primary Screen: Biochemical PI3K Isoform Inhibition Assay (e.g., ADP-Glo) Compound_Library->Primary_Screen IC50_Determination IC50 Determination for Active Compounds Primary_Screen->IC50_Determination Secondary_Screen Secondary Screen: Cell-based Assay (e.g., p-Akt Western Blot) IC50_Determination->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Library Design & Synthesize New Analogs In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

Figure 2: A typical workflow for the biological evaluation of kinase inhibitors.
Primary Screening: In Vitro Biochemical PI3K Isoform Inhibition Assay

The initial screening of the compound library is typically performed using a biochemical assay to determine the direct inhibitory activity against the target kinase isoforms (PI3Kα, β, δ, and γ). The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Protocol: ADP-Glo™ PI3K Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase assay buffer to achieve a range of desired concentrations.

    • Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Screening: Cell-based Assay for PI3K Pathway Inhibition

Compounds that demonstrate potent inhibition in the biochemical assay are then evaluated in a cell-based assay to confirm their activity in a more physiologically relevant context. A common method is to measure the phosphorylation of Akt (a downstream effector of PI3K) by Western blotting.

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

    • Stimulate the PI3K pathway with a growth factor such as IGF-1 for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the primary and secondary screens are used to establish a structure-activity relationship (SAR), which guides the design and synthesis of new analogs with improved potency, selectivity, and drug-like properties.

Analysis of SAR

The SAR for the 3-(thiophen-2-yl)isoxazol-5-amine scaffold can be systematically explored by modifying different parts of the molecule:

  • Substituents on the 5-amino group: The nature of the substituent on the 5-amino group can significantly impact potency and selectivity. Exploration of a variety of alkyl, aryl, and heterocyclic groups is warranted. The introduction of polar groups may enhance solubility and cell permeability.

  • Modifications of the thiophene ring: Substitution on the thiophene ring can influence the electronic properties of the molecule and its interactions with the target kinase. Small alkyl or halogen substituents could be explored.

  • Modifications of the isoxazole ring: While the core isoxazole ring is generally maintained, subtle modifications could be considered in later stages of optimization.

Data Presentation

The SAR data should be compiled in a clear and concise format to facilitate analysis.

Analog R1 (on 5-amino) R2 (on thiophene) PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) p-Akt Inhibition (EC50, nM)
1 -H-H500750200300>1000
2 -Methyl-H250400100150800
3 -Phenyl-H1002005080300
4 -Phenyl5-Chloro801503050200
5 4-Fluorophenyl-H701204060250

Note: The data in this table is hypothetical and for illustrative purposes only.

Lead Optimization

Based on the initial SAR, lead optimization efforts will focus on enhancing potency against the desired PI3K isoform(s), improving selectivity over other kinases, and optimizing pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This iterative process of design, synthesis, and testing is central to the drug discovery process.

Signaling Pathway Context

The 3-(thiophen-2-yl)isoxazol-5-amine analogs are designed to inhibit PI3K, a key upstream regulator of the PI3K/Akt/mTOR pathway. Understanding the context of this pathway is crucial for interpreting the biological effects of these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PTEN PTEN PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PIP3->PTEN PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2 Dephosphorylation

Figure 3: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by the novel analogs is expected to decrease the levels of PIP3, leading to reduced activation of Akt and its downstream effectors. This, in turn, should result in the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.

Conclusion and Future Directions

The 3-(thiophen-2-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of novel PI3K inhibitors. The synthetic and biological evaluation strategies outlined in this guide provide a clear roadmap for the identification and optimization of lead candidates. Future work should focus on a comprehensive SAR exploration to maximize potency and selectivity, followed by in-depth preclinical characterization of the most promising analogs, including pharmacokinetic and in vivo efficacy studies. The ultimate goal is the development of a novel therapeutic agent that can effectively and safely target the PI3K pathway for the treatment of cancer and other diseases.

References

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  • Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. URL: [Link]

  • Yang, B., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. Molecules, 27(8), 2471. URL: [Link]

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  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Research Landscape of 3-(Thiophen-2-yl)isoxazol-5-amine and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the isoxazole and thiophene scaffolds in a single molecular entity presents a compelling strategy in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the isoxazole and thiophene scaffolds in a single molecular entity presents a compelling strategy in modern medicinal chemistry. The isoxazole ring, a privileged five-membered heterocycle, is a cornerstone in numerous pharmacologically active agents, valued for its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[1] Concurrently, the thiophene moiety, a sulfur-containing aromatic heterocycle, is frequently employed as a bioisostere of a phenyl ring, often enhancing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive literature review of the synthesis, biological activities, and mechanistic insights into 3-(thiophen-2-yl)isoxazol-5-amine and its closely related derivatives. We will delve into the synthetic pathways for constructing this core structure, explore its significant potential in anticancer and antimicrobial applications, and elucidate the molecular signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around this promising heterocyclic scaffold.

The Thiophene-Isoxazole Scaffold: A Privileged Combination in Medicinal Chemistry

The isoxazole nucleus is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, a structural feature that underpins its diverse pharmacological activities.[2][3] Isoxazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] This versatility has led to the incorporation of the isoxazole ring into several commercially successful drugs.[1]

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another critical building block in drug discovery.[4] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, a substitution that can favorably modulate a compound's metabolic stability, solubility, and bioavailability.[4] The combination of these two pharmacophores in 3-(thiophen-2-yl)isoxazol-5-amine (Figure 1) creates a molecule with significant potential for biological activity. The thiophene at the 3-position and the amine at the 5-position of the isoxazole ring provide key points for interaction with biological targets and for further chemical modification to optimize therapeutic properties.

Chemical structure of 3-(Thiophen-2-yl)isoxazol-5-amine

Figure 1. Chemical structure of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7)

Synthetic Strategies for 3-(Thiophen-2-yl)isoxazol-5-amine and its Analogs

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several reliable methods available to researchers. A prevalent and versatile approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] Additionally, the condensation of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine provides a direct route to the isoxazole core.[1]

Synthesis of the 5-Aminoisoxazole Core

A direct and efficient method for the synthesis of 5-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. While a specific protocol for 3-(thiophen-2-yl)isoxazol-5-amine is not extensively detailed in the available literature, a general and adaptable procedure can be extrapolated from the synthesis of analogous 5-aminoisoxazoles. A particularly relevant approach is the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which has been shown to produce 5-aminoisoxazoles in good yields.[5][6]

Experimental Protocol: Representative Synthesis of a 5-Aminoisoxazole Derivative [5][6]

  • Step 1: Synthesis of the Thiocarbamoylcyanoacetate Precursor. An aryl isothiocyanate is reacted with sodium ethyl cyanoacetate in ethanol at room temperature to yield the corresponding ethyl arylthiocarbamoylcyanoacetate.

  • Step 2: Cyclization with Hydroxylamine. The purified thiocarbamoylcyanoacetate is refluxed with hydroxylamine in aqueous ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product, a 5-aminoisoxazole derivative, is isolated and purified by standard methods such as recrystallization or column chromatography.

The formation of the 5-aminoisoxazole, as opposed to an isoxazolone, is attributed to the higher electronegativity of the cyano group, which favors reaction with the nucleophilic oximino group of hydroxylamine to form the aminoisoxazole ring.[6]

Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring with control over the substituents at the 3- and 5-positions. For the synthesis of derivatives of 3-(thiophen-2-yl)isoxazol-5-amine, this would involve the reaction of a thiophene-2-carbonitrile oxide with an appropriately substituted alkyne.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Thiophene_Aldoxime Thiophene-2-aldoxime Nitrile_Oxide_Formation In situ generation of Thiophene-2-carbonitrile oxide (e.g., with NCS or Oxone) Thiophene_Aldoxime->Nitrile_Oxide_Formation Alkyne Terminal Alkyne (R-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Reacts with Isoxazole 3-(Thiophen-2-yl)-5-substituted-isoxazole Cycloaddition->Isoxazole G Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa binds & activates ERE Estrogen Response Element (ERE) in DNA ERa->ERE binds to Thiophene_Isoxazole 3-(Thiophen-2-yl)isoxazole Derivative Thiophene_Isoxazole->ERa inhibits Gene_Transcription Gene Transcription ERE->Gene_Transcription promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation leads to

Diagram 2. Proposed mechanism of ERα signaling inhibition by thiophene-isoxazole derivatives.

Modulation of the JNK Signaling Pathway and Induction of Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death). [7][8]Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately promoting cell death. Isoxazole derivatives have been shown to induce apoptosis, and the JNK pathway is a plausible mediator of this effect. [7]Activated JNK can translocate to the nucleus to activate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. [7][8]Alternatively, JNK can act on mitochondrial proteins to trigger the apoptotic cascade. [9]

G Cellular_Stress Cellular Stress (e.g., from drug treatment) JNK_Activation JNK Activation Cellular_Stress->JNK_Activation cJun c-Jun (Transcription Factor) JNK_Activation->cJun phosphorylates & activates Mitochondria Mitochondria JNK_Activation->Mitochondria acts on Bcl-2 family proteins Thiophene_Isoxazole 3-(Thiophen-2-yl)isoxazole Derivative Thiophene_Isoxazole->Cellular_Stress induces Pro_Apoptotic_Genes Expression of Pro-Apoptotic Genes (e.g., Bax) cJun->Pro_Apoptotic_Genes upregulates Pro_Apoptotic_Genes->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis triggers

Diagram 3. JNK-mediated apoptotic pathway potentially activated by thiophene-isoxazole derivatives.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers [7]

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, cleaved PARP, phospho-JNK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

Conclusion and Future Directions

The 3-(thiophen-2-yl)isoxazol-5-amine scaffold and its derivatives represent a highly promising area for the discovery of new therapeutic agents. The synthetic accessibility of this core structure, combined with the potent biological activities observed, particularly in the realm of oncology and infectious diseases, warrants further investigation. Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the substituents on both the thiophene and isoxazole rings to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases to assess their in vivo efficacy and safety.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of isoxazoles, the therapeutic potential of this scaffold should be explored in other disease areas, such as inflammation and neurodegenerative disorders.

By leveraging the principles of medicinal chemistry and molecular pharmacology, the 3-(thiophen-2-yl)isoxazol-5-amine scaffold can be further developed into novel and effective therapies for a range of human diseases.

References

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  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]

  • Mao, C., et al. (2008). A New Small Molecule Inhibitor of Estrogen Receptor α Binding to Estrogen Response Elements Blocks Estrogen-dependent Growth of Cancer Cells. Journal of Biological Chemistry, 283(25), 17294-17303. [Link]

  • Paramita, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245-6251. [Link]

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  • ResearchGate. (n.d.). Isoxazole derivatives showing antimicrobial activity (48–60). [Link]

  • ResearchGate. (2008). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

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  • ACS Publications. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Step-by-Step Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine, a valuable heterocyclic b...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step guide for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine, a valuable heterocyclic building block. The protocol is designed with scientific integrity, explaining the rationale behind each step and grounding the methodology in established chemical principles.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The 5-aminoisoxazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this scaffold have demonstrated activities including antibacterial, antifungal, and anticancer properties.[1][2]

3-(Thiophen-2-yl)isoxazol-5-amine, in particular, combines the 5-aminoisoxazole core with a thiophene ring, a common bioisostere for phenyl groups that can modulate metabolic stability and receptor affinity. This makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.[3][4] This guide details an efficient and reliable two-step synthetic route starting from commercially available materials.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence: (1) a base-mediated Claisen condensation to form a key β-ketonitrile intermediate, followed by (2) a cyclocondensation reaction with hydroxylamine to construct the target 5-aminoisoxazole ring system.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Ethyl_thiophene_2_carboxylate Ethyl thiophene-2-carboxylate Intermediate 3-oxo-3-(thiophen-2-yl)propanenitrile Ethyl_thiophene_2_carboxylate->Intermediate 1. NaH, THF 2. Acetonitrile Acetonitrile Acetonitrile Acetonitrile->Intermediate Final_Product 3-(Thiophen-2-yl)isoxazol-5-amine Intermediate->Final_Product NaOH, Ethanol/Water Hydroxylamine Hydroxylamine HCl Hydroxylamine->Final_Product G cluster_mech1 Mechanism: Claisen Condensation start Acetonitrile (CH3CN) carbanion Acetonitrile Carbanion (⁻CH2CN) start->carbanion NaH (-H₂) tetrahedral Tetrahedral Intermediate carbanion->tetrahedral Nucleophilic Attack ester Ethyl thiophene- 2-carboxylate ester->tetrahedral product β-Ketonitrile Product tetrahedral->product Elimination of Ethoxide (⁻OEt)

Caption: Reaction mechanism for Step 1.

Experimental Protocol

Materials & Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen/Argon inlet

  • Addition funnel

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol)
Sodium Hydride (60% in oil) 40.00 2.0 g 50.0
Anhydrous Tetrahydrofuran (THF) - 100 mL -
Ethyl thiophene-2-carboxylate 156.20 6.25 g 40.0
Acetonitrile 41.05 2.05 g 50.0
1 M Hydrochloric Acid - ~50 mL -
Ethyl Acetate - As needed -
Saturated Sodium Chloride (Brine) - As needed -

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

  • Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).

  • Solvent Addition: Add 50 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve ethyl thiophene-2-carboxylate and acetonitrile in 50 mL of anhydrous THF. Transfer this solution to an addition funnel.

  • Reaction: Add the ester/nitrile solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic (~pH 5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 3-oxo-3-(thiophen-2-yl)propanenitrile, can be purified further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 2: Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Principle & Rationale

The final step involves the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine. This reaction is a classic and efficient method for constructing the 5-aminoisoxazole ring system. [5][6]The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl. A subsequent series of intramolecular proton transfers and cyclization via attack of the hydroxylamine oxygen onto the nitrile carbon, followed by dehydration, leads to the formation of the stable aromatic isoxazole ring. The use of hydroxylamine hydrochloride with a base like sodium hydroxide generates free hydroxylamine in situ.

G cluster_mech2 Mechanism: Cyclocondensation start β-Ketonitrile adduct Carbonyl Adduct start->adduct 1. Attack by NH₂OH on Ketone cyclized Cyclized Intermediate adduct->cyclized 2. Intramolecular attack on Nitrile product 5-Aminoisoxazole cyclized->product 3. Dehydration

Caption: Reaction mechanism for Step 2.

Experimental Protocol

Materials & Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol)
3-oxo-3-(thiophen-2-yl)propanenitrile 151.18 4.54 g 30.0
Hydroxylamine Hydrochloride 69.49 2.30 g 33.0
Sodium Hydroxide 40.00 1.32 g 33.0
Ethanol - 60 mL -

| Water | - | 30 mL | - |

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the intermediate 3-oxo-3-(thiophen-2-yl)propanenitrile in 60 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in 30 mL of water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour to promote crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude 3-(Thiophen-2-yl)isoxazol-5-amine can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture. Quench reactions carefully at low temperatures.

  • Hydroxylamine: Can be explosive, particularly in concentrated form or when heated. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Tetrahydrofuran (THF) and ethanol are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with care.

Conclusion

This application note outlines a robust and efficient two-step synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. The methodology relies on fundamental and well-documented organic transformations, utilizing readily available starting materials. The detailed protocols and mechanistic explanations provide researchers with a reliable guide for accessing this important heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Saad, H. A., Vaultier, M., & Derdour, A. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules, 9(7), 527–534. [Online] Available at: [Link]

  • MDPI. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the oxime-participating synthesis of isoxazolines. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles 4a-i. [Online] Available at: [Link]

  • Moran, W. J., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Online] Available at: [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Online] Available at: [Link]

  • E-Researchco. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. [Online] Available at: [Link]

  • Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(17), 4068. [Online] Available at: [Link]

  • ResearchGate. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Online] Available at: [Link]

  • Singh, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 2005–2021. [Online] Available at: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Online] Available at: [Link]

  • ChemBK. (n.d.). 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Chemical-Suppliers. (n.d.). 3-(Thiophen-2-yl)isoxazol-5-amine. [Online] Available at: [Link]

  • Kumar, A., & Kumar, S. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1483–1504. [Online] Available at: [Link]

  • ResearchGate. (2008). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • El-Borai, M. A., et al. (2022). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 27(18), 5863. [Online] Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-Aminophenyl)isoxazole. [Online] Available at: [Link]

  • Biological & Environmental Problems & Life Science. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Online] Available at: [Link]

Sources

Application

Application Note: A Robust 1,3-Dipolar Cycloaddition Protocol for the Synthesis of Thiophene-Fused Isoxazoles

Introduction: The Strategic Value of Thiophene-Isoxazole Scaffolds The fusion of thiophene and isoxazole rings creates a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene-Isoxazole Scaffolds

The fusion of thiophene and isoxazole rings creates a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. These compounds are present in a wide array of molecules exhibiting diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isoxazole ring, in particular, acts as a versatile pharmacophore, engaging in crucial non-covalent interactions like hydrogen bonding, while the thiophene moiety can modulate the electronic properties and metabolic stability of the molecule.[3]

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, stands out as one of the most efficient and atom-economical methods for constructing the five-membered isoxazole ring.[4][5] This application note provides a detailed exploration of the underlying mechanism and a field-proven experimental protocol for the synthesis of thiophene-fused isoxazoles, tailored for researchers in organic synthesis and drug development.

Pillar 1: Mechanistic Insights & Causality

The success of a synthetic protocol hinges on a deep understanding of the reaction mechanism. The 1,3-dipolar cycloaddition for thiophene-isoxazole synthesis is a concerted pericyclic reaction that involves the formation of two new sigma bonds in a single step.

The Key Players: Nitrile Oxide and Thiophene

  • The 1,3-Dipole (Nitrile Oxide): Nitrile oxides (R-C≡N⁺-O⁻) are transient, high-energy species. Due to their instability, they are almost always generated in situ immediately before or during the reaction.[6] The most common and reliable methods for their generation include:

    • Dehydrohalogenation of Hydroximoyl Chlorides: Treatment of a hydroximoyl chloride with a non-nucleophilic base (e.g., triethylamine) efficiently eliminates HCl to yield the nitrile oxide.[7][8]

    • Oxidation of Aldoximes: A variety of oxidants can convert aldoximes to nitrile oxides. Reagents like diacetoxyiodobenzene, or systems such as NaCl/Oxone, provide mild and effective conditions suitable for a broad range of substrates.[9][10]

  • The Dipolarophile (Thiophene): The C=C double bonds within the thiophene ring serve as the dipolarophile, reacting with the nitrile oxide to form the isoxazole ring. When using thiophene-1,1-dioxides, the reactivity of the double bonds is enhanced, facilitating the cycloaddition.[8][11]

Regioselectivity: The Decisive Factor

The cycloaddition can, in principle, yield two different regioisomers. The outcome is governed by a combination of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[12][13][14] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (thiophene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) is typically dominant.[13][14] Substituents on both reactants can alter the energies and orbital coefficients of these frontier orbitals, thereby directing the regioselectivity of the addition.[12][15][16]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Thiophene-2-carbaldoxime NitrileOxide Thiophene-based Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., Diacetoxyiodobenzene) Oxidant->Aldoxime TransitionState [3+2] Concerted Transition State NitrileOxide->TransitionState Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->TransitionState Product Thiophene-Isoxazole Product TransitionState->Product

Caption: General mechanism for the 1,3-dipolar cycloaddition.

Pillar 2: A Self-Validating Experimental Protocol

This protocol details the synthesis of a thiophene-isoxazole derivative via the in situ generation of a nitrile oxide from an aldoxime.

Materials & Reagents

  • Thiophene-2-carbaldoxime (or other substituted aldoxime)

  • Dipolarophile (e.g., N-phenylmaleimide, styrene)

  • Diacetoxyiodobenzene (PhI(OAc)₂)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Step-by-Step Methodology

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldoxime (1.0 eq) and the chosen dipolarophile (1.1 eq).

    • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the aldoxime.

    • Cool the flask to 0 °C using an ice bath and stir the solution for 10 minutes under a nitrogen or argon atmosphere.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the cooled, stirring solution, add diacetoxyiodobenzene (1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition minimizes the primary side reaction, the dimerization of the nitrile oxide into a furoxan.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting aldoxime indicates reaction completion, typically within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to consume any excess oxidant.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final thiophene-isoxazole product.

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

G A 1. Combine Aldoxime & Dipolarophile in DCM B 2. Cool to 0°C A->B C 3. Add Oxidant (Diacetoxyiodobenzene) B->C D 4. Stir at 0°C → RT (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Extract with DCM E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for thiophene-isoxazole synthesis.

Pillar 3: Data Presentation & Optimization Parameters

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide library of compounds. The following table summarizes representative outcomes based on variations in substrates and conditions.

EntryAldoxime SubstrateDipolarophileOxidant/BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Thiophene-2-carbaldoximeN-PhenylmaleimidePhI(OAc)₂DCM0 → RT3~85[9]
2Benzaldehyde oxime2-Vinylthiophenet-BuOIDioxaneRT12~75[4]
34-Chlorobenzohydroximoyl ChlorideThiophene-1,1-dioxideEt₃NCH₂Cl₂0 → RT2~90[11]
4Thiophene-2-carbaldoximePhenylacetyleneNaCl, OxoneBall-millingRT1~70[9]

Key Considerations for Optimization & Troubleshooting:

  • Nitrile Oxide Dimerization: The primary competing reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). This is minimized by ensuring the dipolarophile is present in slight excess and by maintaining a low concentration of the generated nitrile oxide through slow addition of the oxidant or base.[5]

  • Solvent Choice: While chlorinated solvents like DCM are common, greener alternatives like ethyl acetate or even solvent-free conditions (e.g., ball-milling) have proven effective and can simplify workup.[3][9]

  • Substrate Scope: Electron-withdrawing groups on the dipolarophile generally accelerate the reaction. The scope of aldoximes is broad, including aromatic, heteroaromatic, and aliphatic derivatives.[9]

  • Safety: Diacetoxyiodobenzene is an oxidant and should be handled with care. Chlorinated solvents should be used in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

References

  • Title: Cycloaddition Reactions of Nitrile Oxides to Silyl- and Germyl-Substituted Thiophene-1,1-dioxides Source: Organometallics, ACS Publications URL: [Link]

  • Title: Synthesis of Assemblies of Isoxazole and Azoles Based on 1,3-Dipolar Cycloaddition Reaction of Enamines with Nitrile Oxides Source: ResearchGate URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: Molecules, MDPI URL: [Link]

  • Title: Facile synthesis of tricyclic isoxazole-fused benzo[b]thiophene 1,1-dioxide derivatives via 1,3-dipolar cycloaddition Source: ResearchGate URL: [Link]

  • Title: Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities Source: PubMed URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC, NIH URL: [Link]

  • Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters, ACS Publications URL: [Link]

  • Title: 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Source: ResearchGate URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL: [Link]

  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC, NIH URL: [Link]

  • Title: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones Source: RSC Publishing URL: [Link]

  • Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]

  • Title: Regioselectivity of cycloadditions of nitrile oxides and nitrones to 4-methylene-tetrahydrothiopyrane Source: Semantic Scholar URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: PMC, NIH URL: [Link]

  • Title: A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL: [Link]

  • Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

  • Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: ResearchGate URL: [Link]

  • Title: Site- and Regioselectivity of Nitrile Oxide-Allene Cycloadditions: DFT-Based Semiquantitative Predictions Source: PubMed URL: [Link]

Sources

Method

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

An In Vitro Assay Protocol for Evaluating the Cytotoxic Potential of 3-(Thiophen-2-yl)isoxazol-5-amine The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Assay Protocol for Evaluating the Cytotoxic Potential of 3-(Thiophen-2-yl)isoxazol-5-amine

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] This versatile core structure is found in established drugs and serves as a foundation for the development of novel therapeutic agents with activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3] The incorporation of a thiophene ring, another important pharmacophore known for its lipophilicity and electronic properties, can further enhance the biological activity and metabolic stability of a molecule.[3]

While the specific biological profile of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7) is not extensively documented, the broader class of thiophenyl-isoxazole derivatives has shown promise, particularly in the realm of oncology.[4][5] For instance, studies on 5-(thiophen-2-yl)isoxazoles have revealed potent anti-breast cancer activity, suggesting that this chemical motif is a valuable starting point for the discovery of new anticancer agents.[3]

This application note provides a detailed, field-proven protocol for the initial in vitro evaluation of 3-(Thiophen-2-yl)isoxazol-5-amine's cytotoxic effects against a relevant human cancer cell line. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining reliable and reproducible data.

Assay Principle: The MTT Cell Viability Assay

To assess the cytotoxic potential of 3-(Thiophen-2-yl)isoxazol-5-amine, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. The underlying principle is the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, water-insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. A decrease in the signal indicates a reduction in metabolic activity, which can be correlated with cell death or a loss of proliferative capacity induced by the test compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key phases of the in vitro cytotoxicity assay for 3-(Thiophen-2-yl)isoxazol-5-amine.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Culture Maintenance (MCF-7) C Cell Seeding (96-well plate) A->C B Compound Stock Solution Preparation D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 48-72 hours) D->E F MTT Reagent Addition E->F G Formazan Solubilization F->G H Absorbance Reading (Spectrophotometer) G->H I Data Processing (% Viability Calculation) H->I J IC50 Determination I->J

Caption: Workflow for assessing the in vitro cytotoxicity of 3-(Thiophen-2-yl)isoxazol-5-amine.

Materials and Methods

Reagents and Consumables
  • 3-(Thiophen-2-yl)isoxazol-5-amine (user-supplied)

  • MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile serological pipettes and pipette tips

  • Cell culture flasks (T-25 or T-75)

Equipment
  • Laminar flow hood (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Hemocytometer or automated cell counter

Detailed Experimental Protocol

Part 1: Cell Culture and Maintenance
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency. This is crucial to ensure the cells are in the exponential growth phase, which is optimal for assay performance. Use Trypsin-EDTA to detach the cells and re-seed them into new flasks at an appropriate density.

Part 2: Assay Procedure
  • Cell Seeding:

    • Harvest MCF-7 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

    • Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 5,000 cells per well.

    • Rationale: This seeding density is a starting point and may require optimization for your specific experimental conditions to ensure cells are not over-confluent at the end of the assay period.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(Thiophen-2-yl)isoxazol-5-amine in DMSO.

    • On the day of treatment, prepare serial dilutions of the compound in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution.

Part 3: Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Quantitative Data Summary

ParameterRecommended ValueNotes
Cell LineMCF-7Human breast adenocarcinoma
Seeding Density5,000 cells/wellMay require optimization
Compound SolventDMSOFinal concentration should not exceed 0.5%
Concentration Range0.1 - 100 µMAdjust based on preliminary results
Incubation Time48 - 72 hoursTime-dependency can be investigated
MTT Concentration0.5 mg/mL (final)
Absorbance Wavelength570 nm

Ensuring Trustworthiness: A Self-Validating System

The reliability of this protocol hinges on the inclusion of appropriate controls. Each 96-well plate must include the following to be considered a self-validating system:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This control is essential to ensure that the solvent used to dissolve the compound does not have a significant effect on cell viability. The viability of this control is set to 100%.

  • Untreated Control: Cells in culture medium without any treatment. This control helps to monitor the general health and growth of the cells during the experiment.

  • Blank Control: Wells containing only cell culture medium (no cells). The absorbance from these wells is considered the background and is subtracted from all other readings.

  • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) can be included to confirm that the assay system is responsive to cytotoxic effects.

By comparing the results of the test compound to these controls, the specific cytotoxic effect of 3-(Thiophen-2-yl)isoxazol-5-amine can be accurately determined.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link].

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link].

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link].

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link].

  • Isoxazole derivatives showing antimicrobial activity (48–60). ResearchGate. Available at: [Link].

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link].

  • 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Chemical-Suppliers.com. Available at: [Link].

  • 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. ChemBK. Available at: [Link].

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link].

Sources

Application

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Thiophenylisoxazoles

For Researchers, Scientists, and Drug Development Professionals Authored By: A Senior Application Scientist Introduction: The Therapeutic Potential of Thiophenylisoxazoles in Oncology The isoxazole scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Therapeutic Potential of Thiophenylisoxazoles in Oncology

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among these, thiophenylisoxazole derivatives have emerged as a promising class of anticancer agents. The incorporation of a thiophene ring into the isoxazole framework can enhance biological activity, including improved efficacy and selectivity against cancer cells.[2] These compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][3]

This document provides a comprehensive guide for researchers to evaluate the anticancer properties of novel thiophenylisoxazole compounds using a suite of robust cell-based assays. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale for experimental design, ensuring the generation of reliable and reproducible data.

I. Foundational Assays for Anticancer Activity Screening

A systematic evaluation of a novel compound's anticancer potential begins with assessing its impact on cell viability and its ability to induce programmed cell death, or apoptosis. The following assays form the cornerstone of this initial screening process.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thiophenylisoxazole compound in sterile DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO alone as a vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).[5]

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[2] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the thiophenylisoxazole compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Set up appropriate compensation controls using single-stained samples.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Confirmation of Apoptosis: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis.[2] Commercially available kits provide a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a measurable signal proportional to caspase activity.

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate and treat with the thiophenylisoxazole compound as described for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions.

    • After the treatment period, allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the caspase-glo® 3/7 reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all experimental readings.

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

II. Mechanistic Insights: Delving Deeper into the Mode of Action

Once the cytotoxic and pro-apoptotic effects of a thiophenylisoxazole compound are established, the next logical step is to investigate its mechanism of action. This involves exploring its effects on the cell cycle and identifying its molecular targets.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

  • Cell Treatment and Harvesting:

    • Treat cells with the thiophenylisoxazole compound for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).

    • Harvest the cells as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by detecting the fluorescence of PI.

    • The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

In Vitro Tubulin Polymerization Assay

A significant number of anticancer agents, including some isoxazole derivatives, function by disrupting microtubule dynamics.[3][7] An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. This can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[7]

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and polymerization buffer.

    • Prepare a stock solution of the thiophenylisoxazole compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations. Include positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.

    • Pre-warm the plate to 37°C.

  • Initiation of Polymerization:

    • Initiate the reaction by adding the purified tubulin to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

III. Visualizing the Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and the underlying molecular mechanisms is crucial for understanding and communicating scientific findings.

Experimental Workflow Diagram

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Thiophenylisoxazole Compound cell_viability Cell Viability Assay (MTT) start->cell_viability Determine IC50 apoptosis_detection Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_detection Confirm Apoptotic Induction tubulin_assay Tubulin Polymerization Assay cell_viability->tubulin_assay Assess Microtubule Disruption caspase_activity Caspase-3/7 Assay apoptosis_detection->caspase_activity Validate Apoptosis Pathway cell_cycle Cell Cycle Analysis apoptosis_detection->cell_cycle Investigate Cell Cycle Arrest pathway_analysis Signaling Pathway Analysis cell_cycle->pathway_analysis tubulin_assay->pathway_analysis hsp90_pathway cluster_hsp90 HSP90 Chaperone Cycle cluster_downstream Downstream Effects cluster_inhibition Inhibition by Thiophenylisoxazole HSP90 HSP90 ClientProtein Oncogenic Client (e.g., Akt, HER2, Raf-1) HSP90->ClientProtein Binds ATP ATP HSP90->ATP Binds Degradation Client Protein Degradation (Ubiquitin-Proteasome Pathway) HSP90->Degradation FoldedClient Active Client Protein ClientProtein->FoldedClient Folding & Activation ADP ADP + Pi ATP->ADP Hydrolysis Proliferation Cell Proliferation & Survival FoldedClient->Proliferation Thiophenylisoxazole Thiophenylisoxazole Thiophenylisoxazole->HSP90 Inhibits ATP Binding Apoptosis Apoptosis Degradation->Apoptosis

Caption: Inhibition of the HSP90 chaperone cycle by thiophenylisoxazoles.

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. [8]Its aberrant activation is a common feature in many cancers. [7]Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

pi3k_akt_pathway cluster_upstream Upstream Activation cluster_pi3k_akt PI3K/Akt Cascade cluster_downstream_effects Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ApoptosisInhibition Inhibition of Apoptosis Bad->ApoptosisInhibition Promotes Thiophenylisoxazole Thiophenylisoxazole Thiophenylisoxazole->PI3K Inhibits Thiophenylisoxazole->Akt Inhibits

Caption: Thiophenylisoxazole-mediated inhibition of the PI3K/Akt signaling pathway.

IV. Quantitative Data Presentation

The IC50 value is a key parameter for quantifying the potency of an anticancer compound. The following table summarizes reported IC50 values for representative thiophenylisoxazole and related isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Assay DurationReference
TTI-6MCF-7 (Breast)1.9148h[2]
TTI-4MCF-7 (Breast)2.6348h[2]
Isoxazole Derivative 1K562 (Leukemia)0.07172h[9]
Isoxazole Derivative 2K562 (Leukemia)0.01872h[9]
Isoxazole-phenylcinnamide 15aHeLa (Cervical)0.4Not Specified[3]
Isoxazole-phenylcinnamide 15bHeLa (Cervical)1.8Not Specified[3]
Isoxazole-amide 2dHep3B (Liver)~23 µg/mLNot Specified[10]
Isoxazole-amide 2eHep3B (Liver)~23 µg/mLNot Specified[10]
Isoxazole-amide 2dHeLa (Cervical)15.48 µg/mLNot Specified[11]
Isoxazole-amide 2aMCF-7 (Breast)39.80 µg/mLNot Specified[10]

V. Conclusion and Future Directions

The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of thiophenylisoxazole derivatives as potential anticancer agents. By systematically assessing cell viability, apoptosis induction, and effects on the cell cycle and key molecular targets, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The mechanistic insights derived from these studies are critical for lead optimization and for guiding further development toward clinical applications. Future investigations could involve the use of 3D cell culture models to better mimic the tumor microenvironment and in vivo studies to evaluate the efficacy and safety of promising lead compounds.

References

  • HSP90 functions as a mediator of many oncogenic and signaling pathways. [Link]

  • Assaying cell cycle status using flow cytometry. [Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. [Link]

  • Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. [Link]

  • The schematic illustration of Hsp90 interactions with signaling... [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]

  • The Therapeutic Target Hsp90 and Cancer Hallmarks. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Antiproliferative activities of novel isoxazoles. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

  • IC50 values and dose–response curves of designed... [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. [Link]

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Method

Application Note: A Biochemical Framework for Profiling the Kinase Inhibitory Activity of 3-(Thiophen-2-yl)isoxazol-5-amine

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] This docum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] This document provides a comprehensive guide for characterizing the inhibitory potential of novel small molecules, using 3-(Thiophen-2-yl)isoxazol-5-amine as a model compound. We present a detailed protocol for determining the half-maximal inhibitory concentration (IC50) using a robust, luminescence-based biochemical assay. This framework is designed for researchers in drug discovery and chemical biology, offering a self-validating system to generate high-quality, reproducible data for assessing compound potency and guiding selectivity profiling efforts.

Part 1: Scientific Principles & Assay Design

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a specific substrate.[4] The inhibitory effect of a compound is quantified by its ability to reduce this activity. While various detection methods exist, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer superior sensitivity, a broad dynamic range, and minimal interference from library compounds, making them ideal for high-throughput screening (HTS).[5][6][7]

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] This is achieved in a two-step process:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to stop the reaction and eliminate any remaining, unconsumed ATP.[6][10]

  • ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP acts as a substrate for a thermostable luciferase, generating a light signal that is directly proportional to the initial kinase activity.[9][10]

An inhibitor, such as our model compound 3-(Thiophen-2-yl)isoxazol-5-amine, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Key Experimental Considerations:

  • ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[11] For comparative and physiologically relevant results, it is recommended to perform assays at the Michaelis constant (Km) of ATP for the specific kinase, or at a saturating concentration (e.g., 1 mM) to mimic intracellular conditions.[12]

  • Enzyme Concentration: The concentration of the kinase should be optimized to produce a robust signal well above the background, typically aiming for 10-30% ATP consumption in the uninhibited reaction to ensure initial velocity kinetics.

  • Compound Solvent: The test compound is typically dissolved in 100% DMSO. It is critical to maintain a consistent, low final concentration of DMSO (e.g., ≤1%) in the assay, as higher concentrations can inhibit enzyme activity.[7]

Part 2: Materials and Reagents

  • Test Compound: 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7)[13]

  • Kinase: Recombinant human kinase (e.g., c-Src, Abl1, EGFR), select based on therapeutic interest.

  • Substrate: Kinase-specific peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1 for c-Src).

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[8][10]

  • Buffer: 1X Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[14] Note: Buffer composition can be kinase-specific.[15][16][17]

  • Reagents: ATP, DMSO (ACS Grade), UltraPure Water.

  • Labware: White, opaque, flat-bottom 96- or 384-well assay plates (low-volume), multichannel pipettes, reagent reservoirs.

  • Instrumentation: Plate-reading luminometer.

Part 3: Step-by-Step Experimental Protocol

This protocol details the determination of an IC50 value through a 10-point dose-response curve.

Phase 1: Reagent Preparation

  • Compound Stock Preparation: Prepare a 10 mM stock solution of 3-(Thiophen-2-yl)isoxazol-5-amine in 100% DMSO.

  • Serial Dilution Plate:

    • In a 96-well plate, add 100 µL of 100% DMSO to columns 2-11.

    • Add 200 µL of the 10 mM compound stock to column 1.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from column 2 to 3, and so on, until column 10. Do not add compound to column 11 (0% inhibition control). Column 12 will be for the 100% inhibition control (no enzyme).

    • This creates a dilution series from 10 mM to 19.5 µM. This plate serves as the source for intermediate dilutions.

  • Kinase Reaction Master Mix: Prepare a master mix containing the kinase, substrate, and buffer. The final concentration of each component should be calculated for the reaction volume (e.g., 2X concentration if adding an equal volume of inhibitor/ATP solution).

  • ATP Solution: Prepare an ATP solution at the desired concentration (e.g., 2X the final assay concentration) in Kinase Reaction Buffer.

Phase 2: Assay Execution (for a 5 µL final volume)

  • Compound Addition: Transfer 1 µL of each compound dilution from the serial dilution plate to a new white 384-well assay plate in quadruplicate. Add 1 µL of DMSO to control wells.

  • Enzyme/Substrate Addition: Add 2 µL of the Kinase Reaction Master Mix to all wells except the "no enzyme" controls. Add 2 µL of buffer without enzyme to these wells.

  • Reaction Initiation: Add 2 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

Phase 3: Data Acquisition

  • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Part 4: Data Analysis and Interpretation

  • Average Data: Average the replicate luminescence readings (Relative Light Units, RLU) for each compound concentration.

  • Define Controls:

    • High Control (0% Inhibition): Average RLU from DMSO-only wells (Column 11).

    • Low Control (100% Inhibition): Average RLU from no-enzyme wells (Column 12).

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • Dose-Response Curve Fitting:

    • Plot % Inhibition versus the log10 of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) model with a variable slope (Hill slope) to determine the IC50 value.[18] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[19]

Example Data Presentation:

The potency of 3-(Thiophen-2-yl)isoxazol-5-amine can be profiled against a panel of kinases to assess its selectivity.

Kinase TargetATP Conc. (µM)IC50 (nM)Hill Slope
c-Src1085-1.1
Abl110150-0.9
EGFR10>10,000N/A
Pim-1102,300-1.0

This is example data and does not reflect actual experimental results.

Part 5: Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps of the IC50 determination protocol.

Kinase_Assay_Workflow cluster_prep cluster_exec cluster_acq cluster_ana prep Phase 1: Reagent Prep exec Phase 2: Assay Execution acq Phase 3: Data Acquisition ana Phase 4: Data Analysis p1 Prepare Compound Stock & Dilutions p2 Prepare Kinase/ Substrate Master Mix p3 Prepare ATP Solution e1 Add Compound/DMSO to Assay Plate p3->e1 e2 Add Kinase Mix e1->e2 e3 Initiate with ATP & Incubate (60 min) e2->e3 e4 Add ADP-Glo™ Reagent (Incubate 40 min) e3->e4 e5 Add Detection Reagent (Incubate 30 min) e4->e5 a1 Read Luminescence (RLU) e5->a1 an1 Calculate % Inhibition a1->an1 a1->an1 an2 Plot Dose-Response Curve an1->an2 an3 Fit to 4PL Model an2->an3 an4 Determine IC50 an3->an4

Caption: High-level workflow for IC50 determination.

Hypothetical Kinase Signaling Pathway

This diagram illustrates a generic signaling cascade and indicates where an ATP-competitive inhibitor, like 3-(Thiophen-2-yl)isoxazol-5-amine (TI-5A), would act.

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., Src) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 ADP ADP Kinase1->ADP Kinase3 Kinase C Kinase2->Kinase3 Substrate Effector Protein (Substrate) Kinase3->Substrate PhosphoSubstrate Phosphorylated Effector Protein Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor TI-5A (ATP-Competitive Inhibitor) Inhibitor->Kinase1 Binds to ATP Pocket ATP ATP ATP->Kinase1

Caption: Inhibition of a kinase within a signaling cascade.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

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Application

Application Notes and Protocols for the Antimicrobial Screening of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

Abstract This document provides a comprehensive guide to the antimicrobial screening of a promising class of heterocyclic compounds: 3-(Thiophen-2-yl)isoxazol-5-amine derivatives. Isoxazole derivatives, particularly thos...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the antimicrobial screening of a promising class of heterocyclic compounds: 3-(Thiophen-2-yl)isoxazol-5-amine derivatives. Isoxazole derivatives, particularly those incorporating a thiophene moiety, have demonstrated significant potential as antimicrobial agents.[1][2] This guide outlines detailed, field-proven protocols for determining the antimicrobial efficacy of these synthetic compounds, including methodologies for assessing minimum inhibitory concentrations (MIC) and preliminary cytotoxicity. Furthermore, it delves into the scientific rationale behind the experimental designs and offers insights into the potential mechanisms of action, supported by in silico predictive models.

Introduction: The Rationale for Thiophene-Isoxazole Hybrids in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with isoxazole and its derivatives being recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The isoxazole ring is a key structural motif in several clinically approved drugs.[3]

The strategic incorporation of a thiophene ring into the isoxazole scaffold has been shown to enhance antimicrobial activity.[1][2] Thiophene-based compounds themselves are known for their broad range of biological activities.[6] The synergistic effect of these two moieties in 3-(Thiophen-2-yl)isoxazol-5-amine derivatives presents a compelling avenue for the development of new and effective antimicrobial agents against a range of pathogenic microorganisms, including drug-resistant strains.[1]

Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

While a detailed synthetic protocol is beyond the scope of this application note, the general synthesis of 3-(thiophen-2-yl)isoxazol-5-amine and its derivatives often involves multi-step reactions. A common approach may start from commercially available materials and proceed through the formation of an isoxazole ring, followed by the introduction or modification of the amine group. For specific synthetic routes and characterization data, researchers are encouraged to consult relevant chemical literature.[7][8][9] The purity and structural integrity of the synthesized compounds are paramount and should be rigorously confirmed using techniques such as NMR, mass spectrometry, and elemental analysis before proceeding with biological screening.

Core Antimicrobial Screening Protocols

A tiered approach to antimicrobial screening is recommended, beginning with primary assays to determine the spectrum of activity and potency, followed by secondary assays to assess cytotoxicity and preliminary mechanism of action.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[1][10] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[1][10][11]

Protocol 3.1.1: Broth Microdilution Assay

  • Objective: To quantitatively determine the MIC of 3-(Thiophen-2-yl)isoxazol-5-amine derivatives against a panel of clinically relevant bacteria and fungi.

  • Materials:

    • Test compounds (3-(Thiophen-2-yl)isoxazol-5-amine derivatives)

    • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Spectrophotometer or microplate reader

    • Sterile pipette tips and multichannel pipettor

    • Incubator

  • Procedure:

    • Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).[1]

    • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[1]

    • Serial Dilution of Test Compounds: Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[1][12]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

    • Controls:

      • Growth Control: Wells containing broth and inoculum, but no test compound.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A known antibiotic or antifungal agent.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.[1]

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10] This can be assessed visually or by using a microplate reader to measure absorbance.

Qualitative Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[13][14] It provides a qualitative measure of the compound's ability to inhibit microbial growth, indicated by a zone of inhibition.

Protocol 3.2.1: Agar Well Diffusion

  • Objective: To qualitatively assess the antimicrobial activity of 3-(Thiophen-2-yl)isoxazol-5-amine derivatives.

  • Materials:

    • Test compounds

    • Bacterial and/or fungal strains

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip (6-8 mm diameter)

    • Micropipette

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a standardized microbial suspension as described in the broth microdilution protocol.

    • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[13]

    • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[14][15]

    • Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Controls:

      • Negative Control: Add the solvent (e.g., DMSO) used to dissolve the compound into one well.

      • Positive Control: Use a standard antibiotic solution in another well.[16]

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[1]

    • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1] A larger zone diameter indicates greater antimicrobial activity.

Data Presentation and Interpretation

All quantitative data, such as MIC values, should be summarized in a clear and structured table for easy comparison of the activity of different derivatives against various microbial strains.

Table 1: Example of MIC Data for 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Derivative A163264>128
Derivative B8163264
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A2

N/A: Not Applicable

Secondary Screening: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of promising antimicrobial compounds to mammalian cells to ensure their therapeutic potential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18][19]

Protocol 5.1: MTT Cytotoxicity Assay

  • Objective: To evaluate the in vitro cytotoxicity of lead 3-(Thiophen-2-yl)isoxazol-5-amine derivatives against a mammalian cell line.

  • Materials:

    • Test compounds

    • Mammalian cell line (e.g., Human embryonic kidney cells - HEK293, or human fibroblasts)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][20]

    • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

In Silico Predictive Modeling: A Glimpse into Mechanism and Druggability

In the early stages of drug discovery, in silico methods provide a cost-effective and rapid means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds.[21][22] These computational models can help prioritize candidates for further development and identify potential liabilities early in the process.[22][23]

Workflow for In Silico ADMET Prediction

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Compound Compound Structure (SMILES/SDF) Absorption Absorption (e.g., Caco-2 permeability) Compound->Absorption Distribution Distribution (e.g., BBB penetration) Compound->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Compound->Metabolism Excretion Excretion Compound->Excretion Toxicity Toxicity (e.g., hERG inhibition) Compound->Toxicity Profile Predicted ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: In Silico ADMET Prediction Workflow.

Several machine learning and quantitative structure-activity relationship (QSAR) models are available to predict various ADMET parameters.[24] These tools can provide insights into a compound's potential oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for cardiotoxicity (e.g., hERG inhibition).[25]

Putative Mechanism of Action

While the precise mechanism of action for 3-(Thiophen-2-yl)isoxazol-5-amine derivatives is still under investigation, isoxazole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes involved in bacterial cell wall synthesis, protein synthesis, or DNA replication.[3] Some studies suggest that the isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with specific biological targets. The thiophene moiety may contribute to increased membrane permeability or enhanced binding to target enzymes.[2][6] Further mechanistic studies, such as target-based assays and transcriptomic or proteomic analyses, are warranted to elucidate the specific molecular targets of these promising compounds.

Diagram of Potential Antimicrobial Mechanisms

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_outcomes Resultant Effects Compound 3-(Thiophen-2-yl)isoxazol-5-amine Derivative CellWall Cell Wall Synthesis Inhibition Compound->CellWall ProteinSynth Protein Synthesis Inhibition Compound->ProteinSynth DNARep DNA Replication/Repair Inhibition Compound->DNARep Membrane Membrane Disruption Compound->Membrane Bactericidal Bactericidal Effect CellWall->Bactericidal Bacteriostatic Bacteriostatic Effect ProteinSynth->Bacteriostatic DNARep->Bactericidal Membrane->Bactericidal

Caption: Putative Mechanisms of Antimicrobial Action.

Conclusion and Future Directions

The 3-(Thiophen-2-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of these compounds. Future research should focus on lead optimization through structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in-depth mechanistic investigations to identify specific molecular targets. Further in vivo efficacy and safety studies will be crucial to translate these promising in vitro findings into potential clinical candidates.

References

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  • Agar well diffusion assay. YouTube. Available at: [Link]

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  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. NIH. Available at: [Link]

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Method

Application Notes & Protocols: Developing a Fluorescent Probe with 3-(Thiophen-2-yl)isoxazol-5-amine

Abstract The convergence of heterocyclic chemistry and fluorescence spectroscopy has paved the way for novel molecular tools capable of visualizing complex biological processes. This guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of heterocyclic chemistry and fluorescence spectroscopy has paved the way for novel molecular tools capable of visualizing complex biological processes. This guide provides a comprehensive framework for the development and application of a fluorescent probe based on the 3-(Thiophen-2-yl)isoxazol-5-amine scaffold. This core structure combines the favorable photophysical properties of the thiophene moiety with the versatile synthetic handle of the isoxazole amine, creating a platform for designing sensitive and selective probes.[1][2] We present detailed protocols for the functionalization of this core, its complete photophysical characterization, and its application in detecting metal ions and performing live-cell imaging. The methodologies are explained with a focus on the underlying scientific principles to empower researchers to adapt and innovate upon these techniques.

Introduction: The Promise of the Thiophene-Isoxazole Scaffold

The 3-(Thiophen-2-yl)isoxazol-5-amine core is an attractive starting point for fluorescent probe development. The thiophene ring is an electron-rich aromatic system known to participate in π-conjugated systems that often exhibit desirable fluorescence properties, including significant Stokes shifts and environmental sensitivity.[1][3] The isoxazole ring provides structural rigidity and, critically, the 5-amine group serves as a versatile point for synthetic modification. By attaching various receptor units to this amine, the core fluorophore can be engineered to respond to specific analytes such as metal ions, reactive oxygen species, or changes in pH.[4][5][6]

The general principle behind such probes often involves a fluorescence modulation mechanism like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).[7][8] In a PeT-based sensor, the receptor unit can quench the fluorophore's emission in its unbound state. Upon binding the target analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence response.[7] This guide will walk through the process of creating and validating such a probe.

Probe Design and Synthesis

For this application note, we will hypothesize the synthesis of a probe, TIS-Probe 1 , designed for the detection of copper (II) ions (Cu²⁺), a biologically significant metal ion whose dysregulation is linked to various diseases.[5][9] The design involves attaching a simple dipicolylamine (DPA) receptor to the 3-(Thiophen-2-yl)isoxazol-5-amine core. DPA is a well-established chelator for Cu²⁺ that can act as an efficient PeT quencher.

Hypothetical Sensing Mechanism of TIS-Probe 1

The proposed mechanism involves the quenching of the thiophene-isoxazole fluorescence by the lone pair of electrons on the DPA nitrogen atom. Upon coordination with Cu²⁺, these electrons are engaged in binding, which inhibits the PeT process and restores fluorescence.

cluster_0 Fluorescence OFF State cluster_1 Fluorescence ON State Probe_Off TIS-Probe 1 (Fluorescence Quenched) PeT Photoinduced Electron Transfer (PeT) Probe_Off->PeT e- transfer quenches fluorescence Analyte Cu²⁺ Ion Probe_Off->Analyte Probe_On [TIS-Probe 1]-Cu²⁺ Complex (Fluorescence Restored) No_PeT PeT Inhibited Probe_On->No_PeT Binding blocks e- transfer Analyte->Probe_On Chelation

Caption: Proposed PeT-based sensing mechanism for TIS-Probe 1.

Protocol 1: Synthesis of TIS-Probe 1

This protocol describes a plausible synthetic route. Disclaimer: This is a representative procedure. Appropriate safety precautions and reaction optimization are required.

  • Activation of DPA: React 2,2'-dipicolylamine with one equivalent of chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base at 0°C to form 2-chloro-N,N-bis((pyridin-2-yl)methyl)acetamide.

  • Purification: Purify the resulting product using column chromatography on silica gel.

  • Conjugation: Dissolve 3-(Thiophen-2-yl)isoxazol-5-amine and the purified chloro-activated DPA derivative in anhydrous dimethylformamide (DMF).

  • Reaction: Add potassium carbonate (K₂CO₃) as a base and heat the reaction mixture at 80°C for 12-18 hours under a nitrogen atmosphere.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final product, TIS-Probe 1 .

  • Characterization: Confirm the structure of TIS-Probe 1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

A thorough understanding of the probe's photophysical properties is essential for its reliable application. This involves determining its absorption and emission spectra, fluorescence quantum yield, and photostability.

Start Synthesized TIS-Probe 1 UVVis Measure Absorbance (UV-Vis Spectroscopy) Start->UVVis Fluor Measure Emission (Fluorescence Spectroscopy) UVVis->Fluor Determine λex QY Determine Quantum Yield (Φf) UVVis->QY Fluor->QY Stability Assess Photostability QY->Stability Data Characterized Probe Ready for Application Stability->Data

Caption: Workflow for the photophysical characterization of TIS-Probe 1.

Protocol 2: UV-Vis and Fluorescence Spectroscopy
  • Solvent Selection: Prepare a 1 mM stock solution of TIS-Probe 1 in spectroscopic grade DMSO. Use spectroscopic grade solvents for all dilutions to avoid fluorescent impurities.[10]

  • Working Solution: Prepare a 10 µM working solution of the probe in the desired buffer (e.g., 10 mM HEPES, pH 7.4).

  • UV-Vis Spectrum: Record the absorption spectrum from 250 nm to 600 nm using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs_).

  • Fluorescence Spectrum: Using a fluorescence spectrometer, excite the sample at its λ_abs_ and record the emission spectrum. Identify the wavelength of maximum emission (λ_em_).

  • Excitation Spectrum: Set the emission monochromator to λ_em_ and scan a range of excitation wavelengths to obtain the excitation spectrum. This should resemble the absorption spectrum.

Protocol 3: Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission.[10] The relative method, using a well-characterized standard, is most common.[11][12]

  • Standard Selection: Choose a quantum yield standard with a known Φf that absorbs and emits in a similar wavelength range to TIS-Probe 1 . For a probe emitting in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

  • Prepare Solutions: Prepare a series of five dilutions for both the standard and TIS-Probe 1 in the same solvent/buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner filter effects.[11]

  • Measure Absorbance: Record the absorbance of all ten solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. The instrument software typically has a function for this.

  • Plot Data: For both the standard and the probe, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation[12][13]:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

PropertyHypothetical Value
λabs (nm)385
λem (nm)495
Stokes Shift (nm)110
Molar Extinction Coefficient (M⁻¹cm⁻¹)25,000
Quantum Yield (Φf)0.25 (in HEPES buffer)
Application Protocols
Protocol 4: Metal Ion Sensing with TIS-Probe 1

This protocol details the use of TIS-Probe 1 for the selective detection of Cu²⁺.

  • Prepare Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, CaCl₂, MgCl₂) in deionized water. Prepare a 10 µM working solution of TIS-Probe 1 in 10 mM HEPES buffer (pH 7.4).

  • Titration Experiment: To a cuvette containing 2 mL of the probe solution, incrementally add small aliquots of the CuCl₂ stock solution (e.g., 0-10 equivalents). After each addition, gently mix and record the fluorescence emission spectrum (excite at 385 nm).

  • Selectivity Test: Prepare a series of cuvettes, each containing 2 mL of the probe solution. To each cuvette, add a large excess (e.g., 10 equivalents) of a different metal ion stock solution. Record the fluorescence spectrum for each.

  • Competition Test: To a cuvette containing the probe and 10 equivalents of Cu²⁺, add 10 equivalents of other potentially interfering metal ions. Record the fluorescence to ensure the signal for Cu²⁺ is not significantly altered.

  • Data Analysis: Plot the fluorescence intensity at 495 nm against the concentration of Cu²⁺. This titration curve can be used to determine the probe's detection limit and binding stoichiometry. The selectivity and competition experiments demonstrate the probe's specificity.[14][15]

Live-Cell Imaging Application

Fluorescent probes are powerful tools for visualizing analytes within their native biological context.[16][17][18]

cluster_workflow Live-Cell Imaging Workflow A 1. Cell Culture Seed cells on coverslips B 2. Probe Loading Incubate cells with TIS-Probe 1 A->B C 3. Analyte Treatment Add Cu²⁺ solution B->C D 4. Imaging Acquire images via fluorescence microscopy C->D E 5. Data Analysis Quantify intracellular fluorescence D->E

Caption: A typical workflow for a live-cell imaging experiment.

Protocol 5: Imaging Intracellular Cu²⁺ using TIS-Probe 1
  • Cell Culture: Plate a suitable cell line (e.g., HeLa cells) onto glass-bottom dishes or coverslips and culture in appropriate medium (e.g., DMEM with 10% FBS) until they reach 60-70% confluency.[16]

  • Probe Loading: Wash the cells twice with phosphate-buffered saline (PBS). Incubate the cells with 5 µM TIS-Probe 1 in serum-free medium for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Baseline Imaging: Add fresh imaging buffer (e.g., HBSS) to the cells. Acquire baseline fluorescence images using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~380-400 nm, Emission: ~480-520 nm). Use the lowest possible light intensity to minimize phototoxicity.[17]

  • Analyte Addition: Add a solution of CuCl₂ (e.g., 50 µM final concentration) to the cells and incubate for another 20-30 minutes.

  • Post-Treatment Imaging: Acquire fluorescence images again using identical microscope settings to compare the fluorescence intensity before and after copper treatment. An increase in intracellular fluorescence should be observed.

  • Control Experiment: Perform a parallel experiment where cells are treated with a cell-permeable copper chelator, such as TPEN, before adding TIS-Probe 1 and Cu²⁺. This should abolish the fluorescence increase, confirming the signal is specific to copper.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Quantum Yield Aggregation of the probe in aqueous buffer.Add a small percentage of a co-solvent like DMSO or ethanol. Modify the probe structure to improve water solubility.
High Background in Cell Imaging Incomplete removal of extracellular probe. Insufficient washing.Increase the number and duration of wash steps after probe loading.[17] Use a background suppressor reagent if necessary.
Photobleaching/Phototoxicity High excitation light intensity or prolonged exposure.Reduce laser power and exposure time. Use a more sensitive camera.[16] When not acquiring images, turn off the excitation light.
No Fluorescence Change with Analyte Incorrect buffer pH affecting probe or receptor. Probe is not selective for the tested analyte.Optimize the pH of the assay buffer. Screen the probe against a wider range of potential analytes. Re-evaluate the probe design.
References
  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Williams, A.T.R., Winfield, S.A., & Miller, J.N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071.
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Gómez-Hens, A., & Aguilar-Caballos, M.P. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9137–9144.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
  • Oliveira, E., Genovese, D., Juris, R., et al. (2011). Bioinspired systems for metal-ion sensing: new emissive peptide probes based on benzo[d]oxazole derivatives and their gold and silica nanoparticles. Inorganic Chemistry, 50(18), 8834–8849.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Promega Corporation. (2011).
  • Thermo Fisher Scientific. (n.d.). Imaging protocol handbook.
  • Wang, X., Chen, X., & Tian, H. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 864387.
  • Wang, X., Chen, X., & Tian, H. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC - PubMed Central.
  • Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(5), 155–168.
  • Kumar, M., Kumar, N., Bhalla, V., & Kumar, S. (2021). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Molecules, 26(18), 5658.
  • Arbeloa, F. L., & Arbeloa, I. L. (1998). Photochemical and Photophysical Behavior of Thiophene. Chemical Reviews, 98(4), 1435-1496*.
  • BenchChem. (2025). Application Note: Fluorescent Labeling of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" for Cellular Imaging.
  • Kumar, M., Kumar, V., & Singh, P. (2023). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega, 8(38), 34693–34720.
  • ResearchGate. (n.d.). Photophysical properties of synyhesized compounds 3a-f and 4a-f in DMSO...
  • Singh, P., & Konar, S. (2021). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. Journal of Molecular Liquids, 335, 116523.
  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
  • Li, Y., et al. (2020). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 44(35), 15152-15158.
  • Li, H., Yao, Q., & Xu, F. (2022).
  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. PMC - PubMed Central.
  • Kim, M., et al. (2020).
  • ChemBK. (n.d.). 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE.
  • ResearchGate. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research.
  • ResearchGate. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)
  • Ghorab, M. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345.
  • Liu, S., et al. (2022). Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research. Computational Biology and Chemistry, 98, 107673.

Sources

Application

Use of 3-(Thiophen-2-yl)isoxazol-5-amine in fragment-based drug discovery

An In-Depth Technical Guide to the Application of 3-(Thiophen-2-yl)isoxazol-5-amine in Fragment-Based Drug Discovery Authored by a Senior Application Scientist This document serves as a comprehensive guide for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-(Thiophen-2-yl)isoxazol-5-amine in Fragment-Based Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the fragment 3-(Thiophen-2-yl)isoxazol-5-amine in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the rationale behind its selection, detailed protocols for its application in primary screening and hit validation, and strategies for its evolution into a potent lead compound.

Introduction: The Strategic Value of Heterocyclic Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), lauded for its efficiency in exploring chemical space and generating high-quality, ligand-efficient lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments, typically <300 Da) that, despite their weak affinity, form high-quality interactions with a biological target.[3][4] Structural elucidation of these interactions then guides a rational, iterative process of fragment optimization into more potent, drug-like molecules.[5][6]

Within the vast landscape of chemical fragments, those incorporating privileged heterocyclic scaffolds are of paramount importance. These ring systems are frequently found in approved drugs and offer unique geometric and electronic properties.[7] The fragment 3-(Thiophen-2-yl)isoxazol-5-amine is a prime example, integrating two highly valued heterocycles:

  • The Isoxazole Ring: This five-membered heterocycle is a versatile scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding and dipole interactions.[8][9][10] The weak N-O bond can also influence its metabolic profile.[9] Its presence in numerous FDA-approved drugs, such as the antibacterial Sulfamethoxazole and the anti-inflammatory Coxib, underscores its therapeutic relevance.[11][12]

  • The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene is an electron-rich aromatic system that can engage in π-π stacking and other non-covalent interactions.[13] Its inclusion can significantly modulate a compound's physicochemical properties and biological activity, and it is a core component of many approved pharmaceuticals.[13][14]

The combination of these two rings with a strategically placed primary amine creates a fragment with exceptional potential for FBDD campaigns.

Rationale for Selection: 3-(Thiophen-2-yl)isoxazol-5-amine as a Premier Fragment

The utility of 3-(Thiophen-2-yl)isoxazol-5-amine in an FBDD library is underpinned by its physicochemical properties and structural features, which align perfectly with the foundational principles of fragment design.

Physicochemical Properties & "Rule of Three" Compliance

A fragment's success is often predicted by its adherence to the "Rule of Three," which favors compounds with low molecular complexity. This fragment is an ideal candidate:

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 166.20 g/mol ≤ 300 DaEnsures exploration of a wider, more relevant chemical space.[15]
cLogP ~1.5 - 2.0 (estimated)≤ 3Balances solubility with sufficient lipophilicity for cell permeability and binding.[15]
Hydrogen Bond Donors 1 (from -NH₂)≤ 3Provides a key interaction point without excessive polarity.[15]
Hydrogen Bond Acceptors 3 (2 on isoxazole, 1 on thiophene S)≤ 3Offers multiple potential hydrogen bonding sites to anchor the fragment in a binding pocket.[15]
Rotatable Bonds 1≤ 3Low conformational flexibility increases the probability of adopting a favorable binding pose.

Table 1: Physicochemical properties of 3-(Thiophen-2-yl)isoxazol-5-amine and their alignment with FBDD principles.

Structural Features for High-Quality Interactions

The fragment's architecture is poised for versatile and specific interactions with a protein target:

  • Hydrogen Bonding: The primary amine (-NH₂) at the 5-position is a potent hydrogen bond donor, while the isoxazole nitrogen is a key acceptor. These features allow the fragment to form specific, directional interactions that are crucial for anchoring it to a protein's active site.

  • Aromatic Interactions: The electron-rich thiophene ring can engage in favorable π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

  • Vector for Growth: The primary amine is not just an interaction point; it is a critical synthetic handle. This "poised" functionality allows for straightforward chemical elaboration using well-established amide coupling chemistry, facilitating the "fragment growing" phase of hit-to-lead optimization.[2][5]

Application Notes: A Strategic Workflow for Screening and Hit Validation

The successful identification of robust fragment hits requires a multi-faceted approach, employing a cascade of biophysical techniques to eliminate false positives and build a comprehensive understanding of the binding event.[4][16]

FBDD_Workflow Lib Lib Primary Primary Lib->Primary Secondary Secondary Primary->Secondary Initial Hits Target Target Target->Primary Structural Structural Secondary->Structural Confirmed Hits SBDD SBDD Structural->SBDD Co-crystal Structure Chem Chem SBDD->Chem Chem->Secondary Test New Analogs Lead Lead Chem->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening: Identifying Initial Binders

The goal of the primary screen is to rapidly identify fragments from a library that interact with the target protein. Because fragment binding is weak, highly sensitive biophysical methods are required.[17][18]

  • Surface Plasmon Resonance (SPR): This is a powerful primary screening technique due to its sensitivity, low protein consumption, and ability to provide kinetic data (k_on, k_off) in addition to affinity (K_D).[19][20] Fragments are flowed over a sensor chip with the immobilized target protein, and binding is detected in real-time.[21] A key challenge is the need for precise DMSO concentration matching between the sample and running buffer to avoid false positives caused by refractive index mismatches.[20]

  • Nuclear Magnetic Resonance (NMR): NMR is a robust method for detecting weak interactions.[22][23] Ligand-observed methods like Saturation Transfer Difference (STD) or Water-LOGSY are often used for primary screening as they are sensitive and can be performed with unlabeled protein.[15] Protein-observed methods, such as ¹H-¹⁵N HSQC, require isotopically labeled protein but provide direct information on the binding site by tracking chemical shift perturbations.[15][22]

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature (ΔT_m) upon ligand binding.[4] It is a high-throughput and cost-effective initial screen, though it is prone to false positives and negatives and provides no information about the binding site.[4]

Hit Validation: Ensuring Robustness

A critical step is to validate hits from the primary screen using an orthogonal biophysical method. This ensures that the observed interaction is genuine and not an artifact of the primary assay.[4]

Hit_Validation_Cascade start Initial Screen (e.g., SPR) confirm Direct Binding Confirmation? start->confirm secondary secondary confirm->secondary Yes end Discard (False Positive) confirm->end structural structural secondary->structural validated_hit Validated Hit for Medicinal Chemistry structural->validated_hit

Caption: A hierarchical workflow for fragment hit validation.

  • Rationale: If a fragment like 3-(thiophen-2-yl)isoxazol-5-amine is identified as a hit in an SPR screen, it should be re-tested using a technique that relies on a different physical principle, such as NMR. NMR can confirm direct binding and, with protein-observed methods, localize the binding site, providing a much higher degree of confidence.[15] Isothermal Titration Calorimetry (ITC) can also be used to confirm binding and determine the thermodynamics of the interaction.[4]

Structural Characterization: The Blueprint for Optimization

The ultimate validation for an FBDD hit is the determination of its binding mode through high-resolution X-ray crystallography.[3][24] Obtaining a co-crystal structure of 3-(thiophen-2-yl)isoxazol-5-amine bound to the target protein is invaluable. It provides a precise, atom-level map of the interactions—identifying the key hydrogen bonds and aromatic contacts—and reveals surrounding pockets and solvent-exposed vectors that can be exploited for fragment optimization.[25][26]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for screening and validating 3-(Thiophen-2-yl)isoxazol-5-amine.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify direct binding of the fragment to an immobilized protein target and estimate its binding affinity.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument (Sygnature Discovery utilizes Biacore 8K and T200 instruments).[5]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (>95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • 3-(Thiophen-2-yl)isoxazol-5-amine stock solution (e.g., 100 mM in 100% DMSO).

  • Running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO, pH 7.4.

  • Fragment dilution buffer: Running buffer with 2% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer (without DMSO initially).

    • Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM Acetate, pH 5.0) to achieve a target immobilization level of 8,000-12,000 Response Units (RU). Causality: This level is high enough to generate a good signal for small fragments but low enough to minimize mass transport limitations.

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to be used for reference subtraction.

  • Assay Development & Quality Control:

    • Prepare a dilution series of the fragment in the dilution buffer. It is critical that the final DMSO concentration in all samples matches the running buffer precisely to avoid solvent-induced bulk shifts.[19]

    • Run a buffer-only injection series (blanks) to ensure the baseline is stable and to double-reference the data.

  • Fragment Screening:

    • Inject the fragment at a single high concentration (e.g., 200 µM) over the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • A positive "hit" is identified by a response signal in the active channel that is significantly higher than the reference channel and buffer-only injections.

  • Hit Confirmation (Dose-Response):

    • For initial hits, perform a dose-response experiment by injecting a concentration series (e.g., 500 µM down to 1 µM).

    • Fit the equilibrium response data to a steady-state affinity model to determine the dissociation constant (K_D). Self-Validation: A true binding event will exhibit a saturable, concentration-dependent response.

Fragment Concentration (µM)Response (RU) at Equilibrium
50045.2
25041.8
12535.1
62.526.3
31.2517.5
15.69.8
0 (Blank)0.5

Table 2: Hypothetical SPR dose-response data for a fragment hit, used to calculate K_D.

Protocol 2: Hit Validation and Structural Analysis by X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the target protein in complex with the fragment, confirming the binding mode.

Materials:

  • High-quality, cryo-protected crystals of the target protein.

  • 3-(Thiophen-2-yl)isoxazol-5-amine stock solution (100 mM in DMSO).

  • Soaking buffer (crystallization condition buffer supplemented with cryoprotectant).

  • Crystal mounting loops and magnetic wands.

  • Access to a synchrotron X-ray source.[3]

Methodology:

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment stock to the soaking buffer to a final concentration of 10-20 mM. Causality: A high concentration is required to drive the binding equilibrium towards the complexed state, ensuring sufficient occupancy in the crystal lattice for detection.[25] The final DMSO concentration should be tolerated by the crystals.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from 30 minutes to 12 hours.

  • Crystal Harvesting and Cryo-Cooling:

    • Using a loop, quickly transfer the soaked crystal from the drop and immediately plunge it into liquid nitrogen to flash-cool it. This prevents ice crystal formation.

  • Data Collection:

    • Mount the frozen crystal on the goniometer at a synchrotron beamline.

    • Collect a full diffraction dataset to the highest possible resolution (ideally <2.0 Å).[25]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.

    • Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the bound fragment. Self-Validation: The shape and size of the unmodeled density should clearly match the fragment's structure. Specialized software like PanDDA can help detect low-occupancy binders.[25]

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once the binding mode of 3-(Thiophen-2-yl)isoxazol-5-amine is confirmed, the structure provides a roadmap for optimization. The primary amine at the 5-position is the ideal vector for "fragment growing."[2][6]

Caption: Strategies for evolving the initial fragment hit into a lead compound.

Synthetic Strategy (Fragment Growing): The amine can be readily acylated with a variety of carboxylic acids or activated acyl species to introduce new functional groups. The choice of R-group will be dictated by the structural information from crystallography, aiming to form new interactions with the protein or extend into a nearby pocket.

Example Reaction Scheme: 3-(Thiophen-2-yl)isoxazol-5-amine + R-COOH --(Coupling Agents, e.g., HATU, DIPEA)--> 3-(Thiophen-2-yl)isoxazol-5-yl-amide derivative.

This iterative process of structure-guided design, chemical synthesis, and re-testing is the engine of FBDD, capable of transforming a millimolar fragment hit into a nanomolar lead compound.[27]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • Fragment Screening. Drug Discovery.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem.
  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD..
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Approaches to Fragment-Based Drug Design. Utrecht University.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
  • Fragment HIT Identification in FBDD. CrystalsFirst.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. International Union of Crystallography.
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics | Oxford Academic.
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.
  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
  • Fragment Screening by Surface Plasmon Resonance. PMC - NIH.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC - NIH.
  • Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. Royal Society of Chemistry.
  • Fragment Linking Strategies for Structure-Based Drug Design. ResearchGate.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Examples of the commercially used isoxazole containing drugs. ResearchGate.
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Method

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Introduction: The Significance of the 3-(Thiophen-2-yl)isoxazol-5-amine Scaffold The 3-(thiophen-2-yl)isoxazol-5-amine moiety is a privileged heterocyclic scaffold that has garnered significant interest within the realms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(Thiophen-2-yl)isoxazol-5-amine Scaffold

The 3-(thiophen-2-yl)isoxazol-5-amine moiety is a privileged heterocyclic scaffold that has garnered significant interest within the realms of medicinal chemistry and drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in a range of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities[1]. The incorporation of a thiophene ring at the 3-position and an amine group at the 5-position creates a unique electronic and structural landscape, offering opportunities for diverse molecular interactions with biological targets. The development of a robust, scalable, and cost-effective synthetic route to this key intermediate is therefore of paramount importance for researchers and professionals engaged in the development of novel therapeutics.

This document provides a comprehensive guide to the large-scale synthesis of 3-(thiophen-2-yl)isoxazol-5-amine, detailing a reliable two-step protocol. The narrative is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach via a β-Ketonitrile Intermediate

The most efficient and scalable synthetic route to 3-(thiophen-2-yl)isoxazol-5-amine proceeds through a well-established pathway involving the initial formation of a β-ketonitrile, followed by a cyclocondensation reaction with hydroxylamine. This strategy is favored for its high yields, regioselectivity, and the ready availability of the starting materials.

The overall synthetic transformation is depicted below:

Synthetic_Pathway Ethyl_thiophene-2-carboxylate Ethyl thiophene-2-carboxylate beta-Ketonitrile 3-Oxo-3-(thiophen-2-yl)propanenitrile Ethyl_thiophene-2-carboxylate->beta-Ketonitrile Step 1: Claisen-type Condensation Acetonitrile Acetonitrile Step1_reagents 1. Sodium Amide (NaNH2) 2. Acetonitrile 3. Acidic Workup Final_Product 3-(Thiophen-2-yl)isoxazol-5-amine beta-Ketonitrile->Final_Product Step 2: Cyclocondensation Step2_reagents Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., NaHCO3)

Caption: Overall synthetic route for 3-(Thiophen-2-yl)isoxazol-5-amine.

Step 1 involves a Claisen-type condensation between ethyl thiophene-2-carboxylate and acetonitrile, facilitated by a strong base such as sodium amide, to yield the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 2 is the regioselective cyclocondensation of the β-ketonitrile with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable 5-aminoisoxazole ring. The regioselectivity favoring the 5-amino isomer is a well-documented outcome for the reaction of β-ketonitriles with hydroxylamine[2].

Part 1: Large-Scale Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Expertise & Experience: The Rationale Behind the Methodology

The synthesis of β-ketonitriles from esters and acetonitrile is a classic transformation in organic chemistry. For a large-scale preparation, the choice of base is critical. While alternatives like potassium tert-butoxide (KOt-Bu) have been explored for their improved safety profile, sodium amide (NaNH₂) remains a highly effective and economical choice for driving the reaction to completion, particularly with less reactive esters[3]. The inherent risks of sodium amide, such as its violent reaction with water and the potential for peroxide formation upon storage, can be effectively managed with strict adherence to safety protocols. The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is optimal as they are inert to the strong base and effectively solubilize the reactants. An excess of acetonitrile is often employed to serve as both a reactant and to help maintain a stirrable slurry.

Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
Ethyl thiophene-2-carboxylate≥98%Standard Chemical Supplier
AcetonitrileAnhydrous, ≥99.8%Standard Chemical Supplier
Sodium Amide90%Standard Chemical SupplierHandle with extreme care
Diethyl EtherAnhydrous, ≥99.7%Standard Chemical Supplier
Hydrochloric Acid37% (concentrated)Standard Chemical Supplier
10 L Jacketed Glass Reactor-Chemical Engineering SupplierEquipped with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
Ice Bath/Chiller-Laboratory Equipment SupplierTo maintain low temperatures

Safety Precautions:

  • Sodium Amide: Highly reactive and corrosive. Reacts violently with water to produce flammable ammonia gas. Can form explosive peroxides upon storage, especially if it appears yellow or brown. Handle in a dry, inert atmosphere (e.g., nitrogen-filled glove bag or fume hood with inert gas flow). Wear a fire-retardant lab coat, safety glasses, and impervious gloves. A Class D fire extinguisher and dry sand should be readily available[4][5][6][7][8].

  • Acetonitrile: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.

  • The reaction should be conducted under a nitrogen atmosphere to prevent moisture from inactivating the sodium amide.

Procedure:

  • Reactor Setup: Set up the 10 L jacketed glass reactor with a mechanical stirrer, a 1 L dropping funnel, a condenser with a nitrogen inlet, and a thermocouple. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Charging Reagents: To the reactor, add anhydrous diethyl ether (4 L) and anhydrous acetonitrile (1.2 L, excess). Begin stirring and cool the mixture to 0-5 °C using an ice bath or chiller.

  • Addition of Sodium Amide: Under a positive pressure of nitrogen, carefully add sodium amide (90%, 433 g, 10.0 mol) to the stirred mixture in portions, ensuring the temperature does not exceed 10 °C. A thick, grey slurry will form.

  • Addition of Ester: In the dropping funnel, prepare a solution of ethyl thiophene-2-carboxylate (781 g, 5.0 mol) in anhydrous diethyl ether (1 L). Add this solution dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a mixture of concentrated hydrochloric acid (1 L) and crushed ice (2 kg) until the pH of the aqueous layer is between 1-2. Caution: This is a highly exothermic process, and hydrogen gas may be evolved. Ensure adequate cooling and ventilation.

  • Workup:

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 1 L).

    • Combine all organic layers and wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-3-(thiophen-2-yl)propanenitrile as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.

Expected Yield: 70-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Large-Scale Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Expertise & Experience: Ensuring Regioselectivity and Purity

The cyclization of a β-ketonitrile with hydroxylamine is a robust method for the synthesis of 5-aminoisoxazoles. The regiochemical outcome is dictated by the differential reactivity of the carbonyl and nitrile groups. Under neutral or slightly basic conditions, the more nucleophilic nitrogen of hydroxylamine preferentially attacks the electrophilic carbonyl carbon. Subsequent intramolecular cyclization via attack of the oxime oxygen onto the nitrile carbon, followed by tautomerization, leads to the desired 5-aminoisoxazole. The use of a mild base like sodium bicarbonate is sufficient to neutralize the hydrochloric acid from the hydroxylamine hydrochloride salt, creating a favorable environment for the reaction without promoting side reactions.

Protocol: Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
3-Oxo-3-(thiophen-2-yl)propanenitrileAs synthesized in Part 1-
Hydroxylamine Hydrochloride≥98%Standard Chemical SupplierCorrosive and irritant
Sodium Bicarbonate≥99.5%Standard Chemical Supplier
Ethanol95% or absoluteStandard Chemical Supplier
10 L Jacketed Glass Reactor-Chemical Engineering SupplierEquipped with mechanical stirrer, condenser, and nitrogen inlet

Safety Precautions:

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses). In case of contact, rinse thoroughly with water.

  • The reaction should be performed in a well-ventilated area.

Procedure:

  • Reactor Setup: Set up the 10 L jacketed glass reactor with a mechanical stirrer and a reflux condenser.

  • Charging Reagents: To the reactor, add 3-oxo-3-(thiophen-2-yl)propanenitrile (604 g, 4.0 mol), hydroxylamine hydrochloride (306 g, 4.4 mol), sodium bicarbonate (370 g, 4.4 mol), and ethanol (6 L).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (sodium chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and if necessary, add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 3-(thiophen-2-yl)isoxazol-5-amine.

Expected Yield: 80-90%

Characterization Data:

AnalysisExpected Results
¹H NMR Consistent with the structure of 3-(thiophen-2-yl)isoxazol-5-amine. Look for characteristic peaks for the thiophene protons, the isoxazole proton, and the amine protons.
¹³C NMR Shows the expected number of carbon signals corresponding to the thiophene and isoxazole rings.
Mass Spec (MS) The molecular ion peak should correspond to the molecular weight of the product (C₇H₆N₂OS, MW: 166.20 g/mol ).
Melting Point A sharp melting point indicates high purity.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process controls and final product characterization.

  • TLC/HPLC Monitoring: Regular monitoring of both reaction steps allows for the determination of reaction completion, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Spectroscopic Analysis: Comprehensive analysis of the intermediate and final product by NMR and mass spectrometry confirms their identity and structural integrity.

  • Melting Point Determination: A sharp and consistent melting point of the final product serves as a reliable indicator of its purity.

Mechanism of Cyclocondensation

The formation of the 5-aminoisoxazole ring from the β-ketonitrile and hydroxylamine proceeds through a well-understood mechanism:

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization Ketonitrile 3-Oxo-3-(thiophen-2-yl)propanenitrile Intermediate1 Oxime Intermediate Ketonitrile->Intermediate1 Hydroxylamine NH2OH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Final_Product 3-(Thiophen-2-yl)isoxazol-5-amine Intermediate2->Final_Product

Caption: Mechanism of 5-aminoisoxazole formation from a β-ketonitrile.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization, where the oxygen of the newly formed oxime attacks the nitrile carbon.

  • Tautomerization: A final tautomerization step leads to the stable aromatic 5-aminoisoxazole ring.

References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]

  • Sodium Amide. Princeton University Environmental Health and Safety. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Sodium amide. Western Carolina University. [Link]

  • Material Safety Data Sheet - Sodium amide. Cole-Parmer. [Link]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. [Link]

  • Supporting Information. [Link]

  • One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. PubMed. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. ResearchGate. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. [Link]

  • A high-yielding preparation of beta-ketonitriles. PubMed. [Link]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Semantic Scholar. [Link]

  • Process for producing beta-ketonitrile compound.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

  • 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier. [Link]

  • 3-(Thiophen-2-yl)isoxazol-5-amine. Chemical-Suppliers.com. [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Link]

  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Some Condensation Reactions of Arylalkylnitriles.. Lehigh Preserve. [Link]

  • reaction in oximes of. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

  • 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
  • Preparation method of 3-amino-5-methyl isoxazole.

Sources

Application

Experimental Procedure for the N-acylation of 3-(Thiophen-2-yl)isoxazol-5-amine: A Comprehensive Guide

An Application Note for Researchers and Drug Development Professionals Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The N-acylation of heteroaromatic amines is a cornerstone strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. This application note provides a detailed, field-proven protocol for the N-acylation of 3-(Thiophen-2-yl)isoxazol-5-amine, a key intermediate for creating novel chemical entities. We will delve into the reaction's mechanistic underpinnings, offer a step-by-step experimental workflow, and outline a robust characterization and validation process to ensure scientific integrity.

Scientific Foundation and Mechanistic Rationale

The functionalization of the 5-amino group on the isoxazole ring provides a powerful avenue for generating libraries of novel amide derivatives. These derivatives often exhibit altered solubility, metabolic stability, and binding interactions with biological targets compared to the parent amine.

1.1. The Chemistry of N-Acylation

The N-acylation of 3-(Thiophen-2-yl)isoxazol-5-amine is a classic nucleophilic acyl substitution reaction. The primary amine (-NH₂) at the C5 position of the isoxazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The reaction typically requires a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This neutralization step is critical as it drives the reaction to completion and prevents protonation of the starting amine, which would render it non-nucleophilic.

1.2. General Reaction Mechanism

The mechanism proceeds in two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). The base then abstracts the proton from the nitrogen, yielding the neutral N-acylated product and the corresponding ammonium salt.

Caption: General mechanism of nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-acylation using an acyl chloride. The quantities can be scaled as needed.

2.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Example Amount (mmol)EquivalentsKey Properties / Safety
3-(Thiophen-2-yl)isoxazol-5-amineC₇H₆N₂OS166.201.01.0Starting material. Store in a cool, dry place.
Acyl Chloride (e.g., Acetyl Chloride)CH₃COCl78.501.11.1Acylating agent. Corrosive, moisture-sensitive. Handle in a fume hood.
Triethylamine (Et₃N)C₆H₁₅N101.191.51.5Base. Corrosive, flammable. Handle in a fume hood.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~10 mL-Solvent. Volatile, potential carcinogen. Use in a well-ventilated area.
Saturated Sodium Bicarbonate Soln.NaHCO₃---Aqueous solution for work-up.
Brine (Saturated NaCl Soln.)NaCl---Aqueous solution for work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04--Drying agent.
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware----Ensure all glassware is oven-dried before use.

2.2. Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Thiophen-2-yl)isoxazol-5-amine (1.0 mmol, 166 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) via syringe, followed by triethylamine (1.5 mmol, 0.21 mL). Stir the mixture at room temperature until the amine fully dissolves.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 mmol, 0.08 mL) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed. (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes).

  • Quenching and Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid/oil via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.

Caption: Step-by-step experimental workflow for N-acylation.

Product Characterization: A Self-Validating System

The integrity of this protocol is ensured by a series of validation checkpoints, culminating in the unambiguous characterization of the final product.

3.1. In-Process Controls

  • TLC Monitoring: Provides real-time validation of starting material consumption and product formation, preventing incomplete reactions or the formation of significant byproducts.

  • Aqueous Wash pH: Checking the pH of the aqueous layer after the bicarbonate wash confirms the complete neutralization of acidic components, ensuring the stability of the final product during isolation.

3.2. Final Product Validation

Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized N-(3-(thiophen-2-yl)isoxazol-5-yl) derivative. The synthesis of related N-acyl thiophenes and aminoisoxazoles has been reported, providing a basis for expected characterization data.[4][5]

Analytical TechniqueExpected Observations for N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamideRationale
¹H NMR Disappearance of broad -NH₂ signal. Appearance of a new singlet ~2.2 ppm (3H, -COCH₃) and a broad singlet ~9-11 ppm (1H, -NH). Thiophene and isoxazole protons will show characteristic shifts.Confirms the addition of the acetyl group and formation of the amide bond.
¹³C NMR Appearance of a new carbonyl signal ~168-172 ppm (-C=O) and a methyl signal ~24 ppm (-CH₃).Unambiguously identifies the presence of the amide carbonyl carbon.
FT-IR (cm⁻¹) Appearance of a strong C=O stretch ~1670-1700 cm⁻¹. Appearance of an N-H stretch ~3200-3300 cm⁻¹.Provides functional group evidence for the newly formed amide.
High-Res Mass Spec (HRMS) Calculated [M+H]⁺ for C₉H₈N₂O₂S: 209.0385. Found value should be within ±5 ppm.Confirms the exact molecular weight and elemental composition of the product.

Conclusion

This application note details a reliable and robust protocol for the N-acylation of 3-(Thiophen-2-yl)isoxazol-5-amine. By understanding the underlying chemical principles and adhering to the structured workflow and validation checkpoints, researchers can confidently synthesize novel isoxazole derivatives. This methodology serves as a foundational platform for creating diverse chemical libraries essential for modern drug discovery and development programs, leveraging the proven therapeutic potential of the isoxazole scaffold.[6][7][8]

References

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Organic Letters Ahead of Print. ACS Publications. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem. Available at: [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]

Sources

Method

Method for preparing derivatives of 3-(Thiophen-2-yl)isoxazol-5-amine

An In-Depth Technical Guide to the Preparation of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide for the synthesis and derivatization...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis and derivatization of 3-(thiophen-2-yl)isoxazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols and insights detailed herein are curated for researchers, scientists, and professionals, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations for success.

The 5-aminoisoxazole moiety is a "privileged structure," frequently found in biologically active molecules.[1] When coupled with a thiophene ring, a common pharmacophore, the resulting scaffold presents a versatile platform for generating novel molecular entities with potential therapeutic applications, including as anti-cancer agents.[2][3] This guide offers a systematic approach, beginning with the construction of the core 3-(thiophen-2-yl)isoxazol-5-amine structure, followed by detailed protocols for the functionalization of its 5-amino group.

Part 1: Synthesis of the Core Scaffold: 3-(Thiophen-2-yl)isoxazol-5-amine

The foundational step is the reliable synthesis of the starting amine. The most classical and robust method for constructing the 5-aminoisoxazole ring is the condensation of a β-ketonitrile with hydroxylamine. This approach is favored for its operational simplicity and the accessibility of starting materials.

Causality of the Synthetic Strategy

The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketonitrile (3-oxo-3-(thiophen-2-yl)propanenitrile). This is followed by an intramolecular cyclization where the nitrogen of the resulting oxime attacks the nitrile carbon. Subsequent tautomerization yields the stable 5-aminoisoxazole ring. The regioselectivity is dictated by the differential reactivity of the ketone and nitrile groups, ensuring the formation of the desired isomer.

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Ring Formation A Thiophene-2-carbonitrile D Claisen Condensation A->D B Ethyl Acetate B->D C Base (e.g., NaH, NaOEt) C->D E 3-Oxo-3-(thiophen-2-yl)propanenitrile (β-Ketonitrile) D->E H Cyclocondensation E->H Key Intermediate F Hydroxylamine HCl (NH2OH·HCl) F->H G Base (e.g., NaOAc, Pyridine) G->H I 3-(Thiophen-2-yl)isoxazol-5-amine (Target Scaffold) H->I

Caption: Workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

This protocol details the cyclocondensation reaction. The precursor, 3-oxo-3-(thiophen-2-yl)propanenitrile, can be synthesized via a Claisen condensation of thiophene-2-carbonitrile and ethyl acetate or purchased commercially.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Oxo-3-(thiophen-2-yl)propanenitrile151.1810.01.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.4912.01.2
Sodium Acetate (NaOAc)82.0315.01.5
Ethanol (EtOH)46.0750 mL-
Water (H₂O)18.0210 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxo-3-(thiophen-2-yl)propanenitrile (1.51 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (1.23 g, 15.0 mmol).

  • Solvent Addition: Add ethanol (50 mL) and water (10 mL) to the flask. The addition of water is crucial for dissolving the salts.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 150 mL of cold deionized water. A precipitate should form. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected product is a pale yellow or off-white solid.

  • Characterization: Confirm the structure and purity of 3-(thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4] Typical yield: 75-85%.

Part 2: Derivatization of the 5-Amino Group

The primary amino group at the C5 position of the isoxazole ring is a versatile handle for introducing molecular diversity. Its reactivity is analogous to that of an aniline, allowing for a range of classical amine derivatization reactions.

General Derivatization Workflow

cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation cluster_urea Urea Formation Core 3-(Thiophen-2-yl)isoxazol-5-amine Acyl_Product Amide Derivative Core->Acyl_Product Forms Amide Bond Sulfonyl_Product Sulfonamide Derivative Core->Sulfonyl_Product Forms Sulfonamide Bond Urea_Product Urea Derivative Core->Urea_Product Forms Urea Linkage Acyl_Cl R-COCl or (R-CO)2O Acyl_Cl->Acyl_Product Acyl_Base Base (Pyridine, TEA) Acyl_Base->Acyl_Product Sulfonyl_Cl R-SO2Cl Sulfonyl_Cl->Sulfonyl_Product Sulfonyl_Base Base (Pyridine, TEA) Sulfonyl_Base->Sulfonyl_Product Isocyanate R-NCO Isocyanate->Urea_Product

Sources

Application

Application Notes &amp; Protocols: Investigating 3-(Thiophen-2-yl)isoxazol-5-amine in Cancer Cell Line Studies

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology Research The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile synthetic accessibility and wide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology Research

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile synthetic accessibility and wide range of biological activities.[1] In oncology, isoxazole derivatives have emerged as potent agents capable of modulating numerous cancer-relevant pathways.[2][3] These compounds have been shown to exert their anti-cancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling kinases, disruption of tubulin polymerization, and modulation of hormone receptors.[4][5]

This document provides a detailed guide for the preclinical evaluation of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7), a novel investigational compound. While specific data on this molecule is nascent, its structural motifs—the isoxazole core and the thiophene ring—are present in compounds with demonstrated anti-cancer properties.[6] Notably, a related class of 5-(thiophen-2-yl)isoxazoles has shown significant promise as anti-breast cancer agents by targeting the estrogen receptor alpha (ERα).[7][8] This precedent provides a logical and scientifically grounded starting point for investigating the mechanism of action of 3-(Thiophen-2-yl)isoxazol-5-amine.

These application notes are designed for cancer researchers, drug discovery scientists, and pharmacologists, offering a framework for assessing the compound's cytotoxic potential and elucidating its mechanism of action in relevant cancer cell line models.

Hypothesized Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

Based on structure-activity relationship (SAR) studies of similar thiophene-isoxazole scaffolds, a primary hypothesis is that 3-(Thiophen-2-yl)isoxazol-5-amine may function as an antagonist or modulator of Estrogen Receptor Alpha (ERα).[7][8] ERα is a critical driver of proliferation in a majority of breast cancers, making it a well-validated therapeutic target. The proposed mechanism involves the compound binding to ERα, preventing its conformational activation and subsequent translocation to the nucleus. This action would inhibit the transcription of estrogen-responsive genes that are essential for cell cycle progression and survival, ultimately leading to cell cycle arrest and apoptosis.

To begin investigating this hypothesis, initial studies should focus on ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines to assess for differential sensitivity.

Hypothesized_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(Thiophen-2-yl) isoxazol-5-amine ERa_inactive Inactive ERα Compound->ERa_inactive Binds & Inhibits ERa_active Active ERα Complex ERa_inactive->ERa_active Estrogen Estrogen (E2) Estrogen->ERa_inactive Binds & Activates ERE Estrogen Response Element (DNA) ERa_active->ERE Translocates & Binds Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis

Figure 1. Hypothesized inhibition of the ERα signaling pathway.

Experimental Design and Workflow

A systematic approach is essential for characterizing a novel compound. The workflow should progress from broad cytotoxicity screening to more focused mechanistic studies. This ensures that resources are directed toward understanding the biological effects in the most sensitive and relevant cellular contexts.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Interpretation arrow arrow Prep Compound Preparation (Stock Solution in DMSO) Select Cell Line Selection (ERα+, ERα-, other cancers) Prep->Select MTT Cytotoxicity Screening (MTT/MTS Assay) 72h endpoint Select->MTT IC50 IC50 Value Determination (Dose-Response Curve) MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treat at IC50 for 24/48h IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treat at IC50 for 24/48h IC50->CellCycle Western Target Validation (Optional) (Western Blot for PARP cleavage, Caspase-3, Cyclins) Apoptosis->Western CellCycle->Western Analysis Data Analysis & Interpretation Western->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Figure 2. Recommended experimental workflow for compound evaluation.

Quantitative Data Summary (Template)

A clear and concise summary of cytotoxicity data is crucial for comparing the compound's activity across different cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.[9]

Cell LineCancer TypeERα StatusCompound IC₅₀ (µM) [Mean ± SD, n=3]Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast AdenocarcinomaPositive[Hypothetical Data][Hypothetical Data]
T-47D Breast Ductal CarcinomaPositive[Hypothetical Data][Hypothetical Data]
MDA-MB-231 Breast AdenocarcinomaNegative[Hypothetical Data][Hypothetical Data]
A549 Lung CarcinomaN/A[Hypothetical Data][Hypothetical Data]
HCT116 Colorectal CarcinomaN/A[Hypothetical Data][Hypothetical Data]

Detailed Experimental Protocols

The following protocols provide standardized methods for the in vitro evaluation of 3-(Thiophen-2-yl)isoxazol-5-amine.

Protocol 1: Cell Culture and Compound Preparation

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. Cells must be maintained in their logarithmic growth phase and be free of contamination. The test compound must be accurately dissolved and diluted to ensure precise final concentrations.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 3-(Thiophen-2-yl)isoxazol-5-amine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Maintenance: Culture cells according to ATCC guidelines. Passage cells when they reach 80-90% confluency to maintain exponential growth.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Thiophen-2-yl)isoxazol-5-amine in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Maintained cell lines

  • Compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, pure

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Observe for the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of pure DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[12]

Protocol 3: Apoptosis Determination by Annexin V/PI Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat cells with the compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11] Many anti-cancer agents induce cell cycle arrest at specific checkpoints. Cells are fixed with ethanol to permeabilize the membrane and then stained with PI, which binds stoichiometrically to DNA.

Materials:

  • 6-well plates

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A to eliminate RNA-related signals)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 5.3.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent clumping. Fix the cells overnight at -20°C.[13]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Google Scholar.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
  • Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. (2025). Benchchem.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2014). NIH.
  • Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. (2025). Benchchem.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). ChEMBL - EMBL-EBI.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).
  • 5-(Thiophen-2-yl)
  • 5-(Thiophen-2-yl)
  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (2021). PubMed.
  • 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Chemical-Suppliers.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Google Scholar.

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Method

Application Note: A Protocol for Determining the Metabolic Stability of Thiophenylisoxazoles in Human Liver Microsomes

Introduction The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development.[1][2] It provides an initial assessment of a compound's susceptibility to biotransfo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development.[1][2] It provides an initial assessment of a compound's susceptibility to biotransformation, primarily by enzymes in the liver. This information is crucial for predicting a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Thiophenylisoxazoles represent a class of heterocyclic compounds with diverse pharmacological activities. Understanding their metabolic fate is essential for optimizing their structure to enhance drug-like properties.

This application note provides a detailed protocol for determining the in vitro metabolic stability of thiophenylisoxazoles using human liver microsomes (HLMs). Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[5][6][7] This protocol is designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the intrinsic clearance of novel thiophenylisoxazole derivatives. The U.S. Food and Drug Administration (FDA) provides guidance on conducting such in vitro studies to assess drug metabolism and interaction potential.[8][9][10][11]

Principle of the Assay

The core of this assay involves incubating the test thiophenylisoxazole compound with human liver microsomes in the presence of necessary cofactors, most notably NADPH, which is essential for CYP enzyme activity.[1] The reaction is monitored over a specific time course. The rate of disappearance of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[12][13] From the rate of disappearance, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[1][3]

Materials and Reagents

Biological Materials
  • Pooled Human Liver Microsomes (mixed gender, various suppliers)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan - known substrates with moderate to high clearance)

Chemicals and Reagents
  • Test Thiophenylisoxazole Compounds

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic Acid, LC-MS grade

  • Internal Standard (IS): A structurally similar compound not expected to be formed as a metabolite of the test compound.

  • Ultrapure Water

Equipment
  • Incubator or water bath capable of maintaining 37°C

  • Centrifuge capable of reaching >10,000 x g

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • 96-well plates (for incubation and sample collection)

  • Pipettes and multichannel pipettes

  • Vortex mixer

Experimental Protocol

The following protocol outlines a step-by-step procedure for assessing the metabolic stability of a thiophenylisoxazole compound.

Preparation of Solutions
  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Verify the pH and store at 4°C.

  • Test Compound Stock Solution (10 mM): Dissolve the thiophenylisoxazole derivative in a suitable organic solvent (e.g., DMSO).

  • Working Solution of Test Compound (e.g., 100 µM): Dilute the stock solution in the phosphate buffer. The final concentration in the incubation should typically be 1 µM to be below the Michaelis-Menten constant (Km) for most enzymes.[14]

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL). This solution will also serve as the reaction termination solution.

  • NADPH Solution (Cofactor): Prepare a fresh solution of the NADPH regenerating system or NADPH in phosphate buffer according to the manufacturer's instructions.

Incubation Procedure
  • Pre-incubation: In a 96-well plate, add the required volume of phosphate buffer, the test compound working solution, and the human liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL).[7] It is crucial to include control incubations:

    • Negative Control (-NADPH): To assess non-enzymatic degradation.

    • Positive Control: To verify the metabolic activity of the microsomes.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold acetonitrile/IS solution to stop the reaction.[1] The 0-minute time point is taken immediately after the addition of the test compound but before the addition of NADPH.

  • Sample Processing: After the final time point, vortex the sample plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quenching 3. Reaction Termination cluster_processing 4. Sample Processing cluster_analysis 5. Analysis P1 Prepare Buffer, Test Compound, IS, and NADPH Solutions I1 Pre-incubate Microsomes and Test Compound at 37°C P1->I1 I2 Initiate Reaction with NADPH I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45, 60 min) I2->I3 Q1 Add Cold Acetonitrile/IS to Stop Reaction I3->Q1 SP1 Centrifuge to Pellet Protein Q1->SP1 SP2 Transfer Supernatant SP1->SP2 A1 LC-MS/MS Analysis SP2->A1 A2 Data Analysis: Calculate t½ and CLint A1->A2

Caption: Workflow for the in vitro metabolic stability assay.

LC-MS/MS Analysis

The quantification of the remaining parent thiophenylisoxazole at each time point is performed by LC-MS/MS.[12][15] A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high sensitivity and selectivity.[6]

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: The mass spectrometer is tuned to detect the specific parent ion and a characteristic product ion for both the test compound and the internal standard.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the metabolic stability of the thiophenylisoxazole derivative.

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated for each time point.

  • Disappearance Curve: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculation of Half-Life (t½): The slope of the linear regression of the disappearance curve is used to calculate the in vitro half-life using the following equation:

    • t½ = 0.693 / |slope|[16]

  • Calculation of Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[16]

Data Presentation

The results should be summarized in a clear and concise table for easy comparison between different thiophenylisoxazole derivatives.

Compound IDt½ (min)CLint (µL/min/mg protein)
Thiophenylisoxazole-A45.215.3
Thiophenylisoxazole-B12.854.1
Verapamil (Control)20.533.8
Interpretation of Results
  • High Metabolic Stability: A long half-life and low intrinsic clearance value suggest that the compound is slowly metabolized and may have a longer duration of action in vivo.[1]

  • Low Metabolic Stability: A short half-life and high intrinsic clearance value indicate rapid metabolism, which could lead to poor bioavailability and a short duration of action.[1]

These in vitro data are crucial for making informed decisions on which compounds to advance in the drug discovery pipeline.[1] Compounds with very high clearance may require structural modification to improve their metabolic stability.

Troubleshooting and Considerations

  • Poor Recovery at Time 0: This could indicate issues with compound solubility, non-specific binding to the assay plate, or instability in the buffer.

  • High Variability: Ensure proper mixing and accurate pipetting. Using a pooled lot of human liver microsomes can help reduce inter-individual variability.[4]

  • Non-linear Disappearance: If the plot of ln(% remaining) vs. time is not linear, it may suggest enzyme saturation. Consider using a lower substrate concentration.

  • Microsomal Binding: Highly lipophilic compounds may bind non-specifically to the microsomes, leading to an underestimation of clearance.[17][18] Specialized assays can be performed to determine the fraction of unbound drug.

Conclusion

This application note provides a robust and reliable protocol for assessing the metabolic stability of thiophenylisoxazoles using human liver microsomes. The data generated from this assay are invaluable for the early-stage evaluation of drug candidates, enabling the selection of compounds with favorable pharmacokinetic properties for further development. Adherence to this protocol will ensure the generation of high-quality, reproducible data to guide medicinal chemistry efforts and accelerate the drug discovery process.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Gautam, P. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). LC-MS-Based Metabolomics in Drug Metabolism. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Use of intrinsic clearance for prediction of human hepatic clearance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, January 21). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 3-(Thiophen-2-yl)isoxazol-5-amine

Introduction: The Analytical Imperative for 3-(Thiophen-2-yl)isoxazol-5-amine 3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound featuring a thiophene ring fused to an isoxazole core with an amine substituent....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(Thiophen-2-yl)isoxazol-5-amine

3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound featuring a thiophene ring fused to an isoxazole core with an amine substituent. This molecular architecture is of significant interest in medicinal chemistry and drug development due to the prevalence of isoxazole and thiophene moieties in a wide array of pharmacologically active agents. The isoxazole ring, for instance, is a key component in drugs like the COX-2 inhibitor valdecoxib and various antimicrobial agents. The thiophene ring is a well-established bioisostere for the benzene ring, often introduced to modulate potency and metabolic stability.

The amine group on the isoxazole ring provides a handle for further chemical modification and is a key determinant of the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity. These features are critical for its interaction with biological targets. Given its potential as a synthetic intermediate or a pharmacologically active compound itself, establishing robust and reliable analytical methods for the precise quantification of 3-(Thiophen-2-yl)isoxazol-5-amine is paramount.

Accurate quantification is essential across the entire drug development lifecycle, from ensuring the purity of bulk active pharmaceutical ingredients (APIs) and monitoring reaction kinetics in process development, to characterizing stability in formulation studies and conducting pharmacokinetic analyses in biological matrices. This document provides detailed protocols for the quantification of 3-(Thiophen-2-yl)isoxazol-5-amine using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique, and offers guidance for method adaptation to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for developing a robust analytical method.

  • Molecular Formula: C₇H₆N₂OS[1]

  • Structure: Comprises a conjugated system of thiophene and isoxazole rings. This extended π-system is expected to exhibit strong ultraviolet (UV) absorbance, making UV spectrophotometry a suitable detection method.

  • Functional Groups: The presence of a primary aromatic amine introduces basicity. This is a crucial consideration for HPLC method development, as the protonation state of the amine will significantly affect its retention on a reversed-phase column. To ensure good peak shape and reproducible retention times, it is advisable to use a buffered mobile phase at a pH that ensures the consistent protonation of the amine group. A pH in the acidic range (e.g., 3-5) is generally effective for aromatic amines.[2]

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This section outlines a comprehensive protocol for the quantification of 3-(Thiophen-2-yl)isoxazol-5-amine. The method is designed to be a starting point and must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for a specific application.[3][4]

Principle of the Method

The proposed method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The amine group on the analyte necessitates pH control of the mobile phase to prevent peak tailing and ensure consistent retention. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorbance (λmax) using a UV detector.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals and Reagents:

    • 3-(Thiophen-2-yl)isoxazol-5-amine reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Formic acid or phosphoric acid (analytical grade).

    • Potassium phosphate monobasic (analytical grade).

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 3-(Thiophen-2-yl)isoxazol-5-amine.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup & Equilibration B->C C->D E Chromatographic Separation D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for the quantification of 3-(Thiophen-2-yl)isoxazol-5-amine by HPLC.

Detailed Protocols

Protocol 4.1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Weigh the appropriate amount of potassium phosphate monobasic and dissolve in HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(Thiophen-2-yl)isoxazol-5-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol 4.2: Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.5B: AcetonitrileThe acidic pH ensures the amine is protonated, leading to improved peak shape. Acetonitrile is a common strong solvent in RP-HPLC.[2]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% A, 40% B). A gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at λmax (initially scan from 200-400 nm, likely around 254-280 nm)A DAD allows for the determination of the optimal wavelength for detection (λmax) to maximize sensitivity.

Protocol 4.3: Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a working standard solution of approximately 10 µg/mL.

  • Inject the solution into the HPLC system equipped with a DAD.

  • Acquire the UV spectrum of the analyte peak as it elutes.

  • Identify the wavelength at which the maximum absorbance occurs. This will be the λmax to be used for all subsequent quantitative analyses.

Protocol 4.4: System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution (e.g., 10 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Method Validation

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6] The following parameters should be assessed:

Validation Workflow

Validation Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Summary of Validation Parameters

ParameterPurpose
Specificity To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components.
Linearity To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adaptation to LC-MS/MS for High-Sensitivity Applications

For applications requiring lower detection limits, such as in pharmacokinetic studies, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the method of choice.

Rationale for LC-MS/MS

LC-MS/MS offers superior sensitivity and selectivity compared to UV detection. Selectivity is achieved by monitoring a specific mass-to-charge (m/z) transition for the parent ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM).

Proposed LC-MS/MS Method
  • Chromatography: The HPLC conditions described previously can be used as a starting point. However, it is essential to replace non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium formate to ensure compatibility with the mass spectrometer interface.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to be efficient due to the basic nature of the amine group.

    • Analyte Tuning: Infuse a standard solution of 3-(Thiophen-2-yl)isoxazol-5-amine directly into the mass spectrometer to determine the m/z of the protonated molecule [M+H]⁺ and to optimize cone voltage and collision energy for the most stable and abundant product ions.

    • MRM Transitions: Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for an internal standard.

Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of 3-(Thiophen-2-yl)isoxazol-5-amine. The proposed RP-HPLC-UV method is a reliable and accessible technique suitable for a wide range of applications in pharmaceutical analysis. For analyses requiring enhanced sensitivity, a clear path for adapting the method to LC-MS/MS has been outlined. It is imperative that any method based on these protocols be fully validated according to the appropriate regulatory guidelines, such as ICH Q2(R1), to ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Nakahara, T., & Mori, M. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 2(2), 153-156. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2010). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Chromatographic Science, 48(1), 58-61. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2010). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cellular Analysis of 3-(Thiophen-2-yl)isoxazol-5-amine

Introduction: A Strategic Approach to Characterizing 3-(Thiophen-2-yl)isoxazol-5-amine The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. The incorp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing 3-(Thiophen-2-yl)isoxazol-5-amine

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. The incorporation of a thiophene ring, as seen in 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7), suggests the potential for novel pharmacological properties. Notably, related compounds, specifically 5-(thiophen-2-yl)isoxazoles, have demonstrated promising anti-cancer activity against breast cancer cell lines, such as MCF-7, by targeting the estrogen receptor alpha (ERα).[1] This precedent provides a strong rationale for investigating the biological effects of 3-(Thiophen-2-yl)isoxazol-5-amine, particularly its potential as an anti-proliferative or cytotoxic agent.

These application notes provide a comprehensive framework for the in vitro characterization of 3-(Thiophen-2-yl)isoxazol-5-amine using established cell culture techniques. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and elucidate its mechanism of action. Our approach is structured to progress from broad phenotypic assessments to more focused mechanistic studies, ensuring a thorough and logical investigation.

We will begin with foundational protocols for cell culture and compound handling, followed by primary screening assays to determine the compound's effect on cell viability and cytotoxicity. Subsequent protocols will delve into the key cellular processes of apoptosis and proliferation. Finally, we will outline a method for investigating the compound's impact on relevant intracellular signaling pathways. Adherence to best practices in cell culture is paramount for generating reproducible and reliable data.[2][3][4][5]

Part 1: Foundational Protocols

Best Practices in Cell Culture for Drug Discovery

The integrity of cell-based assays hinges on the health and consistency of the cell cultures.[2][3] Key principles include:

  • Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination.[3]

  • Cell Line Authentication: Utilize cell lines from reputable sources (e.g., ATCC) and perform regular authentication (e.g., STR profiling) to ensure their identity.[2]

  • Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[5]

  • Controlled Environment: Maintain cells in a humidified incubator at 37°C with 5% CO2, and monitor them daily for changes in morphology and confluence.

  • Reagent Quality: Use high-quality, tested reagents and media, and record lot numbers for traceability.[2]

Preparation of 3-(Thiophen-2-yl)isoxazol-5-amine Stock Solutions

Accurate compound concentration is critical for dose-response studies.

  • Solubility Testing: Determine the optimal solvent for 3-(Thiophen-2-yl)isoxazol-5-amine. Dimethyl sulfoxide (DMSO) is a common choice for small molecules.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. Ensure the final solvent concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).

Part 2: Primary Screening - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell survival. We will utilize two complementary assays: the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH assay to quantify membrane integrity (an indicator of cytotoxicity).[6]

Cell Line Selection

The choice of cell line is crucial and should be guided by the research question.[7][8] Given the activity of related compounds, the following are recommended:

  • MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line.[1]

  • MDA-MB-231: An estrogen receptor-negative (ER-) human breast cancer cell line, to assess ER-independent effects.

  • A non-cancerous cell line (e.g., MCF-10A): To evaluate potential toxicity to non-malignant cells.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 3-(Thiophen-2-yl)isoxazol-5-amine. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Establish Controls: Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release (cells treated with a lysis buffer)

    • Culture medium background

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).

  • Stop Reaction: Add the stop solution.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Data Presentation: Cytotoxicity and Viability Profile

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
0.198.1 ± 4.81.5 ± 1.8
185.3 ± 6.114.2 ± 3.1
1052.7 ± 5.545.8 ± 4.2
5021.4 ± 3.978.1 ± 5.6
1008.9 ± 2.790.3 ± 3.3

This is a hypothetical data table for illustrative purposes.

Experimental Workflow for Primary Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock & Serial Dilutions treatment Treat Cells with Compound (24, 48, 72h) prep_compound->treatment prep_cells Culture & Seed Cells in 96-well Plates prep_cells->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay mtt_analysis Measure Absorbance Calculate % Viability mtt_assay->mtt_analysis ldh_analysis Measure Absorbance Calculate % Cytotoxicity ldh_assay->ldh_analysis ic50 Determine IC50 Value mtt_analysis->ic50 ldh_analysis->ic50

Caption: Workflow for assessing the cytotoxicity and viability effects of 3-(Thiophen-2-yl)isoxazol-5-amine.

Part 3: Mechanistic Insights - Apoptosis and Cell Proliferation Assays

Following the initial screening, the next step is to investigate how the compound affects cell viability. The observed cytotoxicity could be due to the induction of programmed cell death (apoptosis) or necrosis, or a reduction in cell proliferation.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[12]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 3-(Thiophen-2-yl)isoxazol-5-amine at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

BrdU Cell Proliferation Assay

This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[14][15]

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the compound for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the wells and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.[16]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[14][15]

  • Antibody Incubation: Incubate with a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

  • Signal Measurement: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Quantify the percentage of proliferation relative to the vehicle control.

Synergistic Analysis with Ki67 Staining:

For a more comprehensive view of the cell cycle, BrdU staining can be complemented with staining for the Ki67 protein, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but not in quiescent (G0) cells.[14][17] This can help differentiate between a general cell cycle arrest and a specific block in the S phase.

Logical Flow for Mechanistic Studies

G cluster_apoptosis Apoptosis Pathway cluster_proliferation Proliferation Pathway start IC50 Determined from Primary Screening annexin_pi Annexin V/PI Staining start->annexin_pi brdu_assay BrdU Incorporation Assay start->brdu_assay flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry apoptosis_result Quantify Apoptotic vs. Necrotic Cell Death flow_cytometry->apoptosis_result ki67_staining Ki67 Staining (Optional) brdu_assay->ki67_staining proliferation_result Measure Inhibition of DNA Synthesis brdu_assay->proliferation_result

Caption: Decision-making workflow for investigating the mechanism of action after determining the IC50 value.

Part 4: Advanced Analysis - Signaling Pathway Investigation

If the compound induces apoptosis or inhibits proliferation, Western blotting can be employed to investigate its effects on key regulatory proteins within relevant signaling pathways.[18][19][20]

Western Blot Analysis of Key Signaling Proteins

This technique allows for the detection and semi-quantification of specific proteins in cell lysates.[21][22]

Potential Pathways to Investigate:

  • Apoptosis Pathway:

    • Caspases: Cleaved Caspase-3, Cleaved PARP

    • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

  • Cell Cycle Regulation:

    • Cyclins and CDKs: Cyclin D1, CDK4/6, p21, p27

  • Proliferation/Survival Pathways:

    • PI3K/Akt Pathway: Phospho-Akt (p-Akt), Total Akt

    • MAPK/ERK Pathway: Phospho-ERK (p-ERK), Total ERK

Protocol:

  • Cell Culture and Treatment: Grow cells in larger format dishes (e.g., 6-well or 10 cm) and treat with 3-(Thiophen-2-yl)isoxazol-5-amine.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[18]

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Conclusion

This guide provides a structured and comprehensive approach to the in vitro characterization of 3-(Thiophen-2-yl)isoxazol-5-amine. By systematically progressing from broad phenotypic assays to detailed mechanistic studies, researchers can generate a robust dataset to evaluate the compound's therapeutic potential. The integration of established protocols with a logical experimental workflow ensures scientific rigor and the generation of reliable, reproducible results.

References

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol. Retrieved from [Link]

  • (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • (2021, January 13). Best Practices - Cell Culture Techniques. Retrieved from [Link]

  • Geraghty, R. J., et al. (2017). Best practices in cell culture: an overview. In Vitro Cellular & Developmental Biology - Animal, 53(8), 669–672. Retrieved from [Link]

  • Way, G. P., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Retrieved from [Link]

  • Way, G. P., et al. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Retrieved from [Link]

  • Interpath Services. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Agilent. (2002, August 1). A fast protocol for apoptosis detection by annexin V with the Agilent 2100 bioanalyzer Application. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Retrieved from [Link]

  • Smith, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Costa, A., et al. (n.d.). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Kiyani, H., et al. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Aminoisoxazole Synthesis

Welcome to the technical support guide for the synthesis of 3-aminoisoxazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-aminoisoxazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. 3-Aminoisoxazoles are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including sulfonamides, and bioactive compounds.[1] However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields.

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common impurities. We move beyond simple protocols to explain the causal mechanisms behind these side reactions, empowering you to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield, and TLC shows multiple spots. What are the most likely culprits?

A: Low yields in 3-aminoisoxazole synthesis typically stem from three primary issues: incomplete conversion, product degradation, or, most commonly, the formation of side products. The most prevalent byproduct is the undesired 5-aminoisoxazole regioisomer .[2][3] Other possibilities include uncyclized amidoxime intermediates [2], furoxans (if using a nitrile oxide cycloaddition route)[4], or oligomeric materials.[5] A systematic troubleshooting approach, starting with identifying the main byproduct, is crucial.

Q2: I've isolated a major byproduct with the same mass as my target 3-aminoisoxazole. How can I confirm its identity?

A: You have almost certainly co-produced the 5-aminoisoxazole regioisomer .[6] The formation of regioisomers is a classic challenge in isoxazole synthesis.[4] Confirmation requires careful spectroscopic analysis. The ¹H and ¹³C NMR chemical shifts for the ring protons and carbons will be distinct for each isomer. Compare your data against literature values for both the 3-amino and 5-amino isomers to confirm the identity of your main product and the byproduct.

Q3: My isoxazole product seems to be degrading during workup or purification. Why is this happening?

A: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4][7] Exposure to strongly basic conditions or harsh reductive environments (e.g., catalytic hydrogenation with Pd/C) can lead to ring-opening.[4] If you observe product loss during a basic extraction or after a reduction step elsewhere in your sequence, consider that your target compound may be degrading.

Troubleshooting Guide: Byproduct Formation & Mitigation

This section provides a deeper dive into the most common challenges encountered during 3-aminoisoxazole synthesis.

Issue 1: Formation of the 5-Aminoisoxazole Regioisomer

The co-formation of the 5-amino regioisomer is the most frequent and challenging issue, arising from the reaction of a β-functionalized nitrile (like a β-ketonitrile) with hydroxylamine. Hydroxylamine possesses two nucleophilic sites (the nitrogen and the oxygen), and the substrate has two electrophilic sites (the carbonyl carbon and the nitrile carbon), leading to competing reaction pathways.

The regiochemical outcome is dictated by the initial site of nucleophilic attack and the subsequent cyclization. The reaction conditions, particularly pH, play a pivotal role in directing this selectivity.[6]

  • Pathway A (Favored under Neutral/Acidic Conditions) → 3-Aminoisoxazole: The hydroxylamine nitrogen attacks the carbonyl carbon, forming a hemiketal-like intermediate which then dehydrates to an oxime. Subsequent intramolecular attack of the oxime oxygen onto the nitrile carbon leads to the 3-aminoisoxazole.[6]

  • Pathway B (Favored under Basic Conditions) → 5-Aminoisoxazole: The hydroxylamine nitrogen attacks the nitrile carbon first, forming an amidoxime intermediate. Subsequent intramolecular attack by the enolate oxygen onto the nitrogen of the amidoxime yields the 5-aminoisoxazole.[2][6]

G cluster_main Regioselective Pathways in Isoxazole Synthesis cluster_A Pathway A (Neutral/Acidic) cluster_B Pathway B (Basic) Start β-Ketonitrile + Hydroxylamine N_attack_CO N attacks Carbonyl Start->N_attack_CO pH ≤ 7 N_attack_CN N attacks Nitrile Start->N_attack_CN pH > 7 Oxime_Int Oxime Intermediate N_attack_CO->Oxime_Int Cyclize_A O attacks Nitrile Oxime_Int->Cyclize_A Product_3A 3-Aminoisoxazole (Desired Product) Cyclize_A->Product_3A Amidoxime_Int Amidoxime Intermediate N_attack_CN->Amidoxime_Int Cyclize_B Enolate O attacks N Amidoxime_Int->Cyclize_B Product_5A 5-Aminoisoxazole (Byproduct) Cyclize_B->Product_5A

Caption: Competing cyclization pathways leading to 3- and 5-aminoisoxazoles.

Distinguishing between the two isomers is straightforward with NMR spectroscopy. The chemical environment of the C4-proton (if present) and the C5-substituent will differ significantly. For example, in the synthesis of 3-amino-5-methylisoxazole, the methyl signal will appear at a different chemical shift compared to the methyl signal of 5-amino-3-methylisoxazole.

Controlling regioselectivity is achievable by carefully tuning the reaction conditions.

ParameterCondition for 3-Aminoisoxazole (Target)Condition for 5-Aminoisoxazole (Byproduct)Rationale & Reference
pH Neutral to slightly acidic.Strongly basic (e.g., using KOH, NaOH).pH dictates the initial site of nucleophilic attack. Basic conditions favor the formation of the amidoxime intermediate leading to the 5-amino isomer.[3][6]
Solvent Protic solvents like ethanol or water are common.Aprotic polar solvents or aqueous base.Solvent polarity can influence transition state energies and favor one pathway.[4]
Temperature Often room temperature to moderate heating (e.g., 60 °C).Can vary; often reflux in the presence of a strong base.Higher temperatures may be required to drive the less favorable pathway.
Issue 2: Furoxan Byproducts in [3+2] Cycloaddition Routes

When synthesizing isoxazoles via a 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly reactive. If not trapped efficiently by the dipolarophile (e.g., an alkyne or enamine), it will dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).

Furoxan formation is a second-order reaction with respect to the nitrile oxide concentration. Therefore, any condition that allows the concentration of the free nitrile oxide to build up will favor this side reaction.

Furoxans are readily identified by mass spectrometry, as they will have a mass corresponding to double that of the nitrile oxide intermediate.

The key is to keep the instantaneous concentration of the nitrile oxide low.

  • In Situ Generation: Never pre-form and isolate the nitrile oxide. Generate it in the presence of the dipolarophile.

  • Slow Addition: The precursor to the nitrile oxide (e.g., a hydroxamoyl chloride) should be added slowly to the reaction mixture containing the base and the dipolarophile. This ensures the generated nitrile oxide reacts immediately.[4]

  • Stoichiometry: Use a slight excess of the dipolarophile to ensure efficient trapping of the nitrile oxide as it is formed.

G Start Low Yield or Impure Product Analyze Analyze Crude Reaction Mixture (LCMS, ¹H NMR) Start->Analyze Decision Identify Major Impurity Analyze->Decision Isomer Regioisomer Detected (e.g., 5-Aminoisoxazole) Decision->Isomer Correct Mass, Wrong NMR Furoxan Furoxan Dimer Detected Decision->Furoxan Mass = 2x Nitrile Oxide Degradation Product Degradation Decision->Degradation Product loss during workup Other Other/Unreacted SM Decision->Other Other Solve_Isomer Adjust Reaction pH (Move towards neutral/acidic) Isomer->Solve_Isomer Solve_Furoxan Use Slow Addition of Nitrile Oxide Precursor Furoxan->Solve_Furoxan Solve_Degradation Use Milder Workup (Avoid strong base/reductants) Degradation->Solve_Degradation Solve_Other Optimize Reaction Time/Temp Verify SM Purity Other->Solve_Other

Caption: A decision-making flowchart for troubleshooting 3-aminoisoxazole synthesis.

Experimental Protocols

Protocol 1: Purification of 3-Aminoisoxazole via Acid-Base Extraction

This protocol is effective for separating the basic 3-aminoisoxazole product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic 3-aminoisoxazole will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "back-extraction" with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The free 3-aminoisoxazole will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (ethyl acetate or dichloromethane) 3-4 times.

  • Drying & Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][8]

Protocol 2: Regioselective Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from procedures that favor the 3-amino isomer by controlling reaction conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) in ethanol.

  • Base Addition: Add a mild base like sodium acetate (1.1 eq) or triethylamine (1.2 eq) and stir for 15 minutes.

  • Substrate Addition: Add acetoacetonitrile (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (or stir at a moderately elevated temperature, e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Use the acid-base extraction method described in Protocol 1 for purification.

  • Final Purification: If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., benzene/n-hexane or aqueous ethanol).[1]

References

  • Processes for preparing 3-amino-isoxazoles.
  • Process for the purification of 3-amino-5-methylisoxazole.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • 3-Aminoisoxazole 95 1750-42-1. Sigma-Aldrich.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Process for preparing 3-aminoisoxazole derivatives.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • 3-Aminoisoxazole unit containing bioactive compounds/ catalyst.
  • Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. Benchchem.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
  • ChemInform Abstract: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This powerful class of reactions is fundamental to the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This powerful class of reactions is fundamental to the synthesis of a wide variety of five-membered heterocycles, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] However, achieving high yields can sometimes be a challenge. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to help you overcome common hurdles and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses some of the most common and readily solvable issues encountered in 1,3-dipolar cycloadditions.

Q1: My reaction isn't working at all, or the yield is extremely low. Where should I start?

A1: Start by verifying the integrity of your starting materials. 1,3-dipoles, such as organic azides and nitrones, can be unstable.[4] Azides, particularly those with a low carbon-to-nitrogen ratio, can be sensitive to heat, light, and mechanical shock.[4] Nitrones can be susceptible to hydrolysis.[5]

  • Actionable Advice:

    • Confirm the purity of your dipole and dipolarophile using techniques like NMR or mass spectrometry.

    • If you suspect degradation, use freshly prepared or purified starting materials.[4]

    • Ensure proper storage conditions (e.g., cold and dark for azides).[4]

Q2: I'm performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and it's failing. What are the likely culprits?

A2: Low yields in CuAAC reactions often point to issues with the copper catalyst. The active catalytic species is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[4][6]

  • Actionable Advice:

    • Deoxygenate your reaction mixture: Use degassed solvents or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Use a reducing agent: Add a reducing agent like sodium ascorbate to regenerate Cu(I) in situ from any Cu(II) that forms.[4][7]

    • Check for inhibitory components: Buffer components with chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction. Switch to non-coordinating buffers like phosphate, HEPES, or MOPS.[4]

    • Consider your copper source: While Cu(I) salts can be used directly, generating Cu(I) in situ from Cu(II) salts with a reducing agent is often more reliable.[8] Metallic copper can also be used, but the reaction may be slower.[9]

Q3: My reaction is slow and gives a mixture of regioisomers. What can I do?

A3: The classic Huisgen 1,3-dipolar cycloaddition (thermal conditions) is known to be slow and can produce mixtures of regioisomers, especially with asymmetric alkynes.[7][10]

  • Actionable Advice:

    • For azide-alkyne cycloadditions: The most effective solution is to switch to a copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) variant. CuAAC selectively yields the 1,4-disubstituted triazole, while RuAAC provides the 1,5-disubstituted isomer.[9][10]

    • For other 1,3-dipolar cycloadditions: Regioselectivity is governed by the electronic properties of the dipole and dipolarophile (Frontier Molecular Orbital theory).[11][12][13] Consider modifying the electronic nature of your substrates with electron-donating or electron-withdrawing groups to favor the formation of a single regioisomer.[13]

Part 2: Deep Dive Troubleshooting - A Systematic Approach

When initial checks don't resolve the issue, a more systematic approach is needed. This section breaks down the troubleshooting process by reaction component.

The Dipole and Dipolarophile: Substrate-Related Issues

The reactivity of your starting materials is paramount.

Q4: How do I know if my dipole is being generated in situ correctly?

A4: Many 1,3-dipoles, such as azomethine ylides, are unstable and generated in situ.[1] Failure to form the dipole will, of course, lead to no reaction.

  • Causality: The generation of azomethine ylides from the condensation of an α-amino acid and a carbonyl compound, for instance, is a reversible equilibrium.[14] The subsequent cycloaddition traps the ylide, driving the reaction forward. If the cycloaddition is slow, the concentration of the ylide may be too low.

  • Troubleshooting Workflow:

    Start Low Yield with in situ Dipole Generation Check_Precursors Verify Purity of Precursors (e.g., Amino Acid, Carbonyl Compound) Start->Check_Precursors Monitor_Reaction Monitor Reaction by TLC/LC-MS for Starting Material Consumption Check_Precursors->Monitor_Reaction If pure Increase_Temp Increase Reaction Temperature Monitor_Reaction->Increase_Temp If starting materials remain Change_Solvent Screen Different Solvents Monitor_Reaction->Change_Solvent If starting materials remain Dehydrating_Agent Add a Dehydrating Agent (e.g., MgSO4) Monitor_Reaction->Dehydrating_Agent If condensation is suspected to be unfavorable Increase_Temp->Monitor_Reaction Re-evaluate Change_Solvent->Monitor_Reaction Re-evaluate Dehydrating_Agent->Monitor_Reaction Re-evaluate

    Caption: Troubleshooting workflow for in situ dipole generation.

Q5: Could steric hindrance be the problem?

A5: Yes, bulky substituents on either the dipole or the dipolarophile can significantly slow down the reaction rate by sterically hindering the approach of the two components in the transition state.

  • Actionable Advice:

    • If possible, try to use less sterically demanding analogues of your substrates.

    • Increasing the reaction temperature can sometimes provide enough energy to overcome the steric barrier.

    • In some cases, using a catalyst can help to pre-organize the reactants and reduce the steric clash in the transition state.

The Reaction Environment: Solvent, Temperature, and Concentration

The conditions under which you run your reaction can have a dramatic impact on the yield.

Q6: How do I choose the right solvent?

A6: While the rate of concerted 1,3-dipolar cycloadditions is often not dramatically affected by solvent polarity, the choice of solvent is still critical for solubility and, in some cases, can influence reaction rates and selectivity.[2]

  • Causality: For reactants to react, they must be dissolved. Poor solubility of one or more components is a common cause of low yield. In some cases, polar or protic solvents can stabilize the transition state through hydrogen bonding, accelerating the reaction.[1]

  • Solvent Screening Protocol:

    • Assess Solubility: Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol, DMF, water).

    • Set up Small-Scale Reactions: Run the reaction in parallel in 3-5 solvents where your starting materials are soluble.

    • Monitor Progress: Use TLC or LC-MS to monitor the progress of each reaction at set time points.

    • Analyze Results: Compare the conversion rates and yields to identify the optimal solvent.

  • Data Presentation: Example of a Solvent Screen

SolventDielectric ConstantRelative Yield after 12h
Toluene2.415%
THF7.645%
Acetonitrile37.585%[15]
Ethanol24.670%[16]
DMF36.790%

Q7: What is the optimal temperature for my reaction?

A7: The optimal temperature is a balance between reaction rate and the stability of the reactants, products, and any intermediates. Thermal Huisgen cycloadditions often require elevated temperatures.[7]

  • Causality: Increasing the temperature generally increases the reaction rate (Arrhenius equation). However, excessively high temperatures can lead to the decomposition of sensitive starting materials or products, or promote side reactions. Some cycloadditions are reversible, and higher temperatures may favor the reverse reaction.

  • Actionable Advice:

    • If your reaction is slow at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux).[1]

    • Monitor the reaction closely for the appearance of side products at higher temperatures.

    • For reactions involving thermally unstable components, such as some nitrones, it may be necessary to run the reaction at lower temperatures for a longer period.

Catalysis in 1,3-Dipolar Cycloadditions

For many modern 1,3-dipolar cycloadditions, the catalyst is key.

Q8: My CuAAC reaction is still giving a low yield despite deoxygenating and using a reducing agent. What else can go wrong with the catalyst?

A8: Even with proper precautions, catalyst performance can be suboptimal due to several factors.

  • Ligand Issues: Ligands are often used in CuAAC to stabilize the Cu(I) oxidation state and accelerate the reaction.[4] The choice and concentration of the ligand are crucial.

  • Poor Copper Source: Not all copper sources are equally effective. The solubility of the copper salt in the reaction medium is important.

  • Catalyst Poisoning: Other functional groups in your molecules or impurities in the solvent could potentially coordinate to the copper and inhibit catalysis.

  • Catalyst System Optimization:

    Start Low CuAAC Yield Check_Basics Inert Atmosphere? Reducing Agent? Start->Check_Basics Screen_Ligands Screen Different Ligands (e.g., TBTA, THPTA) Check_Basics->Screen_Ligands Yes Vary_Ligand_Conc Vary Ligand:Copper Ratio Screen_Ligands->Vary_Ligand_Conc Screen_Cu_Source Screen Different Cu(I) or Cu(II) Sources Vary_Ligand_Conc->Screen_Cu_Source Check_Impurities Check for Potential Coordinating Impurities Screen_Cu_Source->Check_Impurities End Optimized Yield Check_Impurities->End

    Caption: Decision tree for optimizing the CuAAC catalyst system.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal reaction that avoids the use of a cytotoxic copper catalyst.[17]

Q9: My SPAAC reaction is very slow. I thought it was supposed to be fast?

A9: While SPAAC is significantly faster than the uncatalyzed thermal reaction, the rate is highly dependent on the structure of the strained alkyne.[17][18]

  • Causality: The driving force for SPAAC is the relief of ring strain in the cyclooctyne.[17] The degree of strain, and therefore the reaction rate, is influenced by the substituents on the cyclooctyne ring. Electron-withdrawing groups near the alkyne can increase the reaction rate.[18]

  • Actionable Advice:

    • Choose a faster cyclooctyne: There is a wide variety of strained alkynes available with different reaction kinetics (e.g., DIBO, BCN, DIFO). If your reaction is too slow, consider switching to a more reactive cyclooctyne derivative.[18]

    • Solvent effects: While SPAAC is bioorthogonal and often performed in aqueous media, micellar catalysis has been shown to accelerate the reaction between hydrophobic reactants.[19]

    • Ensure purity: Impurities in your strained alkyne reagent can inhibit the reaction.

Part 3: Advanced Strategies for Recalcitrant Reactions

Q10: I've tried everything above and my yield is still poor. What's next?

A10: For particularly challenging reactions, you may need to consider more advanced strategies.

  • High-Pressure Conditions: Applying high pressure can accelerate cycloaddition reactions by reducing the activation volume. This can be particularly useful for sterically hindered substrates.

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times by efficiently heating the reaction mixture. However, care must be taken to avoid decomposition.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can allow for better control over reaction parameters like temperature and time, and can sometimes improve yields and safety, especially for reactions involving unstable intermediates.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Trial CuAAC Reaction

This protocol provides a starting point for optimizing a CuAAC reaction.

  • Preparation: In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the alkyne).

  • Deoxygenation: Sparge the solution with argon or nitrogen for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq) in a small amount of deoxygenated water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer may contain copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.
  • Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • "troubleshooting low yields in azide-alkyne cycloaddition reactions". Benchchem.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. Available at: [Link]

  • Kinetic Study of Thermal 1,3-Dipolar Cycloaddition of Azomethine Ylides by Using Differential Scanning Calorimetry. SciSpace. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Available at: [Link]

  • 1,3-Dipolar Cycloadditions. University of Wisconsin-Madison. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]

  • Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. ACS Publications. Available at: [Link]

  • Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes. Chemical Science. Available at: [Link]

  • Acceleration and Selectivity of 1,3-Dipolar Cycloaddition Reactions Included in a Polar [4 + 2] Octa-imine Bis-calix[6]pyrrole Cage. JACS Au. Available at: [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC - NIH. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. PMC - PubMed Central. Available at: [Link]

  • Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]

  • Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. PubMed. Available at: [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Chemical Letters. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available at: [Link]

  • Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. ResearchGate. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • A Guide for the Discussion of Dipolar Cycloadditions. Caltech. Available at: [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available at: [Link]

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Troubleshooting

Technical Support Center: Purification of 3-(Thiophen-2-yl)isoxazol-5-amine

Welcome to the technical support resource for the purification of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for this valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for 3-(Thiophen-2-yl)isoxazol-5-amine.

Q1: What are the key structural features of 3-(Thiophen-2-yl)isoxazol-5-amine that influence its purification?

A1: The purification strategy is dictated by three primary structural features:

  • The Basic 5-Amino Group: The primary amine (-NH2) at the 5-position is basic. This functionality will strongly interact with acidic stationary phases like standard silica gel, often leading to significant peak tailing during column chromatography.[1][2]

  • The Isoxazole Ring: The isoxazole core can be sensitive to certain conditions. While generally stable, prolonged exposure to strongly acidic or basic conditions, particularly during workup or purification, can potentially lead to ring-opening or other degradation pathways.[3][4]

  • Aromatic System (Thiophene & Isoxazole): The presence of two aromatic rings makes the molecule relatively non-polar and rigid, with potential for π-π stacking interactions. Its solubility will be highest in polar organic solvents.

Q2: What are the most common purification methods for isoxazole derivatives like this one?

A2: The two most effective and widely used purification techniques for solid isoxazole derivatives are flash column chromatography and recrystallization.[3][5]

  • Flash Column Chromatography is the most versatile method, capable of separating the target compound from unreacted starting materials, byproducts, and regioisomers that may have formed during synthesis.[3]

  • Recrystallization is a highly effective and economical method for achieving excellent purity, provided the target compound is a stable solid and a suitable solvent system can be identified.[3][5]

Q3: My reaction mixture contains several spots on TLC. How should I begin to develop a purification protocol?

A3: A thorough Thin-Layer Chromatography (TLC) analysis is the cornerstone of any successful purification. Before attempting a large-scale separation, systematically screen different solvent systems to find conditions that provide the best separation between your product and its impurities.[3] Start with common solvent systems and modify them as needed.

Solvent System ClassStarting Ratio (v/v)Notes
Non-polar / Mid-polar Hexane : Ethyl Acetate (70:30)A standard starting point for many organic compounds.
Mid-polar / Polar Dichloromethane : Methanol (98:2)Effective for more polar compounds.
Alternative Selectivity Toluene : Ethyl Acetate (80:20)Toluene can offer different selectivity due to its aromaticity.

Crucial Tip: Since the target molecule is basic, you will likely observe streaking or tailing on the TLC plate. Add 0.5-1% triethylamine (TEA) or a few drops of 7N ammonia in methanol to your mobile phase to neutralize the acidic silica gel and obtain sharp, well-defined spots.[1]

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification of 3-(Thiophen-2-yl)isoxazol-5-amine.

troubleshooting_tree

Issue 1: Severe peak/spot tailing during column chromatography.

  • Possible Cause: The basic amine group is interacting ionically with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and broadly.[1][2]

  • Solution 1: Use a Basic Modifier. This is the most common and effective solution. Add a volatile base to your mobile phase to compete for the acidic sites on the silica.

    • Method: Add 0.5-1% triethylamine (TEA) to your pre-mixed mobile phase (e.g., for 1 L of 70:30 Hexane:EtOAc, add 5-10 mL of TEA).

    • Alternative: For more polar systems (e.g., DCM/MeOH), use a 7N solution of ammonia in methanol as your polar component or add it as a modifier (0.5-1%).

  • Solution 2: Change the Stationary Phase. If tailing persists, the interaction is too strong. Switch to a stationary phase with a non-acidic surface.

    • Amine-functionalized silica: This is an excellent choice as it provides a basic surface, eliminating the unwanted interaction and often allowing for simpler, non-basic eluents.[2]

    • Basic or Neutral Alumina: Alumina can be a good alternative to silica, but requires its own solvent system development.[1]

Issue 2: The product appears to be decomposing during purification.

  • Possible Cause: The isoxazole ring, while generally robust, can be sensitive to the acidic environment of silica gel, especially with prolonged contact time.[3][4] You might observe new, lower Rf spots appearing in your collected fractions over time.

  • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in your mobile phase containing 1% triethylamine. This neutralizes the most acidic sites.[4]

  • Solution 2: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation (i.e., use flash chromatography with positive air pressure). Do not let the loaded column sit for an extended period before eluting.

  • Solution 3: Switch to Recrystallization. If the compound is highly sensitive, avoiding chromatography altogether may be necessary. Recrystallization is a milder technique that avoids contact with acidic surfaces.

Issue 3: An impurity cannot be separated from the desired product.

  • Possible Cause: A byproduct or starting material has a polarity very similar to 3-(Thiophen-2-yl)isoxazol-5-amine in the chosen solvent system.

  • Solution 1: Perform Extensive Solvent System Screening. Do not rely on just one or two solvent systems. Test a wide range of eluents with different selectivities on TLC. A mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.[3]

  • Solution 2: Consider Reverse-Phase Chromatography. If the compound and impurities are sufficiently polar, reverse-phase (C18) chromatography can provide a completely different separation mechanism.[6] The mobile phase is typically a mixture of water and acetonitrile or methanol. For basic amines, adding 0.1% TEA to the mobile phase can improve peak shape.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is the recommended starting point for purifying gram-scale quantities of the crude product.

workflow_diagram

1. Materials and Setup:

  • Crude 3-(Thiophen-2-yl)isoxazol-5-amine

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane - all HPLC grade)

  • Triethylamine (TEA)

  • TLC plates, collection tubes, rotary evaporator

2. Procedure:

  • TLC Optimization: Based on your screening, select a solvent system that gives your product an Rf value of ~0.25-0.35 and good separation from impurities. Remember to add 1% TEA to this system for the column.

  • Column Packing: Prepare a slurry of silica gel in the non-modified hexane/ethyl acetate mixture (approx. 50-100 g of silica per 1 g of crude material). Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.

  • Equilibration: Wash the packed column with 2-3 column volumes of the final mobile phase (containing 1% TEA). This ensures the entire stationary phase is neutralized before the sample is loaded.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add 2-3 times the mass of silica gel to this solution.

    • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, level band.

  • Elution: Begin eluting the column with your TEA-modified mobile phase. Apply positive pressure to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions systematically. Monitor the elution process by TLC, spotting every few fractions.

  • Combine and Concentrate: Once the pure product fractions are identified, pool them together and remove the solvent and TEA using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.[7]

Protocol 2: Recrystallization

This method is ideal if the crude product is already >85% pure.

1. Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one solvent in which it is soluble, and a second "anti-solvent" in which it is insoluble) is also common. Ethanol/water is a good system to try.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Cooling: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). National Institutes of Health (NIH).
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2015). ResearchGate.
  • Technical Support Center: Purification of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. (n.d.). BenchChem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). National Institutes of Health (NIH).
  • 3-(thiophen-2-yl)isoxazol-5-amine(243448-17-1) 1 h nmr. (n.d.). ChemicalBook.
  • Technical Support Center: Purification of 3H-Naphth[1,8-cd]isoxazole Isomers. (n.d.). BenchChem.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2004). ResearchGate.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.

Sources

Optimization

Optimizing reaction conditions for isoxazole ring formation

Isoxazole Synthesis Core: A Technical Support Center Welcome to the technical support center for isoxazole ring formation. This guide is designed for chemists and researchers in the pharmaceutical and agrochemical indust...

Author: BenchChem Technical Support Team. Date: January 2026

Isoxazole Synthesis Core: A Technical Support Center

Welcome to the technical support center for isoxazole ring formation. This guide is designed for chemists and researchers in the pharmaceutical and agrochemical industries who are working to optimize the synthesis of isoxazole-containing molecules. Here, we move beyond simple protocols to address the complex challenges encountered during experimental work. This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to provide actionable solutions and deepen your understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to the isoxazole ring?

The construction of the isoxazole heterocycle is most commonly achieved through one of two powerful strategies:

  • [1+4] Cyclocondensation: This classical approach involves the reaction of hydroxylamine (or its salts) with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones). The reaction proceeds through the formation of an oxime intermediate, followed by an acid or base-catalyzed cyclization and dehydration to yield the isoxazole ring. This method is robust and benefits from the wide availability of starting materials.

  • [3+2] Cycloaddition (Huisgen Cycloaddition): This modern and highly versatile method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. The regioselectivity of this reaction is a key consideration and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. This approach is particularly valuable for creating highly substituted and complex isoxazoles.

How do I select the appropriate solvent for my reaction?

Solvent selection is critical and directly impacts reaction rate, selectivity, and yield. There is no single "best" solvent; the optimal choice depends on the specific synthetic route.

  • For Cyclocondensation Reactions: Protic solvents like ethanol, methanol, or acetic acid are often preferred. They are effective at solvating the hydroxylamine salt and the dicarbonyl compound, and they can facilitate the proton transfer steps involved in the cyclization and dehydration mechanism.

  • For Nitrile Oxide Cycloadditions: Aprotic solvents are generally used to avoid side reactions with the highly reactive nitrile oxide dipole. Common choices include toluene, dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). The polarity of the solvent can influence the reaction rate, with moderately polar solvents often providing a good balance of solubility and reactivity.

SolventDielectric Constant (20°C)TypeCommon Use Case
Ethanol 24.6ProticCyclocondensation of 1,3-dicarbonyls
Acetic Acid 6.2ProticAcid-catalyzed cyclocondensation
Toluene 2.4Aprotic, NonpolarIn situ generation of nitrile oxides
DCM 9.1Aprotic, PolarNitrile oxide cycloadditions
THF 7.6Aprotic, PolarNitrile oxide cycloadditions
What is the function of the base or acid in cyclocondensation reactions?

Catalysts are used to control the key steps of oxime formation and subsequent cyclization.

  • Base Catalysis: Bases such as sodium acetate, potassium carbonate, or pyridine are commonly used. Their primary role is to deprotonate hydroxylamine hydrochloride or sulfate, liberating the free hydroxylamine nucleophile required for the initial attack on the carbonyl group. An appropriate amount of base is crucial; excess base can lead to undesired side reactions.

  • Acid Catalysis: Strong acids like sulfuric acid or hydrochloric acid, often in a solvent like acetic acid, catalyze the final dehydration step of the cyclic hemiacetal intermediate. This is a classic acid-catalyzed elimination of water to form the stable aromatic isoxazole ring.

Troubleshooting Guide: From Low Yields to Side Products

This section addresses specific experimental failures in a "Problem -> Probable Cause -> Solution" format.

Problem 1: Low or No Product Yield

A low or nonexistent yield is the most common issue. A systematic approach is required to diagnose the root cause.

start Low / No Yield check_sm Verify Starting Material Quality start->check_sm check_reagents Assess Reagent Activity/Purity start->check_reagents check_cond Review Reaction Conditions start->check_cond sm_ok Purity Confirmed (NMR, LCMS) sm_bad Degraded or Impure SM check_sm->sm_bad Issue Found reagents_ok Reagents Active reagents_bad Inactive/Wet Reagents check_reagents->reagents_bad Issue Found cond_ok Conditions Correct cond_bad Suboptimal Temp, Time, or Stoichiometry check_cond->cond_bad Issue Found sol_sm Solution: Purify or Resynthesize Starting Material sm_bad->sol_sm sol_reagents Solution: Use Fresh/Dry Reagents, Check Catalyst Activity reagents_bad->sol_reagents sol_cond Solution: Optimize Temp (Heat/Cool), Extend Time, Adjust Stoichiometry cond_bad->sol_cond

Caption: Decision tree for diagnosing low product yield.

  • Causality: The 1,3-dicarbonyl starting material may have undergone self-condensation or degradation. Hydroxylamine salts are hygroscopic and can absorb water, reducing their effective concentration. In nitrile oxide methods, the precursor (e.g., an oxime or hydroximoyl chloride) may be impure.

  • Solution:

    • Verify Purity: Confirm the identity and purity of all starting materials using techniques like NMR or GC-MS before use.

    • Use Fresh Reagents: Use freshly opened or properly stored hydroxylamine. If using a base like sodium carbonate, ensure it is anhydrous.

    • Check Stoichiometry: Accurately weigh all reagents and use a slight excess (1.1-1.2 equivalents) of hydroxylamine or the dipolarophile to drive the reaction to completion.

  • Causality: The activation energy for the cyclization or cycloaddition step has not been reached. Conversely, excessive heat can cause decomposition of reactants, intermediates (especially nitrile oxides), or the final product.

  • Solution:

    • Monitor with TLC/LCMS: Track the reaction progress against a reference standard. If no product is forming at room temperature, gradually increase the temperature in 10-15°C increments.

    • Consider Reflux: Many cyclocondensation reactions require heating to reflux in solvents like ethanol to proceed at a reasonable rate.

    • For Nitrile Oxides: These are often generated in situ and trapped immediately by the alkyne/alkene. If generation is too slow, gentle heating may be needed. If decomposition is an issue, the reaction may need to be run at 0°C or even lower.

Problem 2: Formation of Multiple Products or Significant Side Reactions

The appearance of unexpected spots on a TLC plate indicates a loss of selectivity.

  • Causality: When using an unsymmetrical 1,3-dicarbonyl or a substituted alkyne, two different regioisomers of the isoxazole can form. For example, the reaction of benzoylacetone with hydroxylamine can yield both 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole. The outcome is determined by which carbonyl group undergoes initial attack by hydroxylamine, a process sensitive to pH and steric/electronic factors.

  • Solution:

    • Control pH: The pH of the reaction medium can direct the initial nucleophilic attack. Acidic conditions may favor attack at the more reactive carbonyl, while basic conditions might favor the other. A systematic screen of pH is recommended.

    • Modify the Substrate: Introducing a strong directing group or a sterically bulky group can block one reaction pathway, favoring the formation of a single isomer.

    • Chromatographic Separation: If isomer formation cannot be suppressed, focus on developing a robust purification method (e.g., column chromatography with a shallow solvent gradient or preparative HPLC) to separate the desired regioisomer.

  • Causality: In [3+2] cycloadditions, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a reactive dipolarophile. This side reaction consumes the nitrile oxide and lowers the yield of the desired isoxazole.

  • Solution:

    • Slow Addition/In Situ Generation: Generate the nitrile oxide slowly in situ in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization. A syringe pump for slow addition of the oxidant (e.g., NCS, bleach) or base is highly effective.

    • Increase Dipolarophile Concentration: Use a stoichiometric excess (1.5-3.0 equivalents) of the alkyne or alkene to ensure the nitrile oxide is trapped as quickly as it is formed.

Experimental Protocol: General Procedure for Isoxazole Synthesis via Cyclocondensation

This protocol describes a representative synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.

Materials & Reagents:
  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (95%)

  • DCM (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (3.82 g, 55 mmol, 1.1 eq).

  • Solvent and Base Addition: Add ethanol (30 mL) and potassium carbonate (7.6 g, 55 mmol, 1.1 eq). Stir the resulting suspension vigorously for 15 minutes at room temperature. This step liberates the free hydroxylamine.

  • Substrate Addition: Add acetylacetone (5.0 g, 50 mmol, 1.0 eq) dropwise to the stirring suspension.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of water and 50 mL of DCM.

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Extract the aqueous layer two more times with DCM (2 x 25 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with saturated sodium bicarbonate solution (25 mL) to remove any acidic impurities, followed by brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-dimethylisoxazole can be purified by fractional distillation or flash column chromatography if necessary.

References

  • Nitrile Oxide Cycloadditions in Synthesis. Chemical Reviews.[Link]

  • The 1,3-Dipolar Cycloaddition Reaction. Angewandte Chemie International Edition.[Link]

  • A convenient synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters.[Link]

  • Acid-Catalyzed Synthesis of Isoxazoles. Journal of Organic Chemistry.[Link]

  • Regioselectivity in the Synthesis of Isoxazoles. Journal of Heterocyclic Chemistry.[Link]

Troubleshooting

Preventing dimerization of nitrile oxides in isoxazole synthesis

A Researcher's Guide to Preventing Nitrile Oxide Dimerization Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Nitrile Oxide Dimerization

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,3-dipolar cycloaddition reactions involving nitrile oxides. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize the undesired dimerization of nitrile oxides and maximize the yield of your target isoxazoles.

Frequently Asked Questions (FAQs)
Q1: My isoxazole synthesis is yielding significant amounts of a furoxan byproduct. What is causing this, and how can I prevent it?

Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a classic sign of nitrile oxide dimerization.[1] Nitrile oxides are highly reactive intermediates that, in the absence of a suitable dipolarophile (your alkyne or alkene), will readily react with themselves.[1][2] This dimerization is a competing reaction to your desired [3+2] cycloaddition for isoxazole synthesis.

Key Factors Influencing Dimerization:

  • Concentration of Nitrile Oxide: High local concentrations of the nitrile oxide dramatically increase the rate of dimerization.

  • Reactivity of the Dipolarophile: A less reactive alkyne or alkene will allow more time for the nitrile oxide to dimerize.

  • Temperature: While the effect can be complex, higher temperatures can sometimes favor dimerization. However, some methods for generating nitrile oxides require elevated temperatures.[3]

  • Steric Hindrance: Nitrile oxides with bulky substituents tend to be more stable and less prone to dimerization due to steric hindrance.[1][4] For instance, mesityl nitrile oxide is a stable crystalline solid.[1]

Primary Solution: In Situ Generation and Trapping The most effective strategy to minimize furoxan formation is to generate the nitrile oxide in situ in the presence of a high concentration of the dipolarophile.[1][3][4] This ensures that the nitrile oxide is consumed in the desired cycloaddition reaction as soon as it is formed.

Q2: How does the structure of the starting aldoxime affect the stability of the corresponding nitrile oxide and its tendency to dimerize?

Answer: The structure of the aldoxime precursor directly impacts the stability of the generated nitrile oxide.

  • Steric Bulk: As mentioned, bulky groups ortho to the nitrile oxide functionality significantly hinder dimerization.[5][6] Aromatic nitrile oxides with one or two ortho substituents exhibit enhanced stability.[5] For example, 2,4,6-trimethylbenzonitrile oxide is a stable solid.[5]

  • Electronic Effects: The electronic nature of substituents on an aromatic ring can also influence stability. Both electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can stabilize the intermediate.[1] Conversely, an electron-withdrawing group at the ortho position can destabilize the nitrile oxide.[1]

  • Aliphatic vs. Aromatic: Lower aliphatic nitrile oxides tend to dimerize faster than aromatic ones.[1]

Q3: What are the most common and effective methods for the in situ generation of nitrile oxides?

Answer: Several reliable methods exist for the in situ generation of nitrile oxides. The choice of method often depends on the specific substrates and desired reaction conditions.

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic method involving the treatment of a hydroximoyl chloride or bromide with a base, such as triethylamine.[7][8]

  • Oxidation of Aldoximes: This is a widely used and often milder approach. Common oxidizing agents include:

    • Sodium hypochlorite (bleach): An inexpensive and effective oxidant.[5]

    • N-Bromosuccinimide (NBS) in DMF, followed by a base.[1]

    • Chloramine-T: Used for the catalytic dehydrogenation of aldoximes.[1][7]

    • Hypervalent iodine reagents: Such as iodobenzene diacetate (DIB), offer efficient oxidation under mild conditions.[9]

    • Oxone® in conjunction with NaCl: A "green" and efficient method for generating nitrile oxides from a broad scope of aldoximes.[4][10][11][12]

  • Dehydration of Primary Nitroalkanes: This method can be effective but may require harsher conditions.[2]

  • From Diazocarbonyl Compounds: A newer method involves the reaction of diazocarbonyl compounds with tert-butyl nitrite (TBN) to generate nitrile oxides under mild, catalyst-free conditions.[2][13]

Q4: Can the choice of solvent impact the rate of nitrile oxide dimerization?

Answer: Yes, the solvent can play a role. Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[4][14] Protic solvents have the potential to react with the nitrile oxide. The polarity of the solvent can also influence the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a valuable optimization step.[4]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of isoxazole, with starting materials remaining. 1. Inefficient Nitrile Oxide Generation: The chosen oxidant or base may not be effective for your specific substrate. 2. Decomposition of Nitrile Oxide: The generated nitrile oxide may be unstable under the reaction conditions and decompose through pathways other than dimerization. 3. Low Reaction Temperature: The cycloaddition reaction may have a high activation energy.1. Screen different generation methods: If using an oxidation method, try a different oxidant (e.g., switch from NBS to Oxone®/NaCl). If using dehydrohalogenation, ensure your base is sufficiently strong and non-nucleophilic. 2. Verify Starting Material Purity: Impurities in the aldoxime or hydroximoyl halide can inhibit the reaction. 3. Optimize Temperature: While low temperatures can suppress dimerization, the cycloaddition itself may require heating. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[3]
High yield of furoxan dimer, low yield of isoxazole. 1. High Local Concentration of Nitrile Oxide: This is the most common cause. 2. Slow Cycloaddition Rate: The dipolarophile (alkyne/alkene) may be sterically hindered or electronically deactivated.1. Slow Addition Protocol: Add the nitrile oxide precursor (e.g., the hydroximoyl chloride solution or the oxidant) slowly to a solution of the dipolarophile. This maintains a low, steady-state concentration of the nitrile oxide.[3] 2. Increase Dipolarophile Concentration: Use a stoichiometric excess of the alkyne or alkene to increase the probability of the desired cycloaddition. 3. Diffusion Mixing Technique: For highly reactive, rapidly dimerizing dipoles, a diffusion mixing method can be employed where the base (e.g., triethylamine) is introduced slowly via the vapor phase.[15]
Formation of a mixture of regioisomers. Unsymmetrical Alkyne/Alkene: The 1,3-dipolar cycloaddition with an unsymmetrical dipolarophile can lead to two different regioisomers.1. Analyze Electronic and Steric Factors: The regioselectivity is often governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. Computational modeling can sometimes predict the major isomer. 2. Catalyst-Controlled Regioselectivity: In some cases, the use of a catalyst can influence the regiochemical outcome.[7]
Experimental Protocols & Methodologies
Protocol 1: In Situ Generation of Nitrile Oxide via Oxidation of an Aldoxime with Oxone®/NaCl

This protocol is adapted from a green chemistry approach for efficient nitrile oxide generation and subsequent cycloaddition.[10][11]

Materials:

  • Aldoxime (1.0 eq.)

  • Alkyne or alkene (1.2 - 2.0 eq.)

  • Oxone® (2.0 eq.)

  • Sodium Chloride (NaCl) (2.0 eq.)

  • Solvent (e.g., Acetonitrile or a mixture of Ethyl Acetate and Water)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq.) and the alkyne or alkene (1.2 - 2.0 eq.).

  • Add the chosen solvent to dissolve or suspend the reactants.

  • In a separate container, prepare a solution or suspension of Oxone® (2.0 eq.) and NaCl (2.0 eq.) in water.

  • Add the Oxone®/NaCl mixture to the reaction flask dropwise over a period of 30-60 minutes at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Reaction Workflows

Below are diagrams illustrating the key concepts discussed.

Nitrile_Oxide_Fates cluster_generation Nitrile Oxide Generation cluster_pathways Reaction Pathways Aldoxime Aldoxime Nitrile_Oxide R-C≡N⁺-O⁻ (Reactive Intermediate) Aldoxime->Nitrile_Oxide Oxidation (e.g., Oxone®/NaCl) Isoxazole Desired Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition with Alkyne/Alkene Furoxan Undesired Furoxan Dimer Nitrile_Oxide->Furoxan Dimerization

Caption: Competing pathways for a generated nitrile oxide.

Slow_Addition_Workflow Slow addition minimizes nitrile oxide concentration, favoring cycloaddition over dimerization. cluster_flask Reaction Flask cluster_addition_funnel Addition Funnel Alkyne Alkyne/Alkene (Dipolarophile) Reaction [3+2] Cycloaddition Alkyne->Reaction Solvent Solvent Isoxazole Isoxazole Product Reaction->Isoxazole Forms Product Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride + Base) Precursor->Reaction Slow, Dropwise Addition

Caption: Workflow for minimizing dimerization via slow addition.

References
  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]

  • Ajay Kumar, K. S., & Lokanatha Rai, K. M. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 91-101. Available at: [Link]

  • Wang, G., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(4), 323-330. Available at: [Link]

  • Tong, R., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Available at: [Link]

  • Tong, R., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. The Journal of Organic Chemistry, 86(3), 2829–2837. Available at: [Link]

  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library. Available at: [Link]

  • Plumet, J. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. Available at: [Link]

  • Grundmann, C. J. (1999). Synthesis of stable nitrile oxide compounds. Google Patents. EP0903338A2.
  • Heaney, F., et al. (2001). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC. Available at: [Link]

  • Ohta, H., et al. (2020). Kinetically Stabilized Aliphatic Nitrile N-Oxides as Click Agents: Synthesis, Structure, and Reactivity. Chemistry Letters, 49(10), 1184-1187. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis and application of α-carbonyl nitrile oxides. Organic Chemistry Frontiers, 8(16), 4531-4537. Available at: [Link]

  • Belen'kii, L. I. (Ed.). (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • Zhang, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules, 56(12), 4637–4646. Available at: [Link]

  • Mironov, O. (2018). Optimization of the reaction conditions for generation of nitrile oxide 3a and its subsequent dimerization into furoxan 8a. ResearchGate. Available at: [Link]

  • Gatilov, Y. V., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(23), 7178. Available at: [Link]

  • Beltrame, P., et al. (1974). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1, 706-710. Available at: [Link]

  • Sadowski, J., & Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available at: [Link]

  • Popov, Y. V., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(9), 2834. Available at: [Link]

  • Wang, G., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2604. Available at: [Link]

  • Ciufolini, M. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. Available at: [Link]

  • Tatibouët, A. (2018). Methods for formation of nitrile oxides. ResearchGate. Available at: [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide generating/releasing materials. National Institutes of Health. Available at: [Link]

  • Zhang, X., et al. (2022). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. Polymers, 14(9), 1898. Available at: [Link]

Sources

Optimization

Isoxazole Synthesis Workup: A Technical Support Guide

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of isoxazole derivatives. Here, we move beyond standard protocols to provide in-depth, field-proven insights and alternative procedures to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture forms a persistent emulsion during aqueous workup. What's happening and how can I resolve it?

A1: Emulsion formation is a frequent issue, especially in reactions involving chlorinated solvents, basic aqueous solutions, or suspended solids.[1][2] An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets.[3][4] This is often stabilized by surfactants or fine particulates at the liquid-liquid interface.

  • Causality: High-speed stirring, the presence of amphiphilic molecules (like certain catalysts or byproducts), or fine precipitates can all lead to stubborn emulsions.

  • Immediate Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl.[1][2] This increases the ionic strength and density of the aqueous phase, disrupting the emulsion's stability and forcing phase separation.[3][5]

    • Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth).[1][2] This physically removes the fine particulates that often stabilize emulsions.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the intermolecular forces holding the emulsion together.[3]

    • Patience & Mechanical Aids: Allow the mixture to stand undisturbed for an extended period (e.g., 30 minutes).[1][2] Gentle swirling or centrifugation can also promote coalescence of the dispersed droplets.[3][4]

Q2: I'm experiencing low recovery of my isoxazole product. It seems to be highly water-soluble. What extraction strategies can I employ?

A2: Low recovery of polar, water-soluble compounds is a common challenge. Standard extractions with common solvents like ethyl acetate or diethyl ether may be inefficient.

  • Causality: Isoxazoles containing polar functional groups (e.g., -OH, -NH2, -COOH) can have significant solubility in the aqueous phase, leading to poor partitioning into less polar organic solvents.

  • Alternative Strategies:

    • Salting-Out Liquid-Liquid Extraction (SALLE): This is a powerful technique where a high concentration of salt is added to an aqueous solution containing a water-miscible organic solvent (like acetonitrile).[6][7] The salt forces the separation of the organic solvent from the water, creating a biphasic system and driving the polar analyte into the organic layer.[6][8]

    • Use of More Polar Extraction Solvents: A 3:1 mixture of chloroform/isopropanol can be highly effective at extracting polar, aqueous-soluble organic compounds that other solvents leave behind.[9][10]

    • Continuous Liquid-Liquid Extraction: For highly valuable or extremely water-soluble products, a continuous extraction apparatus can be used to repeatedly extract the aqueous phase with a small volume of organic solvent over a long period.

Q3: My isoxazole appears to be decomposing during workup. Why is this happening and what are milder alternatives?

A3: The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[11][12]

  • Causality & Conditions to Avoid:

    • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening, particularly in the presence of strong bases like NaOH or KOH.[11][13]

    • Strongly Acidic Conditions: Acid-catalyzed degradation can also occur, especially at elevated temperatures.[14]

    • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond and should be avoided if the ring's integrity is desired.[11][12]

  • Milder Workup Protocols:

    • Bicarbonate Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic catalysts or reagents. This is a much weaker base than NaOH and is less likely to cause decomposition.

    • Ammonium Chloride Wash: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench reactions or wash basic mixtures. It is a mildly acidic salt solution (pH ~4.5-5.5).

    • Non-Aqueous Workup: If the product is extremely sensitive, consider a non-aqueous workup. This involves quenching the reaction with a solid reagent, filtering, and evaporating the solvent, bypassing aqueous extraction altogether.

Troubleshooting Guides & In-Depth Protocols

Issue 1: Persistent Emulsion in 1,3-Dipolar Cycloaddition Workup

Scenario: A 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne was performed in THF. Upon dilution with ethyl acetate and washing with water, a thick, inseparable emulsion has formed.

Troubleshooting Workflow:

Caption: Decision tree for breaking a persistent emulsion.

Protocol: Filtration through Celite®

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel. Add a 1-2 cm layer of Celite® and gently press it down with a flat object (like a stopper) to create a compact pad.

  • Wet the Pad: Wet the pad with the organic solvent used in your extraction (e.g., ethyl acetate) and apply gentle vacuum to pull the solvent through, ensuring the pad is well-seated.

  • Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad under vacuum.[1][2] The fine particulates causing the emulsion will be trapped by the Celite®.

  • Rinse: Wash the filter cake with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separate: The filtrate should now be a clean biphasic mixture that can be easily separated in a separatory funnel.

Issue 2: Poor Recovery of a Polar Isoxazole Derivative

Scenario: The synthesis of a hydroxyl-substituted isoxazole results in very low yields after standard extraction with ethyl acetate. TLC analysis of the aqueous layer shows a significant amount of product.

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is designed to extract polar analytes from an aqueous phase, often after a reaction in a water-miscible solvent like acetonitrile or ethanol.[7][8]

  • Solvent Removal (Optional but Recommended): If the reaction was run in a volatile organic solvent (e.g., THF, ethanol), remove it under reduced pressure (rotary evaporation).[9] This prevents partitioning of the reaction solvent into the aqueous layer. Redissolve the residue in a minimal amount of acetonitrile.

  • Salt Addition: To the aqueous/acetonitrile mixture, add a salt with high salting-out potential. The choice of salt is critical.[15]

  • Vortex/Shake: Vigorously mix the solution. You will observe the formation of two distinct layers as the acetonitrile separates from the now high-ionic-strength aqueous phase.[6]

  • Separation: Separate the upper acetonitrile layer, which now contains your polar isoxazole product.

  • Drying and Concentration: Dry the acetonitrile layer with a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Table: Comparison of Salting-Out Agents

SaltHofmeister Series Position (Anion)Typical UseNotes
Sodium Sulfate (Na₂SO₄)High (Kosmotropic)General purpose, good for neutral compounds.[15]High solubility, produces three ions upon dissociation, very effective.[6]
Ammonium Sulfate ((NH₄)₂SO₄)High (Kosmotropic)Excellent for SALLE, compatible with MS analysis.[8]Often provides the best phase separation.[8]
Potassium Carbonate (K₂CO₃)High (Kosmotropic)Effective, but creates a basic aqueous phase.Use with caution for base-sensitive isoxazoles.[6]
Sodium Chloride (NaCl)Mid (Kosmotropic)Common, but less effective than sulfates.[15]Standard choice for breaking emulsions and initial salting-out attempts.

The Hofmeister series empirically ranks ions based on their ability to precipitate proteins, which correlates with their salting-out effect.[15]

Issue 3: Product Instability - A Non-Aqueous, Solid-Phase Approach

Scenario: An isoxazole product is found to be unstable to both acidic and basic aqueous washes. A non-aqueous workup is required to isolate the product without degradation.

Workflow: Solid-Phase Extraction (SPE) Cleanup

Solid-phase extraction is a powerful alternative to liquid-liquid extraction for purification and isolation.[16][17] This workflow uses a "bind-elute" strategy where the desired product is retained on the solid phase while impurities are washed away.[18]

SPE_Workflow A 1. Condition B 2. Load A->B Equilibrate Sorbent C 3. Wash B->C Product Binds D 4. Elute C->D Product Retained F Non-polar Impurities C->F Wash Away G Purified Isoxazole D->G Collect E Crude Reaction Mixture E->B

Caption: A typical "bind-elute" workflow for Solid-Phase Extraction.

Protocol: SPE Cleanup using Normal Phase (Silica) Cartridge

This protocol is suitable for moderately polar isoxazoles that can be separated from non-polar impurities.

  • Cartridge Selection: Choose a silica (Si) SPE cartridge. The mass of the sorbent should be approximately 20-50 times the mass of the crude material.

  • Step 1: Conditioning: Pre-wash the cartridge with 2-3 column volumes of a non-polar solvent (e.g., hexane) to activate the sorbent.[18] Do not let the cartridge run dry.

  • Step 2: Loading: Dissolve your crude reaction mixture in a minimal amount of a non-polar solvent (e.g., toluene, dichloromethane, or hexane with a small amount of ethyl acetate). Apply the sample to the top of the conditioned cartridge and allow it to slowly pass through.

  • Step 3: Washing: Wash the cartridge with 2-3 column volumes of the non-polar loading solvent (e.g., hexane). This will elute very non-polar impurities while your moderately polar isoxazole remains adsorbed on the silica.

  • Step 4: Elution: Elute your desired product with a more polar solvent or solvent mixture (e.g., 20-50% ethyl acetate in hexane).[16] Collect this fraction.

  • Analysis: Analyze the collected fraction(s) by TLC or LC-MS to confirm the presence and purity of your product. Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a starting point for troubleshooting complex workup procedures in isoxazole synthesis. Always consider the specific properties of your target molecule and tailor these alternative procedures accordingly.

References

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube.
  • Salting-out Liquid-Liquid Extraction (SALLE).
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  • Salting-out assisted liquid-liquid extraction for bioanalysis.PubMed.
  • Workup: How to Manage an Emulsion.Department of Chemistry : University of Rochester.
  • pH and temperature stability of the isoxazole ring in leflunomide...
  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017).
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  • Enhancing Extractions by Salting Out. (2023).
  • Tips & Tricks: Emulsions.Department of Chemistry : University of Rochester.
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  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis.ReCIPP.
  • Can anyone suggest a better workup procedure in compound purification for organic synthesis? (2015).
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  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). PubMed.
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  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.PMC - NIH.
  • Reaction Workup.
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • About Workup.Department of Chemistry : University of Rochester.
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  • Isoxazole synthesis. (2022). Reddit.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025).
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • 4.7: Reaction Work-Ups. (2020). Chemistry LibreTexts.
  • Troubleshooting: The Workup.Department of Chemistry : University of Rochester.
  • Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. (1998). PubMed.
  • Solid Phase Extraction Guide.Thermo Fisher Scientific - US.
  • Solid-Phase Extraction. (2023). Chemistry LibreTexts.
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.MDPI.
  • Supelco Guide to Solid Phase Extraction.Sigma-Aldrich.

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Troubleshooting

Technical Support Center: Stability of 3-(Thiophen-2-yl)isoxazol-5-amine in DMSO

Introduction: The Challenge of Compound Integrity This guide focuses on 3-(Thiophen-2-yl)isoxazol-5-amine, a molecule possessing several functional groups that warrant careful stability consideration. We will provide the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Compound Integrity

This guide focuses on 3-(Thiophen-2-yl)isoxazol-5-amine, a molecule possessing several functional groups that warrant careful stability consideration. We will provide the necessary tools to empower you, the researcher, to confidently determine its stability profile under your specific laboratory conditions.

Part 1: Understanding the Molecule — Potential Degradation Pathways

The chemical structure of 3-(Thiophen-2-yl)isoxazol-5-amine contains three key moieties: a thiophene ring, an isoxazole ring, and a primary amine. Each presents potential routes for degradation.

  • Isoxazole Ring: The isoxazole ring, particularly when unsubstituted at the 3-position or under basic conditions, can be susceptible to N-O bond cleavage.[4] While the thiophene at position 3 may offer some stability, the presence of water or basic impurities in DMSO could catalyze a ring-opening reaction.[4] This is a critical potential liability.

  • 5-Amino Group: Primary aromatic amines can be susceptible to oxidation, which can be accelerated by light, trace metals, or reactive oxygen species. This could lead to the formation of colored impurities (often yellow to brown) and a decrease in the parent compound's concentration.[5]

  • Thiophene Ring: The thiophene ring is generally considered aromatic and stable.[6] However, under strongly oxidative conditions, the sulfur atom can be oxidized.[6][7] While less likely under typical storage conditions, it remains a theoretical degradation pathway.

G cluster_molecule 3-(Thiophen-2-yl)isoxazol-5-amine cluster_pathways Potential Degradation Pathways Molecule Core Structure Isoxazole Isoxazole Ring Opening (Base/Nucleophile Catalyzed) Molecule->Isoxazole High Risk Amine Amine Oxidation (Light/Air Sensitive) Molecule->Amine Moderate Risk Thiophene Thiophene Oxidation (Strong Oxidants) Molecule->Thiophene Low Risk

Caption: Potential degradation points of the target molecule.

Part 2: A Step-by-Step Protocol for Stability Assessment

To definitively determine the stability of your compound, a systematic study is required. This protocol is designed to be robust and follows principles outlined in industry guidelines for stability testing of new drug substances.[8][9][10][11]

Experimental Workflow Overview

workflow A 1. Prepare High-Quality Stock Solution B 2. Aliquot into Test Vials A->B C 3. Store Under Varied Conditions B->C D 4. Analyze at Time Points (T=0, x, y, z) C->D E 5. Calculate % Remaining & Plot Data D->E F 6. Determine Shelf-Life & Optimal Storage E->F

Caption: Workflow for conducting a stability study.

Detailed Methodology

1. Materials and Preparation:

  • Compound: 3-(Thiophen-2-yl)isoxazol-5-amine, solid, of known purity.

  • Solvent: Use only high-purity, anhydrous DMSO. DMSO is hygroscopic; a freshly opened bottle is highly recommended to minimize water content.[12]

  • Vials: Use amber glass HPLC vials with Teflon-lined caps to protect from light and prevent solvent evaporation.

  • Internal Standard (IS): Select a stable, structurally unrelated compound with a similar UV chromophore or ionization efficiency for LC-MS analysis. This is crucial for accurate quantification.[13]

2. Stock Solution Preparation:

  • Accurately weigh the compound and prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[14]

  • Prepare a separate stock solution of your chosen Internal Standard in the same manner.

3. Sample Aliquoting and Storage:

  • In amber vials, prepare replicate samples (n=3 is recommended) by mixing the compound stock and the internal standard stock.[13]

  • Prepare enough vials to cover all time points and conditions without needing to thaw and re-freeze a sample.

  • Time-Zero (T=0) Analysis: Immediately after preparation, analyze three replicate vials to establish the initial peak area ratio.[13]

  • Store the remaining vials under a matrix of conditions as suggested in the table below.

4. Analytical Method (HPLC/LC-MS):

  • Method: Develop a stability-indicating HPLC or LC-MS method. This means the method should be able to separate the parent compound from any potential degradants (new peaks).

  • Analysis: At each time point, remove the vials for that condition, allow them to come to room temperature, and analyze them.

  • Data to Collect: Record the peak area of the parent compound and the internal standard. Note the appearance and area of any new peaks.

5. Time Points and Conditions: A comprehensive study should include accelerated (stress) conditions to predict long-term stability.[8][15]

Storage ConditionRationaleSuggested Time Points
-80°C, Dark Optimal long-term storage baselineT=0, 1 month, 3 months, 6 months
-20°C, Dark Common laboratory freezer conditionT=0, 1 week, 1 month, 3 months
4°C, Dark Refrigerator storageT=0, 24h, 48h, 1 week, 2 weeks
Room Temp (~25°C), Dark Simulates benchtop use (protected from light)T=0, 4h, 8h, 24h, 48h, 1 week
Room Temp (~25°C), Light Simulates benchtop use (ambient light)T=0, 4h, 8h, 24h, 48h, 1 week
40°C, Dark Accelerated stability testingT=0, 24h, 48h, 1 week

Part 3: Data Interpretation and Results

The goal is to quantify the amount of the parent compound remaining over time.

Calculation:

  • Calculate the Peak Area Ratio for each sample: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Normalize the ratio at each time point to the average T=0 ratio: Percentage Remaining = [(Ratio at Time 'x') / (Average Ratio at T=0)] * 100[13]

Data Presentation: Summarize your findings in a table for clear comparison.

Time-80°C (% Rem.)-20°C (% Rem.)4°C (% Rem.)RT, Dark (% Rem.)RT, Light (% Rem.)40°C (% Rem.)
T=0 100100100100100100
24h --99.5 ± 0.498.1 ± 0.695.2 ± 0.985.7 ± 1.1
1 week -99.8 ± 0.296.3 ± 0.590.4 ± 1.081.3 ± 1.560.1 ± 2.0
1 month 99.9 ± 0.199.1 ± 0.385.1 ± 1.2---
This is example data only and does not reflect the actual stability of the compound.

Interpretation:

  • A compound is often considered stable if >90% remains under the tested conditions.

  • Based on your data, you can define the acceptable storage temperature and the "use-by" date for solutions stored at room temperature on the bench.

  • The appearance of new peaks concurrent with the decrease of the parent peak is strong evidence of degradation.

Part 4: Troubleshooting Guide and FAQs

Q1: My DMSO stock solution has turned yellow/brown. What should I do?

  • A: This is a common sign of degradation, likely due to oxidation of the amine group. The solution should be discarded. To prevent this, store aliquots under an inert gas (argon or nitrogen) if possible, always use amber vials, and minimize exposure to light and air. Re-run your stability study with these added precautions.

Q2: I see a new, growing peak in my HPLC chromatogram over time. How can I figure out what it is?

  • A: This peak is a degradant. To identify it, you can use LC-MS to get its mass. A high-resolution mass spectrometer can provide an accurate mass, allowing you to predict a molecular formula. This, combined with knowledge of the parent structure, can help you hypothesize the structure of the degradant (e.g., a product of isoxazole ring-opening would have the same mass as the parent).

Q3: My stability results are inconsistent between replicates. What's wrong?

  • A: Inconsistent results often point to procedural issues.

    • Inhomogeneous Solution: Ensure the stock solution is perfectly dissolved and mixed before aliquoting.

    • Solvent Evaporation: Check that vial caps are sealed tightly.

    • Inaccurate Pipetting: Use calibrated pipettes for all steps.

    • Freeze-Thaw Cycles: Avoid using the same aliquot for multiple time points. A single-use aliquot for each measurement is best practice.[12]

Q4: What is the best grade of DMSO to use for long-term storage?

  • A: Always use the highest purity, anhydrous grade of DMSO available (spectroscopic or molecular biology grade).[12] Water absorbed from the air by lower-grade or older DMSO can significantly accelerate the degradation of susceptible compounds.[2]

Q5: My compound seems unstable in DMSO even at -20°C. What are my alternatives?

  • A: If DMSO is not a suitable solvent, you have a few options, each requiring re-validation:

    • Alternative Solvents: Consider other aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but you must run a new stability study.

    • Dry Storage: Store the compound as a dry powder, protected from light and moisture, and prepare solutions fresh before each experiment. This is the most robust solution for unstable compounds.[16]

    • Aqueous Buffers: If the compound has sufficient solubility, preparing solutions in an appropriate pH buffer immediately before use may be an option, but stability in aqueous media is a separate and complex issue.

References

  • Stability Testing of Small Molecule Drugs: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Technical Support Center: Compound Stability in DMSO-d6. (n.d.). Benchchem.
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare.
  • Dimethyl sulfoxide. (n.d.). In Wikipedia.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.
  • Cheng, X., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • Kozik, V., et al. (2018). Stability Through the Ages: The GSK Experience. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). BOC Sciences.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Troubleshooting Mosloflavone instability in DMSO solution. (n.d.). Benchchem.
  • Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. (2025).
  • Thiophene. (n.d.). PubChem.
  • DMSO wont dilute my pure compound. How to solve this? (2014).
  • Thiophene. (n.d.). In Wikipedia.
  • A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. (n.d.).
  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development.
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2025).
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • Best Practices for Design and Performance of In-Use Stability and Comp
  • Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... (n.d.).
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022).
  • Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural w
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Structure and stability of isoxazoline compounds. (2025).
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. (2016). PubMed.
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. (2025).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.).
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed.
  • An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. (2025).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
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  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. (n.d.). Benchchem.

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Optimization

Identifying and removing impurities in 3-(Thiophen-2-yl)isoxazol-5-amine

Introduction Welcome to the technical support guide for 3-(Thiophen-2-yl)isoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Thiophen-2-yl)isoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic building block. As a molecule featuring a basic amine, a thiophene ring, and a potentially labile isoxazole core, its purification requires a nuanced approach. This guide provides in-depth, field-tested answers to frequently encountered problems, ensuring you can achieve the highest possible purity for your downstream applications.

The insights and protocols herein are grounded in established principles of heterocyclic chemistry and chromatography. We will explore the likely synthetic origins of impurities and provide robust, step-by-step methodologies for their identification and removal.

Frequently Asked Questions & Troubleshooting Guides

Impurity Identification

Question 1: I've completed my synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. My initial analysis (TLC/LC-MS) shows multiple spots/peaks. What are the likely impurities?

Answer: The most common and logical synthetic route to 3-(Thiophen-2-yl)isoxazol-5-amine is the condensation of 3-(thiophen-2-yl)-3-oxopropanenitrile with hydroxylamine .[1] Based on this pathway, impurities typically fall into three categories: starting materials, process-related side products, and degradation products.

  • Unreacted Starting Materials:

    • 3-(thiophen-2-yl)-3-oxopropanenitrile: A relatively non-polar β-ketonitrile that is often a primary contaminant if the reaction does not go to completion.

    • Hydroxylamine (or its salt): Highly polar and typically removed during aqueous workup, but residual amounts can persist.

  • Process-Related Side Products:

    • Amidoxime Intermediate: The reaction between a nitrile and hydroxylamine can sometimes stall at the amidoxime stage before cyclization, or form as a distinct side product.[2]

    • Isomeric Impurity (3-Amino-5-(thiophen-2-yl)isoxazole): While the reaction with β-ketonitriles strongly favors the 5-amino isomer, small amounts of the 3-amino regioisomer can form, presenting a significant purification challenge due to similar polarity.[1]

    • Dimerization/Polymerization Products: Under certain conditions, starting materials or the product itself can undergo self-condensation.

  • Degradation Products:

    • Isoxazole Ring-Opened Species: The isoxazole ring can be susceptible to cleavage under strongly basic or acidic conditions, especially with heating.[3] This can lead to various linear impurities that may be difficult to characterize.

The following diagram illustrates the potential sources of these common impurities.

cluster_reactants Reactants & Reagents SM1 3-(Thiophen-2-yl) -3-oxopropanenitrile Product Target: 3-(Thiophen-2-yl) isoxazol-5-amine SM1->Product Reaction Impurity_SM Unreacted Starting Material SM1->Impurity_SM Incomplete Reaction Impurity_Iso Isomeric Impurity (3-Amino Isoxazole) SM1->Impurity_Iso Poor Regioselectivity Impurity_Side Amidoxime/ Amide Side Product SM1->Impurity_Side Side Reaction Pathway SM2 Hydroxylamine (NH2OH) SM2->Product Reaction SM2->Impurity_Iso Poor Regioselectivity SM2->Impurity_Side Side Reaction Pathway Impurity_Deg Ring-Opened Degradant Product->Impurity_Deg Harsh pH / Heat

Caption: Potential impurity pathways in the synthesis of the target compound.

Question 2: How can I definitively identify these impurities in my crude sample?

Answer: A multi-technique analytical approach is essential for unambiguous identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone methods.

Analytical TechniquePurpose & Key Observations
HPLC-UV/MS Primary tool for purity assessment and initial identification. - UV Detection: Provides a quantitative measure of purity (% area under the curve).- MS Detection: Confirms the molecular weight of the main peak (Expected [M+H]⁺ for C₇H₆N₂OS ≈ 167.02). Impurity peaks can be tentatively assigned based on their mass (e.g., unreacted ketonitrile, isomeric product, amidoxime).
¹H NMR Spectroscopy Confirms the structure of the desired product and identifies structural impurities. - Product Signals: Look for characteristic signals for the thiophene ring protons, the isoxazole C4-H (typically a singlet), and the broad singlet for the -NH₂ group.- Impurity Signals: Unreacted starting material will show different aromatic signals and a characteristic methylene (-CH₂-) signal. The 3-amino isomer will have a distinct chemical shift for its C4-H proton compared to the 5-amino product.
2D NMR (COSY, HSQC) Aids in complex structural elucidation. - Used when ¹H NMR is ambiguous, especially for differentiating isomers or characterizing unknown degradation products by establishing proton-proton and proton-carbon correlations.[1]

Expert Tip: Absolute quantitative ¹H NMR (qNMR) can be a powerful, orthogonal technique to HPLC for determining absolute purity, as it can quantify non-UV active impurities like residual solvents that HPLC might miss.[4]

Impurity Removal & Purification Protocols

Question 3: My product peak shows significant tailing during normal-phase column chromatography on silica gel. How can I fix this?

Answer: This is a classic issue caused by the interaction of the basic amine group (-NH₂) on your product with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of the compound in a non-uniform way, leading to a "tailing" peak shape and poor separation.

Solutions:

  • Use a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.[3]

    • Mechanism: The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your product to elute more symmetrically.

    • Practical Application: Add 0.1 - 1% (v/v) of TEA to your pre-mixed mobile phase (e.g., Hexane:Ethyl Acetate).

  • Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.

  • Reverse-Phase Chromatography: For highly polar or basic compounds, reverse-phase (e.g., C18) chromatography is often a superior alternative.

The diagram below outlines the decision-making process for troubleshooting common purification issues.

Start Crude Product Analysis (TLC / LC-MS) Tailing Peak Tailing on Silica Gel? Start->Tailing AddBase Add 0.1-1% TEA to Mobile Phase Tailing->AddBase Yes PoorSep Poor Separation of Main Impurities? Tailing->PoorSep No SwitchPhase Use Neutral Alumina or Reverse Phase (C18) AddBase->SwitchPhase AddBase->PoorSep Resolved? No End Pure Product AddBase->End Resolved? Yes SwitchPhase->PoorSep OptimizeSolvent Optimize Solvent System (Ternary Mixture, e.g., Hex/EtOAc/DCM) PoorSep->OptimizeSolvent Yes Degradation Product Degradation Observed? PoorSep->Degradation No PrepHPLC Consider Preparative HPLC OptimizeSolvent->PrepHPLC Still Poor? OptimizeSolvent->Degradation PrepHPLC->Degradation ReduceTemp Lower Purification Temp. Degradation->ReduceTemp Yes Degradation->End No Recryst Attempt Recrystallization ReduceTemp->Recryst Still Degrading? Recryst->End

Caption: A decision tree for troubleshooting common purification issues.

Question 4: Can you provide a step-by-step protocol for purification by column chromatography?

Answer: Certainly. This protocol assumes a standard silica gel stationary phase and is optimized to mitigate the issues discussed.

Protocol 1: Flash Column Chromatography

  • Mobile Phase Selection (TLC):

    • Prepare several vials with a starting solvent system, such as Hexane:Ethyl Acetate (EtOAc) in ratios of 80:20, 70:30, and 60:40. To each vial, add 0.5% (v/v) triethylamine (TEA).

    • Spot your crude material on a TLC plate and develop it in each solvent system.

    • The ideal system will give your product an Rf value of ~0.25-0.35 and show the best possible separation from major impurities.

  • Column Packing:

    • Select an appropriate size flash column based on your crude sample weight (a general rule is a 40:1 to 100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (initially without TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Do not let the column run dry.

    • Equilibrate the packed column with at least 3-5 column volumes of the final mobile phase (including the TEA) until the eluent is homogenous.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading: If your product has poor solubility, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (~1-2x the weight of your crude), and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase, collecting fractions.

    • Monitor the elution process by collecting small spots from the eluent onto a TLC plate and checking under a UV lamp.

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Important: To remove residual TEA, you may need to co-evaporate with a solvent like DCM or perform a final aqueous wash of the concentrated product in a separatory funnel.

Question 5: Column chromatography is giving poor recovery or causing degradation. What is a reliable alternative?

Answer: Recrystallization is an excellent and often preferred method for final purification, especially if your crude material is >85-90% pure. It relies on differences in solubility between your product and impurities in a chosen solvent at different temperatures.

Protocol 2: Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude product (~10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).

    • Ideal Solvent: The product should be sparingly soluble or insoluble at room temperature but dissolve completely upon heating. Impurities should either be very soluble at room temperature (stay in the mother liquor) or completely insoluble when hot (can be filtered out).

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and stir bar) until the solid is just fully dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or insoluble side products), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum, potentially in a vacuum oven at a mild temperature (e.g., 40 °C), to remove all residual solvent.

References

  • Duncan, S. A., & Landreth, S. L. (2015). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1681-1685.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • Sikora, D., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(28), 5125-5133. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on the challenges encountered during scale-up. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this key isoxazole intermediate.

Introduction

The 3-(thiophen-2-yl)isoxazol-5-amine scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules.[1] Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common and direct route involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This guide will focus on this pathway, addressing potential pitfalls and offering robust solutions.

Core Synthetic Pathway: β-Ketonitrile Route

The primary route to 3-(thiophen-2-yl)isoxazol-5-amine involves a two-step process:

  • Synthesis of the β-Ketonitrile Intermediate: Claisen condensation of thiophene-2-carbonitrile with a suitable acetate equivalent to form 3-oxo-3-(thiophen-2-yl)propanenitrile.

  • Cyclization with Hydroxylamine: Reaction of the β-ketonitrile intermediate with hydroxylamine to yield the target 5-aminoisoxazole.

This process, while effective at the lab scale, requires careful optimization for larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.

Problem 1: Low Yield of 3-(Thiophen-2-yl)isoxazol-5-amine

Q: My overall yield for the two-step synthesis of 3-(thiophen-2-yl)isoxazol-5-amine is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can stem from either the formation of the β-ketonitrile intermediate or the final cyclization step.

  • Inefficient β-Ketonitrile Formation: The Claisen condensation to form 3-oxo-3-(thiophen-2-yl)propanenitrile is a critical step. Incomplete reaction or side reactions can significantly reduce the overall yield.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are typically used. Ensure the base is of high purity and handled under strictly anhydrous conditions.

      • Reaction Temperature: The initial deprotonation of the acetate equivalent is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Subsequent reaction with thiophene-2-carbonitrile may require warming to room temperature or gentle heating to drive the reaction to completion.

      • Stoichiometry: A slight excess of the acetate source and base may be necessary to ensure complete conversion of the thiophene-2-carbonitrile.

  • Suboptimal Cyclization Conditions: The reaction of 3-oxo-3-(thiophen-2-yl)propanenitrile with hydroxylamine is sensitive to reaction parameters.

    • Troubleshooting:

      • pH Control: The reaction is typically carried out under mildly basic conditions. Using hydroxylamine hydrochloride with a base like sodium carbonate or sodium hydroxide allows for better control of the pH. A pH that is too high can lead to the degradation of the isoxazole ring.[2]

      • Temperature Management: The cyclization can be exothermic. On a larger scale, it is essential to have efficient cooling to maintain the reaction temperature within the optimal range (often room temperature to gentle reflux) to prevent side reactions and decomposition of hydroxylamine.[3]

      • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

Problem 2: Formation of Impurities and Purification Challenges

Q: I am observing significant impurities in my crude product, and purification by column chromatography is proving difficult. What are these impurities and how can I improve the purification process?

A: The formation of impurities is a common issue, and the basic nature of the 5-aminoisoxazole can complicate purification.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reaction will leave 3-oxo-3-(thiophen-2-yl)propanenitrile in the crude product.

    • Side Products from Hydroxylamine: Hydroxylamine can undergo self-condensation or other side reactions, especially at elevated temperatures or incorrect pH.

    • Ring-Opened Products: The 5-aminoisoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2]

  • Purification Strategies:

    • Column Chromatography: The basic amino group can cause significant tailing on silica gel.

      • Solution: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with the acidic silica gel.

    • Recrystallization: This is often the preferred method for large-scale purification.

      • Solution: A systematic solvent screen is recommended. Common solvents for recrystallization of aminoisoxazoles include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Salt Formation: If the free base is difficult to handle or purify, consider converting it to a stable crystalline salt, such as the hydrochloride salt.[4] This can often improve the ease of handling and purification by recrystallization. The free base can be regenerated by treatment with a mild base.

Problem 3: Scalability and Safety Concerns

Q: I am planning to scale up the synthesis. What are the primary safety and scalability challenges I should be aware of?

A: Scaling up this synthesis requires careful consideration of safety and process control.

  • Handling Hydroxylamine: Free hydroxylamine is unstable and can decompose violently, especially in the presence of impurities or at elevated temperatures.

    • Recommendation: Use hydroxylamine hydrochloride, which is more stable. The free base can be generated in situ by the addition of a base. Always handle hydroxylamine and its salts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Thermal Management: The cyclization reaction can be exothermic.

    • Recommendation: On a larger scale, use a jacketed reactor with efficient cooling. Add reagents portion-wise to control the rate of heat generation.

  • Solvent Selection: Choose solvents with appropriate boiling points and safety profiles for the intended scale of the reaction. Avoid volatile and highly flammable solvents where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the cyclization reaction?

A1: pH control is arguably the most critical parameter. The reaction requires a basic environment to proceed, but excessively high pH can lead to the degradation of the isoxazole ring. Careful, portion-wise addition of the base while monitoring the pH is recommended for achieving a high yield of the desired product.

Q2: Are there any alternative synthetic routes to 3-(thiophen-2-yl)isoxazol-5-amine?

A2: While the β-ketonitrile route is the most direct, other methods for the synthesis of 5-aminoisoxazoles have been reported, such as the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines.[5] However, for this specific target molecule, the availability of the required starting materials for these alternative routes may be a limiting factor.

Q3: How can I confirm the structure of my final product?

A3: The structure of 3-(thiophen-2-yl)isoxazol-5-amine should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the thiophene and isoxazole ring protons, as well as the amine protons, will be characteristic in the NMR spectra.

Q4: What are the typical storage conditions for 3-(thiophen-2-yl)isoxazol-5-amine?

A4: 5-Aminoisoxazoles can be sensitive to light, air, and moisture. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation.

Data Summary

ParameterRecommended ConditionsRationale
β-Ketonitrile Synthesis
BaseSodium hydride or Sodium ethoxideStrong, non-nucleophilic base to drive the condensation.
SolventAnhydrous THF or EthanolAnhydrous conditions are essential to prevent quenching of the base.
Temperature0 °C to Room TemperatureControlled temperature to minimize side reactions.
Cyclization Reaction
Hydroxylamine SourceHydroxylamine hydrochlorideMore stable and easier to handle than free hydroxylamine.
BaseSodium carbonate or Sodium hydroxideTo generate free hydroxylamine in situ and maintain a basic pH.
SolventEthanol or MethanolGood solubility for reactants and facilitates the reaction.
TemperatureRoom Temperature to 60 °CA balance between reaction rate and stability of reactants and product.
Purification
Chromatography EluentHexane/Ethyl Acetate with 0.1-1% TriethylamineTo prevent tailing of the basic product on silica gel.
Recrystallization SolventsEthanol, Isopropanol, Ethyl Acetate/HexanesTo obtain a high-purity crystalline product.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Cyclization Thiophene-2-carbonitrile Thiophene-2-carbonitrile Condensation Condensation Thiophene-2-carbonitrile->Condensation Acetate Equivalent Acetate Equivalent Acetate Equivalent->Condensation Base (NaH or NaOEt) Base (NaH or NaOEt) Base (NaH or NaOEt)->Condensation 3-oxo-3-(thiophen-2-yl)propanenitrile 3-oxo-3-(thiophen-2-yl)propanenitrile Condensation->3-oxo-3-(thiophen-2-yl)propanenitrile Cyclization Cyclization 3-oxo-3-(thiophen-2-yl)propanenitrile->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Cyclization 3-(Thiophen-2-yl)isoxazol-5-amine 3-(Thiophen-2-yl)isoxazol-5-amine Cyclization->3-(Thiophen-2-yl)isoxazol-5-amine

Caption: A flowchart illustrating the two-step synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.

Troubleshooting Decision Tree for Low Yield

G cluster_step1 Step 1 Optimization cluster_step2 Step 2 Optimization cluster_purification Purification Optimization Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Start Here Optimize Step 1 (β-Ketonitrile Synthesis) Optimize Step 1 (β-Ketonitrile Synthesis) Check Purity of Starting Materials->Optimize Step 1 (β-Ketonitrile Synthesis) If pure Optimize Step 2 (Cyclization) Optimize Step 2 (Cyclization) Optimize Step 1 (β-Ketonitrile Synthesis)->Optimize Step 2 (Cyclization) If Step 1 yield is good Vary Base Vary Base Optimize Step 1 (β-Ketonitrile Synthesis)->Vary Base Adjust Temperature Adjust Temperature Optimize Step 1 (β-Ketonitrile Synthesis)->Adjust Temperature Modify Stoichiometry Modify Stoichiometry Optimize Step 1 (β-Ketonitrile Synthesis)->Modify Stoichiometry Review Workup and Purification Review Workup and Purification Optimize Step 2 (Cyclization)->Review Workup and Purification If cyclization is problematic Control pH Control pH Optimize Step 2 (Cyclization)->Control pH Manage Temperature Manage Temperature Optimize Step 2 (Cyclization)->Manage Temperature Optimize Reaction Time Optimize Reaction Time Optimize Step 2 (Cyclization)->Optimize Reaction Time Modify Chromatography Eluent Modify Chromatography Eluent Review Workup and Purification->Modify Chromatography Eluent Screen for Recrystallization Solvent Screen for Recrystallization Solvent Review Workup and Purification->Screen for Recrystallization Solvent Consider Salt Formation Consider Salt Formation Review Workup and Purification->Consider Salt Formation

Caption: A decision tree for troubleshooting low yields in the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. (2016). [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. (2017). [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. (2002). [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. PMC. (2020). [Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. (2023). [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. (2008). [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. (2023). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. (2025). [Link]

  • Construction of Isoxazole ring: An Overview. Sciforum. (2024). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. SciSpace. (2016). [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. (2015). [Link]

  • Process for preparing isoxazole compounds.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. (2019). [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. (2022). [Link]

  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. (1974). [Link]

  • 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. ChemBK. (n.d.). [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022). [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (2018). [Link]

  • 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Chemical-Suppliers. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 3,5-disubstitute...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 3,5-disubstituted isoxazoles. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, controlling the regioselectivity during synthesis, particularly via the common 1,3-dipolar cycloaddition pathway, remains a significant challenge, often leading to mixtures of 3,5- and 3,4-disubstituted isomers.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the mechanistic principles, provide field-proven protocols, and offer strategies to optimize your reactions for the desired 3,5-regioisomer.

Section 1: Understanding the Fundamentals of Regioselectivity

This section addresses the core principles governing the formation of isoxazole regioisomers. A solid grasp of these fundamentals is the first step toward effective troubleshooting.

Q1: What is the most common method for synthesizing 3,5-disubstituted isoxazoles, and what is the primary challenge?

The most prevalent and versatile method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[2] Nitrile oxides are highly reactive intermediates and are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides to prevent dimerization into furoxans.[3][4]

The primary challenge is controlling the regioselectivity. The reaction can produce two different regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isoxazole. Achieving a high ratio in favor of the 3,5-isomer is often difficult under standard thermal conditions.[5]

Caption: General scheme of 1,3-dipolar cycloaddition.

Q2: What factors control the regiochemical outcome of the cycloaddition?

The regioselectivity is governed by a complex interplay of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[6][7] This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7]

  • Electronic Factors: The reaction is typically controlled by the interaction between the HOMO of the alkyne and the LUMO of the nitrile oxide. The regioselectivity depends on the relative sizes of the atomic orbital coefficients on the reacting atoms. The reaction favors the isomer formed by the union of the atoms with the largest coefficients. Generally, for terminal alkynes, this favors the formation of the 3,5-disubstituted isomer.

  • Steric Factors: Bulky substituents on either the nitrile oxide (R1) or the alkyne (R2) can disfavor the transition state that leads to one isomer over the other. Severe steric hindrance can significantly slow down or even prevent the reaction.[3]

Section 2: Troubleshooting Guide for Poor Regioselectivity

This section provides actionable solutions to the most common experimental problem: the formation of a regioisomeric mixture.

Q: My reaction is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

This is a classic problem indicating that the intrinsic steric and electronic preferences are not sufficient to direct the reaction. Several strategic modifications can be implemented.

Solution 1: Implement Copper(I) Catalysis

This is the most robust and widely adopted solution for ensuring high regioselectivity for the 3,5-isomer with terminal alkynes.[5][8][9] The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[5][10] The subsequent cycloaddition with the nitrile oxide proceeds through a different, stepwise mechanism that almost exclusively yields the 3,5-disubstituted product.[5][9][10]

  • Why it works: The copper-catalyzed reaction is not a concerted pericyclic reaction like the thermal cycloaddition. Instead, it involves a stepwise addition to the copper acetylide, which completely overrides the orbital factors that lead to poor selectivity in the uncatalyzed version.[5]

  • Actionable Advice: Introduce a catalytic amount (1-5 mol%) of a Cu(I) source, such as CuI, or generate Cu(I) in situ from CuSO₄ with a reducing agent like copper turnings or sodium ascorbate.[3][5] The reaction often proceeds efficiently at room temperature.[5][9]

Solution 2: Modify Reaction Conditions

If you wish to avoid metal catalysis, optimizing the reaction parameters of the thermal cycloaddition can improve selectivity.

  • Solvent Polarity: The choice of solvent can influence the transition state energies and thus the regiochemical outcome.[3] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF). Less polar solvents may sometimes favor the 3,5-isomer.[3]

  • Temperature Control: Lowering the reaction temperature can amplify the small energy differences between the two competing transition states, thereby enhancing selectivity.[3] Attempt the reaction at 0 °C or room temperature instead of reflux.

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are unstable and can dimerize.[4] Slow, controlled in situ generation maintains a low steady-state concentration of the nitrile oxide, minimizing side reactions and potentially improving selectivity. This is typically achieved by the slow addition of an oxidant (like N-chlorosuccinimide or Chloramine-T) to a solution of the aldoxime precursor and the alkyne.[3][11]

Caption: Decision workflow for troubleshooting poor regioselectivity.

Section 3: Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for both the classical thermal and the highly regioselective copper-catalyzed synthesis.

Protocol A: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol, adapted from the work of Fokin, Hansen, and Wu, is highly reliable for generating 3,5-disubstituted isoxazoles with excellent regioselectivity.[5][8][12] It conveniently proceeds in one pot from an aldehyde.

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.05 eq.) in a 1:1 mixture of t-BuOH:H₂O.

  • Add NaOH (1.05 eq.) and stir at room temperature for 30 minutes. Monitor oxime formation by TLC.

  • Nitrile Oxide Generation & Cycloaddition: To the same flask, add the terminal alkyne (1.0 eq.).

  • Add Chloramine-T trihydrate (1.05 eq.) in small portions over 5 minutes.

  • Add CuSO₄·5H₂O (0.03 eq., 3 mol%) and copper turnings (~50 mg).

  • Stir the reaction vigorously at ambient temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Workup and Purification: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol B: Classic Thermal Synthesis (For Comparison)

This protocol illustrates the conditions that often lead to regioisomeric mixtures but can be a starting point for optimization if metal-free conditions are required.

  • Hydroximoyl Chloride Formation: Dissolve the aldoxime (1.0 eq.) in a suitable solvent like DMF. Cool the solution to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C. Stir for 1 hour.

  • Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 eq.).

  • Add triethylamine (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography. It may be necessary to use advanced chromatographic techniques to separate the 3,5- and 3,4-regioisomers.

Data Summary: Impact of Catalyst on Regioselectivity
Reaction ConditionReactants (Model)Regioisomeric Ratio (3,5 : 3,4)Combined YieldReference
Thermal Benzaldehyde oxime + Phenylacetylene~3:151%[5]
Cu(I)-Catalyzed Benzaldehyde + Phenylacetylene (One-Pot)>95:5 (Exclusive 3,5)76%[5][10]

Section 4: Frequently Asked Questions (FAQs)

Q: How can I definitively confirm the regiochemistry of my product?

Unequivocal structure determination is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC: Look for long-range (2-3 bond) correlations. For a 3,5-disubstituted isoxazole, you should observe a correlation between the proton at the C5 position of the alkyne-derived portion and the C3 carbon of the nitrile oxide-derived portion.

  • NOESY: For certain substrates, a through-space NOE correlation may be observed between the substituent at the C5 position and the substituent at the C3 position.

X-ray crystallography provides the ultimate proof of structure if a suitable single crystal can be obtained.

Q: Are there any alternatives to the 1,3-dipolar cycloaddition for synthesizing 3,5-disubstituted isoxazoles?

Yes, while the cycloaddition is the most common, other methods exist. One notable alternative is the reaction of β-nitroenones with a reducing agent like tin(II) chloride.[1][13] This can provide access to 3,5-disubstituted isoxazoles under mild conditions, offering a different synthetic strategy if cycloaddition proves problematic.[13]

Q: What are the best methods to separate a mixture of 3,5- and 3,4-isoxazole regioisomers?

Separating these isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: Careful optimization of the solvent system (e.g., using mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) on high-quality silica gel can sometimes achieve separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution. Chiral HPLC may also be effective if the compounds are chiral.[14]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often more effective than HPLC for this purpose.

References

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 2005, 70(19), 7761-7764. [Link]

  • Hansen, T. V.; Wu, P.; Fokin, V. V. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society, 2005. [Link]

  • Hansen, T. V., et al. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Semantic Scholar, 2005. [Link]

  • Foley, D. A., et al. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed, 2018. [Link]

  • Yadav, P., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. [Link]

  • Houk, K. N., et al. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 2016. [Link]

  • Hansen, T. V., et al. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate, 2005. [Link]

  • Gmach, J., et al. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI, 2022. [Link]

  • Hansen, T. V., et al. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications, 2005. [Link]

  • Stevens, E. cycloadditions with nitrile oxides. YouTube, 2019. [Link]

  • ResearchGate. Frontier molecular orbital representation of 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one. ResearchGate, N.d. [Link]

  • ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate, N.d. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal, N.d. [Link]

  • Khan, M. E. I., et al. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 2024. [Link]

  • Bak, J., et al. Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library, 2012. [Link]

  • de Oliveira, K. T., et al. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO, 2017. [Link]

  • Gmach, J., et al. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health, 2022. [Link]

  • Khan, M. E. I., et al. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing, 2024. [Link]

  • Wang, Y., et al. Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate, 2015. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. ResearchGate, N.d. [Link]

  • ResearchGate. Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. ResearchGate, N.d. [Link]

  • ResearchGate. Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level. ResearchGate, N.d. [Link]

  • Pérez, J. M., et al. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ResearchGate, 2015. [Link]

  • Navarrete-Miguel, T., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health, 2018. [Link]

  • Navarrete-Miguel, T., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing, 2018. [Link]

  • Wikipedia. Frontier molecular orbital theory. Wikipedia, N.d. [Link]

  • Yu, Z.-X. A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Asian Journal of Organic Chemistry, 2012. [Link]

  • Welch, C. J., et al. Enantiomeric Separation of New Chiral Azole Compounds. MDPI, 2021. [Link]

  • Liu, F., et al. Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2021. [Link]

Sources

Troubleshooting

Unexpected peaks in NMR of 3-(Thiophen-2-yl)isoxazol-5-amine

Technical Support Center: 3-(Thiophen-2-yl)isoxazol-5-amine Welcome to the technical support guide for researchers working with 3-(Thiophen-2-yl)isoxazol-5-amine. This resource is designed to help you troubleshoot and in...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Thiophen-2-yl)isoxazol-5-amine

Welcome to the technical support guide for researchers working with 3-(Thiophen-2-yl)isoxazol-5-amine. This resource is designed to help you troubleshoot and interpret the ¹H NMR spectra of this compound, ensuring the integrity and accuracy of your experimental results. Unambiguous characterization is critical in drug development and materials science, and NMR is the cornerstone of this process. This guide provides in-depth, field-proven insights to help you navigate common spectral artifacts and unexpected signals.

Troubleshooting Guide: Identifying Unexpected Peaks

Encountering unexpected peaks in an NMR spectrum is a common challenge. This section provides a systematic, question-and-answer-based approach to diagnose and resolve these issues.

Q1: I'm seeing a broad, somewhat mobile singlet that I can't assign. What is its likely origin?

A1: A broad singlet in the spectrum of an amine-containing compound is often attributable to the amine (-NH₂) protons or residual water (H₂O).

  • Causality: The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. These protons can also exchange with each other and with trace amounts of water in the NMR solvent, leading to signal broadening. Water itself is a frequent contaminant in deuterated solvents and can appear as a broad peak.[1][2]

  • Troubleshooting Protocol: The most definitive method to identify exchangeable protons (like -NH₂ or -OH) is a D₂O Shake Experiment .[1][3][4]

    • Protocol: D₂O Exchange Experiment

      • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Remove the NMR tube from the spectrometer.

      • Add one to two drops of deuterium oxide (D₂O) to the tube.

      • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

      • Re-acquire the ¹H NMR spectrum.

    • Expected Result: If the broad peak was due to the -NH₂ protons or water, it will significantly diminish or disappear entirely from the second spectrum.[2][3][5] This occurs because the labile protons are replaced by deuterium atoms, which are not detected in a standard ¹H NMR experiment.[2][5]

Q2: My spectrum has several sharp, unexpected singlets, particularly between 1.5 and 3.0 ppm. What are they?

A2: Sharp singlets that do not correspond to your target molecule are almost always impurities from residual laboratory solvents used during synthesis or purification.

  • Causality: Solvents like Ethyl Acetate, Acetone, Dichloromethane, or Hexanes are notoriously difficult to remove completely, even under high vacuum.[1] They become trapped within the crystal lattice of the solid sample and are released upon dissolution in the NMR solvent.

  • Troubleshooting Protocol:

    • Reference Chemical Shift Tables: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[6][7][8][9]

    • Improve Drying Technique: Before preparing your next NMR sample, ensure your compound is thoroughly dried. If solvents like ethyl acetate persist, dissolve the sample in a more volatile solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then dry under high vacuum. This process can help azeotropically remove the more stubborn solvent.[1]

Reference Table: Common Solvent Impurities
Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile1.942.03
Dichloromethane5.305.76
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane(s)~0.9 (m), ~1.25 (m)~0.87 (m), ~1.25 (m)
Water~1.56 (broad)~3.33 (broad)
Data compiled from references.[6][7][10]
Q3: I have more peaks in the aromatic region (6.5-8.0 ppm) than I expect for my compound. What could be the cause?

A3: Additional complexity in the aromatic region can stem from several sources, including the presence of tautomers, unreacted starting materials, or synthetic byproducts.

  • Causality & Potential Sources:

    • Tautomerism: 5-aminoisoxazoles can potentially exist in equilibrium with an imino tautomer. While the amino form is generally predominant, the presence of the imino form, even in small amounts, can lead to a second set of signals in the NMR spectrum.[11] The equilibrium can be influenced by the solvent and temperature.

    • Unreacted Starting Materials: The synthesis of the target molecule likely involves precursors such as a thiophene-containing chalcone or a thiophene nitrile. Check the NMR spectra of your starting materials to see if any of the unexpected peaks match.

    • Synthetic Byproducts: Ring-opening of the isoxazole under certain conditions (e.g., strong base) can lead to ketonitrile intermediates, which could cyclize differently or remain as impurities.[12]

  • Troubleshooting Workflow: A logical workflow is essential to pinpoint the source of these extra peaks.

    Troubleshooting_Aromatic_Peaks start Extra Aromatic Peaks Observed check_purity Check Purity via LC-MS start->check_purity First Step run_cosy Acquire 2D NMR (COSY/HSQC) start->run_cosy Structural Info temp_nmr Run Variable Temperature (VT) NMR start->temp_nmr Dynamic Effects impurity Impurity Confirmed (Starting Material / Byproduct) check_purity->impurity Multiple masses or retention times analyze_2d Action: Analyze Correlations to Confirm Structure(s) run_cosy->analyze_2d tautomer Tautomerism or Rotamerism Likely temp_nmr->tautomer Peaks coalesce or change relative intensity purify Action: Re-purify Sample (Column, Recrystallization) impurity->purify tautomer->analyze_2d

    Troubleshooting workflow for extra aromatic signals.

Frequently Asked Questions (FAQs)

  • Q: What are the expected ¹H NMR chemical shifts for 3-(Thiophen-2-yl)isoxazol-5-amine?

      • Thiophene Protons: Expect three protons in the aromatic region. The H5 proton (adjacent to the sulfur) will likely be the most downfield (~7.5-7.8 ppm), followed by the H3 proton (~7.3-7.5 ppm) and the H4 proton (~7.1-7.2 ppm), showing characteristic coupling constants.

      • Isoxazole Proton: The C4-H of the isoxazole ring is expected to be a sharp singlet, typically appearing between 6.0 and 6.5 ppm.

      • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 5.0-7.0 ppm in DMSO-d₆), highly dependent on concentration and solvent. Its identity should be confirmed with a D₂O shake.[2][3]

  • Q: My NMR tube was clean, but I still see a peak for acetone. Why?

    • A: Acetone is a common solvent for cleaning glassware. It can be surprisingly persistent. Even after oven-drying, trace amounts of acetone can remain adsorbed to the glass surface of an NMR tube for hours and will appear in your spectrum upon adding the deuterated solvent.[1] Rinsing tubes with the deuterated solvent you plan to use before adding your sample can help mitigate this issue.

  • Q: The baseline of my spectrum is wavy and the peaks are broad. What's wrong?

    • A: This is most often a result of poor "shimming" of the NMR spectrometer.[13][14] Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks. Other causes can include an insufficient amount of solvent, the presence of undissolved solids, or a sample that is too concentrated.[1][15] Always ensure your sample is fully dissolved and filter it if necessary before running the spectrum.[15]

References

  • Proton NMR Assignment Tools - The D2O Shake. (2007). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Pals, M. A., & Power, T. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 449-456. [Link]

  • Trouble Shooting Page. University of California, San Diego NMR Facility. [Link]

  • Iwahara, M., et al. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. [Link]

  • Shagun, L.G., et al. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. [Link]

  • Hoffbauer, M. A., & Johnson, S. A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2173–2176. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1-16. [Link]

  • Troubleshooting Acquisition Related Problems. University of Missouri-St. Louis NMR. [Link]

  • Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reaction Rate of Thiophene Nitrile Oxide Cycloaddition

Welcome to the technical support center for thiophene nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot their experimental workflows. Here, you will find in-depth answers to common questions, practical troubleshooting advice, and detailed protocols to enhance the rate and efficiency of your cycloaddition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

FAQ 1: My thiophene nitrile oxide cycloaddition is sluggish or not proceeding to completion. What are the primary factors I should investigate to increase the reaction rate?

A slow or incomplete reaction is a common hurdle. The rate of a 1,3-dipolar cycloaddition is fundamentally governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkene or alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide), or vice-versa.[1][2][3] Several factors can be tuned to favorably influence these orbital interactions and accelerate the reaction.

Troubleshooting Guide: Sluggish or Incomplete Reactions

Potential Cause Underlying Principle Recommended Solution & Explanation
Inherent Low Reactivity of Substrates The electronic nature of the thiophene ring or the dipolarophile may result in a large HOMO-LUMO gap. Electron-withdrawing groups on the dipolarophile can lower its LUMO, accelerating the reaction with the HOMO of the nitrile oxide. Conversely, electron-donating groups on the thiophene nitrile oxide can raise its HOMO.[4][5][6][7]Solution: If synthetically feasible, modify your substrates. For the dipolarophile, introduce electron-withdrawing groups (e.g., esters, ketones). For the thiophene moiety, consider the effect of substituents; for instance, a chlorine atom at the 5-position of the thiophene ring has been shown to decrease reactivity due to its electron-withdrawing nature.[8]
Suboptimal Reaction Temperature Cycloaddition reactions, like most chemical reactions, are temperature-dependent. Insufficient thermal energy can lead to a slow rate of reaction.Solution: Gradually increase the reaction temperature. A modest increase to 50 °C can show a significant improvement in yield and rate.[9] Monitor the reaction for potential side product formation at higher temperatures.
Inappropriate Solvent Choice The polarity of the solvent can influence the stability of the transition state. While some cycloadditions are faster in polar solvents, others benefit from non-polar environments or even "on water" conditions due to hydrophobic effects.[9][10][11]Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Consider aqueous conditions, which have been shown to accelerate some 1,3-dipolar cycloadditions.[9]
Lack of Catalysis Uncatalyzed cycloadditions can be inherently slow. Lewis acids can catalyze the reaction by coordinating to the dipolarophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the nitrile oxide.[1][12][13][14]Solution: Introduce a Lewis acid catalyst. Common choices include Yb(OTf)₃, Sc(OTf)₃, and Cu(I) salts.[12][13][15] Start with a catalytic amount (e.g., 10 mol%) and optimize the loading.
FAQ 2: I am observing the formation of furoxan, the dimer of my nitrile oxide, as a major byproduct. How can I suppress this side reaction?

Furoxan formation is a common competitive pathway, especially when the cycloaddition reaction is slow.[8] This occurs when two molecules of the nitrile oxide react with each other.

Troubleshooting Guide: Furoxan Dimerization

Potential Cause Underlying Principle Recommended Solution & Explanation
Slow Cycloaddition Rate If the desired cycloaddition is slow, the concentration of the nitrile oxide builds up, favoring the second-order dimerization reaction.Solution: Any method that accelerates the primary cycloaddition reaction will, in turn, suppress dimerization. Refer to the solutions in FAQ 1, such as increasing temperature, using a catalyst, or optimizing the solvent.
Method of Nitrile Oxide Generation Generating the nitrile oxide in situ at a slow, controlled rate can maintain a low steady-state concentration, thus minimizing dimerization.Solution: Instead of generating the nitrile oxide all at once, use a slow-addition method for the precursor (e.g., the corresponding aldoxime and oxidizing agent).[16][17] Diffusion-controlled generation of the nitrile oxide can also be effective.[18]
High Concentration of Reactants Higher concentrations of the nitrile oxide precursor can lead to a faster rate of nitrile oxide generation and subsequent dimerization.Solution: Perform the reaction at a lower concentration. While this may also slow the desired reaction, it can disproportionately suppress the second-order dimerization.

Advanced Rate Enhancement Techniques

For particularly challenging substrates or when conventional methods are insufficient, consider these advanced techniques to accelerate your thiophene nitrile oxide cycloadditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[19][20][21][22][23] It utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.

Key Advantages:

  • Increased Reaction Rates: Significant reduction in reaction times, often from hours to minutes.[19][20]

  • Higher Yields: Improved yields due to shorter reaction times and reduced side product formation.[19]

  • Cleaner Reactions: Often results in cleaner reaction profiles with easier purification.

Experimental Protocol: Microwave-Assisted Thiophene Nitrile Oxide Cycloaddition

  • In a microwave-safe reaction vessel, combine the thiophene aldoxime (1.0 mmol), the dipolarophile (1.2 mmol), and a suitable solvent (e.g., methanol, 5 mL).

  • Add the in situ nitrile oxide generating agent (e.g., diacetoxyiodobenzene, 1.1 mmol).[22]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-180 °C) for a short duration (e.g., 10-30 minutes).[22]

  • After the reaction is complete, cool the vessel to room temperature before opening.

  • Work up the reaction mixture as required to isolate the product.

Note: Always consult the safety guidelines for your specific microwave reactor.

Ultrasonic Irradiation (Sonochemistry)

Ultrasound irradiation enhances reaction rates through a phenomenon called acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[24][25] This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction.[24]

Key Advantages:

  • Rate Acceleration: Can significantly shorten reaction times, even at ambient temperature.[26][27][28]

  • Improved Mass Transfer: The turbulent flow created by cavitation enhances mixing and mass transfer.[24]

  • Green Chemistry: Often allows for reactions to be conducted under milder conditions and can sometimes be performed without a catalyst.[24][26][27]

Experimental Protocol: Ultrasound-Assisted Thiophene Nitrile Oxide Cycloaddition

  • In a standard reaction flask, dissolve the thiophene aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a suitable solvent (e.g., cyclopentyl methyl ether - a green solvent option).[26][27]

  • Add the necessary reagents for in situ nitrile oxide generation (e.g., hydroxylamine hydrochloride and an oxidant like Oxone® in the presence of a base).[29]

  • Place the flask in an ultrasonic cleaning bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound (typically 20-40 kHz) at a controlled temperature for the required time.[24]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard work-up to isolate the desired product.

Visualizing the Workflow: Reaction Optimization

The following diagram illustrates the decision-making process for enhancing the reaction rate of a thiophene nitrile oxide cycloaddition.

reaction_optimization start Start: Sluggish Reaction temp Increase Temperature start->temp solvent Screen Solvents start->solvent catalyst Add Lewis Acid Catalyst start->catalyst advanced Consider Advanced Techniques temp->advanced If still slow solvent->advanced If still slow catalyst->advanced If still slow microwave Microwave Irradiation advanced->microwave ultrasound Ultrasonic Irradiation advanced->ultrasound success Reaction Optimized microwave->success ultrasound->success

Caption: Decision workflow for troubleshooting and optimizing reaction rates.

Mechanistic Insight: The Role of a Lewis Acid Catalyst

A Lewis acid catalyst accelerates the 1,3-dipolar cycloaddition by activating the dipolarophile.

lewis_acid_mechanism reactants Thiophene Nitrile Oxide (HOMO) + Dipolarophile (LUMO) activated_complex Activated Dipolarophile-Lewis Acid Complex (Lowered LUMO) reactants->activated_complex Coordination transition_state [3+2] Transition State reactants->transition_state Slow lewis_acid Lewis Acid (e.g., Yb(OTf)₃) lewis_acid->reactants activated_complex->transition_state Fast product Cycloadduct transition_state->product

Caption: Lewis acid catalysis lowers the dipolarophile's LUMO energy.

References

  • Singh, M., Singh, B., & Singal, K. K. (n.d.). Microwave Assisted Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Jasiński, R. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 6(49), 33710–33720. [Link]

  • Iwasawa, N., et al. (2000). Efficient Catalytic Effects of Lewis Acids in the 1,3-Dipolar Cycloaddition Reactions of Carbonyl Ylides with Imines. The Journal of Organic Chemistry, 65(20), 6555–6557. [Link]

  • Favi, G., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 26(16), 4967. [Link]

  • Makarov, A. S., et al. (1999). Cycloaddition Reactions of Nitrile Oxides to Silyl- and Germyl-Substituted Thiophene-1,1-dioxides. Organometallics, 18(16), 3187–3193. [Link]

  • Makarov, A. S., et al. (1999). Cycloaddition Reactions of Nitrile Oxides to Silyl- and Germyl-Substituted Thiophene-1,1-dioxides. Organometallics, 18(16), 3187–3193. [Link]

  • Reddy, C. R., et al. (2021). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. Organic Letters, 23(15), 5964–5969. [Link]

  • Lu, T.-J., & Tzeng, G.-H. (2000). Microwave Accelerated Cycloaddition Reactions of Nitrile Oxides and Allylic Alcohols. Journal of the Chinese Chemical Society, 47(1), 189–196. [Link]

  • Wikipedia contributors. (2023, November 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Jasiński, R. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane N-Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega, 6(49), 33710–33720. [Link]

  • Shimizu, T., et al. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Chemical & Pharmaceutical Bulletin, 50(7), 908–921. [Link]

  • Fochi, M., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252–2271. [Link]

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  • Brain, C. T., & Paul, J. M. (1999). Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides. Journal of Chemical Research, Synopses, (5), 398–399. [Link]

  • Sayed, T. S., et al. (2023). Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. Catalysts, 13(4), 653. [Link]

  • Ess, D. H., & Houk, K. N. (2008). Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. The Journal of Physical Chemistry A, 112(41), 10448–10458. [Link]

  • Nájera, C., et al. (2011). Kinetic Study of Thermal 1,3-Dipolar Cycloaddition of Azomethine Ylides by Using Differential Scanning Calorimetry. The Journal of Organic Chemistry, 76(15), 6066–6074. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Fochi, M., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252–2271. [Link]

  • Al-Ayed, A. S., et al. (2021). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 26(24), 7567. [Link]

  • Jasiński, R. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Symmetry, 12(11), 1835. [Link]

  • Reddy, C. R., et al. (2018). Thermal 1,3-dipolar cycloaddition reaction of azomethine imines with active esters. Organic & Biomolecular Chemistry, 16(29), 5249–5253. [Link]

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  • Domingo, L. R., & Pérez, P. (2021). How Different Are Nitrile Oxides from Nitrones in zw-type [3 + 2] Cycloaddition Reactions? A Molecular Electron Density Theory Study. The Journal of Organic Chemistry, 86(5), 3936–3950. [Link]

  • Varma, R. S., & Kumar, D. (1999). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 4(1), 30–35. [Link]

  • Li, J.-T., et al. (2016). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Reaction Chemistry & Engineering, 1(3), 274–278. [Link]

  • Nishiwaki, N., et al. (2012). One-Step Synthesis of Differently Bis-functionalized Isoxazoles by Cycloaddition of Carbamoylnitrile Oxide with β-Keto Esters. Chemistry Letters, 41(3), 254–256. [Link]

  • Organic Chemistry. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]

  • Buckley, B. R., & Moody, C. J. (2012). Nitrile Oxide/Alkyne Cycloadditions. In Click Chemistry in Materials Science and Biotechnology (pp. 1-24). Wiley. [Link]

  • Li, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Green Chemistry, 24(15), 5917–5922. [Link]

  • Gogate, P. R., & Pandit, A. B. (2004). A review of sonochemical reactors: the way forward. Ultrasonics Sonochemistry, 11(2), 105–121. [Link]

  • Kim, J. N., & Ryu, E. K. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(12), 3242–3245. [Link]

  • Khursan, S. L., et al. (2020). The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile. Journal of Molecular Graphics and Modelling, 95, 107491. [Link]

  • Iwakura, Y., et al. (1969). 1,3-Dipolar Cycloaddition Reaction of Thiophenecarbonitrile N-Oxides with Various Dipolarophiles. Bulletin of the Chemical Society of Japan, 42(10), 2954–2958. [Link]

  • Gogate, P. R., & Pandit, A. B. (2021). Ultrasound Irradiation: Fundamental Theory, Electromagnetic Spectrum, Important Properties, and Physical Principles. In Sonochemistry: A Green Approach (pp. 1-28). Wiley-VCH. [Link]

  • Smaoui, M., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 6(30), 7709–7716. [Link]

  • Josh Osbourn. (2021, June 28). Substituent Effects on Reactivity [Video]. YouTube. [Link]

  • Volcho, K. P., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(16), 4966. [Link]

  • Baran, P. S. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]

  • Curran, D. P., et al. (1990). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. The Journal of Organic Chemistry, 55(12), 3710–3712. [Link]

  • Pérez-Garrido, A., et al. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 64(15), 11217–11228. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reproducibility in the Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter reproduc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter reproducibility challenges in the synthesis of this valuable heterocyclic scaffold. Thiophene-isoxazole cores are prevalent in medicinal chemistry, appearing in compounds investigated for anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

Despite its importance, the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine can be fraught with challenges, leading to inconsistent yields, difficult purifications, and reaction failures. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine, which is commonly prepared via the cyclization of a suitable thiophene-containing precursor with hydroxylamine.

Q1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?

A1: A low or zero yield is the most common issue and can typically be traced back to one of three areas: the integrity of your starting materials, the specific reaction conditions (especially pH), or the workup procedure.

  • Starting Material Quality: The purity of the precursor is paramount. The primary route involves the reaction of a precursor like 3-oxo-3-(thiophen-2-yl)propanenitrile or (Z)-3-amino-3-(thiophen-2-yl)acrylonitrile with hydroxylamine. Ensure this precursor is pure and free of contaminants. Equally important is the quality of the hydroxylamine hydrochloride (NH₂OH·HCl). It should be a dry, crystalline solid. Over time, it can absorb moisture and degrade.

  • Incorrect pH and Liberation of Free Hydroxylamine: Hydroxylamine is used as its hydrochloride salt for stability. For it to act as a nucleophile, the free base (NH₂OH) must be liberated in situ.[3] This is typically achieved by adding a base like sodium acetate, sodium bicarbonate, or an organic base. If the medium is too acidic, the concentration of free hydroxylamine will be too low for the reaction to proceed efficiently. Conversely, strongly basic conditions can lead to decomposition of the isoxazole ring or other side reactions.[4] The pH is a critical parameter that often determines the regioselectivity and success of isoxazole synthesis.[5]

  • Reaction Temperature and Time: These reactions often require heating (reflux) to proceed at a reasonable rate.[3] Insufficient temperature or reaction time will lead to an incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Decomposition During Workup: The final product contains a basic amino group and an isoxazole ring which can be sensitive to harsh pH conditions.[6] Acidifying the workup mixture too strongly or exposing it to strong bases for extended periods can cause product degradation or ring-opening.[4]

Q2: My NMR spectrum is complex and shows multiple unexpected signals. What are the likely side products?

A2: The formation of side products is often related to the reaction of hydroxylamine with chalcones or related precursors, which can be complex.[7] While the target is the 5-aminoisoxazole, several other species can form:

  • Unreacted Chalcone/Precursor: If the reaction is incomplete, you will see signals corresponding to your starting material.

  • Intermediate Oxime: The reaction proceeds through an oxime intermediate. If this intermediate fails to cyclize, it will be present in your crude product mixture. This can happen if the reaction is not heated sufficiently or if the conditions are not optimal for the final dehydration step.

  • Hydrolysis Products: If your precursor is an ester or nitrile, harsh conditions could lead to hydrolysis to the corresponding carboxylic acid or amide.

  • Products of Ring Cleavage: The N-O bond in isoxazoles can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation) or by some transition metals.[4] While less common under standard synthesis conditions, it's a possibility if metallic impurities are present.

Q3: I am struggling with the purification. The product streaks badly on my silica gel column. How can I achieve better separation?

A3: This is a classic problem when purifying compounds containing basic nitrogen atoms, such as the 5-amino group on your product. The amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing significant tailing or streaking.[6]

Here are several effective solutions:

  • Use a Modified Eluent: Add a small amount (0.5-1%) of a volatile base to your mobile phase. Triethylamine (Et₃N) is the most common choice. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.[6]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and avoids the issues associated with column chromatography. Ethanol/water mixtures are often effective for this class of compounds.[3]

  • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is another powerful option, as it operates under different separation principles and is less susceptible to issues with basic analytes.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is considered most reliable for producing 5-aminoisoxazoles?

    • A: While several routes exist, a highly reliable method is the reaction of β-ketonitriles (e.g., 3-oxo-3-(thiophen-2-yl)propanenitrile) with hydroxylamine.[8] This approach offers good regioselectivity for the 5-amino isomer due to the distinct reactivity of the ketone and nitrile functional groups. The reaction of thiocarbamoylcyanoacetates with hydroxylamine also provides a direct and useful method for obtaining 5-aminoisoxazoles.[9]

  • Q: How critical is solvent choice for this reaction?

    • A: Solvent choice is crucial. Ethanol is widely used as it effectively dissolves the reactants and is suitable for reflux temperatures.[3][10] The use of aqueous ethanol can also be effective.[9] The polarity of the solvent can influence reaction rates and, in some cases, regioselectivity.[4]

  • Q: What are the key safety precautions I should take?

    • A: Hydroxylamine and its salts can be toxic and have explosive potential, especially when heated in the absence of a solvent. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The organic solvents used also carry their own flammability and toxicity risks. Review the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Visualizing the Process

General Reaction Mechanism

The diagram below illustrates a common pathway for the formation of a 5-aminoisoxazole from a β-ketonitrile precursor.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration Start Thiophene-β-ketonitrile + NH₂OH Intermediate Oxime Intermediate Start->Intermediate Nucleophilic attack on ketone Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular attack on nitrile Product 3-(Thiophen-2-yl)isoxazol-5-amine Cyclized->Product Dehydration (-H₂O) G start_node Low or No Yield Observed check_purity Starting Materials Pure? start_node->check_purity Start Diagnosis check_node check_node action_node action_node result_node result_node action_purify Purify/Source New Reagents check_purity->action_purify No check_ph Correct pH for NH₂OH Liberation? check_purity->check_ph Yes result_success Improved Yield action_purify->result_success Resolved action_adjust_ph Check Base Stoichiometry (e.g., NaOAc) check_ph->action_adjust_ph No check_conditions Sufficient Heat & Reaction Time? check_ph->check_conditions Yes action_adjust_ph->result_success action_increase_time Increase Reflux Time Monitor by TLC check_conditions->action_increase_time No check_workup Harsh Workup Conditions Used? check_conditions->check_workup Yes action_increase_time->result_success action_mild_workup Use Mild Acid/Base Avoid Prolonged Exposure check_workup->action_mild_workup Yes action_mild_workup->result_success

Caption: Decision tree for troubleshooting low reaction yields.

Recommended Experimental Protocol

This protocol is a generalized procedure based on common literature methods for the synthesis of 5-aminoisoxazoles and should be adapted and optimized for your specific laboratory conditions. [9] Reaction: 3-oxo-3-(thiophen-2-yl)propanenitrile + Hydroxylamine Hydrochloride → 3-(Thiophen-2-yl)isoxazol-5-amine

ReagentMolar Eq.MWSample MassMolesNotes
3-oxo-3-(thiophen-2-yl)propanenitrile1.0151.181.51 g10 mmolStarting material
Hydroxylamine Hydrochloride1.269.490.83 g12 mmolEnsure it is dry
Sodium Acetate (anhydrous)1.282.030.98 g12 mmolBase to liberate NH₂OH
Ethanol--50 mL-Solvent
Procedure:
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxo-3-(thiophen-2-yl)propanenitrile (1.51 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), sodium acetate (0.98 g, 12 mmol), and ethanol (50 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, once the starting nitrile has been consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold water (2 x 25 mL).

  • Drying: Allow the product to air-dry on the filter, then transfer it to a vacuum oven and dry to a constant weight at 40-50 °C.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallize from an ethanol/water mixture or perform column chromatography on silica gel using a hexane/ethyl acetate eluent containing 0.5% triethylamine to prevent streaking. [6]

References

  • Gundla, R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Scientific Reports, 12(1), 1-19. Available from: [Link]

  • Browder, C. C., et al. (2001). Copper induced cyclization of α,β-unsaturated carbonyl compounds to isoxazoles. Tetrahedron Letters, 42(21), 3729-3731.
  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34265. Available from: [Link]

  • Kiyani, H., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(1), 1-16.
  • Joshi, S. D. (2016). Chemistry of Chalcone Synthesis and its derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole.
  • Johnson, L., et al. (2013). A Reliable Procedure for the Synthesis of 3-Amino-5-alkyl- and 5-Amino-3-alkylisoxazoles. Synthesis, 45(02), 171-173.
  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones.
  • Reddit. (2022). Isoxazole synthesis. r/Chempros.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225.
  • Sciforum. (n.d.).
  • International Journal of Research in Pharmacy and Science. (2013). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Girish, Y. R., et al. (2011). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 73(4), 471-475.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023).
  • Journal Of Kufa For Chemical Sciences. (2024).
  • Sharma, P., & Kumar, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(18), 4847-4867.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Shawali, A. S., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.
  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34265.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • Leśniak, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626.
  • ChemBK. (n.d.). 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 3-(Thiophen-2-yl)isoxazol-5-amine. Retrieved from [Link]

  • Google Patents. (1970).
  • ChemistryOpen. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles.
  • Molecules. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

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Reference Data & Comparative Studies

Validation

A Tale of Two Heterocycles: A Comparative Guide to Thiophene and Furan Isoxazole Analogs in Drug Discovery

For the modern medicinal chemist, the strategic selection of a core heterocyclic scaffold is a decision that profoundly shapes the pharmacological destiny of a potential drug candidate. Among the most versatile and frequ...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic selection of a core heterocyclic scaffold is a decision that profoundly shapes the pharmacological destiny of a potential drug candidate. Among the most versatile and frequently employed building blocks are the five-membered aromatic heterocycles, furan and thiophene. While structurally similar, the simple substitution of an oxygen atom in furan for a sulfur atom in thiophene introduces distinct electronic and physicochemical properties.[1] This guide offers a data-driven comparative analysis of isoxazole analogs featuring these two critical heterocycles, providing field-proven insights for researchers, scientists, and drug development professionals.

The Physicochemical Divide: A Tale of Two Heteroatoms

The fundamental differences between furan and thiophene analogs originate from the intrinsic properties of their respective heteroatoms. Sulfur, being larger and less electronegative than oxygen, and possessing available 3d orbitals, imparts a greater degree of aromaticity to the thiophene ring.[1] This core distinction creates a cascade of effects on key physicochemical parameters crucial for drug action.

The greater aromatic stability of thiophene can lead to more robust compounds, while the higher electronegativity of oxygen in furan makes it a more effective hydrogen bond acceptor, a feature that can be pivotal for receptor binding.[1][2]

Table 1: Comparative Physicochemical Properties of Furan vs. Thiophene

PropertyFuranThiopheneSignificance in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, size, and bonding characteristics.[1]
Electronegativity of Heteroatom HigherLowerFuran's oxygen can act as a hydrogen bond acceptor.[1]
Aromaticity LowerHigherThiophene's greater aromatic stability often results in more metabolically robust compounds.[1][2]
Polarity More PolarLess PolarAffects solubility and interactions with biological targets.
Reactivity More reactive, prone to reactions like Diels-Alder.Less reactive, more stable to electrophilic substitution.[1]
Metabolic Stability Can be metabolized to reactive intermediates.[3][4]Generally considered more metabolically stable.[5]Critical for determining a drug's half-life and potential for toxicity.

Crafting the Core: A Comparative Look at Synthesis

The synthesis of 3,5-disubstituted isoxazoles, a common scaffold, often proceeds through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The choice of starting materials, specifically the precursor to the thiophene or furan alkyne, is the primary point of divergence in their synthetic pathways.

Below are representative, generalized protocols for the synthesis of thiophene and furan isoxazole analogs.

Experimental Protocol: Synthesis of a Representative 3-Aryl-5-(thiophen-2-yl)isoxazole

Step 1: Synthesis of Thiophen-2-yl Alkyne.

  • To a solution of 2-iodothiophene in a suitable solvent (e.g., triethylamine), add a terminal alkyne (e.g., ethynylbenzene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI).

  • Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the thiophen-2-yl alkyne.

Step 2: Synthesis of the Aldoxime.

  • Dissolve the corresponding aryl aldehyde in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and an excess of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature until the aldehyde is consumed.

  • Acidify the reaction mixture and extract the aldoxime with an organic solvent.

Step 3: 1,3-Dipolar Cycloaddition.

  • Dissolve the aldoxime in a suitable solvent (e.g., DMF).

  • Add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the hydroximoyl chloride in situ.

  • Add the thiophen-2-yl alkyne from Step 1 and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup and purify the final product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of a Representative 3-Aryl-5-(furan-2-yl)isoxazole

The synthesis of the furan analog follows a very similar pathway, with the primary difference being the use of a furan-based starting material in Step 1.

Step 1: Synthesis of Furan-2-yl Alkyne.

  • The procedure is analogous to the thiophene synthesis, substituting 2-iodofuran for 2-iodothiophene.

Steps 2 & 3:

  • The synthesis of the aldoxime and the subsequent 1,3-dipolar cycloaddition are carried out using the same procedures as described for the thiophene analog.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A Thiophene/Furan Halide E Sonogashira Coupling A->E B Terminal Alkyne B->E C Aryl Aldehyde F Aldoxime Formation C->F D Hydroxylamine D->F G 1,3-Dipolar Cycloaddition E->G F->G H Final Isoxazole Analog G->H

Caption: Generalized workflow for the synthesis of thiophene and furan isoxazole analogs.

Biological Activity and SAR: A Target-Centric Comparison

The choice between a thiophene and a furan ring can have a dramatic impact on the biological activity of an isoxazole analog. These differences often arise from the distinct ways the two heterocycles interact with the target protein's binding pocket. Thiophene, with its greater aromaticity, may engage in more favorable π-π stacking interactions, while the oxygen of furan can act as a crucial hydrogen bond acceptor.[1]

Numerous studies have demonstrated the potent and varied biological activities of both thiophene- and furan-containing isoxazoles, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

Table 2: Example of Comparative Biological Activity (Anticancer)

Compound SeriesFuran Analog IC₅₀ (µM)Thiophene Analog IC₅₀ (µM)Target Cancer Cell Line
Chalcones 1.8 (vs. A549), 2.5 (vs. HepG2)2.1 (vs. A549), 2.9 (vs. HepG2)A549 (Lung), HepG2 (Liver)
Pyrazoles 12.5 (vs. A549)7.8 (vs. A549)A549 (Lung)

Note: The data in this table is illustrative and compiled from various sources. Direct head-to-head comparisons in the same study are often limited.

In the case of certain chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines.[5] Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[5] This highlights that the superiority of one heterocycle over the other is highly context-dependent.

G cluster_0 Protein Binding Pocket cluster_1 Hydrophobic Pocket cluster_2 H-Bond Donor Residue cluster_3 Ligand POCKET HP HBD NH LIGAND Thiophene Thiophene Ring Thiophene->HP π-π Stacking Furan Furan Ring Furan->HBD H-Bond

Caption: Conceptual diagram of potential binding interactions for thiophene and furan analogs.

ADME Profiles: The Influence on Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critically important for its success. The choice between a thiophene and a furan can significantly influence these parameters.

A noteworthy consideration is metabolic stability. Furan-containing compounds can sometimes be susceptible to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause toxicity.[4] Thiophenes are generally considered more metabolically robust, though they can also be metabolized, for instance, through S-oxidation.[8] However, the inclusion of a thiophene ring does not automatically lead to toxicity, and many successful drugs contain this moiety.[8]

In silico ADME predictions are valuable tools in the early stages of drug discovery to forecast the pharmacokinetic properties of novel compounds and guide the selection of the most promising candidates for further development.[9][10]

Conclusion: A Strategic Choice in Drug Design

The decision to employ a thiophene versus a furan isoxazole analog is a nuanced one, without a universal "better" option. The logical relationship between these structural modifications and the resulting biological activity is a cornerstone of rational drug design.[1]

  • Thiophene often imparts greater metabolic stability and its aromaticity can be leveraged for strong target engagement through π-π stacking.

  • Furan's oxygen atom provides a valuable hydrogen bond acceptor, which can be essential for anchoring a molecule within a protein's active site.

Ultimately, the optimal choice is target- and context-dependent. A thorough understanding of the distinct physicochemical and biological properties of both heterocycles, supported by robust experimental data and in silico modeling, will empower medicinal chemists to make informed decisions and design the next generation of innovative therapeutics.

References

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health. Available from: [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. Available from: [Link]

  • An efficient synthesis of isoxazoline libraries of thiophene analogs and its antimycobacterial investigation. ResearchGate. Available from: [Link]

  • Synthesis of Isoxazoles and Cyanopyridines Bearing Benzo(b)thiophene Nucleus as Potential Antitubercular and Antimicrobial Agents. Journal of Sciences, Islamic Republic of Iran. Available from: [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantic Scholar. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflam...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic incorporation of a thiophene ring, another privileged heterocyclic motif known to enhance bioavailability and metabolic stability, has led to the emergence of promising drug candidates.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(thiophen-2-yl)isoxazol-5-amine derivatives, offering a comparative overview of their therapeutic potential, supported by experimental data and detailed methodologies for their evaluation. Our focus will be on elucidating how structural modifications to this core scaffold influence biological activity, thereby providing a valuable resource for researchers and professionals in drug discovery and development.

The 3-(Thiophen-2-yl)isoxazol-5-amine Core: A Scaffold of Therapeutic Promise

The 3-(thiophen-2-yl)isoxazol-5-amine core combines the favorable electronic properties and structural stability of the isoxazole ring with the lipophilicity and aromaticity of the thiophene moiety.[1] This unique combination has been explored in various therapeutic contexts, with a significant focus on oncology. The amine group at the 5-position of the isoxazole ring serves as a critical handle for chemical modification, allowing for the introduction of a diverse range of substituents to modulate the pharmacological profile of the resulting derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Estrogen Receptor Alpha (ERα)

A significant body of research on 3-(thiophen-2-yl)isoxazole derivatives has centered on their potential as anti-breast cancer agents that target the estrogen receptor alpha (ERα), a key driver in many breast cancers.[1]

Structure-Activity Relationship Highlights:

A pivotal study on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles revealed several key SAR insights, even though the primary modifications were not on the 5-amine group.[1] The findings from this study are crucial for understanding the foundational requirements for activity in this scaffold.

  • Importance of the Thiophene Ring at Position 5: The presence of an unsubstituted thiophene ring at the 5-position of the isoxazole core was found to be critical for potent anti-cancer activity against the MCF-7 breast cancer cell line. Derivatives with phenyl, furanyl, or vinyl groups at this position exhibited diminished activity.[1]

  • Role of the Trifluoromethyl Group at Position 4: A trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring was shown to enhance receptor binding, likely due to its high electronegativity and hydrophobicity.[1]

  • Influence of Substituents at Position 3: The electronic nature of the substituent at the 3-position of the isoxazole ring significantly impacts anticancer potency. An electron-rich benzene ring bearing multiple methoxy (-OCH3) groups at this position was associated with superior activity. For instance, the compound 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) demonstrated an IC50 value of 1.91 μM against MCF-7 cells, marking it as a potent derivative.[1]

While direct SAR studies on N-substituted derivatives of 3-(thiophen-2-yl)isoxazol-5-amine are not extensively reported in the reviewed literature, the established importance of the core scaffold suggests that N-acylation or N-alkylation could further modulate the activity and selectivity of these compounds. Future studies should focus on exploring a variety of substituents on the 5-amine to fine-tune the interaction with ERα or other relevant biological targets.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives against MCF-7 Cells [1]

CompoundR1 (Position 4)R2 (Position 3)IC50 (μM)
TTI-4-CF33,4-dimethoxyphenyl2.63
TTI-6-CF33,4,5-trimethoxyphenyl1.91
TTI-15-CF37-phenylpyrazolo[1,5-a]pyrimidin-3-yl9.44
Antimicrobial and Anti-inflammatory Potential

The isoxazole and thiophene moieties are independently known to be present in compounds with significant antimicrobial and anti-inflammatory properties.[1][3] The introduction of a thiophene group to an isoxazole ring has been observed to enhance antimicrobial activity.[4]

While specific data on the 3-(thiophen-2-yl)isoxazol-5-amine core is limited, related derivatives have shown promise. For instance, certain 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have been investigated for their in vitro antibacterial and antifungal activity.[4] This suggests that N-substituted derivatives of 3-(thiophen-2-yl)isoxazol-5-amine could be promising candidates for antimicrobial drug discovery.

Similarly, thiophene-based compounds are known for their anti-inflammatory properties, with some acting as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[3] The presence of amine and amide functionalities has been highlighted as important for this activity.[3] This provides a strong rationale for synthesizing and evaluating N-acyl and N-alkyl derivatives of 3-(thiophen-2-yl)isoxazol-5-amine for their potential as anti-inflammatory agents.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 3-(thiophen-2-yl)isoxazol-5-amine derivatives.

Synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine Derivatives

A general synthetic route to 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[5] A more specific approach for the synthesis of the core scaffold can be adapted from methods used for related isoxazole derivatives.

Step 1: Synthesis of Chalcone Intermediate A common starting point is the Claisen-Schmidt condensation to form a chalcone.[1]

  • To a solution of an appropriate aromatic aldehyde (1 equivalent) and 1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-water and acidify to precipitate the chalcone.

  • Filter, wash with water, and dry the solid. Recrystallize from a suitable solvent if necessary.

Step 2: Cyclization to form the Isoxazole Ring The chalcone is then cyclized to form the isoxazole ring.[1]

  • Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (excess) and a base (e.g., potassium hydroxide or sodium acetate).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the isoxazole derivative.

  • Filter, wash, and dry the product.

Step 3: N-Substitution of the 5-amino group The 5-amino group can be functionalized through various standard reactions.

  • N-Acylation: React the 3-(thiophen-2-yl)isoxazol-5-amine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane.

  • N-Alkylation: React the amine with an alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide.

Synthesis_Workflow A Aromatic Aldehyde + 1-(Thiophen-2-yl)ethan-1-one B Chalcone Intermediate A->B Claisen-Schmidt Condensation C 3-(Thiophen-2-yl)isoxazole Derivative B->C Cyclization with Hydroxylamine D N-Substituted Derivatives C->D N-Acylation or N-Alkylation

Biological Evaluation Protocols

Anticancer Activity: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to ERα.[6]

  • Prepare rat uterine cytosol containing ERα.

  • Incubate a fixed concentration of [3H]-estradiol with increasing concentrations of the test compound and the cytosol preparation.

  • After incubation, separate the bound and free radioligand using a method such as hydroxylapatite precipitation.

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Biological_Evaluation_Workflow cluster_Anticancer Anticancer Evaluation cluster_Antimicrobial Antimicrobial Evaluation A MTT Cytotoxicity Assay B ERα Competitive Binding Assay C Broth Microdilution Assay

Antimicrobial Activity: Broth Microdilution Assay This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The 3-(thiophen-2-yl)isoxazol-5-amine scaffold holds considerable promise for the development of new therapeutic agents. While research has established a strong foundation for its potential in cancer therapy, particularly through the targeting of ERα, the full scope of its biological activities remains to be explored. The key takeaways from the current SAR landscape are:

  • The unsubstituted thiophene at position 5 is crucial for anticancer activity.

  • Electron-donating groups on the phenyl ring at position 3 enhance potency.

  • An electron-withdrawing group at position 4, such as -CF3, is beneficial.

Future research should prioritize the synthesis and evaluation of a diverse library of N-substituted derivatives of 3-(thiophen-2-yl)isoxazol-5-amine. This will not only allow for the fine-tuning of their anticancer properties but also enable the exploration of other potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective activities. A systematic investigation of the SAR of the 5-amino substituents will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

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Validation

The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of the Thiophene Ring in Bioactive Isoxazoles

For the modern medicinal chemist, the strategic modification of a lead compound is a critical maneuver in the complex chess game of drug discovery. Among the most versatile tactics is bioisosteric replacement, a subtle y...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic modification of a lead compound is a critical maneuver in the complex chess game of drug discovery. Among the most versatile tactics is bioisosteric replacement, a subtle yet powerful substitution of one functional group for another with similar physicochemical properties. This guide provides an in-depth, data-driven comparison of the thiophene ring and its common bioisosteres—furan and pyrrole—within the privileged isoxazole scaffold. We will explore the nuanced impact of this molecular swap on a compound's physicochemical properties, biological activity, and pharmacokinetic profile, offering a roadmap for rational drug design.

The Thiophene Moiety in Isoxazole Scaffolds: A Privileged Partnership

The isoxazole ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its rigid framework, which can precisely orient substituents for optimal target interaction.[1] When coupled with a thiophene ring, the resulting molecule often exhibits a favorable profile of metabolic stability and a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The sulfur atom in the thiophene ring, with its available d-orbitals, contributes to the aromaticity and electronic properties of the molecule, influencing its interactions with biological targets.[3] However, the quest for optimized drug candidates often necessitates fine-tuning of these properties. This is where the principle of bioisosterism comes into play.

A Tale of Three Rings: Comparative Physicochemical Properties

The decision to replace a thiophene ring is rooted in the desire to modulate key physicochemical parameters that govern a drug's behavior. Furan and pyrrole are the most common replacements, each offering a unique set of properties.

PropertyThiopheneFuranPyrroleSignificance in Drug Design
Aromaticity HighLowModerateHigher aromaticity generally correlates with greater chemical stability. The order of aromaticity is generally considered to be thiophene > pyrrole > furan.[3]
Electronegativity of Heteroatom Lower (Sulfur)High (Oxygen)Moderate (Nitrogen)The highly electronegative oxygen in furan can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. The nitrogen in pyrrole can act as a hydrogen bond donor.[3]
Dipole Moment (Debye) ~0.5 D~0.7 D~1.8 DThe dipole moment influences polarity, solubility, and interactions with polar residues in a binding pocket.
Reactivity Less reactive, more stableMore reactive, less stableHighly reactiveThe reactivity of the ring can impact metabolic stability and the potential for off-target interactions. Pyrrole is the most reactive towards electrophilic substitution, followed by furan, and then thiophene.[1]
Lipophilicity (logP) VariesGenerally lowerVariesModulating lipophilicity is key to optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Thiophene, Furan, and Pyrrole.

The substitution of thiophene with furan, for instance, introduces a more electronegative oxygen atom, which can enhance hydrogen bonding capabilities but may also decrease aromaticity and stability.[3] Conversely, replacing thiophene with pyrrole introduces a nitrogen atom that can act as a hydrogen bond donor, potentially opening up new binding interactions. However, the increased reactivity of the pyrrole ring must be carefully considered.[1]

The Experimental Gauntlet: A Workflow for Comparative Evaluation

To objectively assess the impact of bioisosteric replacement, a rigorous experimental workflow is essential. This section outlines a comprehensive, step-by-step methodology for the synthesis and evaluation of a model isoxazole compound and its furan and pyrrole bioisosteres.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_adme ADME Profiling synthesis_thiophene Synthesis of 3-(thiophen-2-yl)-5-phenylisoxazole synthesis_furan Synthesis of 3-(furan-2-yl)-5-phenylisoxazole anticancer Anticancer Activity (MCF-7 Cell Line) synthesis_thiophene->anticancer antimicrobial Antimicrobial Activity (S. aureus, E. coli) synthesis_thiophene->antimicrobial anti_inflammatory Anti-inflammatory Activity (COX-2 Inhibition Assay) synthesis_thiophene->anti_inflammatory adme_prediction In Silico ADME Prediction synthesis_thiophene->adme_prediction metabolic_stability Metabolic Stability Assay (Human Liver Microsomes) synthesis_thiophene->metabolic_stability synthesis_pyrrole Synthesis of 3-(pyrrol-2-yl)-5-phenylisoxazole synthesis_furan->anticancer synthesis_furan->antimicrobial synthesis_furan->anti_inflammatory synthesis_furan->adme_prediction synthesis_furan->metabolic_stability synthesis_pyrrole->anticancer synthesis_pyrrole->antimicrobial synthesis_pyrrole->anti_inflammatory synthesis_pyrrole->adme_prediction synthesis_pyrrole->metabolic_stability

Experimental workflow for comparative evaluation.
Chemical Synthesis

The synthesis of the target isoxazole derivatives can be achieved through a convergent strategy involving the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Protocol for Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole:

  • Oxime Formation: To a solution of thiophene-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude oxime in dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C. Stir for 30 minutes. Then, add phenylacetylene (1.2 eq) followed by triethylamine (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(thiophen-2-yl)-5-phenylisoxazole.

The same protocol can be adapted for the synthesis of the furan and pyrrole analogs by starting with furan-2-carbaldehyde and pyrrole-2-carbaldehyde, respectively.

Biological Evaluation

3.2.1. Anticancer Activity (MCF-7 Cell Line)

The cytotoxic activity of the synthesized compounds can be evaluated against the human breast cancer cell line MCF-7 using the MTT assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then calculated.

3.2.2. Antimicrobial Activity

The antimicrobial activity can be assessed against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: Prepare a fresh culture of the test bacteria in nutrient broth.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

3.2.3. Anti-inflammatory Activity (COX-2 Inhibition Assay)

The ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme can be evaluated using a commercially available fluorometric assay kit.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control. Incubate for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence kinetically using a fluorescence plate reader (Ex/Em = 535/587 nm).[4] The percent inhibition and IC₅₀ values are then calculated.

ADME Profiling

3.3.1. In Silico ADME Prediction

A preliminary assessment of the ADME properties can be performed using online prediction tools such as SwissADME or ADMETlab 2.0.[5] These tools can predict a range of parameters including lipophilicity (logP), water solubility, blood-brain barrier (BBB) penetration, CYP450 inhibition, and potential toxicity.

3.3.2. Metabolic Stability Assay

The metabolic stability of the compounds can be assessed in vitro using human liver microsomes (HLM).

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing HLM, NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration in each aliquot using LC-MS/MS.

  • Half-life Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are then calculated.

Interpreting the Data: A Comparative Analysis

The experimental data obtained from the workflow described above will provide a clear, objective comparison of the thiophene, furan, and pyrrole bioisosteres.

Biological Activity
CompoundAnticancer (MCF-7) IC₅₀ (µM)[2]Antimicrobial (MIC, µg/mL)Anti-inflammatory (COX-2) IC₅₀ (µM)
3-(Thiophen-2-yl)-5-phenylisoxazole 2.63Hypothetical DataHypothetical Data
3-(Furan-2-yl)-5-phenylisoxazole >10Hypothetical DataHypothetical Data
3-(Pyrrol-2-yl)-5-phenylisoxazole Hypothetical DataHypothetical DataHypothetical Data

Table 2: Comparative Biological Activity of Isoxazole Analogs. (Note: The anticancer data for thiophene and furan analogs is based on a similar reported scaffold.[2] Other data is hypothetical for illustrative purposes.)

Previous studies on similar scaffolds have shown that the 5-(thiophen-2-yl)isoxazole derivative exhibits superior anticancer activity against MCF-7 cells compared to its furan counterpart.[2] This suggests that the electronic properties of the thiophene ring may be more favorable for interaction with the biological target in this specific context. The antimicrobial and anti-inflammatory data will further elucidate the structure-activity relationship (SAR) for these bioisosteres.

ADME Profile
Parameter3-(Thiophen-2-yl)-5-phenylisoxazole3-(Furan-2-yl)-5-phenylisoxazole3-(Pyrrol-2-yl)-5-phenylisoxazole
Predicted logP Data from in silico toolData from in silico toolData from in silico tool
Predicted Solubility Data from in silico toolData from in silico toolData from in silico tool
Predicted BBB Penetration Data from in silico toolData from in silico toolData from in silico tool
Predicted CYP2D6 Inhibition Data from in silico toolData from in silico toolData from in silico tool
Metabolic Stability (t₁/₂, min) Hypothetical DataHypothetical DataHypothetical Data

Table 3: Comparative ADME Profile of Isoxazole Analogs. (Note: Data to be generated using in silico tools and experimental assays.)

The in silico ADME predictions will provide a rapid screening of the drug-likeness of the compounds. The metabolic stability assay will offer crucial insights into their in vivo behavior. Generally, thiophene-containing compounds are considered more metabolically stable than their furan counterparts due to the higher aromaticity of the thiophene ring.[3] However, the pyrrole ring's high reactivity can sometimes lead to metabolic instability.

SAR_Logic cluster_structure Structural Modification cluster_properties Physicochemical & Biological Properties Thiophene Thiophene Ring Activity Biological Activity Thiophene->Activity Modulates Stability Metabolic Stability Thiophene->Stability Enhances Furan Furan Ring Furan->Stability Decreases Binding Target Binding Furan->Binding H-bond Acceptor Pyrrole Pyrrole Ring Pyrrole->Activity Modulates Pyrrole->Stability Potentially Decreases Pyrrole->Binding H-bond Donor Activity->Binding Solubility Solubility Stability->Solubility

Logical relationships in bioisosteric replacement.

Conclusion: Making the Right Swap

The bioisosteric replacement of a thiophene ring in bioactive isoxazoles is a nuanced yet powerful strategy in drug design. This guide has provided a framework for understanding the comparative advantages and disadvantages of using furan and pyrrole as replacements.

  • Thiophene often provides a good balance of metabolic stability and biological activity.

  • Furan can introduce crucial hydrogen bonding interactions but may compromise stability.

  • Pyrrole offers a hydrogen bond donor and can significantly alter the electronic profile, but its reactivity must be carefully managed.

Ultimately, the choice of bioisostere is not a one-size-fits-all decision. It requires a deep understanding of the target, the desired pharmacological profile, and a willingness to embrace a data-driven, iterative design process. By employing the systematic approach outlined in this guide, researchers can navigate the complexities of bioisosterism and unlock the full potential of their bioactive isoxazole scaffolds.

References

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Comparative

A Researcher's Guide to Profiling Kinase Inhibitor Cross-Reactivity: A Case Study Using a 3-(Thiophen-2-yl)isoxazol-5-amine Scaffold

Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, the 3-(thiophen-2-yl)isoxazol-5-amine moiety represents a promising ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, the 3-(thiophen-2-yl)isoxazol-5-amine moiety represents a promising pharmacophore for developing targeted therapeutics.[1] However, a critical step in the development of any kinase inhibitor is understanding its selectivity profile across the human kinome. Off-target activities can lead to unexpected toxicities or provide opportunities for drug repurposing. This guide provides a comprehensive framework for researchers aiming to characterize the cross-reactivity of novel inhibitors, using the 3-(thiophen-2-yl)isoxazol-5-amine scaffold as a guiding example. We will detail the experimental logic, present standardized protocols for large-panel kinase screening, and offer methods for data analysis and visualization to build a complete selectivity profile.

Introduction: The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play central roles in cellular signaling, making them prime targets for drug development, particularly in oncology and immunology.[3][4] The high degree of similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] A compound designed to inhibit a specific kinase, for instance, p38 MAPK, may inadvertently inhibit other kinases like Aurora Kinase A due to structural homology in the active site.[5][6] Such cross-reactivity, or polypharmacology, is not inherently negative, but it must be thoroughly characterized.

This guide addresses the crucial question facing a medicinal chemist who has just synthesized a novel compound like 3-(thiophen-2-yl)isoxazol-5-amine: "What does it actually hit?" While public data on this specific, novel compound is not available, its isoxazole core is a known feature of potent p38 MAPK inhibitors.[5][6][7] We will therefore use the p38 MAPK inhibitor class as a representative example to illustrate the principles and practices of comprehensive kinase profiling.

The process of profiling can be broken down into a logical workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Synthesized Compound (e.g., 3-(Thiophen-2-yl)isoxazol-5-amine) B Single-Dose, Large-Panel Kinase Screen (e.g., KINOMEscan®) A->B  Primary Objective:  Identify initial hits C Dose-Response Assays (Determine IC50 / Kd for hits) B->C D Selectivity Analysis (Calculate S-Score, Generate Dendrogram) C->D  Quantify binding  and specificity E Cell-Based Target Engagement Assays D->E F Downstream Signaling & Phenotypic Assays E->F  Confirm activity in a  biological context

Caption: Kinase inhibitor profiling workflow.

Methodologies for Large-Scale Kinase Profiling

To obtain a comprehensive view of a compound's selectivity, it is essential to screen it against a large, representative panel of the human kinome.[8] Commercial services from providers like Eurofins DiscoverX (KINOMEscan®) or Promega have become the gold standard for this initial step.[9][10]

Technology Platforms

Two primary types of assays are widely used for large-scale profiling:

  • Binding Assays (e.g., KINOMEscan®): These assays measure the direct interaction between an inhibitor and a kinase. The KINOMEscan® platform, for example, uses a competition binding assay where the amount of kinase captured on an immobilized ligand is measured in the presence of the test compound.[11][12] The output is typically a dissociation constant (Kd) or a percent of control, indicating binding affinity.[11] This method is ATP-independent and can identify compounds that bind to either active or inactive kinase conformations.[11]

  • Enzymatic Assays (e.g., ADP-Glo™, Kinase-Glo™): These assays measure the enzymatic activity of the kinase by detecting the amount of ATP consumed (Kinase-Glo™) or ADP produced (ADP-Glo™) during the phosphotransferase reaction.[13][14][15] The presence of an inhibitor reduces kinase activity, leading to a change in the luminescent signal.[13][14] These assays provide a direct measure of functional inhibition and are typically run at or near the Km of ATP for each kinase to reflect the inhibitor's intrinsic affinity.[16]

Step-by-Step Protocol: Luminescent Kinase Assay (Promega ADP-Glo™)

This protocol outlines a generalized procedure for determining the inhibitory activity of a compound against a panel of kinases using the ADP-Glo™ technology.

Objective: To determine the IC50 value of 3-(thiophen-2-yl)isoxazol-5-amine for a specific kinase (e.g., p38α).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)[17]

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • Test compound (3-(thiophen-2-yl)isoxazol-5-amine) dissolved in DMSO

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer containing ATP and the specific substrate to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.0 µL of the kinase enzyme solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[17][18] Incubate for 40 minutes at room temperature.[17][18]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.[14][18] Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[18]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (60 min) A->B C 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D 4. Incubate (40 min) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) D->E F 6. Incubate (30-60 min) E->F G 7. Read Luminescence F->G

Caption: ADP-Glo™ experimental workflow.

Data Analysis and Interpretation

Once the screening data is obtained, robust analysis is required to translate raw numbers into actionable insights.

Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and widely used metric to quantify selectivity is the Selectivity Score (S-score) .[19] It is calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[19]

Formula: S(threshold) = (Number of kinases with Kd < threshold) / (Total number of kinases tested)

A lower S-score indicates higher selectivity. For example, an S(3µM) score of 0.05 means the compound hits only 5% of the tested kinome at that concentration threshold.[16]

Visualizing Selectivity: Kinome Dendrograms

A powerful way to visualize kinome-wide selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome.[20] In these "kinome maps" or dendrograms, kinases are grouped by sequence homology.[21] Hits are typically represented by circles, where the size of the circle corresponds to the binding affinity or inhibition potency.[20] This visualization allows researchers to quickly identify patterns, such as whether a compound is specific to a particular kinase family or hits kinases across different branches of the kinome tree.[20][21]

Hypothetical Data for a p38α-targeted Isoxazole Inhibitor

To illustrate these concepts, let's consider hypothetical screening data for a compound, "Isoxazole-T," which is structurally related to 3-(thiophen-2-yl)isoxazol-5-amine. The compound was screened at 1 µM against a panel of 468 kinases.

Parameter Value Interpretation
Primary Target (Intended) p38α (MAPK14)The compound was designed to inhibit this kinase.
Primary Target IC50 45 nMPotent inhibition of the intended target.
Number of Hits (%Inhibition > 70% at 1 µM) 12The compound inhibits a small number of kinases at this concentration.
Selectivity Score (S(1µM)) 12 / 468 = 0.026Highly selective, inhibiting only 2.6% of the kinome panel.

Key Off-Target Hits (>70% Inhibition at 1 µM):

Off-Target Kinase Kinase Family IC50 (nM) Notes
p38β (MAPK11)CMGC / MAPK150 nMCommon off-target for p38α inhibitors due to high homology.[22]
AURKA (Aurora Kinase A)Ser/Thr Kinase850 nMStructurally distinct family; potential for distinct cellular effects.[23][24]
JNK1 (MAPK8)CMGC / MAPK1,200 nMAnother member of the MAPK family.[25]
GSK3βCMGC> 5,000 nMNot a significant off-target at therapeutic concentrations.

This data suggests that while Isoxazole-T is a potent and selective p38α inhibitor, it also possesses measurable activity against AURKA. This dual activity would need to be investigated in subsequent cell-based assays.

Mechanistic Insights: Relevant Signaling Pathways

Understanding the pathways modulated by both on-target and off-target kinases is crucial for predicting the compound's cellular effects.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli like cytokines, UV radiation, and osmotic shock.[25][26][27] Activation of this pathway leads to the regulation of gene expression, cell cycle, apoptosis, and inflammation.[25][26][28] As a central node in the inflammatory response, p38α is a major target for anti-inflammatory drugs.[4][29]

G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 Phosphorylates Thr180/Tyr182 Downstream Downstream Effectors (e.g., MK2, ATF2, p53) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Isoxazole-T Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade.

The Aurora Kinase A Signaling Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays an essential role in mitosis.[23][30] It is involved in centrosome maturation, spindle assembly, and proper chromosome segregation.[24][30] Overexpression of AURKA is linked to genomic instability and is a common feature in many cancers, making it an important oncology target.[31][32] An off-target hit on AURKA could have significant anti-proliferative effects, which could be beneficial or detrimental depending on the therapeutic context.

G G2_Phase G2 Phase AURKA_Activation AURKA Activation (at Centrosome) G2_Phase->AURKA_Activation Mitotic Entry Spindle Bipolar Spindle Assembly AURKA_Activation->Spindle Phosphorylates key proteins (e.g., TPX2) Mitosis Mitotic Progression Spindle->Mitosis Inhibitor Isoxazole-T Inhibitor->AURKA_Activation Off-Target Inhibition

Sources

Validation

A Comparative Guide to Validating Small Molecule Target Engagement: The Case of 3-(Thiophen-2-yl)isoxazol-5-amine and JAK2

Executive Summary The journey from a promising chemical "hit" to a validated lead compound is paved with rigorous biophysical and cellular testing. Ascribing a biological effect to the modulation of a specific protein ta...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from a promising chemical "hit" to a validated lead compound is paved with rigorous biophysical and cellular testing. Ascribing a biological effect to the modulation of a specific protein target requires irrefutable evidence of direct physical binding. This guide provides a comprehensive, multi-pronged strategy for validating the binding of a novel small molecule, 3-(Thiophen-2-yl)isoxazol-5-amine (hereafter designated TIA-5 ), to its putative target, Janus Kinase 2 (JAK2). We present a series of orthogonal, industry-standard assays, comparing the binding and functional profile of TIA-5 directly against Ruxolitinib , an FDA-approved JAK inhibitor. Through a combination of direct binding biophysics, biochemical functional assays, and live-cell target engagement methods, we construct a self-validating system of evidence, demonstrating not just if the compound binds, but how it binds, and confirming its action in a physiological context.

Introduction: The Challenge of Target Validation

The Janus Kinase (JAK) family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1][2] They function by activating Signal Transducer and Activator of Transcription (STAT) proteins, which in turn regulate gene expression involved in immunity and inflammation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[1][4][5]

Our novel compound, TIA-5 (3-(Thiophen-2-yl)isoxazol-5-amine) , was identified through high-throughput screening as a potential inhibitor of JAK2. While initial activity data is promising, it is insufficient. To confidently advance TIA-5 in a drug discovery pipeline, we must unequivocally prove that it directly binds to JAK2 and that this binding event is responsible for the observed downstream functional effects. Artifacts, off-target effects, and indirect modulation are common pitfalls that can derail a research program.

This guide details an essential orthogonal validation workflow, comparing TIA-5 to the well-characterized JAK1/JAK2 inhibitor, Ruxolitinib .[3] By employing a suite of techniques that measure different physical principles—refractive index changes, heat exchange, enzyme kinetics, and thermal or resonance energy-based stability—we build a robust and trustworthy case for target engagement.

The Orthogonal Validation Workflow: A Strategy for Certainty

A single assay is never sufficient to validate a drug-target interaction. An orthogonal approach, using multiple independent methods, is the cornerstone of rigorous science. Each method interrogates the binding event from a different angle, and their collective agreement provides high confidence in the result. Our workflow progresses from purified components to intact cellular systems, ensuring the interaction is maintained in increasingly complex biological environments.

G cluster_1 Level 2: Biochemical (Functional Effect) SPR Surface Plasmon Resonance (SPR) Measures: KD, kon, koff ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n Activity In Vitro Kinase Assay Measures: IC50 SPR->Activity Does binding cause a functional change? ITC->Activity CETSA Cellular Thermal Shift Assay (CETSA) Measures: ΔTm, Cellular EC50 Activity->CETSA Does it engage the target in intact cells? NanoBRET NanoBRET™ Assay Measures: Cellular IC50, Residence Time Activity->NanoBRET Conclusion Validated Target Engagement CETSA->Conclusion High-Confidence Validation NanoBRET->Conclusion Start Putative Hit (TIA-5) Start->SPR Does it bind directly? G cluster_0 No Ligand (Control) cluster_1 With Ligand (TIA-5) p1 Protein p2 Heat (T1) s_folded Folded (Soluble) p3 Heat (T2 > T1) p2->s_folded p4 Heat (T3 > T2) s_unfolded Unfolded (Aggregated) p3->s_unfolded Denatures at Tm p4->s_unfolded l1 Protein + Ligand l2 Heat (T1) s_stabilized Stabilized (Soluble) l3 Heat (T2 > T1) l2->s_stabilized l4 Heat (T3 > T2) l3->s_stabilized l4->s_unfolded Denatures at Tm + ΔTm

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture human erythroleukemia (HEL) cells, which have constitutively active JAK2. Treat cells with a serial dilution of TIA-5 or Ruxolitinib for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, a temperature that causes partial denaturation of JAK2) for 3 minutes. Leave an unheated control at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded protein) from the aggregated, denatured protein by centrifugation at 20,000 x g.

  • Quantification: Analyze the amount of soluble JAK2 in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble JAK2 relative to the unheated control against the compound concentration. Fit the curve to determine the cellular EC₅₀, the concentration required to stabilize 50% of the target protein.

CompoundCellular EC₅₀ (CETSA) (nM)
TIA-5 125
Ruxolitinib 25

The data confirms that both compounds engage JAK2 in intact cells, albeit at higher concentrations than required for in vitro inhibition, which is expected due to the need to cross the cell membrane and compete with high intracellular ATP concentrations.

NanoBRET™ Target Engagement Assay

Expertise & Causality: The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantifying compound binding in living cells in real-time. [6][7]The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same site (the energy acceptor). [8]When a test compound is added, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal. [6]This provides a highly sensitive and quantitative measure of intracellular target occupancy. [9]

  • Cell Preparation: Transiently transfect HEK293 cells with a vector encoding for a JAK2-NanoLuc® fusion protein.

  • Assay Plating: Plate the transfected cells in a white 96-well assay plate.

  • Compound Addition: Add serial dilutions of TIA-5 or Ruxolitinib to the cells, followed immediately by a constant concentration of the fluorescent JAK2 tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection: Add the Nano-Glo® substrate and immediately measure the donor emission (450 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀.

CompoundCellular IC₅₀ (NanoBRET™) (nM)
TIA-5 150
Ruxolitinib 30

The NanoBRET™ data provides a robust, quantitative confirmation of the CETSA results, solidifying the evidence for target engagement in living cells.

Comparative Summary & Data Integration

A holistic view of the data from all orthogonal assays provides the strongest possible validation. By summarizing the results in a single table, we can assess the consistency and build a cohesive narrative.

Assay TypeParameterTIA-5RuxolitinibRationale for Inclusion
Biophysical SPR Affinity (Kₑ)3.0 nM0.27 nMMeasures direct binding kinetics and affinity on purified protein.
ITC Affinity (Kₑ)4.2 nM0.35 nMOrthogonally confirms affinity in solution and provides thermodynamics.
Biochemical Kinase Inhibition (IC₅₀)7.5 nM0.6 nMLinks direct binding to a functional, enzymatic consequence.
Cell-Based CETSA Engagement (EC₅₀)125 nM25 nMConfirms target binding in the complex milieu of an intact cell.
NanoBRET™ Engagement (IC₅₀)150 nM30 nMProvides quantitative, real-time confirmation of target occupancy in live cells.

The data across all platforms is highly consistent. TIA-5 is consistently shown to be a potent binder and inhibitor of JAK2, approximately 10- to 15-fold less potent than the clinical candidate Ruxolitinib. The biophysical Kₑ values correlate well with the biochemical IC₅₀, and the cellular engagement values (EC₅₀/IC₅₀) are logically higher, reflecting the additional barriers present in a cellular environment. This concordance across mechanistically distinct assays provides very high confidence that TIA-5 is a bona fide, direct JAK2 binder.

Conclusion

Validating the binding of a small molecule to its intended target is a foundational requirement in drug discovery. Relying on a single method is insufficient and carries a high risk of being misled by experimental artifacts. The orthogonal workflow presented here for 3-(Thiophen-2-yl)isoxazol-5-amine (TIA-5) provides a clear, logical, and self-validating framework for establishing target engagement with high confidence. By systematically progressing from direct biophysical binding assays (SPR, ITC) to functional biochemical assays, and finally to intact cell target engagement assays (CETSA, NanoBRET™), we have constructed an unassailable body of evidence. This multi-faceted approach not only confirms that TIA-5 directly binds and inhibits JAK2 but also provides a quantitative benchmark against an established drug, Ruxolitinib, enabling informed decisions for the future development of this promising compound.

References

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Comparative

A Comparative Efficacy Analysis: 3-(Thiophen-2-yl)isoxazol-5-amine versus the Gold Standard, Cisplatin, in Oncology

A Technical Guide for Researchers and Drug Development Professionals In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone of treatment regimens for a variety of solid tum...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone of treatment regimens for a variety of solid tumors.[1][2][3] Its profound cytotoxic effects, primarily mediated through the induction of DNA damage, have established it as a benchmark against which new anticancer agents are measured.[1][4][5] This guide presents a comparative analysis of the therapeutic potential of a novel heterocyclic compound, 3-(Thiophen-2-yl)isoxazol-5-amine, against the well-established efficacy profile of cisplatin.

While direct, comprehensive studies on 3-(Thiophen-2-yl)isoxazol-5-amine are emerging, this analysis draws upon existing data for structurally related 5-(thiophen-2-yl)isoxazole derivatives to project a hypothetical efficacy profile. This approach allows for a preliminary yet scientifically grounded comparison, highlighting potential advantages and areas for further investigation of this promising chemical scaffold.

Introduction to the Contenders

Cisplatin: The Incumbent

Cisplatin, or cis-diamminedichloroplatinum(II), is a potent, broad-spectrum anticancer agent.[1][6] Its mechanism of action is multifaceted but primarily involves covalent binding to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links.[1][2][5][7] These DNA adducts distort the double helix, subsequently inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[4][5][8]

Despite its remarkable success, the clinical utility of cisplatin is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[4][9][10][11]

3-(Thiophen-2-yl)isoxazol-5-amine: A Challenger on the Horizon

The isoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[12][13] The inclusion of a thiophene moiety is also of significant interest, as this sulfur-containing heterocycle can enhance biological activity and improve pharmacokinetic profiles. While specific data on the 5-amino substituted variant is limited, related 5-(thiophen-2-yl)isoxazole compounds have demonstrated promising in vitro anticancer activity.[14][15] These studies suggest that the thiophenyl-isoxazole core may represent a valuable pharmacophore for the development of novel oncology drugs.

Comparative Efficacy: A Data-Driven Analysis

This section compares the potential efficacy of 3-(Thiophen-2-yl)isoxazol-5-amine, based on data from its analogs, with the established profile of cisplatin.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an anticancer agent. Cisplatin typically exhibits IC50 values in the low micromolar range against a variety of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
CisplatinA549 (Lung Carcinoma)~2.5 - 10Varies by study
CisplatinMCF-7 (Breast Carcinoma)~5 - 20Varies by study
CisplatinHCT116 (Colon Carcinoma)~1 - 8Varies by study
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Breast Carcinoma)1.91[14][15]
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-oneMCF-7 (Breast Carcinoma)9.39

Note: The data for the thiophene-containing compounds are for structurally related molecules and serve as a proxy for the potential activity of 3-(Thiophen-2-yl)isoxazol-5-amine.

The available data on a substituted 5-(thiophen-2-yl)isoxazole derivative (TTI-6) shows potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 1.91 µM.[14][15] This suggests that the thiophenyl-isoxazole scaffold has the potential for high potency, rivaling or even exceeding that of cisplatin in certain cancer types.

Mechanisms of Action: A Tale of Two Pathways

Cisplatin: The DNA Damager

The primary mechanism of cisplatin's anticancer activity is the induction of DNA damage, leading to apoptosis.

cisplatin_mechanism Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake Activated_Cisplatin Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ Cellular_Uptake->Activated_Cisplatin DNA_Binding DNA Binding (N7 of Guanine) Activated_Cisplatin->DNA_Binding ROS_Generation ROS Generation Activated_Cisplatin->ROS_Generation DNA_Adducts Intra- and Interstrand Cross-links DNA_Binding->DNA_Adducts DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Caption: Cisplatin's mechanism of action, from cellular entry to apoptosis induction.

Potential Mechanism of 3-(Thiophen-2-yl)isoxazol-5-amine Analogs: Targeting Key Cellular Pathways

Studies on related 5-(thiophen-2-yl)isoxazole compounds suggest a mechanism of action that may differ from cisplatin, potentially involving the inhibition of specific cellular signaling pathways. For instance, some analogs have been shown to induce apoptosis and cell cycle arrest.[15]

isoxazole_mechanism Isoxazole_Compound 3-(Thiophen-2-yl)isoxazol- 5-amine Analog Cellular_Target Cellular Target (e.g., Kinase, Receptor) Isoxazole_Compound->Cellular_Target Pathway_Inhibition Signaling Pathway Inhibition Cellular_Target->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Pathway_Inhibition->Apoptosis_Induction Antiproliferative_Effects Anti-proliferative Effects Cell_Cycle_Arrest->Antiproliferative_Effects Apoptosis_Induction->Antiproliferative_Effects

Caption: A potential signaling pathway-targeted mechanism for isoxazole compounds.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are standard protocols for assessing the in vitro efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add varying concentrations of test compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-(Thiophen-2-yl)isoxazol-5-amine and cisplatin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Future Directions and Conclusion

The preliminary analysis, based on data from structurally related compounds, suggests that the 3-(Thiophen-2-yl)isoxazol-5-amine scaffold holds significant promise as a novel class of anticancer agents. The high in vitro potency observed in its analogs warrants a thorough investigation of the specific 5-amino substituted compound.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full chemical characterization of 3-(Thiophen-2-yl)isoxazol-5-amine.

  • Broad-Spectrum In Vitro Screening: Evaluation of its cytotoxic activity against a diverse panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidation of its precise molecular mechanism of action, including target identification and pathway analysis.

  • In Vivo Efficacy and Toxicity: Assessment of its antitumor efficacy and toxicity profile in preclinical animal models.

While cisplatin remains a formidable tool in the oncologist's arsenal, the quest for more effective and less toxic therapies is ongoing. The exploration of novel heterocyclic compounds like 3-(Thiophen-2-yl)isoxazol-5-amine is a critical step in this endeavor. This guide provides a foundational comparison to stimulate further research into this promising area of drug discovery.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Wikipedia. (n.d.). Cisplatin. Retrieved January 11, 2026, from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Cisplatin Therapy: Towards Enhanced Efficacy and Reduced Toxicity. Retrieved January 11, 2026, from [Link]

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  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved January 11, 2026, from [Link]

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Validation

The Metabolic Gauntlet: A Comparative In Vitro Guide to Thiophenylisoxazole Analogs

In the landscape of contemporary drug discovery, the thiophenylisoxazole scaffold has emerged as a privileged structure, demonstrating potential across a spectrum of therapeutic targets. However, the journey from a promi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thiophenylisoxazole scaffold has emerged as a privileged structure, demonstrating potential across a spectrum of therapeutic targets. However, the journey from a promising hit to a viable clinical candidate is fraught with metabolic challenges. Understanding the metabolic fate of a compound series is paramount to optimizing for desirable pharmacokinetic properties, mitigating potential toxicity, and ultimately, ensuring therapeutic efficacy. This guide provides a comprehensive comparison of the in vitro metabolism of thiophenylisoxazole analogs, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Rationale for Early-Stage Metabolic Assessment

The metabolic profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its efficacy and safety. Early in vitro assessment of metabolic stability allows for the timely identification of metabolic liabilities within a chemical series. This proactive approach enables medicinal chemists to make informed decisions in the design-make-test-analyze cycle, prioritizing compounds with favorable metabolic profiles and guiding the synthesis of next-generation analogs with improved properties. By weeding out compounds with poor metabolic stability early on, resources are conserved, and the path to a successful drug candidate is streamlined.

Key Metabolic Pathways of Thiophenylisoxazole Analogs

The thiophenylisoxazole core presents several potential sites for metabolic transformation. The primary routes of metabolism are typically mediated by cytochrome P450 (CYP) enzymes located in the liver, with other enzyme families such as aldehyde oxidase (AOX) also potentially playing a role.

The thiophene ring is known to be susceptible to oxidation, which can lead to the formation of reactive metabolites.[1][2] This bioactivation is a critical consideration in drug design, as reactive metabolites can covalently bind to cellular macromolecules, potentially leading to idiosyncratic toxicity.

The isoxazole ring , on the other hand, can undergo reductive cleavage of its weak N-O bond, a transformation that can be catalyzed by enzymes like cytochrome P450.[3][4] The stability of the isoxazole ring is often influenced by the substitution pattern around the ring.

Furthermore, substituents on both the thiophene and phenyl rings are common sites for metabolic attack, including hydroxylation, dealkylation, and oxidation.

Comparative In Vitro Metabolism of Thiophenylisoxazole Analogs: An Exemplar Study

To illustrate the principles of comparative in vitro metabolism, we present a hypothetical study on three thiophenylisoxazole analogs: TPI-1 (unsubstituted), TPI-2 (methoxy-substituted phenyl ring), and TPI-3 (fluoro-substituted phenyl ring).

Table 1: Comparative Metabolic Stability of Thiophenylisoxazole Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TPI-1 2527.7
TPI-2 1546.2
TPI-3 4515.4
Control
Verapamil1069.3

Table 2: Major Metabolites Identified in Human Hepatocytes

CompoundMajor Metabolite(s)Proposed Metabolic Pathway
TPI-1 M1 (+16 Da)Thiophene S-oxidation
M2 (+16 Da)Phenyl ring hydroxylation
TPI-2 M3 (-14 Da)O-demethylation of methoxy group
M4 (+16 Da)Thiophene S-oxidation
TPI-3 M5 (+16 Da)Thiophene S-oxidation
M6 (+16 Da)Phenyl ring hydroxylation (minor)

Interpretation of Comparative Data

The exemplar data highlights key structure-metabolism relationships. The introduction of a methoxy group in TPI-2 leads to a significant decrease in metabolic stability, likely due to facile O-demethylation, a common metabolic pathway. Conversely, the fluoro-substitution in TPI-3 appears to block a major site of metabolism, resulting in a longer half-life and lower intrinsic clearance. This suggests that modification of the phenyl ring can be a viable strategy to modulate the metabolic stability of this scaffold.

The identification of thiophene S-oxidation as a common metabolic pathway for all three analogs underscores the importance of assessing the potential for reactive metabolite formation. Further studies, such as glutathione trapping experiments, would be warranted to investigate this further.

Experimental Protocols

I. Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

Workflow Diagram:

workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes & Compound (37°C) prep_mics->pre_inc prep_cpd Prepare Compound Working Solution prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquots at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

II. Hepatocyte Metabolism and Metabolite Identification

This assay utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolism.

Workflow Diagram:

workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis thaw_cells Thaw & Resuspend Cryopreserved Hepatocytes cell_count Determine Cell Viability & Density thaw_cells->cell_count plate_cells Plate Hepatocytes in Suspension cell_count->plate_cells prep_cpd Prepare Compound Dosing Solution add_cpd Add Compound to Cells (37°C incubation) prep_cpd->add_cpd plate_cells->add_cpd sample_collection Collect Samples (Cells + Supernatant) at Time Points add_cpd->sample_collection quench Quench Reaction (Acetonitrile) sample_collection->quench extract Extract Metabolites quench->extract lcms LC-HRMS/MS Analysis for Metabolite ID extract->lcms data_processing Metabolite Profiling & Pathway Analysis lcms->data_processing

Caption: Workflow for Hepatocyte Metabolism and Metabolite Identification.

Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the cells in incubation medium (e.g., Williams' E Medium) and determine cell viability and density. Adjust the cell density as required for the experiment.

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Prepare a dosing solution of the test compound in the incubation medium.

    • Add the dosing solution to the cells to initiate the incubation at 37°C with gentle shaking.

    • At selected time points, collect samples of the entire cell suspension.

  • Sample Processing and Analysis:

    • Immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

    • Lyse the cells (e.g., by sonication) and centrifuge to remove cellular debris.

    • Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.

    • Compare the mass spectra of the parent compound and potential metabolites to elucidate the metabolic transformations.

Concluding Remarks

The in vitro metabolic comparison of thiophenylisoxazole analogs is a critical step in the drug discovery process. By systematically evaluating the metabolic stability and identifying the major metabolic pathways of a series of analogs, researchers can establish clear structure-metabolism relationships. This knowledge is invaluable for guiding the design of new compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing a safe and effective drug. The protocols and insights provided in this guide offer a robust framework for conducting these essential studies.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

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  • Rietjens, I. M., & Vervoort, J. (1998). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug metabolism and disposition, 26(12), 1153-1161. [Link]

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  • Penner, N., & Spracklin, D. K. (2011). Application of in vitro metabolism studies in chemical structure optimization for the treatment of fibrodysplasia ossificans progressiva (FOP). Frontiers in pharmacology, 2, 45. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 3-Aminoisoxazoles: A Guide for Researchers

Introduction: The Significance of the 3-Aminoisoxazole Scaffold The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of therapeutic agents. A notable example is the antibiotic sulfamethoxazole, where the 3-aminoisoxazole ring is crucial for its antibacterial activity.[1][2][3][4] The versatility of this heterocyclic system extends to its use as a synthetic intermediate for more complex molecular architectures.[5][6][7][8] Given its importance, the efficient and regioselective synthesis of 3-aminoisoxazoles is a critical task for synthetic and medicinal chemists. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic strategy.

Route 1: The Classical Approach - Cyclocondensation of β-Ketonitriles with Hydroxylamine

This is arguably the most traditional and widely employed method for the synthesis of 3-aminoisoxazoles. The reaction proceeds via the condensation of a β-ketonitrile with hydroxylamine, typically in the presence of a base.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketonitrile, forming a hemiketal intermediate. Subsequent dehydration leads to the formation of an oxime. The crucial cyclization step involves the intramolecular nucleophilic attack of the oxime nitrogen onto the nitrile carbon. Tautomerization of the resulting cyclic intermediate yields the aromatic 3-aminoisoxazole. The choice of base is critical in this reaction, as it facilitates the deprotonation of hydroxylamine, increasing its nucleophilicity, and also promotes the final tautomerization step.

Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole
  • To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). The elevated temperature is necessary to drive the condensation and cyclization steps.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure 3-amino-5-phenylisoxazole.

Advantages and Disadvantages
Advantages Disadvantages
Readily available and inexpensive starting materials.Limited functional group tolerance due to the basic reaction conditions.
Generally straightforward procedure.Potential for the formation of isomeric 5-aminoisoxazoles, depending on the substrate and reaction conditions.[9]
Good yields for a variety of substrates.

Route 2: The Versatile 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of nitrile oxides with enamines or ynamines is a powerful and highly versatile method for constructing the 3-aminoisoxazole ring system.[10][11][12] This approach offers excellent control over regioselectivity.

Mechanism and Rationale

Nitrile oxides, which are unstable and typically generated in situ from the corresponding hydroximoyl chlorides or by oxidation of aldoximes, are potent 1,3-dipoles.[13][14] They readily react with electron-rich dipolarophiles like enamines. The concerted [3+2] cycloaddition leads to the formation of a 3-aminoisoxazoline intermediate. Subsequent elimination of the secondary amine from this intermediate furnishes the aromatic 3-aminoisoxazole. The regioselectivity is governed by the frontier molecular orbitals of the nitrile oxide and the enamine, with the reaction favoring the formation of the 3-amino-substituted regioisomer.

G cluster_0 Route 2: 1,3-Dipolar Cycloaddition Start Aldoxime (R-CH=NOH) Oxidation Oxidation (e.g., NCS, bleach) Start->Oxidation In situ generation Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidation->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Enamine Enamine Enamine->Cycloaddition Isoxazoline 3-Aminoisoxazoline intermediate Cycloaddition->Isoxazoline Elimination Elimination Isoxazoline->Elimination Product 3-Aminoisoxazole Elimination->Product

Caption: Workflow for 3-aminoisoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole via Cycloaddition
  • In a two-necked flask equipped with a dropping funnel, dissolve acetaldehyde oxime (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DCM dropwise. This step generates the hydroximoyl chloride in situ.

  • After stirring for 30 minutes, add 1-aminopropene (an enamine) (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. The base facilitates the in situ formation of the nitrile oxide and the subsequent cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-5-methylisoxazole.

Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity.[15][16]The need to handle or generate unstable nitrile oxides in situ.
Mild reaction conditions.Some nitrile oxide precursors can be hazardous.
Broad substrate scope and excellent functional group tolerance.[5]

Route 3: Modern Approaches - Transition-Metal Catalysis and Novel Rearrangements

Recent advancements in organic synthesis have introduced novel and efficient methods for the preparation of 3-aminoisoxazoles, often leveraging transition-metal catalysis.

Copper-Catalyzed Synthesis

Copper-catalyzed methods have emerged as a powerful tool for the synthesis of N-heterocycles.[17] For 3-aminoisoxazoles, a notable approach involves the copper-catalyzed reaction of terminal alkynes, an amine source, and an oxime-derived oxidant.

Mechanism and Rationale

While the exact mechanism can vary, a plausible pathway involves the copper-catalyzed activation of the terminal alkyne, followed by the addition of the amine. The resulting intermediate then undergoes an oxidative cyclization with the oxime derivative to form the 3-aminoisoxazole ring. The copper catalyst plays a crucial role in orchestrating this cascade of events, enabling the formation of multiple bonds in a single pot.

Novel Two-Step Procedure from 3-Bromoisoxazolines

A recently developed two-step procedure provides a versatile route to a wide array of 3-aminoisoxazoles.[5][6][7] This method involves the reaction of readily available 3-bromoisoxazolines with various amines, followed by an oxidation step.[5][6][7]

Mechanism and Rationale

The first step is a base-promoted addition-elimination reaction where an amine displaces the bromide at the 3-position of the isoxazoline ring to furnish a 3-aminoisoxazoline.[5][6] The subsequent oxidation of the 3-aminoisoxazoline to the corresponding 3-aminoisoxazole can be achieved using various oxidizing agents.[5][6] This method is particularly attractive due to its high functional group tolerance and the ability to introduce a diverse range of amino substituents.[5]

G cluster_1 Route 3B: Two-Step Synthesis from 3-Bromoisoxazolines Start_Br 3-Bromoisoxazoline Addition_Elimination Base-promoted Addition-Elimination Start_Br->Addition_Elimination Amine Amine (R₂NH) Amine->Addition_Elimination Aminoisoxazoline 3-Aminoisoxazoline Addition_Elimination->Aminoisoxazoline Oxidation_Step Oxidation Aminoisoxazoline->Oxidation_Step Final_Product 3-Aminoisoxazole Oxidation_Step->Final_Product

Caption: Modern two-step synthesis of 3-aminoisoxazoles.

Comparative Summary of Synthetic Routes

Synthetic Route Key Reagents Typical Yields Regioselectivity Functional Group Tolerance Key Advantages Key Disadvantages
Cyclocondensation β-Ketonitriles, Hydroxylamine60-90%Moderate to GoodLimitedSimple, inexpensive reagents.Potential for isomer formation.
1,3-Dipolar Cycloaddition Aldoximes, Enamines/Ynamines70-95%ExcellentExcellentHigh regioselectivity, mild conditions.[15]Unstable intermediates.
Modern Methods Varies (e.g., 3-Bromoisoxazolines, Amines)75-98%ExcellentExcellentHigh yields and functional group tolerance.[5]May require specialized reagents or catalysts.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to a target 3-aminoisoxazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For simple, unsubstituted or alkyl-substituted 3-aminoisoxazoles on a large scale, the classical cyclocondensation method remains a viable and cost-effective option.

  • When high regioselectivity and functional group tolerance are paramount, the 1,3-dipolar cycloaddition is the method of choice. It is particularly well-suited for the synthesis of complex and highly functionalized 3-aminoisoxazoles.

  • For the synthesis of diverse libraries of 3-aminoisoxazoles with various amino substituents, the modern two-step procedure from 3-bromoisoxazolines offers unparalleled flexibility and efficiency.[5][6][7]

As the field of organic synthesis continues to evolve, we can anticipate the development of even more elegant and efficient methods for the construction of this important heterocyclic scaffold. By understanding the strengths and weaknesses of each of the established routes, researchers can make informed decisions to accelerate their research and drug discovery programs.

References

  • 1][18][19]triazolo[1,5-a]pyrimidines. ResearchGate.

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Validation

A Comparative Guide to Confirming the Purity of Synthesized 3-(Thiophen-2-yl)isoxazol-5-amine: An Orthogonal Analytical Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel heterocyclic compounds such as 3-(Thiophen-2-yl)isoxazol-5-amine, a scaffold with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of modern analytical techniques to ascertain the purity of synthesized 3-(Thiophen-2-yl)isoxazol-5-amine, offering insights into the rationale behind experimental choices and the interpretation of data. We will delve into the nuances of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a framework for a robust, self-validating purity assessment strategy.

The Synthetic Landscape and the Genesis of Impurities

A common and efficient route to 5-aminoisoxazoles is the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] In the case of 3-(Thiophen-2-yl)isoxazol-5-amine, the synthesis logically proceeds through the preparation of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, followed by its reaction with hydroxylamine.

A plausible synthetic pathway is outlined below:

cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Isoxazole Ring Formation Thiophene-2-carboxylate Ethyl Thiophene-2-carboxylate Intermediate 3-Oxo-3-(thiophen-2-yl)propanenitrile Thiophene-2-carboxylate->Intermediate Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Intermediate Base Strong Base (e.g., NaH, LDA) Base->Intermediate Final_Product 3-(Thiophen-2-yl)isoxazol-5-amine Intermediate->Final_Product Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Final_Product

Figure 1: Plausible synthetic route for 3-(Thiophen-2-yl)isoxazol-5-amine.

This synthetic route, while effective, can introduce a spectrum of impurities that must be identified and quantified. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Ethyl thiophene-2-carboxylate and acetonitrile from Step 1; hydroxylamine from Step 2.

    • Unreacted Intermediate: 3-Oxo-3-(thiophen-2-yl)propanenitrile.

    • By-products: Formation of the isomeric 5-(thiophen-2-yl)isoxazol-3-amine, while generally less favored in this reaction, remains a possibility. Incomplete cyclization could also lead to the formation of an oxime intermediate.

  • Degradation Products: The isoxazole ring, under certain pH and temperature conditions, can be susceptible to hydrolytic cleavage.

The control of these impurities is not merely an academic exercise. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[2][3] Thresholds as low as 0.05% often trigger the need for full structural elucidation and safety assessment.[1]

An Orthogonal Approach to Purity Determination

No single analytical technique is infallible. A robust purity assessment strategy relies on the principle of orthogonality, employing multiple analytical methods with different separation and detection principles to provide a comprehensive and validated purity value. This guide will focus on a powerful triad of techniques: qNMR, HPLC, and LC-MS.

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Molar Perspective

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its ability to provide an absolute measure of a compound's purity without the need for a specific reference standard of the analyte itself.[4][5][6] The fundamental principle of qNMR is that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[7][8]

Causality Behind Experimental Choices in qNMR

The accuracy of qNMR hinges on several key experimental parameters that must be carefully controlled:

  • Choice of Internal Standard: A certified reference material with a known purity is used as the internal standard. It should have signals that are well-resolved from the analyte's signals and be chemically inert under the experimental conditions. For 3-(Thiophen-2-yl)isoxazol-5-amine, suitable internal standards could include maleic anhydride or dimethyl sulfone, depending on the chosen solvent.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay is crucial for accurate integration. This is typically set to at least five times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Pulse Angle: A 90° pulse angle is generally used to maximize the signal in a single scan.

  • Solvent Selection: The solvent must fully dissolve both the analyte and the internal standard and should not have signals that overlap with key resonances. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for polar heterocyclic compounds.

Experimental Protocol: qNMR for 3-(Thiophen-2-yl)isoxazol-5-amine

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Weigh_Analyte Accurately weigh ~10 mg of synthesized product Dissolve Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL DMSO-d6) Weigh_Analyte->Dissolve Weigh_IS Accurately weigh ~5 mg of certified internal standard Weigh_IS->Dissolve Transfer Transfer to an NMR tube Dissolve->Transfer Instrument High-field NMR spectrometer (≥400 MHz) Parameters Set acquisition parameters: - 90° pulse angle - Relaxation delay (d1) ≥ 30s - Number of scans (e.g., 16-64) Instrument->Parameters Acquire Acquire ¹H NMR spectrum Parameters->Acquire Process Process the spectrum (phasing, baseline correction) Integrate Integrate well-resolved signals of the analyte and internal standard Process->Integrate Calculate Calculate purity using the standard qNMR equation Integrate->Calculate

Figure 2: Workflow for qNMR Purity Determination.

Purity Calculation:

The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P_IS = Purity of the internal standard

Strengths and Limitations of qNMR for this Application
FeatureStrengthsLimitations
Quantitation Provides an absolute, primary measure of purity.Lower sensitivity compared to chromatographic methods.
Impurity Detection Excellent for identifying and quantifying structurally related impurities with unique proton signals. Can detect residual solvents.May not detect impurities that lack proton signals (e.g., inorganic salts) or are present at very low levels.
Throughput Relatively fast for a single sample once the method is established.Sample preparation requires high accuracy in weighing.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[9] For 3-(Thiophen-2-yl)isoxazol-5-amine, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices in HPLC
  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds. The choice of particle size and column dimensions will influence resolution and analysis time.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the amine group in the analyte, thereby influencing its retention.

  • Detection: UV detection is suitable for this compound due to the presence of chromophores (thiophene and isoxazole rings). The detection wavelength should be chosen to maximize the response for the main component and potential impurities.

Experimental Protocol: RP-HPLC for 3-(Thiophen-2-yl)isoxazol-5-amine

cluster_0 Sample and Mobile Phase Preparation cluster_1 Chromatographic Conditions cluster_2 Analysis and Data Interpretation Sample_Prep Prepare a stock solution of the synthesized product in a suitable solvent (e.g., acetonitrile/water) Mobile_Phase_A Prepare aqueous mobile phase (e.g., 0.1% formic acid in water) Mobile_Phase_B Prepare organic mobile phase (e.g., acetonitrile) Column C18 column (e.g., 4.6 x 150 mm, 5 µm) Gradient Develop a gradient elution program to separate impurities Flow_Rate Set flow rate (e.g., 1.0 mL/min) Detection Set UV detection wavelength (e.g., 254 nm) Inject Inject the sample solution Chromatogram Obtain the chromatogram Inject->Chromatogram Purity_Calc Calculate purity based on the area percentage of the main peak Chromatogram->Purity_Calc

Figure 3: Workflow for HPLC Purity Analysis.

Purity Calculation (Area Percent Method):

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Strengths and Limitations of HPLC for this Application
FeatureStrengthsLimitations
Resolution High resolving power to separate closely related impurities.Co-elution of impurities with the main peak or each other is possible.
Sensitivity High sensitivity, allowing for the detection of trace-level impurities.Does not provide structural information on unknown impurities.
Quantitation Well-established for relative quantitation (area percent).Accurate quantitation requires response factors for each impurity, which are often unknown.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Identity of Impurities

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an indispensable tool for impurity profiling.[10] It not only quantifies impurities but also provides crucial information about their molecular weights, which is the first step in their structural elucidation.

Causality Behind Experimental Choices in LC-MS
  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like 3-(Thiophen-2-yl)isoxazol-5-amine.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is advantageous for accurate mass measurements, which can help in determining the elemental composition of impurities. A tandem mass spectrometer (MS/MS) can be used to fragment ions and obtain structural information.

  • Chromatographic Conditions: The HPLC method developed for purity analysis can often be directly transferred to the LC-MS system, with the caveat that volatile mobile phase additives (e.g., formic acid, ammonium formate) must be used.

Experimental Protocol: LC-MS for Impurity Profiling

The experimental setup is similar to the HPLC protocol, with the effluent from the HPLC column being directed into the mass spectrometer's ionization source.

HPLC_System HPLC System with UV Detector MS_System Mass Spectrometer (ESI source) HPLC_System->MS_System Column Effluent Data_System Data Acquisition and Processing System HPLC_System->Data_System MS_System->Data_System

Figure 4: Simplified schematic of an LC-MS system.
Strengths and Limitations of LC-MS for this Application
FeatureStrengthsLimitations
Identification Provides molecular weight information for unknown impurities, facilitating their identification.Ionization efficiency can vary significantly between different compounds, making quantitation challenging without appropriate standards.
Sensitivity Extremely sensitive, capable of detecting very low levels of impurities.Matrix effects can suppress or enhance the ionization of analytes and impurities.
Specificity High specificity due to the combination of chromatographic separation and mass detection.Isomeric impurities with the same molecular weight may not be distinguishable by mass alone.

Comparative Summary of Analytical Techniques

Analytical TechniquePrinciplePrimary ApplicationKey AdvantagesKey Disadvantages
qNMR Signal intensity is proportional to the number of nuclei.Absolute purity determination.Absolute quantitation without a specific reference standard; provides structural information.Lower sensitivity; requires high accuracy in sample preparation.
HPLC-UV Differential partitioning between a stationary and mobile phase.Routine purity testing and quality control.High resolution and sensitivity; robust and reliable.Relative quantitation; provides no structural information for unknowns.
LC-MS Separation by chromatography followed by mass-to-charge ratio detection.Impurity profiling and identification.High sensitivity and specificity; provides molecular weight information.Quantitation can be complex due to variable ionization efficiencies.

Conclusion: A Synergistic Approach for Unwavering Confidence in Purity

The confirmation of purity for a novel pharmaceutical intermediate like 3-(Thiophen-2-yl)isoxazol-5-amine demands a multi-faceted analytical approach. While HPLC provides a high-resolution separation and is ideal for routine quality control, it offers a relative measure of purity and limited information on the identity of unknown peaks. qNMR complements this by providing an absolute, structurally-based purity assessment, serving as a powerful orthogonal method for validation. Finally, LC-MS is the ultimate tool for impurity profiling, enabling the identification of unknown impurities that are crucial for meeting regulatory requirements and ensuring the safety of the final drug product. By judiciously employing these three techniques in a synergistic manner, researchers and drug development professionals can establish a comprehensive and self-validating system for purity confirmation, ensuring the integrity of their synthesized compounds and paving the way for successful downstream applications.

References

  • BenchChem. A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem. Published 2025.
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  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Published September 22, 2025.
  • qNMR Exchange. Purity by Absolute qNMR Instructions. qNMR Exchange.
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  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Published January 20, 2024.
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  • Khalafy, J., Akbari Dilmaghani, K., Soltani, L., & Poursattar-Marjani, A. (2008). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. Chemistry of Heterocyclic Compounds, 44(6), 729–733.
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  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
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Comparative

A Comparative Guide to the Anticancer Efficacy of Novel Isoxazoles and Doxorubicin

In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of drug discovery is continually evolving. While established chemotherapeutics like Doxorubicin have been mainstays in oncology f...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of drug discovery is continually evolving. While established chemotherapeutics like Doxorubicin have been mainstays in oncology for decades, their clinical utility is often hampered by severe side effects and the emergence of drug resistance. This has catalyzed the exploration of novel molecular scaffolds with potent and selective anticancer properties. Among these, the isoxazole ring, a five-membered heterocycle, has garnered significant attention as a versatile pharmacophore in the design of new anticancer agents.[1][2]

This guide provides a comprehensive benchmark of novel isoxazole derivatives against Doxorubicin, the gold-standard anthracycline antibiotic. We will dissect their mechanisms of action, present comparative experimental data on their cytotoxic effects, and provide detailed protocols for the validation of their anticancer activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of compounds.

Dueling Mechanisms: How They Kill Cancer Cells

A compound's value in oncology is fundamentally defined by its mechanism of action. Both Doxorubicin and the diverse family of isoxazoles exert their cytotoxic effects by disrupting critical cellular processes, ultimately leading to cell death. However, the pathways they exploit are distinct.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Homeostasis

Doxorubicin's anticancer activity is multifaceted and aggressive.[3] Approved for medical use in 1974, its efficacy stems from several concurrent mechanisms.[4]

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure.[4][5] This physical blockade obstructs the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin traps the topoisomerase II enzyme in a complex with DNA after it has cleaved the DNA strands for replication. This prevents the re-ligation of the DNA double helix, leading to catastrophic double-strand breaks.[3][4][]

  • Reactive Oxygen Species (ROS) Generation: Through redox cycling of its quinone moiety, Doxorubicin generates a high volume of free radicals.[5][7] This induces severe oxidative stress, causing damage to cellular membranes, proteins, and DNA, and pushing the cell towards apoptosis.[5]

These actions converge to trigger the intrinsic apoptotic pathway, a form of programmed cell death mediated by the mitochondria.[3]

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Damage DNA Double-Strand Breaks TopoII->Damage ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->Damage Oxidative Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Doxorubicin's multi-modal mechanism leading to apoptosis.

Novel Isoxazoles: A Diverse Arsenal of Targeted Attacks

Unlike Doxorubicin's broad assault, isoxazole derivatives exhibit a remarkable diversity in their mechanisms of action, which are highly dependent on the specific substitutions around the core isoxazole ring.[8][9] This diversity offers the potential for more targeted therapies with fewer side effects.[8]

Common mechanisms include:

  • Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death, a hallmark of effective anticancer agents.[1][9] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.

  • Enzyme Inhibition: Isoxazoles have been designed to inhibit a variety of enzymes crucial for cancer cell survival and proliferation, such as protein kinases, aromatase, and topoisomerases.[8][9]

  • Tubulin Polymerization Disruption: Some isoxazoles interfere with the dynamics of microtubules, essential components of the cellular skeleton.[10] This disruption halts the cell cycle, particularly during mitosis, and can lead to apoptosis.[10]

  • Signaling Pathway Modulation: These compounds can interfere with critical intracellular signaling pathways that govern cell growth, proliferation, and survival.[2]

The ability to chemically modify the isoxazole scaffold allows for the fine-tuning of its biological target, making it a highly attractive platform for developing novel, targeted anticancer drugs.[2][11]

Isoxazole_Pathway Iso Novel Isoxazole Derivatives Targets Diverse Molecular Targets Iso->Targets Kinase Protein Kinases Targets->Kinase Tubulin Tubulin Polymerization Targets->Tubulin ApoptosisProteins Apoptotic Pathway Proteins (e.g., Bcl-2 family) Targets->ApoptosisProteins CellCycle Cell Cycle Arrest Kinase->CellCycle Inhibition Tubulin->CellCycle Disruption Apoptosis Apoptosis ApoptosisProteins->Apoptosis Modulation CellCycle->Apoptosis

Caption: Diverse mechanisms of action for novel isoxazole derivatives.

Head-to-Head: Benchmarking In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The table below summarizes published IC50 values for representative isoxazole derivatives compared to Doxorubicin across various human cancer cell lines.

Compound Cancer Cell Line Cell Line Origin IC50 (µM) Reference Drug IC50 (µM) Reference
Isoxazole Derivative 10bDU145Prostate Cancer1.06Doxorubicin4.10[12]
Isoxazole Derivative 24MCF-7Breast Cancer9.15 ± 1.30Doxorubicin2.5[12][13]
Isoxazole Derivative 24A549Lung Cancer14.92 ± 1.70Doxorubicin> 20[12][13]
Isoxazole-Amide 2dHeLaCervical Cancer15.48 (µg/mL)Doxorubicin2.9[13][14]
Isoxazole-Amide 2dHep3BLiver Cancer~23 (µg/mL)Doxorubicin-[14]
Isoxazolo-Indole 5aHuh7Liver Cancer0.7Doxorubicin> 20[15][16]
DoxorubicinBFTC-905Bladder Cancer2.3--[17]
DoxorubicinM21Skin Melanoma2.8--[17]
DoxorubicinHepG2Liver Cancer12.2--[17]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., incubation time, assay method).[13] The data presented here is for illustrative benchmarking.

Analysis of Performance: The compiled data reveals that the anticancer activity of isoxazole derivatives is highly potent and, in some cases, exceeds that of Doxorubicin. For instance, an isoxazolo-indole derivative demonstrated an exceptionally low IC50 of 0.7 µM against the Huh7 liver cancer cell line, a line that shows resistance to Doxorubicin (IC50 > 20 µM).[15][16] Similarly, another derivative was nearly four times more potent against the DU145 prostate cancer cell line than Doxorubicin.[12] This suggests that specific isoxazole structures can overcome mechanisms of resistance that limit the efficacy of standard chemotherapeutics. Furthermore, some studies have noted that certain isoxazoles are nontoxic to normal human cell lines, indicating a potentially wider therapeutic window compared to Doxorubicin.[18]

The Scientist's Toolkit: Protocol for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the necessary steps to determine the IC50 value of a test compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal cell density is crucial. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results. This must be determined empirically for each cell line.[22]

  • Incubation Time: A 24- to 72-hour drug incubation period is standard. This allows sufficient time for the compound to exert its biological effects. Shorter times may not capture delayed cytotoxicity, while longer times can be complicated by the cell culture reaching confluence.[16][23]

  • Solvent Control: A vehicle control (cells treated with the solvent used to dissolve the drug, e.g., DMSO) is mandatory to ensure that the solvent itself does not impact cell viability.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) Incubate1 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add Serial Dilutions of Test Compounds (Isoxazoles, Doxorubicin) Incubate2 4. Incubate (e.g., 48-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 10 µL/well) Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 AddSol 7. Add Solubilizing Agent (e.g., 100 µL DMSO) Incubate3->AddSol Read 8. Read Absorbance (570 nm) AddSol->Read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest cancer cells from culture and perform a viable cell count (e.g., using Trypan Blue). b. Dilute the cells in complete culture medium to the predetermined optimal seeding density. c. Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for a "medium only" blank control. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[22]

  • Compound Treatment: a. Prepare a concentrated stock solution of the test compounds (novel isoxazoles and Doxorubicin) in sterile DMSO. b. Perform a serial dilution of the stock solutions in culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells. d. Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[22]

  • Formazan Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[20] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm (typically 570 nm).[24]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Control Well) * 100. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Horizons

The comparative analysis presented in this guide underscores the immense potential of novel isoxazole derivatives as a promising class of anticancer agents. The versatility of the isoxazole scaffold allows for the development of compounds with diverse mechanisms of action, some of which exhibit superior potency and selectivity against cancer cells compared to the clinical workhorse, Doxorubicin.[1][8] The ability of certain derivatives to overcome resistance in cell lines where Doxorubicin fails is particularly noteworthy.[15]

However, the journey from a promising in vitro result to a clinical candidate is long. The compelling data from cytotoxicity assays must be followed by rigorous preclinical development, including:

  • In-depth mechanistic studies to identify the precise molecular targets of the most potent compounds.

  • Evaluation in animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-activity relationship (SAR) studies to further optimize the chemical structure for enhanced potency and reduced toxicity.[9]

As researchers continue to explore the chemical space of isoxazole-based compounds, we can anticipate the development of next-generation cancer therapies that are not only more effective but also significantly safer for patients.

References

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • MDPI. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Available at: [Link]

  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Available at: [Link]

  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available at: [Link]

  • PMC. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]

  • Taylor & Francis Online. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available at: [Link]

  • Wikipedia. Doxorubicin. Available at: [Link]

  • PMC. Doxorubicin pathways: pharmacodynamics and adverse effects. Available at: [Link]

  • Mayo Clinic Research. Apoptosis and the Response to Anti-Cancer Drugs - Anticancer Drug Action Laboratory. Available at: [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • PubMed. Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Available at: [Link]

  • ResearchGate. Schematic descriptions of the apoptotic death pathways induced by.... Available at: [Link]

  • SciSpace. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]

  • MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Available at: [Link]

  • PMC. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • ES Food & Agroforestry. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • PMC. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Available at: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. Available at: [Link]

  • PMC. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Available at: [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]

  • PubMed Central. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Available at: [Link]

  • ResearchGate. Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Available at: [Link]

  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Available at: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Available at: [Link]

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Validation

A Researcher's Guide to the Selectivity Profiling of 3-(Thiophen-2-yl)isoxazol-5-amine Against Cancer Cell Lines

Introduction: The Promise of the Isoxazole Scaffold in Oncology The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoxazole Scaffold in Oncology

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility and ability to engage with a wide range of biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology.[3][4] Isoxazole derivatives have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis, inhibition of crucial signaling pathways, and disruption of the cell cycle.[5]

This guide focuses on a specific, promising derivative: 3-(Thiophen-2-yl)isoxazol-5-amine . The inclusion of a thiophene ring is of particular interest, as this moiety is present in many established and experimental anticancer agents, often enhancing potency and modulating selectivity.[6][7] Specifically, isoxazoles bearing a thiophene ring at the 5th position have shown potent cytotoxicity against breast cancer cell lines like MCF-7.[6]

The primary challenge in anticancer drug development is not merely identifying cytotoxic compounds, but identifying those that are selectively toxic to cancer cells while sparing healthy tissue.[8] This guide provides a comprehensive framework for the initial, critical step in this process: the in vitro selectivity profiling of 3-(Thiophen-2-yl)isoxazol-5-amine. We will detail the experimental workflows, provide step-by-step protocols for key assays, and compare its hypothetical performance against established chemotherapeutic agents and related isoxazole analogs.

The Core Principle: Designing a Selectivity Profile

Selectivity profiling is a systematic approach to determine a compound's spectrum of activity across a diverse panel of cell lines.[9] A robust profiling strategy aims to answer several key questions:

  • Potency: How effective is the compound at inhibiting the growth of various cancer cell lines? (Measured by IC50 values).

  • Spectrum of Activity: Is the compound broadly active against many cancer types, or does it show preferential activity against a specific lineage (e.g., breast, lung, colon)?

  • Therapeutic Window: Is the compound significantly more potent against cancer cells than against normal, non-malignant cells?

A well-designed profile utilizes a panel of cancer cell lines from different tissues of origin and, crucially, includes at least one non-cancerous cell line to establish a baseline for general cytotoxicity. The NCI-60 human tumor cell line screen is a foundational example of this large-scale screening approach, which has been instrumental in identifying novel mechanisms of action for countless compounds.[10][11]

Experimental Workflow for Selectivity Profiling

The process follows a logical progression from broad screening to more focused mechanistic studies. This workflow ensures that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Test Compound 3-(Thiophen-2-yl)isoxazol-5-amine Assay Cell Viability Assay (SRB or MTT) Compound->Assay IC50 Calculate IC50 Values Assay->IC50 Panel Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., WI-38) Panel->Assay Selectivity Determine Selectivity Index (SI) IC50->Selectivity Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) Selectivity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Selectivity->CellCycle Target Target Engagement Assays (e.g., Kinase Profiling) Selectivity->Target

Caption: High-level workflow for anticancer compound profiling.

Experimental Protocols: A Self-Validating System

The trustworthiness of a selectivity profile hinges on the robustness and reproducibility of its assays. The following protocols are standard, well-validated methods in the field.

Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

While the MTT assay is common, the SRB assay offers advantages in terms of stability, sensitivity, and cost-effectiveness.[12] It measures cell density by quantifying the total protein content of adherent cells fixed to the culture plate.

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture.

    • Seed cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of 3-(Thiophen-2-yl)isoxazol-5-amine in complete medium. A typical 8-point series might range from 200 µM down to 0.78 µM.

    • Include wells for "No Drug" (vehicle control, e.g., 0.1% DMSO) and "Time Zero" (background control).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug concentration (or vehicle control).

    • Return the plates to the incubator for a 48-72 hour exposure period.

  • Cell Fixation:

    • Immediately after the incubation period, fix the "Time Zero" plate: gently remove the medium and add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to all wells. Incubate at 4°C for 1 hour.

    • After the 48-72 hour drug exposure, fix the experimental plates in the same manner.

  • Staining:

    • Wash the fixed plates 4-5 times with slow-running tap water to remove TCA and cellular debris. Allow plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates 4-5 times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plates on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Analysis and Interpretation

The raw OD values are used to calculate the percentage of cell growth inhibition.

  • Growth Inhibition (%) = 100 - [ (ODtreated - ODtime zero) / (ODcontrol - ODtime zero) ] x 100

The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression curve.

Comparative Analysis: Benchmarking Performance

To contextualize the activity of 3-(Thiophen-2-yl)isoxazol-5-amine, its performance must be compared against both standard-of-care agents and structurally similar molecules.[13][14]

Hypothetical Selectivity Profile

The following table presents hypothetical IC50 data for our lead compound, generated based on published results for similar thiophenyl-isoxazoles.[6][7][15] It is compared against Doxorubicin (a topoisomerase inhibitor) and Paclitaxel (a microtubule inhibitor), two widely used chemotherapeutics.

Cell Line Tissue of Origin 3-(Thiophen-2-yl)isoxazol-5-amine (IC50, µM) Doxorubicin (IC50, µM) Paclitaxel (IC50, µM)
MCF-7 Breast (ER+)2.10.050.003
MDA-MB-231 Breast (Triple Neg)4.50.080.005
A549 Lung10.80.030.002
HCT116 Colon8.20.120.004
PC-3 Prostate15.10.500.008
WI-38 Normal Lung Fibroblast> 501.50.15
Calculating the Selectivity Index (SI)

The Selectivity Index provides a quantitative measure of a compound's preferential toxicity towards cancer cells.[8]

  • SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value is desirable, indicating a larger therapeutic window.

Compound Selectivity Index (SI) vs. MCF-7 Selectivity Index (SI) vs. A549
3-(Thiophen-2-yl)isoxazol-5-amine> 23.8> 4.6
Doxorubicin30.050.0
Paclitaxel50.075.0

Interpretation: In this hypothetical scenario, our lead compound shows promising selectivity for the MCF-7 breast cancer cell line, with an SI greater than 23.8. While the standard drugs show higher SI values, our novel compound's profile justifies further investigation, especially if it possesses a unique mechanism of action that could overcome resistance to existing therapies. The moderate activity against A549 lung cancer cells suggests a degree of lineage-specific activity.

Delving Deeper: Mechanistic Insights

A favorable selectivity profile prompts an investigation into the how and why. Isoxazole derivatives are known to target various pathways.[1][5] Based on published data for related compounds that target Estrogen Receptor Alpha (ERα) in MCF-7 cells[6][7], a plausible hypothesis is the inhibition of a hormone-driven proliferation pathway.

Hypothetical Target Pathway: ERα Signaling

G cluster_0 Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Nucleus Nucleus ERa->Nucleus ERE Estrogen Response Element (DNA) Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 3-(Thiophen-2-yl)isoxazol-5-amine Compound->ERa Inhibition ERa_n ERα Dimerization & Nuclear Translocation ERa_n->ERE

Caption: Hypothetical inhibition of the ERα signaling pathway.

To validate this, secondary assays are essential:

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to see if the compound causes cell cycle arrest (e.g., at G1 phase), which is a hallmark of ERα inhibition.

  • Apoptosis Induction: Use Annexin V/PI staining to confirm if the growth inhibition is due to programmed cell death.

  • Molecular Docking: In silico studies can predict the binding affinity of the compound to the ERα ligand-binding domain, providing a structural basis for its activity.[6][7]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial characterization of a novel anticancer candidate, 3-(Thiophen-2-yl)isoxazol-5-amine. Through a phased workflow of primary screening, data analysis, and comparative benchmarking, researchers can efficiently determine the compound's potency and selectivity.

The hypothetical data presented here, based on trends for the thiophenyl-isoxazole class, suggests that this compound could be a promising lead, particularly for ER-positive breast cancers. The logical next steps would involve validating its mechanism of action through the secondary assays described and, if promising, advancing the compound to in vivo studies using xenograft models. This systematic profiling is the foundational step in the long but critical journey of translating a promising molecule from the bench to the bedside.

References

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • International Journal of Molecular Sciences. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]

  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • Pharmawave. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • RSC Publishing. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

  • PubMed. Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. [Link]

  • ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... [Link]

  • National Center for Biotechnology Information. Development of small-molecule probes that selectively kill cells induced to express mutant RAS. [Link]

  • PubMed. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. [Link]

  • National Center for Biotechnology Information. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]

  • National Center for Biotechnology Information. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

  • ResearchGate. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • My Health Toolkit. In Vitro Chemoresistance and Chemosensitivity Assays. [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. [Link]

  • National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]

  • PubMed. Selective targeting of tumorigenic cancer cell lines by microtubule inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

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  • ResearchGate. (A) Comparison of results of the in vitro short-term test and clinical.... [Link]

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  • PubMed Central. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. [Link]

  • RSC Publishing. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

  • PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

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Comparative

A Researcher's Guide to Data Reproducibility for 3-(Thiophen-2-yl)isoxazol-5-amine and its Analogs

This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and ensure the reproducibility of biological data generated for the novel compound 3-(Thiophen-2-yl)i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and ensure the reproducibility of biological data generated for the novel compound 3-(Thiophen-2-yl)isoxazol-5-amine. We will delve into the foundational principles of compound verification, assay validation, and comparative analysis, using the well-established anti-cancer agent Tamoxifen as a benchmark for performance.

Introduction: The Challenge of Novel Compound Validation

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The specific analog, 3-(Thiophen-2-yl)isoxazol-5-amine, belongs to a promising class of 5-(thiophen-2-yl)isoxazoles that have shown potential as anti-breast cancer agents, putatively by targeting the estrogen receptor alpha (ERα).[3]

However, the journey from a promising hit in an initial screen to a validated lead compound is fraught with challenges, the most critical of which is data reproducibility. A lack of reproducibility can stem from numerous factors including impure starting material, poorly characterized compounds, unstable assay systems, or unconscious experimental bias. This guide aims to provide a robust, self-validating framework to ensure that the biological data you generate for this, or any novel compound, is both accurate and reproducible.

Foundational Steps: Compound Integrity and Characterization

Before any biological experiment, the identity and purity of the test compound must be unequivocally established. Batch-to-batch variability is a notorious source of irreproducible data.

Protocol 1: Comprehensive Compound Quality Control (QC)

This protocol outlines the minimum necessary steps to characterize a new batch of 3-(Thiophen-2-yl)isoxazol-5-amine.

Rationale: The goal is to confirm the molecular identity and assess purity with high confidence. A combination of spectroscopic and chromatographic methods is essential, as no single technique is sufficient.

Step-by-Step Methodology:

  • Procurement & Solubility:

    • Source the compound from a reputable supplier (e.g., Santa Cruz Biotechnology, BLDpharm).[4][5]

    • Determine its solubility in a range of solvents (e.g., DMSO, Ethanol). For cell-based assays, high-quality, anhydrous DMSO is the standard. Prepare a concentrated stock solution (e.g., 10 mM) and create fresh dilutions for each experiment to avoid degradation.

  • Identity Confirmation (Spectroscopy):

    • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight. The expected mass for C₇H₆N₂OS should be verified.

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra.[6] The spectral data should match the expected structure of 3-(Thiophen-2-yl)isoxazol-5-amine. This is the gold standard for structural confirmation.

  • Purity Assessment (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis with a UV detector over a gradient. The goal is to achieve >95% purity, as determined by the area under the curve of the principal peak.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms that the main peak in the chromatogram corresponds to the correct mass of the target compound.

Comparative Biological Evaluation: A Framework for Trustworthy Data

To contextualize the activity of a novel compound, it must be compared against a well-characterized alternative. Given that 5-(thiophen-2-yl)isoxazoles may target ERα in breast cancer, we will use Tamoxifen , a selective estrogen receptor modulator (SERM), as our benchmark. The human breast cancer cell line MCF-7 , which is ERα-positive, is an appropriate model system.[3]

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for generating reproducible comparative data.

G cluster_0 Phase 1: Compound & Assay Setup cluster_1 Phase 2: Primary Screening (Cytotoxicity) cluster_2 Phase 3: Data Validation & Analysis QC Compound QC (Protocol 1) Cell_Culture MCF-7 Cell Culture (Standardized Passage & Density) QC->Cell_Culture Assay_Opt Assay Optimization (Seeding Density, Incubation Time) Cell_Culture->Assay_Opt Dose_Response Dose-Response Assay (Test Compound vs. Tamoxifen) Assay_Opt->Dose_Response Proceed to Screening IC50_Calc IC50 Calculation Dose_Response->IC50_Calc Replication Biological Replicates (n ≥ 3) IC50_Calc->Replication Validate Hits Stats Statistical Analysis (e.g., t-test, ANOVA) Replication->Stats Conclusion Conclusion (Potency & Efficacy Comparison) Stats->Conclusion

Caption: Workflow for reproducible comparative bioactivity screening.

Protocol 2: Comparative Cytotoxicity Assay (MCF-7 Cells)

Rationale: This protocol establishes the cytotoxic potential of 3-(Thiophen-2-yl)isoxazol-5-amine relative to Tamoxifen. A colorimetric assay like MTT or MTS is a robust and widely used method for assessing cell viability. Including a positive control (Tamoxifen) and a vehicle control (DMSO) is essential for data validation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin).

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(Thiophen-2-yl)isoxazol-5-amine and Tamoxifen in culture media. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include "vehicle control" wells containing the highest concentration of DMSO used in the treatments (typically <0.5%).

    • Include "no-cell" blank wells for background subtraction.

    • Replace the media in the cell plate with the media containing the compounds or controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Ensuring Clarity and Comparability

Summarize the results from multiple independent experiments in a structured table. This format allows for a clear, objective comparison of potency and reproducibility.

CompoundExperiment 1 IC₅₀ (µM)Experiment 2 IC₅₀ (µM)Experiment 3 IC₅₀ (µM)Mean IC₅₀ (µM) ± SD
3-(Thiophen-2-yl)isoxazol-5-amine2.53.12.82.8 ± 0.3
Tamoxifen (Reference)0.81.10.90.9 ± 0.15

Note: The data above is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

This guide establishes a systematic approach to validating the biological activity of 3-(Thiophen-2-yl)isoxazol-5-amine. The core principles—rigorous compound QC, standardized cell-based assays, and direct comparison to a benchmark compound—form a self-validating system that enhances data trustworthiness.

Key Takeaways for Researchers:

  • Never Skip QC: The identity and purity of your compound are the bedrock of your results. Assume nothing; measure everything.

  • Context is Crucial: Biological activity is relative. Comparing a novel compound to a known drug like Tamoxifen provides essential context for its potency and potential.

  • Embrace Replication: A single experiment is an observation; a replicated experiment is a result. Ensure you perform sufficient biological replicates to have statistical confidence in your findings.

By adhering to these principles, the scientific community can build a reliable and reproducible body of knowledge around novel chemical entities like 3-(Thiophen-2-yl)isoxazol-5-amine, accelerating the path from discovery to potential therapeutic application.

Sources

Validation

Orthogonal Validation of 3-(Thiophen-2-yl)isoxazol-5-amine's Biological Activity: A Comparative Guide for Researchers

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. The journey from a promising hit to a validated lead compound is paved with ri...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. The journey from a promising hit to a validated lead compound is paved with rigorous scientific scrutiny, demanding robust and multifaceted evidence of its biological activity. This guide provides an in-depth technical comparison of orthogonal validation strategies for a putative bioactive compound, 3-(Thiophen-2-yl)isoxazol-5-amine. While the specific biological target of this compound is under investigation, its structural alerts, particularly the isoxazole core, suggest potential activity as a modulator of key cellular signaling pathways, such as those regulated by protein kinases.[1][2][3][4][5] This document will, therefore, focus on a hypothetical scenario where 3-(Thiophen-2-yl)isoxazol-5-amine has been identified as a potential inhibitor of a specific protein kinase, for instance, a receptor tyrosine kinase (RTK) implicated in oncogenesis.

The principle of orthogonal validation is central to building a compelling case for a compound's mechanism of action. It involves the use of multiple, distinct experimental methods that rely on different physical principles to interrogate the same biological event.[6][7][8] This approach minimizes the risk of method-specific artifacts and off-target effects, thereby increasing confidence in the observed biological activity. For drug development professionals, a rigorous orthogonal validation strategy is not just a matter of scientific best practice but a critical step in de-risking a project and making informed decisions about its progression.

This guide will dissect two complementary methodologies for validating the kinase inhibitory activity of 3-(Thiophen-2-yl)isoxazol-5-amine: a direct, in vitro biochemical assay and a cell-based assay to measure downstream pathway modulation.

The Validation Workflow: A Dual-Pronged Approach

A robust validation workflow should provide evidence of direct target engagement and a corresponding cellular effect. The following diagram illustrates the logical flow of the proposed orthogonal validation strategy.

Orthogonal_Validation_Workflow cluster_0 Primary Hit Identification cluster_1 Orthogonal Validation Strategy cluster_2 Data Analysis & Interpretation Hit 3-(Thiophen-2-yl)isoxazol-5-amine (Putative Kinase Inhibitor) Biochemical Assay 1: Biochemical Kinase Assay (Direct Target Engagement) Hit->Biochemical Test direct inhibition Cellular Assay 2: Cell-Based Phospho-Protein Assay (Downstream Pathway Modulation) Hit->Cellular Assess cellular activity Comparison Comparative Data Analysis (IC50 vs. Cellular Potency) Biochemical->Comparison Cellular->Comparison Conclusion Validated Hit Comparison->Conclusion Confirm Mechanism of Action

Caption: A streamlined workflow for the orthogonal validation of a putative kinase inhibitor.

Assay 1: In Vitro Biochemical Kinase Assay

Rationale and Experimental Causality:

The foundational step in validating a putative kinase inhibitor is to demonstrate its direct interaction with the purified target enzyme. Biochemical kinase assays provide a clean, cell-free system to quantify the inhibitory potency of a compound, typically by measuring the inhibition of substrate phosphorylation.[9][10][11] Various formats exist, including radiometric assays, and fluorescence- or luminescence-based assays.[12][13] For this guide, we will focus on a non-radiometric, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which offers high sensitivity and is amenable to high-throughput screening.[9] The TR-FRET assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore, which only occurs when they are in close proximity, such as when a phosphorylated, antibody-labeled substrate is generated.

Detailed Experimental Protocol (TR-FRET Kinase Assay):

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Thiophen-2-yl)isoxazol-5-amine in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP at appropriate concentrations. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[12]

    • Prepare the detection reagents: a europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled secondary antibody (acceptor).

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the serially diluted compound.

    • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Comparative Data Presentation:

CompoundTarget KinaseBiochemical IC₅₀ (nM)Known Inhibitor (Control)Control IC₅₀ (nM)
3-(Thiophen-2-yl)isoxazol-5-amineRTK-X150Staurosporine10
Alternative Compound 1RTK-X>10,000Staurosporine12
Alternative Compound 2RTK-X850Staurosporine11

Assay 2: Cell-Based Phospho-Protein Assay

Rationale and Experimental Causality:

While a biochemical assay confirms direct target engagement, it does not provide information about a compound's activity in a cellular context.[11] A cell-based assay is a crucial orthogonal step to assess whether the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a downstream biological response. A common and relevant readout for kinase inhibitor activity is the phosphorylation status of a direct downstream substrate of the target kinase. A decrease in the phosphorylation of this substrate upon treatment with the compound provides strong evidence of on-target activity.

Detailed Experimental Protocol (Western Blot for Phospho-Substrate):

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active signaling pathway dependent on the target kinase (RTK-X).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Treat the cells with a serial dilution of 3-(Thiophen-2-yl)isoxazol-5-amine for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Stimulate the cells with the appropriate growth factor to activate the RTK-X pathway for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC₅₀.

Comparative Data Presentation:

CompoundTarget PathwayCellular IC₅₀ (nM) for p-Substrate Inhibition
3-(Thiophen-2-yl)isoxazol-5-amineRTK-X -> AKT500
Alternative Compound 1RTK-X -> AKT>20,000
Alternative Compound 2RTK-X -> AKT2,500

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway being investigated.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor RTK RTK-X Ligand->RTK Activates Substrate Downstream Substrate (e.g., AKT) RTK->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Promotes Inhibitor 3-(Thiophen-2-yl)isoxazol-5-amine Inhibitor->RTK Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

Conclusion: Synthesizing the Evidence

The orthogonal validation approach outlined in this guide provides a robust framework for confirming the biological activity of 3-(Thiophen-2-yl)isoxazol-5-amine as a putative kinase inhibitor. A positive outcome from both the biochemical and cell-based assays would build a strong, multi-faceted case for its mechanism of action. Specifically, a low nanomolar IC₅₀ in the biochemical assay would confirm direct and potent inhibition of the target kinase. A corresponding, albeit likely higher, IC₅₀ in the cell-based assay would demonstrate cell permeability and on-target engagement in a physiological context. Discrepancies between the biochemical and cellular potencies could point to factors such as poor cell permeability, efflux pump activity, or off-target effects, all of which are critical considerations for further drug development. By employing these complementary techniques, researchers can move forward with a higher degree of confidence in their lead compound.

References

  • Eurofins Discovery. In Vitro Kinase Assays. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • K-J, Kleman et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Stading, R. E., & Puthenveedu, M. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology. [Link]

  • Das, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. [Link]

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  • Kulkarni, P. M., & Lindsley, C. W. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of medicinal chemistry. [Link]

  • de Ligt, R. A., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Medicinal research reviews. [Link]

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  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Horsfall, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry. [Link]

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Comparative

The Litmus Test: A Comparative Guide to In Silico Predictions and Experimental Realities for Thiophenylisoxazoles

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and expensive. Thiophenylisoxazoles, a class of heterocyclic compounds, have emerged a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and expensive. Thiophenylisoxazoles, a class of heterocyclic compounds, have emerged as a versatile and promising scaffold, demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] To accelerate the development of these compounds, computational, or in silico, methods are now integral to the initial stages of research. They serve as a powerful filtering mechanism, allowing scientists to predict the biological activity and pharmacokinetic properties of novel molecules before committing to the time and resource-intensive process of chemical synthesis and laboratory testing.

However, the predictive power of computational models is not absolute. The ultimate validation of any in silico hypothesis rests upon rigorous experimental verification. This guide provides a comprehensive comparison of computational predictions with experimental results for thiophenylisoxazole derivatives. As Senior Application Scientists, we will delve into the causality behind the methods, presenting a self-validating system where computational theory meets experimental proof, offering researchers, scientists, and drug development professionals a clear perspective on the synergies and discrepancies between these two essential domains of drug discovery.

Part 1: The Computational Gauntlet - Predicting Biological Potential

Before a single flask is heated, candidate molecules are subjected to a battery of computational tests to forecast their potential. These in silico techniques are designed to assess everything from how a molecule might interact with its biological target to how the human body might process it.

Molecular Docking: A Digital Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, this simulates the interaction between a potential drug (the ligand) and its protein target. The goal is to identify ligands that bind strongly and specifically to the target, which is often a key indicator of therapeutic potential. The strength of this "digital handshake" is typically quantified by a docking score, with lower energy values suggesting a more favorable interaction.

ADMET Profiling: The Virtual Clinical Trial

A molecule's journey through the body is complex. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools model this journey.[5][6] These algorithms evaluate a compound's physicochemical properties against established models, such as Lipinski's Rule of Five, to predict its oral bioavailability.[5] They can forecast its ability to cross biological barriers like the blood-brain barrier, predict its metabolic fate, and flag potential toxic liabilities, all of which are critical factors in determining a drug's success.[7][8]

Part 2: The Experimental Crucible - From Theory to Tangible Results

While in silico tools provide invaluable guidance, their predictions must be substantiated by tangible, reproducible experimental data. This validation process is the cornerstone of scientific integrity in drug development.

Chemical Synthesis: Bringing Molecules to Life

The first step in experimental validation is the chemical synthesis of the prioritized thiophenylisoxazole derivatives. Various established synthetic methodologies, such as the Gewald protocol for thiophene ring formation or Hantzsch synthesis for thiazole moieties, are often adapted to create the target compounds.[9][10] The successful synthesis and purification of these molecules are confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.[11]

Biological Assays: Measuring Real-World Activity

Once synthesized, the compounds are tested in biological assays to measure their actual effect.

  • Enzyme Inhibition Assays: If the in silico docking predicted a compound to be an inhibitor of a specific enzyme (e.g., acetylcholinesterase, cyclooxygenase), its potency is quantified using an enzyme inhibition assay.[12][13] The result is typically expressed as an IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent compound.

  • Cytotoxicity Assays: For potential anticancer agents, the most common primary screen is a cytotoxicity assay, such as the MTT assay.[14][15] This test measures the ability of a compound to kill cancer cells in culture. The results are also expressed as IC50 values, indicating the concentration needed to reduce the viability of a cell population by half.[16]

Part 3: Comparative Analysis - Where Prediction Meets Reality

The true value of this dual approach lies in the direct comparison of the predicted data with the experimental results. This head-to-head analysis validates the computational models and provides deeper insights into the structure-activity relationships (SAR) of the thiophenylisoxazole scaffold.

Data Presentation: Docking Scores vs. Experimental Activity

The correlation between the predicted binding energy (docking score) and the measured inhibitory activity (IC50) is a critical test for any computational model.[17] A strong correlation builds confidence in the model's ability to predict potent candidates for future synthesis and testing.

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)Experimental Enzyme Inhibition IC50 (µM)Experimental Cytotoxicity IC50 (µM) (MCF-7 Cell Line)
TPI-001Tubulin-14.502.3814.6
TPI-002COX-2-12.156.0428.3
TPI-003VEGFR-2-10.808.0343.0
TPI-004Acetylcholinesterase-9.50> 50> 100

Note: The data in this table is representative and synthesized from trends observed across multiple studies on related heterocyclic compounds to illustrate the comparative process.[4][15][18][19]

Discussion of Correlation and Discrepancy

As illustrated in the table, there is often a general trend where compounds with better (more negative) docking scores exhibit lower IC50 values, indicating higher potency (e.g., TPI-001). However, a perfect one-to-one correlation is rare. Discrepancies arise for several reasons:

  • Model Simplification: In silico models often use rigid protein structures, whereas proteins are dynamic and can change conformation upon ligand binding.[20]

  • Scoring Function Limitations: The mathematical algorithms used to calculate binding energy are approximations of complex quantum mechanical and thermodynamic realities.

  • Off-Target Effects: A compound may show high cytotoxicity that is not related to the intended target, a nuance not captured by single-target docking.

  • Pharmacokinetic Factors: Poor cell permeability or rapid metabolism can lead to low activity in cell-based assays, even for a potent enzyme inhibitor. This highlights the importance of correlating docking results with ADMET predictions and experimental pharmacokinetic studies.

The divergence between prediction and observation is not a failure but a critical part of the scientific process, providing new insights to refine future computational models.[21]

Part 4: Visualizing the Workflow and Methodologies

To ensure clarity and reproducibility, standardized workflows and detailed experimental protocols are essential.

Workflow for Integrated Drug Discovery

The following diagram illustrates the iterative process of using in silico predictions to guide experimental research.

Integrated_Workflow cluster_in_silico In Silico Phase cluster_experimental Experimental Phase a Virtual Library of Thiophenylisoxazoles b Molecular Docking (Target Binding Prediction) a->b c ADMET Prediction (Pharmacokinetic Profiling) b->c d Prioritization of Candidate Molecules c->d e Chemical Synthesis & Purification d->e Top Candidates f Enzyme Inhibition Assays (e.g., IC50) e->f g Cellular Cytotoxicity Assays (e.g., MTT) f->g h Data Analysis & SAR g->h h->a Refine Scaffold i Lead Compound Identification h->i

Caption: Integrated workflow for thiophenylisoxazole drug discovery.

Experimental Protocols

Protocol 1: Molecular Docking Validation Workflow

  • Protein Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the thiophenylisoxazole derivative and convert it to a 3D structure. Minimize its energy to obtain a stable conformation.

  • Grid Generation: Define the binding site (active site) on the protein target where the ligand is expected to bind. A grid box is generated around this site.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock 4.0) to systematically search for the best binding poses of the ligand within the defined grid. The simulation generates multiple possible conformations.

  • Pose Analysis: Analyze the results to identify the lowest energy binding pose. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[3]

Docking_Workflow start Start protein_prep Protein Preparation - Download PDB - Remove Water - Add Hydrogens start->protein_prep ligand_prep Ligand Preparation - 2D to 3D Conversion - Energy Minimization start->ligand_prep grid_gen Grid Generation - Define Binding Site - Create Grid Box protein_prep->grid_gen ligand_prep->grid_gen docking Docking Simulation - Run Algorithm - Generate Poses grid_gen->docking analysis Pose Analysis - Identify Lowest Energy - Visualize Interactions docking->analysis end End analysis->end

Caption: Step-by-step molecular docking workflow.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophenylisoxazole compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Plot the cell viability against the compound concentration and calculate the IC50 value.

Conclusion

The synergistic use of in silico predictions and experimental validation represents a powerful paradigm in modern drug discovery. For the thiophenylisoxazole class of compounds, computational tools effectively narrow down the vast chemical space to a manageable number of high-priority candidates. Molecular docking and ADMET profiling provide a crucial, albeit imperfect, glimpse into a molecule's potential. It is the rigorous, subsequent experimental validation through synthesis and biological assays that provides the ground truth, confirming activity, quantifying potency, and ultimately determining the true therapeutic potential of a compound. The continuous feedback loop, where experimental data is used to refine and improve predictive models, will only enhance our ability to design the next generation of effective medicines.

References

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  • German Journal of Pharmaceuticals and Biomaterials. (2022, October). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved January 11, 2026.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Thiophen-2-yl)isoxazol-5-amine

This document provides a detailed operational and logistical plan for the proper disposal of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7). As a nitrogen- and sulfur-containing heterocyclic compound, it requires car...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical plan for the proper disposal of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS 35113-40-7). As a nitrogen- and sulfur-containing heterocyclic compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are based on an assessment of its constituent chemical moieties and established best practices for hazardous waste management.

Part 1: Hazard Assessment and Waste Characterization

The primary hazards are extrapolated from related chemical structures and general principles for nitrogen and sulfur-containing heterocyclic compounds.[2][3]

Table 1: Extrapolated Hazard Profile and Safety Information

ParameterHazard Classification & GuidanceSource(s)
Acute Toxicity Harmful if swallowed. Based on analogous amine-containing heterocycles.[4]
Skin Irritation Causes skin irritation. Common for amine and thiophene derivatives.[4][5]
Eye Irritation Causes serious eye irritation. [4]
Environmental Hazard Presumed toxic to aquatic life with long-lasting effects. A common characteristic of complex heterocyclic compounds. Discharge into the environment must be avoided.[5][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
Hazardous Combustion Products Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). Studies on isoxazole itself show thermal decomposition can yield hydrogen cyanide (HCN). [7][8]

Part 2: Personnel Safety & Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate personal protective equipment is in use.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.

  • Skin Protection : A laboratory coat is mandatory. Use chemical-resistant gloves, such as neoprene or double-layered nitrile gloves.[1]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Part 3: Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste.[5][6] The primary disposal method is through a licensed hazardous waste program.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Unused or Expired Solid Compound :

    • Collect the pure chemical waste in its original container or a new, clearly labeled, and sealable container made of compatible material (e.g., glass or high-density polyethylene).

    • Ensure the container is in good condition with a secure, screw-on cap.[2]

  • Contaminated Solid Waste :

    • This stream includes items such as used weighing boats, spatulas, contaminated gloves, bench paper, and absorbent materials from spill cleanups.

    • Place these items into a designated, leak-proof hazardous waste container, such as a sturdy, lined cardboard box or a plastic drum.[1][5]

  • Contaminated Liquid Waste :

    • This includes solutions of the compound in organic solvents.

    • Collect liquid waste in a dedicated, properly labeled, and sealed waste container. A glass container is generally suitable, but ensure compatibility with the solvent used.[5]

    • Crucially, do not mix this waste stream with incompatible wastes like acids or bases. [2]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "HAZARDOUS WASTE" label to every waste container.

  • Clearly write the full chemical name: "3-(Thiophen-2-yl)isoxazol-5-amine ".

  • If in solution, list all constituents, including solvents, with their approximate percentages.[2]

  • Indicate the relevant hazards (e.g., Toxic, Irritant, Environmentally Hazardous).

  • Record the date of waste generation.

Step 3: Storage

Store sealed waste containers in a designated and secure satellite accumulation area.

  • The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[5]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[5]

  • The storage duration should not exceed institutional or regulatory limits (e.g., 12 months).[2]

Part 4: Emergency Procedures - Spill and Exposure Management

Prompt and correct response to a spill is vital to minimize risk.

  • Spill Cleanup :

    • Wearing full PPE, contain the spill immediately.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[1][5]

    • Using non-sparking tools, collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • First Aid :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[6]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9]

    • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]

Part 5: Final Disposal Pathway

The ultimate disposal of 3-(Thiophen-2-yl)isoxazol-5-amine waste must be handled by professionals in compliance with all regulations.

  • Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][5]

  • Method of Destruction : The recommended disposal method is controlled high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize hazardous decomposition products like NOx and SOx.[6]

  • Documentation : Ensure all waste transfer documentation is completed accurately as required by your institution and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Interim Storage cluster_disposal Final Disposal gen Generation of Waste (3-(Thiophen-2-yl)isoxazol-5-amine) solid Unused/Pure Solid gen->solid Segregate contaminated_solid Contaminated Solids (PPE, Labware) gen->contaminated_solid Segregate liquid Contaminated Liquid (Solutions) gen->liquid Segregate collect_solid Collect in Sealed, Compatible Container solid->collect_solid collect_contam Collect in Labeled, Leak-Proof Container contaminated_solid->collect_contam collect_liquid Collect in Labeled, Waste Solvent Bottle liquid->collect_liquid labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards & Date collect_solid->labeling collect_contam->labeling collect_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Arrange Pickup via EHS or Licensed Contractor storage->ehs transport Document & Transfer Waste ehs->transport incinerate Controlled High-Temperature Incineration transport->incinerate

Caption: Decision workflow for the safe disposal of 3-(Thiophen-2-yl)isoxazol-5-amine waste.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
  • Giri, B. R., & Hu, C. H. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(35), 6436–6444. Retrieved from [Link]

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • ACS Publications. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Retrieved from [Link]

  • Nunes, C. M., Reva, I., Pinho e Melo, T. M. V. D., Fausto, R., Šolomek, T., & Bally, T. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society, 133(46), 18911–18923. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • Deshmukh, R., Jha, A. K., & Gupta, M. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development, 4(6), 116-123. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Thiophen-2-yl)isoxazol-5-amine

Comprehensive Safety and Handling Guide: 3-(Thiophen-2-yl)isoxazol-5-amine This document provides a detailed protocol for the safe handling, use, and disposal of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS No. 35113-40-7).

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(Thiophen-2-yl)isoxazol-5-amine

This document provides a detailed protocol for the safe handling, use, and disposal of 3-(Thiophen-2-yl)isoxazol-5-amine (CAS No. 35113-40-7). As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory operations. This guide is built on the foundational principles of risk mitigation derived from the analysis of structurally similar compounds, a standard and necessary practice in the absence of comprehensive toxicological data for a specific novel chemical.

Hazard Analysis: A Proactive Approach to Safety

Comprehensive toxicological data for 3-(Thiophen-2-yl)isoxazol-5-amine is not extensively documented in publicly available literature. Therefore, our safety protocol is predicated on a careful evaluation of analogous structures, including aminothiophenes and isoxazole derivatives. This proactive hazard assessment is a cornerstone of laboratory safety when dealing with research chemicals.

The primary structural alerts within the molecule are the thiophene ring, the isoxazole ring, and the amine functional group.

  • Aminothiophenes and Heterocyclic Amines: These classes of compounds can exhibit varying levels of toxicity. Some are known to be irritants, while others may have more significant systemic effects. It is prudent to handle all novel heterocyclic amines with a high degree of caution.[1][2]

  • Isoxazole Derivatives: The isoxazole core is a common pharmacophore in medicinal chemistry, present in various drugs.[3][4] While many are safe at therapeutic doses, concentrated forms in a lab setting can pose risks. An analysis of a closely related compound, 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde, indicates hazards such as being harmful if swallowed (H302) and causing serious eye irritation (H319).

  • Solid Particulate Nature: As a solid, the compound poses an inhalation risk if it becomes airborne as dust.

Based on this analysis, we will operate under the assumption that 3-(Thiophen-2-yl)isoxazol-5-amine may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is your first and most critical line of defense. The following table outlines the mandatory PPE, with justifications rooted in our hazard analysis.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is required.Nitrile provides good chemical resistance for incidental contact.[1] Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a pinhole) and allows for the safe removal of the outer glove immediately after handling the compound, preventing secondary contamination of equipment and surfaces.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory at all times. A face shield must be worn over goggles when handling the solid.Goggles protect against splashes and accidental eye contact.[2] The face shield provides an additional layer of protection against the inhalation of fine powders during weighing and transfer operations.
Body Protection Laboratory CoatA chemical-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Engineering Controls / RespiratorAll handling of the solid compound must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particulates.[2] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter would be required, but this should be an exception, not the rule.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential to minimize exposure and ensure experimental reproducibility. The following protocol covers the standard laboratory process of weighing and preparing a solution of 3-(Thiophen-2-yl)isoxazol-5-amine.

  • Designate an Area: Cordon off a specific area within a certified chemical fume hood for the entire operation.

  • Surface Protection: Cover the designated work surface with a disposable absorbent bench liner. This simplifies cleanup and contains potential minor spills.

  • Assemble Materials: Before introducing the chemical, ensure all necessary items (spatulas, weigh boats, vials, solvent, vortex mixer, waste container) are within the fume hood to minimize movement in and out of the controlled space.

  • Verify Fume Hood Operation: Confirm that the fume hood is functioning correctly and the sash is at the appropriate height.

The following diagram illustrates the logical flow for safely handling the compound from container to solution.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: Verify Fume Hood & Don Full PPE prep_area Prepare Designated Work Area in Hood prep_start->prep_area weigh Carefully Weigh Solid Compound (Anti-static weigh boat recommended) prep_area->weigh Begin Handling transfer Transfer Solid to Pre-labeled Vial weigh->transfer add_solvent Add Solvent to Vial transfer->add_solvent dissolve Cap and Mix (Vortex/Sonicate) Ensure vial is securely sealed add_solvent->dissolve dispose_solid Dispose of Contaminated Solid Waste (gloves, weigh boat, liner) dissolve->dispose_solid Finalize Experiment decontaminate Decontaminate Spatula & Surfaces dispose_solid->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process Process Complete wash_hands->end_process End

Caption: Workflow for Safely Weighing and Dissolving the Solid Compound.

  • Weighing: Within the fume hood, carefully transfer the desired amount of 3-(Thiophen-2-yl)isoxazol-5-amine from its stock container to a tared weigh boat. Use gentle movements to avoid creating airborne dust.

  • Transfer: Transfer the weighed solid into a pre-labeled, appropriate container for your experiment (e.g., a glass vial).

  • Dissolution: Add the desired solvent to the vial containing the solid.

  • Mixing: Securely cap the vial. Use a vortex mixer or sonicator to ensure complete dissolution. If using a sonicator, ensure the cap is tightly sealed to prevent aerosol generation.

  • Labeling: The final solution container must be clearly labeled with the chemical name, concentration, solvent, preparation date, and appropriate hazard symbols.

Disposal Plan: Environmental Responsibility

Improper disposal is a serious breach of safety and environmental regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain.[5]

  • Solid Waste: All solid materials contaminated with 3-(Thiophen-2-yl)isoxazol-5-amine (e.g., outer gloves, weigh boats, paper towels, bench liners) must be collected in a dedicated, clearly labeled hazardous waste container.[1] This container should be a sealable plastic bag or a rigid container with a liner.

  • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container. The container must be chemically compatible with the solvent used and have a secure screw-top cap.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

Emergency Procedures: Spill and Exposure
  • Minor Spill (within fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or wipe up the absorbed material, place it in a sealed bag, and dispose of it as hazardous solid waste.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[1]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention and show the medical personnel the container or label.[6]

By implementing this comprehensive safety framework, you are not only protecting yourself and your colleagues but also upholding the rigorous standards of scientific research.

References

  • BenchChem. (2025). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
  • ChemBK. 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE Page. Available at: [Link]

  • Chemical-Suppliers. 3-(Thiophen-2-yl)isoxazol-5-amine | CAS 35113-40-7. Available at: [Link]

  • AA Blocks. 3-(Thiophen-2-yl)isoxazol-5-amine Product Page. Available at: [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • PubMed Central (PMC). (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • PubMed Central (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Wikipedia. Isoxazole. Available at: [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]

  • PubMed. (2010). Guidelines for the safe handling of hazardous drugs: consensus recommendations. Available at: [Link]

  • PubMed Central (PMC). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available at: [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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